1-Bromo-2-cyclopropylethyne
Description
The exact mass of the compound this compound, 95% is 143.95746 g/mol and the complexity rating of the compound is 99.6. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromoethynylcyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Br/c6-4-3-5-1-2-5/h5H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENOXKYUOKUMQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-2-cyclopropylethyne: Synthesis, Properties, and Synthetic Applications
Introduction
1-Bromo-2-cyclopropylethyne, with the CAS Number 57951-72-1, is a fascinating and highly versatile bifunctional building block in modern organic synthesis.[1][2] Its unique molecular architecture, combining the high ring strain and unique electronic properties of a cyclopropyl group with the reactivity of a bromoalkyne, makes it a valuable reagent for the construction of complex molecular frameworks.[3] This guide provides an in-depth exploration of the chemical properties, synthesis, and synthetic utility of this compound, tailored for researchers, scientists, and professionals in drug development and materials science. The strategic incorporation of the cyclopropyl moiety is of particular interest in medicinal chemistry, as it can enhance metabolic stability and binding affinity of drug candidates.[3]
Molecular Structure and Physicochemical Properties
The structure of this compound features a linear ethynyl bromide fragment attached to a cyclopropane ring. This combination of a strained three-membered ring and an sp-hybridized carbon chain imparts distinct reactivity to the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 57951-72-1 | [1] |
| Molecular Formula | C₅H₅Br | [1] |
| Molecular Weight | 145.00 g/mol | [1] |
| IUPAC Name | (Bromoethynyl)cyclopropane | [1] |
| Canonical SMILES | C1CC1C#CBr | [4] |
| Appearance | Colorless to light yellow liquid (predicted) | - |
| Boiling Point | Not experimentally determined; estimated to be in the range of 130-150 °C | - |
| Density | Not experimentally determined | - |
| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane, acetone) | - |
| Storage Temperature | -20°C | [3] |
Synthesis and Characterization
The synthesis of this compound is typically achieved through the bromination of its parent alkyne, cyclopropylacetylene. The latter can be synthesized via several routes, with a common one-pot procedure starting from 5-chloro-1-pentyne.[5]
Synthesis of Cyclopropylacetylene (Precursor)
A robust one-pot synthesis involves the reaction of 5-chloro-1-pentyne with a strong base like n-butyllithium. The reaction proceeds through metallation followed by an intramolecular cyclization.[5]
Synthesis of this compound
A reliable method for the bromination of terminal alkynes involves the use of N-bromosuccinimide (NBS) in the presence of a silver catalyst, such as silver nitrate. This method is generally high-yielding and proceeds under mild conditions.
Materials:
-
Cyclopropylacetylene
-
N-Bromosuccinimide (NBS)
-
Silver nitrate (AgNO₃)
-
Acetone (anhydrous)
-
Pentane
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask wrapped in aluminum foil to protect from light, dissolve cyclopropylacetylene (1.0 eq) in anhydrous acetone.
-
Addition of Reagents: To the stirred solution, add N-bromosuccinimide (1.1 eq). Then, add a catalytic amount of silver nitrate (0.1 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate and dilute with pentane and diethyl ether.
-
Extraction and Washing: Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature to avoid evaporation of the product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Causality Behind Experimental Choices:
-
NBS as Brominating Agent: NBS is a convenient and easy-to-handle source of electrophilic bromine.
-
Silver Nitrate Catalyst: The silver(I) ion acts as a Lewis acid, coordinating to the alkyne and making it more susceptible to electrophilic attack by bromine. It also facilitates the reaction by forming a silver acetylide intermediate.
-
Acetone as Solvent: Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the reaction.
-
Light Protection: Bromoalkynes can be light-sensitive, so protecting the reaction from light prevents potential side reactions.
-
Aqueous Thiosulfate Wash: This step is crucial to quench any unreacted bromine and to remove silver salts.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | A multiplet for the cyclopropyl methine proton (CH) and two multiplets for the diastereotopic cyclopropyl methylene protons (CH₂). |
| ¹³C NMR | Signals for the two sp-hybridized carbons of the alkyne (one significantly deshielded by the bromine), and signals for the cyclopropyl carbons. |
| IR Spectroscopy | A characteristic C≡C stretching vibration (around 2200 cm⁻¹), C-H stretching of the cyclopropyl group (around 3000-3100 cm⁻¹), and a C-Br stretch in the fingerprint region. |
| Mass Spectrometry | A characteristic pair of molecular ion peaks (M⁺ and M⁺+2) of approximately equal intensity, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[6] |
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the differential reactivity of the bromoalkyne moiety, which can participate in a variety of carbon-carbon bond-forming reactions.
Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a C(sp)-C(sp²) or C(sp)-C(sp) bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[7][8] In the case of this compound, it serves as the electrophilic partner.
Materials:
-
This compound
-
Aryl or vinyl halide (e.g., iodobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
A base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl or vinyl halide (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (e.g., 5-10 mol%).
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the base. Then, add this compound (1.2 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to obtain the desired coupled product.
Cycloaddition Reactions
The alkyne functionality in this compound can participate in various cycloaddition reactions, such as [4+2] Diels-Alder reactions and [3+2] cycloadditions, providing access to a diverse range of cyclic and heterocyclic compounds.[9][10]
-
[4+2] Cycloadditions (Diels-Alder Reaction): As a dienophile, this compound can react with a variety of dienes to form substituted cyclohexadiene derivatives. The reaction is typically thermally promoted.[9]
-
[3+2] Cycloadditions: This compound can react with 1,3-dipoles (e.g., azides, nitrile oxides) to afford five-membered heterocyclic rings. These reactions are often highly regioselective.
Safety and Handling
This compound is expected to be a flammable liquid and an irritant.[2] Bromoalkynes, in general, should be handled with care due to their reactivity and potential toxicity.
GHS Hazard Statements (Predicted): [2]
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Handling: Always handle in a well-ventilated fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13][14] Avoid inhalation of vapors and contact with skin and eyes.[1]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[11] Storage at -20°C is recommended.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique combination of a strained cyclopropyl ring and a reactive bromoalkyne functionality allows for the construction of complex and diverse molecular architectures through reactions such as Sonogashira couplings and various cycloadditions. While detailed experimental data on this specific compound is limited, this guide provides a comprehensive overview of its predicted properties, a reliable synthetic protocol, and potential synthetic applications based on established chemical principles. As research continues to explore the utility of novel building blocks, the importance and application of this compound are poised to grow.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). This compound: Safety and Hazards. National Center for Biotechnology Information.
- J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling.
- Han, H., Mao, W., Lin, B., Cheng, M., Yang, L., & Liu, Y. (2023). Pathway economy in cyclization of 1,n-enynes. Beilstein Journal of Organic Chemistry, 19, 1118–1149. [Link]
- Elsevier. (n.d.). Reaxys.
- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A Convenient Synthesis of Acetylenes: Catalytic Substitutions of Acetylenic Hydrogen with Bromoalkenes, Iodoarenes and Bromopyridines. Tetrahedron Letters, 16(50), 4467–4470. [Link]
- Mio, M. J., Kopel, L. C., Braun, J. B., Gadzikwa, T. L., Hull, K. L., Brisbois, R. G., Markworth, C. J., & Grieco, P. A. (2002). One-pot synthesis of symmetrical and unsymmetrical bisarylethynes by a modification of the sonogashira coupling reaction. Organic letters, 4(19), 3199–3202. [Link]
- Lipshutz, B. H., & Ghorai, S. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(16), 3243–3246. [Link]
- Corley, E. G., Thompson, A. S., & Huntington, M. (2000). CYCLOPROPYLACETYLENE. Organic Syntheses, 77, 231. [Link]
- Wikipedia. (2024). Cycloaddition. In Wikipedia. [Link]
- Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. [Link]
- Fleming, F. F., & Lujan-Montelongo, J. A. (2013). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. Organic Syntheses, 90, 229-239. [Link]
- de Meijere, A., Kozhushkov, S. I., Yufit, D. S., Grosse, C., Kaiser, M., & Raev, V. A. (2014). (2R,1'S,2'R)- and (2S,1'S,2'R)-3-[2-Mono(di,tri)fluoromethylcyclopropyl]alanines and their incorporation into hormaomycin analogues. Beilstein Journal of Organic Chemistry, 10, 2844–2857. [Link]
- Paudyal, M. P., Adebesin, A. M., Burt, S. R., & Yousufuddin, M. (2012). 1,2-Dicyclopropylethyne and (Cyclopropylethynyl)cyclobutane from an Efficient Synthesis of 1,2-(omega-Haloalkyl)ethynes and 1-Cy.
- PubChemLite. (n.d.). This compound (C5H5Br).
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- YouTube. (2020, February 14). Sonogashira cross-coupling reaction. Chem Help ASAP.
- Chemistry LibreTexts. (2022, September 24). 29.5: Cycloaddition Reactions. [Link]
- MDPI. (n.d.). Cycloaddition of 1,3-Butadiynes: Efficient Synthesis of Carbo- and Heterocycles. Molecules. [Link]
- Godet, T., Bosson, J., & Belmont, P. (2005). Efficient Base-Catalyzed 5-exo-dig Cyclization of Carbonyl Groups on Unactivated Alkynyl-Quinolines: An Entry to Versatile Oxygenated Heterocycles Related to the Furoquinoline Alkaloids Family. Synlett, 2005(19), 2953-2957. [Link]
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-bromo-2-methylpropane.
- PubChemLite. (n.d.). This compound (C5H5Br).
- Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 1-bromo-2-methylpropane.
- MySkinRecipes. (n.d.). This compound.
- NIST. (n.d.). 1-Bromo-2-methylpropene. NIST Chemistry WebBook.
- PubChem. (n.d.). 2-Bromo-1-Cyclopropylethanol. National Center for Biotechnology Information.
- NIST. (n.d.). Cyclopropyl bromide. NIST Chemistry WebBook.
- Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane.
Sources
- 1. This compound | C5H5Br | CID 70026705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2-Bromoethyl)cyclopropane | C5H9Br | CID 22636989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1-Bromo-pentyl)-cyclopropane | C8H15Br | CID 549964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Copper-free Sonogashira cross-coupling reaction catalyzed by polymer-supported N-heterocyclic carbene palladium complex [ouci.dntb.gov.ua]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Sonogashira, K., Tohda, Y. and Hagihara, N. (1975) A Convenient Synthesis of Acetylenes Catalytic Substitutions of Acetylenic Hydrogen with Bromoalkenes, Iodoarenes and Bromopyridines. Tetrahedron Letters, 16, 4467. - References - Scientific Research Publishing [scirp.org]
- 9. BJOC - Search Results [beilstein-journals.org]
- 10. Organic Syntheses [orgsyn.org]
- 11. Searching the Chemical Literature with Reaxys [acadiau.ca]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. (2-Bromoethyl)cyclopropane | CAS#:36982-56-6 | Chemsrc [chemsrc.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
A Comprehensive Technical Guide to the Synthesis of (Bromoethynyl)cyclopropane
Introduction: The Significance and Synthetic Landscape of (Bromoethynyl)cyclopropane
(Bromoethynyl)cyclopropane is a highly valuable synthetic intermediate, particularly in the fields of medicinal chemistry and drug development. Its unique structural motif, combining the strained cyclopropyl ring with the reactive bromoalkyne functionality, makes it a versatile building block for the construction of complex molecular architectures. The cyclopropyl group can impart favorable pharmacokinetic properties to drug candidates, such as increased metabolic stability and enhanced potency, while the bromoalkyne serves as a key handle for a variety of coupling reactions, including Sonogashira, Cadiot-Chodkiewicz, and Suzuki couplings.
The synthesis of (bromoethynyl)cyclopropane, however, presents several challenges. The inherent strain of the cyclopropane ring can lead to undesired ring-opening side reactions under harsh reaction conditions.[1] Furthermore, the synthesis of the precursor, cyclopropylacetylene, has historically been plagued by low yields and scalability issues.[2][3][4] This guide provides an in-depth exploration of the most effective and reliable methods for the synthesis of (bromoethynyl)cyclopropane, with a focus on mechanistic understanding, practical experimental protocols, and a comparative analysis of the available strategies.
Core Synthetic Strategies: A Tale of Two Pathways
The synthesis of (bromoethynyl)cyclopropane can be broadly categorized into two primary approaches: a two-step sequence involving the initial preparation of cyclopropylacetylene followed by bromination, and a more direct one-pot conversion from cyclopropanecarboxaldehyde via a modified Corey-Fuchs reaction.
Methodology 1: The Two-Step Approach via Cyclopropylacetylene
This classical and widely employed method first focuses on the efficient synthesis of cyclopropylacetylene, which is then subjected to electrophilic bromination.
The viability of this two-step approach hinges on the efficient production of cyclopropylacetylene. While several methods exist, two have emerged as the most practical and scalable.
-
Route 1: Dehydrohalogenation of a Dihalo-precursor
This traditional method involves the double dehydrohalogenation of a 1,1-dihalo-2-cyclopropylethane derivative. The precursor is typically synthesized from the corresponding cyclopropyl methyl ketone.[3][4]
Causality Behind Experimental Choices: The choice of a strong, non-nucleophilic base is critical to favor elimination over substitution. Potassium tert-butoxide in a polar aprotic solvent like DMSO provides the necessary basicity to effect the double dehydrohalogenation.[2] However, this method often suffers from low overall yields, typically in the range of 20-25%, and can present challenges in large-scale production.[2][3]
-
Route 2: One-Pot Synthesis from 5-Chloro-1-pentyne
A more contemporary and efficient route involves the treatment of commercially available 5-chloro-1-pentyne with a strong organolithium base, such as n-butyllithium.[3] This method proceeds through a fascinating cascade of deprotonation and intramolecular cyclization.
Mechanistic Insight: The reaction is initiated by the deprotonation of the terminal alkyne to form a lithium acetylide. A second equivalent of the base then deprotonates the carbon adjacent to the chlorine atom, forming a dianion. This is followed by an intramolecular SN2 reaction, where the acetylide displaces the chloride to form the cyclopropane ring.[2] This one-pot procedure offers a significant advantage in terms of efficiency and yield over the dehydrohalogenation route.
Experimental Workflow for Cyclopropylacetylene Synthesis (Route 2)
Caption: One-pot synthesis of cyclopropylacetylene from 5-chloro-1-pentyne.
With cyclopropylacetylene in hand, the final step is its conversion to (bromoethynyl)cyclopropane. The most common and effective method for this transformation is electrophilic bromination using N-bromosuccinimide (NBS) in the presence of a silver catalyst.[5]
Mechanistic Insight: The reaction is believed to proceed through the formation of a silver acetylide intermediate, which then reacts with NBS. The silver ion acts as a Lewis acid, activating the alkyne towards electrophilic attack. The use of a catalytic amount of silver nitrate is crucial for the reaction to proceed at a reasonable rate and with high selectivity. The reaction is typically carried out in the dark to prevent the light-induced decomposition of the silver salts and NBS.[5]
Methodology 2: The Modified Corey-Fuchs Reaction
The Corey-Fuchs reaction is a powerful tool for the one-carbon homologation of aldehydes to terminal alkynes.[6][7][8][9][10] A key feature of this reaction is that under specific conditions, the 1-bromoalkyne intermediate can be isolated, offering a more direct route to (bromoethynyl)cyclopropane from cyclopropanecarboxaldehyde.[7]
Reaction Mechanism Overview
Caption: The modified Corey-Fuchs reaction for the synthesis of (bromoethynyl)cyclopropane.
Causality Behind Experimental Choices: The first step is a Wittig-type reaction between cyclopropanecarboxaldehyde and a phosphonium ylide generated in situ from triphenylphosphine and carbon tetrabromide.[7][8] This yields the key intermediate, 1,1-dibromo-2-cyclopropylethylene. The crucial second step involves the treatment of this dibromoalkene with a strong base. By carefully controlling the stoichiometry of the base (using approximately one equivalent), it is possible to achieve a single dehydrobromination to furnish the desired (bromoethynyl)cyclopropane.[7] Using an excess of the base would lead to the formation of cyclopropylacetylene.
Comparative Analysis of Synthesis Methods
| Feature | Two-Step Method (Route 2 & Bromination) | Modified Corey-Fuchs Method |
| Starting Material | 5-Chloro-1-pentyne | Cyclopropanecarboxaldehyde |
| Number of Steps | 2 | 1 (for the conversion of the aldehyde) |
| Overall Yield | Good to Excellent (typically >60%) | Good (typically 50-70%) |
| Key Reagents | n-Butyllithium, NBS, Silver Nitrate | Triphenylphosphine, Carbon Tetrabromide, n-Butyllithium |
| Scalability | Well-established for large-scale synthesis | Can be challenging due to the stoichiometry control of the base |
| Key Advantages | High overall yield, reliable | More convergent, avoids handling of cyclopropylacetylene |
| Key Disadvantages | Requires synthesis of the alkyne precursor | Precise control of reaction conditions is critical |
Detailed Experimental Protocols
Protocol 1: Synthesis of Cyclopropylacetylene from 5-Chloro-1-pentyne[2]
-
Reaction Setup: A 3-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a 1-liter pressure-equalizing addition funnel, and a reflux condenser topped with a nitrogen inlet.
-
Charging the Flask: The flask is charged with 102 g (1.0 mol) of 5-chloro-1-pentyne and 250 mL of cyclohexane. The mixture is cooled to 0°C.
-
Addition of Base: 1.05 L of n-butyllithium (2.0 M in cyclohexane, 2.1 mol, 2.1 equiv) is added dropwise via the addition funnel over 1.5 hours, maintaining the internal temperature below 20°C.
-
Cyclization: After the addition is complete, the mixture is heated to reflux (78°C) and maintained at reflux for 3 hours.
-
Quenching: The reaction is cooled to 0 to -10°C and then carefully quenched by the dropwise addition of 750 mL of saturated aqueous ammonium chloride. Caution: The quench is highly exothermic.
-
Workup and Purification: The aqueous layer is separated, and the organic layer is fractionally distilled to yield cyclopropylacetylene (boiling point: 52-55°C). The typical yield is 58-65%.
Protocol 2: Synthesis of (Bromoethynyl)cyclopropane from Cyclopropylacetylene[5]
-
Reaction Setup: In a round-bottom flask protected from light, dissolve cyclopropylacetylene (1.0 equivalent) and N-bromosuccinimide (1.1 equivalents) in acetone.
-
Catalyst Addition: Slowly add silver nitrate (0.10 mol%) to the solution.
-
Reaction: Stir the resulting mixture in the dark at room temperature for 3 hours.
-
Workup: After the reaction is complete (monitored by TLC or GC), the mixture is filtered to remove the silver salts. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford (bromoethynyl)cyclopropane.
Protocol 3: Modified Corey-Fuchs Synthesis of (Bromoethynyl)cyclopropane
-
Preparation of the Dibromoalkene: To a solution of triphenylphosphine (2.0 equivalents) in dry dichloromethane at 0°C, add carbon tetrabromide (1.0 equivalent) portion-wise. Stir for 15 minutes, then add cyclopropanecarboxaldehyde (1.0 equivalent). Allow the reaction to warm to room temperature and stir overnight. The reaction mixture is then concentrated and purified by chromatography to yield 1,1-dibromo-2-cyclopropylethylene.
-
Dehydrobromination: Dissolve the 1,1-dibromo-2-cyclopropylethylene (1.0 equivalent) in dry THF and cool to -78°C. Slowly add n-butyllithium (1.05 equivalents) and stir for 1 hour at -78°C.
-
Quenching and Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with diethyl ether, dry the organic layer over magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to give (bromoethynyl)cyclopropane.
Safety Considerations
-
n-Butyllithium: is a pyrophoric liquid and must be handled under an inert atmosphere (nitrogen or argon). It reacts violently with water. Always use proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.
-
Bromine and NBS: are corrosive and toxic. Handle in a well-ventilated fume hood with appropriate PPE.
-
Strong Bases (e.g., Potassium tert-butoxide): are corrosive and should be handled with care to avoid contact with skin and eyes.
Conclusion
The synthesis of (bromoethynyl)cyclopropane is a critical endeavor for advancing drug discovery and organic synthesis. While the traditional two-step method involving the one-pot synthesis of cyclopropylacetylene followed by bromination remains a robust and high-yielding approach, the modified Corey-Fuchs reaction offers a more convergent pathway that is particularly attractive for smaller-scale applications. The choice of method will ultimately depend on the specific requirements of the project, including scale, available starting materials, and the desired level of process control. By understanding the underlying mechanisms and adhering to the detailed protocols outlined in this guide, researchers can confidently and efficiently access this valuable synthetic building block.
References
- Corley, E. G., Thompson, A. S., & Huntington, M. (2000). CYCLOPROPYLACETYLENE. Organic Syntheses, 77, 231. [Link]
- Google Patents. (n.d.). Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone.
- Google Patents. (n.d.). Process for the preparation of cyclopropylacetylene.
- Roberts, J. D., & Chambers, V. C. (1951). Small-Ring Compounds. IV. Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society, 73(7), 3176–3179. [Link]
- LookChem. (n.d.). Cyclopropyl acetylene.
- Organic Chemistry Portal. (n.d.). Corey-Fuchs Reaction.
- Wikipedia. (n.d.). Corey–Fuchs reaction.
- Wikipedia. (n.d.). Cyclopropylacetylene.
- Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
- NROChemistry. (n.d.). Corey-Fuchs Homologation.
- University of Colorado Boulder. (n.d.). Experiment 10 DEHYDROBROMINATION.
- Uniyal, P., & Kumar, S. (2023). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers, 10(15), 3765-3801. [Link]
- Google Patents. (n.d.). Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
- Xue, F., Li, C. G., Zhu, Y., & Lou, T. J. (2014). An efficient synthesis of 1-bromo-1-cyanocyclopropane. Journal of Chemical Research, 38(7), 418-419. [Link]
- Menzek, A., et al. (2019). Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. Bioorganic Chemistry, 90, 103017. [Link]
- Pitre, T. J., et al. (2022). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Journal of the American Chemical Society, 144(33), 15068-15074. [Link]
- Google Patents. (n.d.). IMPROVED SYNTHESIS OF CYCLOPROPYLACETYLENE.
- Reddit. (n.d.). Bromination of cyclopropanes.
- Google Patents. (n.d.). Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane.
- ResearchGate. (n.d.). Mechanism of Dehydrobromination of 1,2-Dibromo-1-phenylethane under Conditions of Phase-Transfer Catalysis.
- ResearchGate. (n.d.). Hydrodehalogenation of 1,1-dibromocyclopropanes by Grignard reagents promoted by titanium compounds.
- Chemsrc. (n.d.). 1,1-dibromo-2-cyclopropylcyclopropane.
Sources
- 1. reddit.com [reddit.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Cyclopropylacetylene - Wikipedia [en.wikipedia.org]
- 4. Cyclopropylacetylene | 6746-94-7 [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. Corey-Fuchs Reaction [organic-chemistry.org]
- 7. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Corey-Fuchs Reaction | TCI AMERICA [tcichemicals.com]
- 10. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
A Technical Guide to the Structure Elucidation of CAS 57951-72-1: A Case Study in Spectroscopic Strategy
Abstract
The definitive identification of a chemical entity is a cornerstone of chemical research and drug development. This guide provides an in-depth, technical walkthrough of the structure elucidation process for the compound registered under CAS Number 57951-72-1. While this compound is known as 1-Bromo-2-cyclopropylethyne, we will approach its structure as an unknown to illustrate the systematic application of modern analytical techniques. This document serves as a practical case study for researchers, scientists, and drug development professionals, emphasizing the logical flow of experiments and the causality behind data interpretation, from initial molecular formula determination to the final, unambiguous confirmation of its three-dimensional structure.
Introduction: The Analytical Challenge
Upon receiving a novel substance, the primary objective is to determine its molecular structure. The process is a methodical investigation, where each analytical technique provides a unique piece of the structural puzzle. For the compound CAS 57951-72-1, our goal is to employ a multi-technique approach, integrating data from mass spectrometry, infrared spectroscopy, and a suite of nuclear magnetic resonance experiments. This guide will not only present the expected data but will delve into the rationale for selecting each experiment and the logic that connects the spectral output to the final structure.
The Elucidation Workflow: A Strategic Approach
A logical workflow is critical to efficiently elucidate a chemical structure. It begins with broad questions about the molecule's composition and progressively refines the inquiry to specific connectivity and stereochemistry. Our strategy for CAS 57951-72-1 follows a field-proven path.
Caption: Strategic workflow for structure elucidation.
Step 1: Determining the Molecular Formula
The first critical step is to ascertain the elemental composition and molecular weight. High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis are the primary tools for this purpose.
High-Resolution Mass Spectrometry (HRMS)
Protocol: The sample is ionized, typically using electrospray ionization (ESI) or electron ionization (EI), and the mass-to-charge ratio (m/z) is measured with high precision.
Expected Result: HRMS would provide a highly accurate mass for the molecular ion [M]⁺•. For CAS 57951-72-1, the expected exact mass is 143.95746 Da. A key observation would be the isotopic pattern. Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio. Therefore, the mass spectrum would exhibit two peaks of nearly equal intensity for the molecular ion, one at m/z 143.95746 (for the ⁷⁹Br isotopologue) and another at m/z 145.95541 (for the ⁸¹Br isotopologue). This iconic "M, M+2" pattern is a definitive indicator of the presence of a single bromine atom.[1][2]
Elemental Analysis
Protocol: The compound is combusted, and the resulting gases (CO₂, H₂O, N₂, etc.) are quantified to determine the percentage composition of C, H, and N. The percentage of bromine is typically determined by difference or other methods.
Expected Result: For a compound with the formula C₅H₅Br, the expected elemental composition is:
-
Carbon (C): 41.42%
-
Hydrogen (H): 3.47%
-
Bromine (Br): 55.11%
Synthesis: The combination of the exact mass from HRMS, the isotopic pattern confirming one bromine atom, and the elemental analysis percentages allows for the unambiguous determination of the molecular formula: C₅H₅Br . This formula reveals a degree of unsaturation of 3, calculated as DU = C + 1 - (H/2) - (X/2), where X is the number of halogens. This suggests the presence of rings and/or multiple bonds.
Step 2: Identifying Functional Groups with Infrared (IR) Spectroscopy
With the molecular formula established, IR spectroscopy is employed to identify the functional groups present, providing insight into how the atoms are connected.
Protocol: A beam of infrared light is passed through the sample, and the absorption of energy at specific frequencies, corresponding to molecular vibrations, is measured.
Expected Data & Interpretation: The IR spectrum provides crucial clues that align with the degree of unsaturation.
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |
| ~2200 cm⁻¹ | C≡C stretch | A weak but sharp absorption in this region strongly suggests the presence of a carbon-carbon triple bond (alkyne).[3][4] |
| ~3080-3000 cm⁻¹ | C-H stretch (sp² or ring) | Suggests C-H bonds on a ring or double bond. Consistent with a cyclopropyl group. |
| ~2950-2850 cm⁻¹ | C-H stretch (sp³) | Indicates saturated C-H bonds, also consistent with a cyclopropyl group's methylene (-CH₂-) groups. |
| ~600-500 cm⁻¹ | C-Br stretch | A strong absorption in the fingerprint region indicates the presence of a carbon-bromine bond. |
The presence of a C≡C bond accounts for two degrees of unsaturation. The remaining degree of unsaturation, combined with the C-H stretches suggestive of a strained ring, points towards a cyclopropyl moiety.
Step 3: Mapping the Carbon-Proton Framework with 1D NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. We begin with 1D experiments.
¹H NMR Spectroscopy
Protocol: The sample is placed in a strong magnetic field and irradiated with radio waves, causing the hydrogen nuclei (protons) to resonate at frequencies dependent on their local electronic environment.
Predicted Spectrum & Interpretation for C₅H₅Br:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.4 - 1.6 | Multiplet | 1H | H-1 | This proton is on a carbon adjacent to the alkyne. The complex splitting arises from coupling to the four other cyclopropyl protons. |
| ~0.8 - 1.0 | Multiplet | 4H | H-2, H-3 | These are the four protons of the two -CH₂- groups in the cyclopropyl ring. Their chemical shifts are in the highly shielded (upfield) region characteristic of cyclopropyl protons.[5][6] They exhibit complex splitting due to geminal and vicinal coupling. |
The ¹H NMR spectrum immediately confirms the presence of a cyclopropyl group (highly shielded, complex multiplets) and indicates it is attached to an electron-withdrawing group (the alkyne), which deshields the single methine proton (H-1).
¹³C NMR and DEPT Spectroscopy
Protocol: Similar to ¹H NMR, but observes the ¹³C nucleus. A standard ¹³C{¹H} experiment provides a single peak for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are then run to determine the number of hydrogens attached to each carbon (CH, CH₂, or CH₃).
Predicted Spectrum & Interpretation for C₅H₅Br:
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |
| ~80 ppm | No peak | C-4 | Quaternary carbon of the alkyne attached to the cyclopropyl group. Its chemical shift is in the typical range for an internal alkyne carbon.[7][8] |
| ~45 ppm | No peak | C-5 | Quaternary carbon of the alkyne bonded to bromine. The electronegative bromine atom causes a significant upfield shift compared to the other alkyne carbon. |
| ~15 ppm | Positive | C-1 | The single CH group of the cyclopropyl ring, attached to the alkyne. |
| ~5 ppm | Negative | C-2, C-3 | The two equivalent CH₂ groups of the cyclopropyl ring. The high shielding is characteristic of cyclopropyl carbons. Symmetry makes these two carbons chemically equivalent, resulting in one signal.[9] |
The ¹³C and DEPT spectra reveal four distinct carbon environments: two quaternary carbons (the alkyne), one CH carbon, and one CH₂ environment (representing two equivalent carbons). This data perfectly matches the proposed substructures of a cyclopropyl ring and a disubstituted alkyne.
Step 4: Assembling the Pieces with 2D NMR
While 1D NMR suggests the fragments, 2D NMR provides the definitive proof of how they are connected.[10][11]
COSY (¹H-¹H Correlation Spectroscopy)
Protocol: This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds.
Expected Result: The COSY spectrum would show a complex network of cross-peaks connecting the proton at ~1.5 ppm (H-1) to the protons in the ~0.9 ppm region (H-2, H-3). It would also show correlations among the H-2 and H-3 protons themselves. This confirms that all five protons are part of the same spin system, which is consistent with a cyclopropyl ring.
HSQC (Heteronuclear Single Quantum Coherence)
Protocol: This experiment maps each proton to the carbon atom it is directly attached to.[12]
Expected Result:
-
A cross-peak would connect the proton signal at ~1.5 ppm to the carbon signal at ~15 ppm, definitively assigning them as H-1 and C-1.
-
Cross-peaks would connect the proton signals at ~0.9 ppm to the carbon signal at ~5 ppm, assigning them as the H-2/H-3 protons on the C-2/C-3 carbons.
-
Crucially, there would be no signals in the HSQC corresponding to the quaternary carbons at ~80 ppm and ~45 ppm, confirming they bear no protons.
Caption: Correlation of NMR data to the final structure.
Conclusion: The Confirmed Structure
The collective evidence from this systematic workflow leads to the unambiguous identification of CAS 57951-72-1.
-
Mass Spectrometry & Elemental Analysis established the molecular formula C₅H₅Br.
-
IR Spectroscopy identified the key functional groups: a C≡C triple bond and a C-Br bond, and suggested a strained ring.
-
¹H and ¹³C NMR confirmed the presence of a monosubstituted cyclopropyl ring and a disubstituted alkyne.
-
2D NMR experiments definitively connected the protons and carbons of the cyclopropyl ring and confirmed the connectivity of the overall structure.
The data is entirely consistent with the structure of This compound . This case study demonstrates that a logical, multi-technique approach allows for the confident and efficient elucidation of unknown chemical structures, a fundamental requirement for advancing chemical and pharmaceutical sciences.
References
- Alkynes - OpenOChem Learn. (n.d.).
- Elyashberg, M. E., Blinov, K. A., Williams, A. J., Molodtsov, S. G., Martin, G. E., & Martirosyan, E. R. (2007). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Modeling, 47(3), 1053–1066. [Link]
- 13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved January 7, 2026, from [https://chem.libretexts.org/odw/ Corvallis_Or_State_University/osu%3Achem334/Text/13%3A_Nuclear_Magnetic_Resonance_Spectroscopy/13.09%3A_13C_NMR_Spectroscopy]([Link] Corvallis_Or_State_University/osu%3Achem334/Text/13%3A_Nuclear_Magnetic_Resonance_Spectroscopy/13.09%3A_13C_NMR_Spectroscopy)
- Charrier, C., Dorman, D. E., & Roberts, J. D. (1973). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of some cyclic alkynes, allenes, and alkenes. The Journal of Organic Chemistry, 38(15), 2644–2650. [Link]
- Applying 2D NMR methods to the structural elucidation of complex natural products. (n.d.). ProQuest.
- CHM4930 Example of Solving Structure from 2D NMR. (2020, September 20). YouTube.
- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts.
- A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma.
- NMR determination of the fate of the cyclopropyl ring. (n.d.). ResearchGate.
- 12.8 Infrared Spectra of Some Common Functional Groups. (2023, September 20). OpenStax.
- IR: alkynes. (n.d.). University of Calgary.
- This compound | C5H5Br | CID 70026705. (n.d.). PubChem.
- 13-C NMR - How Many Signals. (2022, February 8). Master Organic Chemistry.
- Kumar, A. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem, 1(1), 1-10. [Link]
- 12.6 Infrared Spectra of Some Common Functional Groups. (n.d.). NC State University Libraries.
- This compound (C5H5Br). (n.d.). PubChemLite.
- Spectroscopy of the Alkynes. (2023, January 22). Chemistry LibreTexts.
- Comparison of the cyclopropyl signals in the ¹H NMR spectra.... (n.d.). ResearchGate.
- mass spectra - fragmentation patterns. (n.d.). Chemguide.
- Fragmentation (mass spectrometry). (n.d.). Wikipedia.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Cyclopropyl carbinol(2516-33-8) 1H NMR spectrum [chemicalbook.com]
- 7. Alkynes | OpenOChem Learn [learn.openochem.org]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. emerypharma.com [emerypharma.com]
- 12. youtube.com [youtube.com]
An In-depth Technical Guide to the Spectroscopic Data of 1-Bromo-2-cyclopropylethyne
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 1-Bromo-2-cyclopropylethyne, a valuable bifunctional building block in modern organic synthesis.[1][2] Given the compound's utility in constructing complex molecular architectures for pharmaceuticals and agrochemicals, a thorough understanding of its spectral characteristics is paramount for researchers and drug development professionals.[1][2] This document will delve into the predicted Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. While direct experimental spectra are not widely available in public databases, the analysis herein is grounded in established spectroscopic principles and data from analogous structures, providing a robust predictive framework. Furthermore, detailed, field-proven protocols for data acquisition are provided to ensure scientific integrity and reproducibility.
Molecular Structure and Physicochemical Properties
This compound (CAS: 57951-72-1) possesses a unique combination of a strained cyclopropyl ring and a reactive bromoalkyne moiety.[1] This structure enables diverse applications in coupling reactions, such as Sonogashira and Cadiot-Chodkiewicz, for the synthesis of complex organic molecules.[1]
Molecular Structure for Spectroscopic Assignment
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
| Property | Value | Source |
| Molecular Formula | C₅H₅Br | [3][4] |
| Molecular Weight | 145.00 g/mol | [1][4] |
| Monoisotopic Mass | 143.95746 Da | [3][4] |
| CAS Number | 57951-72-1 | [4][5] |
Infrared (IR) Spectroscopy
Theoretical Principles & Predicted Spectrum
Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. For this compound, the IR spectrum is expected to be relatively simple but highly informative. The key absorptions will arise from the alkyne and cyclopropyl groups.
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Rationale & Notes |
| Alkyne (C≡C) | Stretch | ~2200 - 2250 | The C≡C stretching vibration in terminal haloalkynes is typically found in this region. The intensity is expected to be moderate. |
| Cyclopropyl C-H | Stretch | ~3000 - 3100 | The C-H bonds on a cyclopropyl ring are known to absorb at slightly higher frequencies than typical sp³ C-H bonds due to increased s-character. |
| Alkyl C-H | Stretch | ~2850 - 3000 | Stretching vibrations from the CH and CH₂ groups of the cyclopropyl ring. |
| C-Br | Stretch | ~500 - 750 | The C-Br stretching frequency is found in the fingerprint region and can be a useful diagnostic peak.[6] |
Experimental Protocol for IR Spectroscopy
This protocol describes the acquisition of an IR spectrum for a neat liquid sample using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common and convenient method for liquid samples.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a single drop of purified this compound directly onto the center of the ATR crystal.
-
-
Data Acquisition:
-
Lower the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing & Cleaning:
-
Process the resulting interferogram with a Fourier transform to obtain the spectrum.
-
Apply an ATR correction if necessary, although for qualitative identification, this is often omitted.
-
Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Principles
NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures. ¹H NMR provides information about the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule.
¹H NMR Spectroscopy: Predicted Spectrum
The proton NMR spectrum of this compound will display characteristic signals for the cyclopropyl protons. These protons are diastereotopic and will exhibit complex splitting patterns due to both geminal and vicinal coupling.
| Assignment (See Structure) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration | Rationale |
| H3 (methine) | ~1.4 - 1.6 | Multiplet (m) | - | 1H | This proton is on the carbon adjacent to the alkyne, leading to a downfield shift compared to other cyclopropyl protons. |
| H4, H5 (methylene) | ~0.8 - 1.0 | Multiplet (m) | - | 4H | These protons are in a typical cyclopropyl environment, appearing upfield. The geminal and vicinal couplings will result in a complex, overlapping multiplet. |
¹³C NMR Spectroscopy: Predicted Spectrum
The carbon NMR spectrum will be simpler, with four distinct signals corresponding to the four unique carbon environments in the molecule.
| Assignment (See Structure) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 (-C≡C-Br) | ~60 - 70 | The bromine atom causes a significant upfield shift for the attached sp-hybridized carbon compared to a terminal alkyne. |
| C1 (-C≡C-C) | ~80 - 90 | The sp-hybridized carbon attached to the cyclopropyl group. |
| C3 (methine) | ~10 - 20 | The methine carbon of the cyclopropyl ring. |
| C4, C5 (methylene) | ~5 - 15 | The two equivalent methylene carbons of the cyclopropyl ring will appear as a single peak in the upfield region, characteristic of cyclopropyl groups. |
Experimental Protocol for NMR Spectroscopy
This protocol outlines a standard procedure for acquiring high-resolution ¹H and ¹³C NMR spectra on a high-field spectrometer.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, most commonly Deuterated Chloroform (CDCl₃). CDCl₃ is an excellent choice due to its ability to dissolve a wide range of organic compounds.[7]
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0.00 ppm).[8][9]
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectrometer Setup (e.g., 400 MHz):
-
Insert the sample into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune the probe for the ¹H and ¹³C frequencies.
-
-
Data Acquisition:
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: ~12-16 ppm.
-
Number of Scans: 8-16 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Sequence: Standard single-pulse with proton decoupling.
-
Spectral Width: ~200-220 ppm.
-
Number of Scans: 128-1024 scans (or more, as ¹³C has a much lower natural abundance than ¹H).
-
Relaxation Delay (d1): 2-5 seconds.
-
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
Apply phase and baseline corrections.
-
Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.
-
Mass Spectrometry (MS)
Theoretical Principles & Predicted Spectrum
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the most critical diagnostic feature will be the isotopic signature of the bromine atom. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[10] This results in any bromine-containing fragment appearing as a pair of peaks (an "M" and "M+2" peak) of nearly equal intensity, separated by two mass units.[10]
| m/z Value | Proposed Fragment Ion | Formula | Notes |
| 144/146 | [M]⁺ | [C₅H₅Br]⁺ | Molecular Ion Peak. The presence of two peaks of nearly equal intensity is the definitive signature of a single bromine atom in the molecule. |
| 65 | [C₅H₅]⁺ | [C₅H₅]⁺ | Base Peak. Loss of the bromine radical (•Br) from the molecular ion. This is a very common fragmentation pathway for haloalkanes.[10] The resulting C₅H₅⁺ cation is relatively stable. |
| 39 | [C₃H₃]⁺ | [C₃H₃]⁺ | A common fragment in the mass spectra of cyclic and unsaturated hydrocarbons, likely arising from the fragmentation of the cyclopropyl ring. |
Key Fragmentation Pathways
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry
This protocol describes a general method for obtaining an EI mass spectrum using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS System Setup:
-
Injector: Set to a temperature of ~250 °C.
-
GC Column: Use a standard non-polar column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.
-
MS Interface: Set the transfer line temperature to ~280 °C.
-
-
Data Acquisition (EI Mode):
-
Ionization Energy: Standard 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
Solvent Delay: Set a delay of 2-3 minutes to prevent the solvent peak from saturating the detector.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to find the peak corresponding to this compound.
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak (M⁺ and M⁺+2) and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a bromine-containing compound.
-
Integrated Spectroscopic Analysis
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For this compound, the structural assignment is confirmed as follows:
-
Mass Spectrometry establishes the molecular weight (144/146 amu) and confirms the presence of one bromine atom through the characteristic M/M+2 isotopic pattern.
-
IR Spectroscopy confirms the presence of the key functional groups: the alkyne (C≡C stretch at ~2200-2250 cm⁻¹) and the cyclopropyl group (C-H stretch at ~3000-3100 cm⁻¹).
-
¹³C NMR confirms the carbon skeleton, showing four distinct carbon environments, including two sp-hybridized carbons and two types of sp³-hybridized carbons consistent with a cyclopropyl ring.
-
¹H NMR provides the final piece of the puzzle, showing the specific proton environments and their connectivity. The upfield, complex multiplets are characteristic of a cyclopropyl ring, and the integration (1H:4H) confirms the substitution pattern.
Together, these techniques provide unambiguous evidence for the structure of this compound, offering researchers and developers the analytical confidence needed for its application in synthesis and materials science.
References
- Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). (2023). YouTube.
- This compound | 57951-72-1. (2025). ChemicalBook.
- This compound (C5H5Br). (n.d.). PubChemLite.
- This compound. (n.d.). MySkinRecipes.
- This compound | C5H5Br | CID 70026705. (n.d.). PubChem.
- NMR Solvents. (n.d.). CymitQuimica.
- NMR Solvents. (n.d.). Sigma-Aldrich.
- This compound | 57951-72-1. (n.d.). Benchchem.
- What Are Common NMR Solvents? (2025). YouTube.
- Advanced Organic Chemistry: Infrared spectrum of 1-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry.
- on the 13C NMR spectrum of 1-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry.
- 1H NMR spectrum of 1-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry.
- Mass spectrum of 1-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry.
Sources
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. PubChemLite - this compound (C5H5Br) [pubchemlite.lcsb.uni.lu]
- 4. This compound | C5H5Br | CID 70026705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 57951-72-1 [chemicalbook.com]
- 6. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. youtube.com [youtube.com]
- 8. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Bromo-2-cyclopropylethyne
Executive Summary
1-Bromo-2-cyclopropylethyne is a valuable bifunctional building block in modern organic synthesis, merging the unique reactivity of a bromoalkyne with the conformational rigidity and electronic properties of a cyclopropyl ring.[1][2] Its utility in constructing complex molecular architectures, particularly in pharmaceutical and materials science, necessitates unambiguous structural verification. This guide provides a comprehensive, in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. Moving beyond a simple data sheet, this document elucidates the theoretical principles governing the spectrum, predicts the chemical shifts and coupling patterns based on first principles and established literature, and provides a robust experimental protocol for its acquisition. This whitepaper is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of how to interpret and utilize NMR spectroscopy for compounds featuring this unique structural motif.
Theoretical Framework: Deciphering the ¹H NMR Signature
The predicted ¹H NMR spectrum of this compound is governed by the interplay of electronic effects from its constituent functional groups. A foundational understanding of these principles is critical for accurate spectral interpretation.
Magnetic Anisotropy of the Alkyne Moiety
The carbon-carbon triple bond of the alkyne generates a potent, localized magnetic field when placed in the external magnetic field (B₀) of an NMR spectrometer. The cylindrical symmetry of the alkyne's π-electron cloud causes these electrons to circulate around the axis of the triple bond.[3] This circulation induces a magnetic field that strongly opposes the applied field along the alkyne axis, creating a cone of high magnetic shielding. Conversely, in the region perpendicular to the alkyne axis (the deshielding region), the induced field reinforces the applied field.[4] In this compound, the cyclopropyl protons are positioned in this complex anisotropic field, which will significantly influence their final chemical shifts.
The Unique Spectroscopic Nature of the Cyclopropyl Ring
The cyclopropane ring is a classic subject of NMR study due to its distinct features:
-
High Shielding: The protons on a cyclopropane ring are famously shielded, resonating at unusually high fields (low ppm values); the parent cyclopropane resonates at δ 0.22 ppm.[5] This is attributed to a combination of factors, including the increased s-character of the C-H bonds and a weak ring current generated by the σ-electrons of the strained three-membered ring.[5]
-
Distinct Coupling Constants: The rigid geometry of the cyclopropane ring fixes the dihedral angles between adjacent protons. This leads to predictable and characteristic vicinal coupling constants (³J). It is well-established that the coupling between cis protons (dihedral angle of ~0°) is significantly larger than the coupling between trans protons (dihedral angle of ~120°).[6][7] Typical values are J_cis ≈ 8-12 Hz and J_trans ≈ 4-8 Hz.[8] Geminal coupling (²J) between protons on the same carbon is also observable, typically with a value of -4 to -9 Hz.[9]
Predicted ¹H NMR Spectrum of this compound
Based on the theoretical principles outlined above, a detailed prediction of the ¹H NMR spectrum can be constructed.
Molecular Structure and Proton Environments
The molecule contains five protons, all located on the cyclopropyl ring. Due to the substitution pattern, these protons exist in three chemically distinct environments, leading to a complex, higher-order spin system.
Caption: Labeled proton environments in this compound.
-
H_A: The single methine proton on the carbon directly attached to the bromoalkyne group.
-
H_B (2 protons): The two methylene protons that are cis to the bromoalkyne substituent.
-
H_C (2 protons): The two methylene protons that are trans to the bromoalkyne substituent.
Predicted Chemical Shifts and Multiplicities
The electron-withdrawing nature of the bromoalkyne substituent will deshield all cyclopropyl protons relative to the parent cyclopropane.
-
H_A (Methine Proton): This proton will be the most deshielded due to its proximity to the electronegative alkyne system. It is coupled to the four methylene protons (two H_B and two H_C). The differing cis and trans coupling constants will result in a complex multiplet.
-
H_B and H_C (Methylene Protons): These four protons are diastereotopic and will have distinct chemical shifts. They will appear further upfield than H_A but still downfield from typical cyclopropyl methylene protons. They are coupled to H_A and also exhibit geminal coupling to each other. Their signals will present as complex, overlapping multiplets. Long-range coupling through the alkyne π-system, known as propargylic coupling, may also contribute to the complexity of the splitting patterns, though these effects are typically small (⁴J < 1 Hz).[10]
Summary of Predicted Spectral Data
The following table summarizes the anticipated ¹H NMR data for this compound.
| Proton Label | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Coupling Interactions (J, Hz) |
| H_A | 1H | 1.6 – 1.9 | Multiplet (tt or ddd) | ³J (trans, to H_C) ≈ 4-8³J (cis, to H_B) ≈ 8-12 |
| H_B | 2H | 0.9 – 1.2 | Multiplet | ²J (gem, to H_C) ≈ -4 to -9³J (cis, to H_A) ≈ 8-12 |
| H_C | 2H | 0.8 – 1.1 | Multiplet | ²J (gem, to H_B) ≈ -4 to -9³J (trans, to H_A) ≈ 4-8 |
Note: The chemical shifts for H_B and H_C are closely spaced and their assignment may require 2D NMR techniques.
Caption: Key ¹H-¹H spin-spin coupling network in this compound.
Standard Operating Protocol: ¹H NMR Spectrum Acquisition
Adherence to a standardized protocol is essential for obtaining high-quality, reproducible NMR data.
Sample Preparation
-
Mass Determination: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, CDCl₃). The use of deuterated solvents prevents large solvent signals from obscuring the analyte signals.[11]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS is chemically inert and its signal is defined as 0.0 ppm, providing a reference point for the chemical shift scale.[12]
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's detector (typically ~4 cm).
Instrument Parameters (500 MHz Spectrometer)
-
Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent.
-
Tuning and Shimming: Tune the probe to the ¹H frequency. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.
-
Acquisition Setup:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 5-6 ppm, to ensure all signals are captured.
-
Number of Scans: Acquire a minimum of 16 scans for good signal-to-noise ratio.
-
Relaxation Delay (d1): Set a relaxation delay of 2-5 seconds to allow for full relaxation of the protons between scans, ensuring accurate integration.
-
Acquisition Time (aq): Set an acquisition time of 2-4 seconds to ensure good digital resolution.
-
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.
-
Integration: Integrate the area under each multiplet to determine the relative ratio of protons in each environment.
Conclusion
The ¹H NMR spectrum of this compound is predicted to be complex but highly informative. The key diagnostic features are a deshielded multiplet for the single methine proton (H_A) and two more shielded, overlapping multiplets for the four methylene protons (H_B and H_C). The precise chemical shifts and the characteristic splitting patterns, governed by well-understood cis and trans vicinal coupling constants, provide a definitive fingerprint for structural confirmation. This guide provides the theoretical foundation and practical framework necessary for any scientist working with this versatile synthetic intermediate to confidently acquire and interpret its ¹H NMR spectrum.
References
- Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link]
- OpenOChem Learn. (n.d.). Alkynes. [Link]
- JoVE. (2024). ¹H NMR: Long-Range Coupling. [Link]
- Hutton, H. M., & Schaefer, T. (1963). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry. [Link]
- Perkin Transactions 2. (n.d.). 1H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids. Royal Society of Chemistry. [Link]
- Knapp, D. M., et al. (2022). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. PMC. [Link]
- Canadian Science Publishing. (1963). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. [Link]
- MySkinRecipes. (n.d.). This compound. [Link]
- ResearchGate. (n.d.). Table 2. Experimental coupling constants (J/Hz) in the 1 H NMR spectra.... [Link]
- JGchem Masterclass. (2023). Anisotropic Effects in Alkenes, Alkynes & Aromatic Compounds (Benzene) in 1H-NMR| Org. Spectroscopy. YouTube. [Link]
- University of Ottawa NMR Facility Blog. (2012). Measurement of Long Range C H Coupling Constants. [Link]
- ACS Publications. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. [Link]
- Gate Chemistry. (2020). Coupling Constant in Cyclopropanes and Alkenes. YouTube. [Link]
- Defense Technical Information Center. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY.
- PubChem. (n.d.). This compound. [Link]
- Chemistry LibreTexts. (2023). 14.2.3: Spectroscopy of the Alkynes. [Link]
- Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
- Doc Brown's Chemistry. (n.d.). C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum. [Link]
- ResearchGate. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Video: ¹H NMR: Long-Range Coupling [jove.com]
- 11. C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
An In-depth Technical Guide to the ¹³C NMR Analysis of (Bromoethynyl)cyclopropane
Abstract
(Bromoethynyl)cyclopropane is a valuable synthetic intermediate, combining the unique steric and electronic properties of a cyclopropane ring with the reactivity of a bromoalkyne moiety. A thorough understanding of its molecular structure is paramount for its effective utilization in drug discovery and materials science. This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of (Bromoethynyl)cyclopropane. We will delve into the theoretical underpinnings of the expected chemical shifts, the influence of the cyclopropyl and bromoethynyl groups, a detailed experimental protocol for acquiring high-quality spectra, and an in-depth guide to spectral interpretation, including the use of advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT). This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of the structural elucidation of this and similar molecules.
Introduction: The Structural Significance of (Bromoethynyl)cyclopropane
The (Bromoethynyl)cyclopropane molecule presents a fascinating case for NMR analysis due to the interplay of its distinct structural features. The cyclopropyl group, with its high degree of s-character in the C-C bonds, and the sp-hybridized carbons of the alkyne, create a unique electronic environment. The introduction of a bromine atom further perturbs this environment through inductive effects and spin-orbit coupling, leading to characteristic shifts in the ¹³C NMR spectrum. A precise interpretation of this spectrum is crucial for confirming the molecule's identity, assessing its purity, and understanding its electronic structure, which in turn influences its reactivity in synthetic applications.
Theoretical Principles: Predicting the ¹³C NMR Spectrum
The ¹³C NMR spectrum of (Bromoethynyl)cyclopropane is predicted to exhibit four distinct signals, corresponding to the four unique carbon environments in the molecule. The chemical shifts of these carbons are influenced by several factors, including hybridization, substituent electronegativity, and magnetic anisotropy.
The Influence of the Cyclopropyl Group
Cyclopropane rings are known to exhibit ¹³C NMR signals at unusually high fields (low ppm values), often even below 0 ppm.[1] This is attributed to the unique bonding in the three-membered ring, which results in increased s-character in the C-H bonds and a corresponding shielding of the carbon nuclei.[2] The methine carbon (C1) directly attached to the ethynyl group will be deshielded relative to the methylene carbons (C2/C3) due to the electron-withdrawing nature of the alkyne.
The Bromoalkyne Moiety
Alkynes typically display ¹³C NMR signals in the range of 65-90 ppm.[3] The sp-hybridized carbons of the ethynyl group in (Bromoethynyl)cyclopropane (C4 and C5) will fall within this region. The electronegative bromine atom attached to C5 will cause a significant downfield shift for C4 and an upfield shift for C5. This is a common "heavy atom effect" observed in halogenated compounds.[4][5]
The following diagram illustrates the key electronic influences on the carbon nuclei of (Bromoethynyl)cyclopropane.
Caption: Electronic influences on ¹³C chemical shifts in (Bromoethynyl)cyclopropane.
Predicted ¹³C NMR Data
Based on data from the analogous compound, cyclopropylacetylene[6][7], and established substituent effects of bromine, the following chemical shifts are predicted for (Bromoethynyl)cyclopropane in CDCl₃.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton Coupled) | Rationale |
| C1 (Methine) | 10 - 15 | Doublet | Attached to the deshielding alkyne group. |
| C2/C3 (Methylene) | 0 - 5 | Triplet | Characteristic upfield shift of cyclopropyl carbons. |
| C4 (Ethynyl, C-Br) | 75 - 85 | Singlet | Deshielded by the adjacent bromine atom. |
| C5 (Ethynyl, C-Cyclopropyl) | 40 - 50 | Singlet | Shielded by the "heavy atom" effect of bromine. |
Experimental Protocol for High-Resolution ¹³C NMR
Acquiring a high-quality ¹³C NMR spectrum is essential for accurate structural elucidation. The low natural abundance of the ¹³C isotope necessitates a greater number of scans compared to ¹H NMR.[8]
Sample Preparation
-
Compound Purity: Ensure the (Bromoethynyl)cyclopropane sample is of high purity to avoid signals from impurities.
-
Solvent Selection: Use a deuterated solvent, typically chloroform-d (CDCl₃), which is a good solvent for many organic compounds and has a well-defined ¹³C signal at 77.16 ppm for referencing.[9]
-
Concentration: Prepare a solution of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
Spectrometer Setup and Data Acquisition
The following is a generalized workflow for setting up an NMR experiment for ¹³C analysis.
Caption: Workflow for ¹³C NMR data acquisition and processing.
Key Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Number of Scans (ns): Typically 128 to 1024 scans, depending on the sample concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient.[9]
-
Acquisition Time (aq): Around 1-2 seconds to ensure good digital resolution.
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum.
-
Phase and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate integration and peak picking.
-
Referencing: The spectrum is referenced to the solvent peak (CDCl₃ at 77.16 ppm).
-
Peak Picking: The chemical shift of each peak is determined.
Advanced Spectral Analysis: DEPT
Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful technique for determining the number of protons attached to each carbon atom.[10][11] A series of DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) can differentiate between CH, CH₂, and CH₃ groups.
-
DEPT-90: Only CH signals will appear. For (Bromoethynyl)cyclopropane, this would show a signal for C1.
-
DEPT-135: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. This would show a positive peak for C1 and a negative peak for C2/C3. Quaternary carbons (like C4 and C5) are absent in DEPT spectra.[10][11]
The DEPT spectra are crucial for the unambiguous assignment of the C1 and C2/C3 signals in the cyclopropyl region. It is important to note that for alkynes, large two-bond ¹³C-¹H coupling constants can sometimes lead to the appearance of quaternary carbon signals in DEPT spectra, although this is less common.[12]
Troubleshooting and Considerations
-
Low Signal-to-Noise: If the signals are weak, increase the number of scans or use a more concentrated sample.
-
Broad Peaks: This could be due to poor shimming of the magnetic field or the presence of paramagnetic impurities.
-
Solvent Peaks: Be aware of the solvent's ¹³C signal and any impurities it may contain.
-
Quantitative Analysis: Standard ¹³C NMR with proton decoupling is generally not quantitative due to the Nuclear Overhauser Effect (NOE). For quantitative measurements, an inverse-gated decoupling experiment should be performed with a much longer relaxation delay.[13]
Conclusion
The ¹³C NMR analysis of (Bromoethynyl)cyclopropane provides a wealth of structural information. By understanding the fundamental principles of chemical shifts, particularly the shielding effects of the cyclopropyl ring and the influence of the bromoalkyne substituent, a detailed and accurate interpretation of the spectrum is achievable. The application of advanced techniques like DEPT further solidifies the spectral assignments. This guide provides the necessary theoretical foundation and practical protocols to empower researchers in their structural elucidation endeavors involving this and structurally related molecules.
References
- Organic Syntheses Procedure: cyclopropylacetylene.
- Weiner, P. H., & Malinowski, E. R. (1967). Substituent Effects. VII. Carbon-13 Nuclear Magnetic Resonance of Substituted Cyclopropanes. The Journal of Physical Chemistry, 71(8), 2791–2795.
- NMR Spectroscopy – 13C NMR Coupling Constants - Organic Chemistry Data & Info.
- PubChem. (n.d.). Cyclopropylacetylene. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Long‐range carbon‐proton spin‐spin coupling constants. A 13C NMR study of monohalogen substituted ethanes and propanes.
- Gorrell, I. B., et al. (2007). 13C NMR Study of Halogen Bonding of Haloarenes: Measurements of Solvent Effects and Theoretical Analysis. Journal of the American Chemical Society, 129(47), 14609–14617.
- Chemistry LibreTexts. (2023, February 11). 6.3: Characteristics of C-13 NMR Spectroscopy.
- Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy.
- Viesser, R. V., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10763–10771.
- Facey, G. (2007, November 8). Why Does My Quaternary Alkyne Carbon Show Up in My 13C DEPT Spectrum? University of Ottawa NMR Facility Blog.
- ResearchGate. (n.d.). 1H and 13C NMR spectral assignments of halogenated transformation products of pharmaceuticals and related environmental contaminants.
- The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. [Link]
- CASPRE - 13C NMR Predictor. (n.d.).
- OpenOChem Learn. (n.d.). Alkynes.
- Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society, 85(20), 3218–3223.
- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry.
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
- University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Chemistry Research Laboratory.
- YouTube. (2024, February 12). ch335: sample alkyne NMR problem [Video].
- Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link]
- IIT Kharagpur. (n.d.). 13C NMR spectroscopy • Chemical shift.
- YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video].
- ResearchGate. (n.d.). 13C NMR: NJCH and 1J CC scalar spin-spin coupling constants (SSCCs) for some 3-monosubstituted 2-methylpropenes.
- Compound Interest. (2015). A guide to 13C NMR chemical shift values.
- Amanote Research. (n.d.). (PDF) Substituent Effects on the Carbon-13 NMR Chemical.
- University of California, Irvine. (n.d.). Coupling constants for 1H and 13C NMR.
- University of Wisconsin-Madison. (n.d.). 13-C NMR Protocol for beginners AV-400.
- Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy.
- NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry.
- Indian Academy of Sciences. (n.d.). 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones.
- PubMed Central. (n.d.). 13C Direct Detected NMR for Challenging Systems. National Institutes of Health.
- ResearchGate. (n.d.). 1 H (a) and 13 C NMR spectra of 4 (b).
- Chemistry LibreTexts. (2014, August 21). 14.
- The Royal Society of Chemistry. (n.d.). Ruthenium-catalysed selective synthesis of mono- deuterated terminal alkynes.
Sources
- 1. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Alkynes | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Cyclopropylacetylene | C5H6 | CID 138823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. University of Ottawa NMR Facility Blog: Why Does My Quaternary Alkyne Carbon Show Up in My 13C DEPT Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 13. sc.edu [sc.edu]
A Senior Application Scientist's Guide to the Mass Spectrometry of 1-Bromo-2-cyclopropylethyne
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Unique Molecular Architecture
1-Bromo-2-cyclopropylethyne (C₅H₅Br) is a fascinating molecule that presents a unique combination of chemical functionalities: a terminal bromoalkyne and a strained cyclopropyl ring.[1][] This structure is of significant interest to synthetic chemists, particularly in the construction of complex molecular frameworks for pharmaceuticals and agrochemicals.[3] The rigid alkyne linker and the conformationally constrained cyclopropyl group can impart desirable properties to larger molecules, such as enhanced metabolic stability or specific binding affinities.
Given its utility as a synthetic building block, unambiguous structural confirmation is paramount. Mass spectrometry (MS) serves as a cornerstone analytical technique for this purpose. It not only provides the molecular weight but, through controlled fragmentation, offers a detailed "fingerprint" of the molecule's structure. This guide provides an in-depth, predictive analysis of the mass spectrometric behavior of this compound, focusing on the interpretation of its fragmentation patterns under Electron Ionization (EI) conditions, the most common technique for volatile, small organic molecules.[4][5]
Ionization Strategy: Why Electron Ionization (EI) is the Method of Choice
For a volatile, thermally stable, and relatively non-polar molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is the ideal analytical approach.
-
The Principle of EI: In the EI source, the analyte molecule, having been separated by the gas chromatograph, enters a high-vacuum chamber where it is bombarded by a high-energy electron beam (typically 70 electron volts, eV).[6] This high energy is sufficient to dislodge a valence electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•) .[5][6]
-
Causality in Method Selection: The 70 eV standard is crucial. It is significantly higher than the ionization energy of most organic molecules (typically 10-15 eV), and this excess energy is deposited into the molecular ion.[5] This energy surplus is the driving force for the subsequent fragmentation, which is the key to structural elucidation.[6][7] The resulting fragmentation patterns are highly reproducible and form the basis of extensive mass spectral libraries, like those from NIST.[8][9] While "softer" ionization techniques like Chemical Ionization (CI) produce less fragmentation and a more prominent molecular ion, they sacrifice the rich structural detail that EI's "hard" ionization provides.[10]
The Molecular Ion (M⁺•): A Tale of Two Isotopes
The first and most diagnostic feature in the mass spectrum of this compound is the molecular ion region. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly equal natural abundance (~50.5% and ~49.5%, respectively).[11]
This isotopic distribution results in a characteristic doublet for any bromine-containing ion.
-
The M⁺• peak will correspond to molecules containing the ⁷⁹Br isotope.
-
The M+2 peak will correspond to molecules containing the ⁸¹Br isotope.
These two peaks will be separated by 2 mass-to-charge units (m/z) and will have an intensity ratio of approximately 1:1.[12][13] This pattern is a definitive signature for the presence of a single bromine atom in the molecule.[14]
| Property | Value | Source |
| Molecular Formula | C₅H₅Br | [1][] |
| Monoisotopic Mass (C₅H₅⁷⁹Br) | 143.957 Da | [1] |
| Monoisotopic Mass (C₅H₅⁸¹Br) | 145.955 Da | [1] |
| Expected M⁺• Peak (m/z) | 144 | |
| Expected M+2 Peak (m/z) | 146 | |
| Expected M⁺• / M+2 Intensity Ratio | ~ 1:1 | [12] |
Predictive Fragmentation Analysis: Decoding the Molecular Blueprint
The excess energy imparted during electron ionization causes the molecular ion to break apart in predictable ways. The resulting fragment ions provide a roadmap to the molecule's structure. The most probable fragmentation pathways are dictated by the formation of the most stable products (cations and neutral radicals).[15][16]
Pathway A: Alpha-Cleavage - Loss of the Bromine Radical
This is anticipated to be the most favorable and dominant fragmentation pathway. The Carbon-Bromine bond is relatively weak and its cleavage results in the loss of a bromine radical (Br•), forming a stable cyclopropylethynyl cation. This fragment will likely be the base peak (the most intense peak in the spectrum).
This pathway leads to a fragment ion [C₃H]⁺ at m/z 37. This type of fragmentation, involving the loss of stable neutral molecules like ethylene, is a common process in mass spectrometry. [17]
Pathway C: Propargylic Cleavage
Another possibility is the cleavage of the bond between the cyclopropyl ring and the acetylenic carbon. This would result in the formation of a cyclopropyl cation and a bromoethyne radical, or vice-versa.
This pathway would generate the cyclopropyl cation [C₃H₅]⁺ at m/z 41. This is a common and relatively stable carbocation observed in the mass spectra of many cyclopropyl-containing compounds.
Summary of Predicted Fragments
| m/z (Mass/Charge) | Proposed Ion Structure | Formula | Notes |
| 144 / 146 | Molecular Ion | [C₅H₅Br]⁺• | Exhibits a characteristic 1:1 bromine isotope pattern. [12][13] |
| 65 | Cyclopropylethynyl cation | [C₅H₅]⁺ | Likely the base peak; loss of Br•. |
| 41 | Cyclopropyl cation | [C₃H₅]⁺ | Result of propargylic cleavage. |
| 39 | Propargyl cation | [C₃H₃]⁺ | Potential rearrangement product from [C₅H₅]⁺. |
| 37 | [C₃H]⁺ | Result of ring cleavage and loss of C₂H₄ from m/z 65. |
The Role of High-Resolution Mass Spectrometry (HRMS)
While low-resolution MS provides nominal mass information, High-Resolution Mass Spectrometry (HRMS), often performed on Time-of-Flight (TOF) or Orbitrap analyzers, provides the accurate mass of an ion to several decimal places. [10]This is a powerful tool for confirming the elemental composition of the molecular ion and its fragments, serving as an orthogonal validation of the proposed structures.
For example, HRMS can easily distinguish between the [C₅H₅]⁺ ion (calculated mass: 65.03913 Da) and a potential isobaric interfering ion like [C₄H₁N]⁺ (calculated mass: 65.01328 Da), a distinction impossible with low-resolution instruments.
A Self-Validating Experimental Protocol (GC-EI-MS)
This protocol is designed to ensure data integrity through systematic validation steps.
Step-by-Step Methodology:
-
System Preparation and Calibration (Trustworthiness Pillar):
-
1.1 Instrument Tuning: Calibrate the mass analyzer using a standard calibration compound (e.g., perfluorotributylamine, PFTBA). Rationale: This ensures high mass accuracy and sensitivity across the desired mass range.
-
1.2 Solvent Blank Injection: Inject a sample of the solvent used for dilution (e.g., high-purity hexane). Rationale: This is a critical control step to verify that the system (injector, column, source) is free from contaminants and background interference.
-
-
Sample Preparation and Analysis (Expertise Pillar):
-
2.1 Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 ppm) in a volatile, non-polar solvent like hexane. Rationale: Dilution prevents detector saturation and ensures good chromatographic peak shape. Hexane is an excellent solvent for GC analysis of non-polar compounds.
-
2.2 GC Conditions:
-
Injector: 250°C, Split mode (e.g., 50:1). Rationale: Ensures rapid volatilization without thermal degradation. Split injection prevents column overloading.
-
Column: A standard non-polar column (e.g., 30m x 0.25mm, 0.25µm film thickness, 5% Phenyl Polysiloxane). Rationale: This column type provides excellent separation for a wide range of volatile organic compounds.
-
Oven Program: 50°C (hold 1 min), ramp to 250°C at 15°C/min. Rationale: The initial hold ensures good peak shape, and the ramp allows for efficient elution.
-
-
2.3 MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C. Rationale: Keeps the source clean and prevents analyte condensation.
-
Scan Range: m/z 35-200. Rationale: This range covers the molecular ion and all predicted fragments while avoiding low-mass solvent interference.
-
-
-
Data Analysis and Validation:
-
3.1 Identify the Analyte Peak: Locate the chromatographic peak corresponding to this compound.
-
3.2 Extract Mass Spectrum: Obtain the mass spectrum from the apex of the analyte peak, ensuring proper background subtraction.
-
3.3 Validate the Spectrum:
-
Confirm the presence of the M⁺•/M+2 doublet at m/z 144/146 with a ~1:1 intensity ratio.
-
Identify the base peak and match its m/z to a predicted high-stability fragment (expected at m/z 65).
-
Account for other significant peaks in the spectrum by correlating them with the predicted fragmentation pathways.
-
-
Conclusion
The mass spectrum of this compound is predicted to be highly characteristic and informative. The unmistakable 1:1 isotopic doublet at m/z 144/146 immediately confirms the presence of bromine and the compound's molecular weight. The fragmentation pattern, dominated by the loss of the bromine radical to form a stable cation at m/z 65, provides definitive evidence of the core structure. Further fragmentation ions corresponding to the cyclopropyl moiety (m/z 41) and ring cleavage products (m/z 37) complete the structural puzzle. By coupling this predictive understanding with a robust, self-validating GC-MS protocol, researchers can confidently identify and characterize this unique synthetic building block.
References
- Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. [Link]
- Clark, J. (n.d.). Mass Spectra - The M+2 Peak. Chemguide. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70026705, this compound. PubChem. [Link]
- Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. [Link]
- Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. [Link]
- University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. [Link]
- MySkinRecipes. (n.d.). This compound. [Link]
- Chemistry LibreTexts. (2023).
- Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
- Wikipedia. (n.d.).
- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]
- AZoM. (2024).
- LCGC International. (n.d.).
- Chemistry LibreTexts. (2022). 3.
- Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]
- Organic Chemistry Tutor. (2023). Fragmentation in Mass Spectrometry. YouTube. [Link]
Sources
- 1. This compound | C5H5Br | CID 70026705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. Welcome to the NIST WebBook [webbook.nist.gov]
- 9. NIST Chemistry WebBook [webbook.nist.gov]
- 10. azom.com [azom.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Infrared spectroscopy of 1-Bromo-2-cyclopropylethyne
An In-Depth Technical Guide to the Infrared Spectroscopy of 1-Bromo-2-cyclopropylethyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a unique bifunctional molecule featuring a strained cyclopropyl ring directly attached to an electron-deficient acetylenic system. This structure makes it a valuable, albeit reactive, building block in synthetic chemistry, particularly for the introduction of cyclopropylalkyne moieties in the development of novel agrochemicals and pharmaceuticals. Accurate and rapid characterization is paramount for its use, and Infrared (IR) spectroscopy provides a powerful, non-destructive first-pass analysis. This guide details the theoretical and practical aspects of obtaining and interpreting the IR spectrum of this compound, offering a predictive framework based on the analysis of its constituent functional groups. We will explore the expected vibrational modes, provide a detailed experimental protocol for spectral acquisition, and present a logical workflow for interpretation.
Introduction: The Structural Significance of this compound
The unique chemical architecture of this compound presents both opportunity and challenge. The cyclopropyl group, a three-membered carbocycle, possesses significant ring strain, imparting high s-character to its exocyclic bonds and making it electronically similar to an olefin. When conjugated with a C≡C triple bond, this system is highly activated. The addition of a bromine atom further polarizes the molecule, creating a potent electrophilic alkyne.
Understanding the purity and identity of this compound is critical. IR spectroscopy serves as an essential quality control and characterization technique by probing the molecule's vibrational modes. Each functional group—the cyclopropyl ring, the disubstituted alkyne, and the carbon-bromine bond—absorbs infrared radiation at characteristic frequencies. The resulting spectrum is a unique molecular fingerprint. This guide provides the foundational knowledge to predict, acquire, and interpret this fingerprint with confidence.
Theoretical Vibrational Mode Analysis
The infrared spectrum of this compound is best understood by dissecting the molecule into its primary vibrating components. The observed frequencies arise from the stretching and bending of bonds, which are influenced by bond strength, atomic mass, and electronic effects from neighboring groups.
The Cyclopropyl Group Vibrations
The cyclopropyl ring has several characteristic IR absorptions.
-
C-H Stretching: The C-H bonds on a cyclopropyl ring are notable for their high s-character, which strengthens them relative to typical alkane C-H bonds. Consequently, their stretching frequencies appear at a higher wavenumber, typically in the 3100-3000 cm⁻¹ region. These are often sharp, medium-intensity peaks.
-
Ring Deformation (Breathing) Modes: The cyclopropane ring itself can undergo symmetric and asymmetric stretching and bending, often referred to as "ring breathing." These vibrations give rise to characteristic absorptions. A notable, often sharp band, can appear around 1020-1000 cm⁻¹.
The Disubstituted Alkyne (C≡C) Stretch
The stretching vibration of the carbon-carbon triple bond is a key diagnostic feature.
-
Frequency Range: For disubstituted (internal) alkynes, this vibration occurs in the 2260-2190 cm⁻¹ range.
-
Intensity Considerations: The intensity of the C≡C stretching band is highly dependent on the change in dipole moment during the vibration. In perfectly symmetrical alkynes like 2-butyne, the peak is absent (IR-inactive). In this compound, the molecule is asymmetric. However, the opposing electronic influences of the somewhat electron-donating cyclopropyl group and the electron-withdrawing bromine atom can lead to a relatively small change in dipole moment during the stretch. Therefore, the C≡C stretching absorption is expected to be weak , and potentially difficult to observe. The high electronegativity of bromine is expected to shift the frequency to the higher end of the typical range.
The Carbon-Bromine (C-Br) Stretch
The C-Br bond involves a heavy atom (bromine), resulting in a low-frequency vibration.
-
Frequency Range: The C-Br stretching absorption is typically found in the 600-500 cm⁻¹ region of the spectrum. This region is often referred to as the "fingerprint region" and can be crowded with other bending and deformation modes, sometimes making unambiguous assignment challenging without comparative analysis.
Predicted Infrared Spectrum Data
Based on the analysis of analogous structures and established group frequencies, the following table summarizes the predicted key vibrational modes for this compound.
| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity | Notes |
| ~3085 - 3010 | Cyclopropyl C-H | Symmetric & Asymmetric Stretch | Medium, Sharp | Diagnostic for the presence of the strained ring system. |
| ~2995 | Cyclopropyl C-H | Methine Stretch | Weak | The single C-H bond on the ring attached to the alkyne. |
| ~2250 - 2220 | Alkyne (C≡C) | Stretch | Weak to Very Weak | Asymmetry is present, but the dipole change may be small. Critical peak to look for. |
| ~1020 | Cyclopropyl Ring | Ring Deformation / "Breathing" | Medium, Sharp | Another key indicator of the cyclopropyl group. |
| ~580 - 530 | C-Br | Stretch | Medium to Strong | Located in the low-frequency fingerprint region. |
Experimental Protocol: Acquiring a High-Fidelity Spectrum
Acquiring a clean, artifact-free IR spectrum of a volatile and reactive compound requires careful sample preparation and instrument configuration.
Workflow for IR Spectrum Acquisition
Figure 1. Experimental workflow for obtaining the IR spectrum.
Step-by-Step Methodology:
-
Safety First: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. This compound is expected to be volatile and potentially toxic.
-
Sample Preparation (Thin Film Method):
-
Ensure two potassium bromide (KBr) or sodium chloride (NaCl) salt plates are clean and dry. Handle them only by the edges.
-
Using a glass pipette, place a single small drop of this compound onto the face of one plate.
-
Gently place the second salt plate on top. The liquid will spread via capillary action to form a thin, uniform film. Do not apply excessive pressure.
-
-
Instrument Setup (FT-IR Spectrometer):
-
Open the spectrometer software. Set the desired parameters.
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹. This is sufficient for most routine characterization.
-
Number of Scans: 32 scans. This provides a good signal-to-noise ratio.
-
-
-
Data Collection:
-
Place the assembled salt plates into the sample holder in the spectrometer's sample compartment.
-
Collect the sample spectrum. The instrument will co-add the 32 scans to generate the final interferogram and spectrum.
-
Crucially, a background spectrum must be collected under identical conditions (e.g., with empty, clean salt plates or an empty beam) to ratio against the sample spectrum. This removes contributions from atmospheric water and carbon dioxide.
-
-
Data Processing:
-
The software will automatically perform a Fourier transform to convert the interferogram into a spectrum (transmittance vs. wavenumber).
-
Apply a baseline correction algorithm to ensure the baseline rests at approximately 100% transmittance.
-
Use the peak-picking tool to identify and label the precise wavenumbers of the absorption maxima.
-
Spectral Interpretation: A Logic-Based Approach
Interpreting the spectrum involves matching the observed absorption bands to the predicted vibrational modes. This process confirms the presence of the key functional groups and thus the molecular identity.
Logic Diagram for Spectral Interpretation
Figure 2. Decision workflow for confirming molecular identity.
Conclusion
The infrared spectrum of this compound is defined by a few key features: the high-frequency C-H stretches of the cyclopropyl ring (~3085 cm⁻¹), the characteristically weak C≡C stretch of the asymmetrically substituted alkyne (~2240 cm⁻¹), and the low-frequency C-Br stretch (~550 cm⁻¹). While the alkyne peak may be faint, its presence, combined with the clear signals from the cyclopropyl and bromo-alkane moieties, provides a robust and reliable confirmation of the structure. This guide provides the predictive framework and experimental protocol necessary for researchers to confidently utilize IR spectroscopy for the rapid and accurate characterization of this important synthetic building block.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Cengage Learning. [Link]
- Smith, B. C. (1998).
An In-depth Technical Guide to Bromopyridines (C5H4BrN) for Researchers and Drug Development Professionals
Abstract
The molecular formula C₅H₄BrN represents a class of halogenated heterocyclic compounds known as bromopyridines. This guide focuses on the three primary positional isomers—2-bromopyridine, 3-bromopyridine, and 4-bromopyridine—which are foundational building blocks in modern medicinal chemistry and organic synthesis. Their utility stems from the unique electronic properties of the pyridine ring, modulated by the position of the bromine atom, which serves as a versatile synthetic handle for constructing complex molecular architectures. This document provides a comprehensive overview of the physical and chemical properties of these isomers, their synthesis, key reactions relevant to pharmaceutical development, and established protocols for their use, empowering researchers to leverage these critical intermediates effectively and safely.
Introduction to Bromopyridine Isomers
In the landscape of pharmaceutical synthesis, bromopyridines are indispensable intermediates. The pyridine ring is a "privileged scaffold," a structural motif frequently found in FDA-approved drugs due to its ability to engage in hydrogen bonding and enhance the bioavailability of drug molecules.[1] The introduction of a bromine atom onto this ring provides a reactive site for a multitude of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[1][2][3]
The three stable and commercially significant isomers are:
-
2-Bromopyridine: Used in the synthesis of antimalarial agents, beta-adrenoceptor agonists, and as a precursor to the versatile reagent 2-lithiopyridine.[4][5][6]
-
3-Bromopyridine: A common substrate in Heck and Buchwald-Hartwig coupling reactions, it is a key intermediate for pharmaceuticals like Abiraterone acetate and Zimelidine.[5][7][8]
-
4-Bromopyridine: Widely used in cross-coupling reactions to build complex molecular frameworks for drugs targeting conditions from central nervous system disorders to viral infections.[3][5]
The position of the bromine atom dictates the isomer's reactivity. The electron-withdrawing nature of the ring nitrogen deactivates the pyridine system towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the 2- and 4-positions. This positional variance is a key consideration in synthetic design.
Comparative Physical Properties
The physical properties of the bromopyridine isomers vary based on the position of the bromine substituent, which influences intermolecular forces and crystal packing. These properties are critical for process development, purification, and storage.
| Property | 2-Bromopyridine | 3-Bromopyridine | 4-Bromopyridine (or its HCl salt) |
| CAS Number | 109-04-6[6] | 626-55-1[8] | 1120-87-2 (free base)[9] |
| Molecular Weight | 158.00 g/mol [4][10] | 158.00 g/mol [5][11] | 158.00 g/mol (free base)[12] |
| Appearance | Colorless to light yellow liquid[4][6][10] | Colorless liquid[8][11] | Liquid (free base)[13] |
| Melting Point | 193°C[14] | -27 °C[8] | 53-56 °C[9] |
| Boiling Point | 192-194 °C[4] | 173 °C[8] | Not specified |
| Density | 1.657 g/mL at 25 °C[4] | 1.640 g/cm³[8] | Not specified |
| Flash Point | 51-54 °C[14] | 51 °C[8][11][15] | 224 °F (106.7 °C)[9] |
| Solubility | Slightly miscible with water; miscible with ethanol, ether, benzene.[4][5] | Not specified | Not specified |
| Refractive Index | n20/D 1.572[4] | n20/D 1.5690-1.5730[16] | n20/D 1.5694 (estimate)[9] |
Chemical Properties and Reactivity
The reactivity of bromopyridines is dominated by the chemistry of the carbon-bromine bond, making them ideal substrates for forming new carbon-carbon and carbon-heteroatom bonds.
Synthesis of Bromopyridines
The synthesis strategy depends on the desired isomer. Direct bromination of pyridine is challenging and often requires harsh conditions, yielding mixtures of 3- and 5-bromopyridines.[5] More controlled methods are preferred:
-
2-Bromopyridine: Commonly synthesized from 2-aminopyridine via a Sandmeyer-type reaction, involving diazotization followed by bromination.[6][17][18]
-
3-Bromopyridine: Can be produced by heating pyridine in fuming sulfuric acid with bromine.[5]
-
Positional Control: Achieving specific monobromination can be difficult, especially with activating groups present. Blocking certain positions or using stronger electrophiles can provide better selectivity.[5]
Key Reactions in Drug Development
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl structures prevalent in pharmaceuticals.[19] Bromopyridines are excellent substrates for this reaction.[19][20]
-
Mechanism: The reaction involves the cross-coupling of the bromopyridine with an organoboron compound (like a boronic acid) in the presence of a palladium catalyst and a base.[21] The catalytic cycle proceeds via oxidative addition, transmetalation, and reductive elimination.[21]
-
Causality: The choice of catalyst, ligand, and base is critical. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation.[19][21] Therefore, ligands that are less susceptible to this interaction or conditions that favor the catalytic cycle are necessary for high yields.[19][21]
Other important cross-coupling reactions include:
-
Buchwald-Hartwig Amination: Forms C-N bonds, crucial for synthesizing many amine-containing drugs. 3-Bromopyridine is a common substrate.[8]
-
Heck Reaction: Forms C-C bonds by coupling with alkenes.[8]
-
Negishi Coupling: Couples the bromopyridine with an organozinc reagent.[4]
2-Bromopyridine readily reacts with butyllithium to form 2-lithiopyridine, a powerful nucleophile for introducing the pyridine moiety.[5][6] 3-Bromopyridine can form a Grignard reagent via magnesium exchange, offering another route for C-C bond formation.[16]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general, self-validating methodology for the Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid. Optimization may be required for specific substrates.
Materials
-
Bromopyridine isomer (e.g., 2-Bromopyridine) (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)[21]
-
Base (e.g., K₂CO₃, Cs₂CO₃; 2.0–3.0 equiv)[21]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)[21]
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
Procedure
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the bromopyridine (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0 equiv), and palladium catalyst (3 mol%).[21]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times to ensure an oxygen-free environment.[21]
-
Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is 0.1–0.5 M with respect to the bromopyridine.[21]
-
Reaction: Heat the mixture to 80–120 °C with vigorous stirring.[21]
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS. Reactions are typically complete within 12-24 hours.[19][21]
-
Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[19][21]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[19]
Workflow Diagram
Caption: Suzuki-Miyaura Cross-Coupling Workflow.
Applications in Drug Development
Bromopyridines are integral to the synthesis of numerous pharmaceuticals. Their ability to participate in robust C-C and C-N bond-forming reactions allows for the efficient assembly of complex active pharmaceutical ingredients (APIs).
-
Oncology: 4-Bromopyridine derivatives are used in the synthesis of kinase inhibitors. For example, 4-bromopyridine-2-carbonitrile is a precursor for the multi-kinase inhibitor sorafenib.[1]
-
Antivirals and CNS Agents: The pyridine scaffold is common in drugs targeting viral infections and central nervous system disorders, with bromopyridines serving as key intermediates.[2][3]
-
Anti-inflammatory Drugs: 2-Amino-5-bromopyridine is a valuable building block for creating novel anti-inflammatory agents.[22]
Safety and Handling
Bromopyridines are hazardous chemicals and must be handled with appropriate precautions in a well-ventilated area or chemical fume hood.[23][24]
-
Hazards: They are flammable liquids and vapors.[7][24] They are harmful or toxic if swallowed and can cause skin and serious eye irritation.[7][23] May cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a chemical-resistant lab coat, and nitrile gloves.[24]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and incompatible materials like strong oxidizing agents and strong acids.[7][15][23] Keep containers tightly closed.[15][23]
-
Spill Management: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[15][24]
Always consult the Safety Data Sheet (SDS) for the specific isomer before use.[7][15][23]
Conclusion
The bromopyridine isomers are far more than simple chemical intermediates; they are enabling tools for innovation in pharmaceutical research and development. Their distinct, position-dependent reactivity allows for precise control in the synthesis of complex molecules. A thorough understanding of their physical properties, chemical behavior, and safe handling is essential for any scientist working to develop the next generation of therapeutics. This guide provides the foundational knowledge to harness the synthetic power of these versatile building blocks.
References
- ChemicalBook. (n.d.). 2-Bromopyridine.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
- BenchChem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine.
- Jubilant Ingrevia Limited. (n.d.). 2-Bromopyridine Safety Data Sheet.
- Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage.
- Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet.
- Wikipedia. (n.d.). 2-Bromopyridine.
- Wikipedia. (n.d.). 3-Bromopyridine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis.
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromopyridine Hydrochloride in Modern Pharmaceutical Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Bromopyridine, 99%.
- BenchChem. (2025). Essential Safety and Operational Guide for Handling 3-Bromopyridine-D4.
- Cheméo. (n.d.). 4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties.
- PubChem. (n.d.). 2-Bromopyridine.
- PubChem. (n.d.). 3-Bromopyridine.
- Sigma-Aldrich. (n.d.). 2-Bromopyridine 99%.
- ChemicalBook. (n.d.). 4-Bromopyridine.
- NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- MDPI. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions.
- CymitQuimica. (n.d.). 4-Bromopyridine.
- CymitQuimica. (n.d.). 3-Bromopyridine.
- ChemicalBook. (n.d.). 2-Bromopyridine synthesis.
- ResearchGate. (n.d.). Goldberg reactions of 2-bromopyridine and secondary amides.
- Organic Syntheses. (n.d.). 2-bromopyridine.
- Tokyo Chemical Industry. (n.d.). 2-Bromopyridine.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling with 2-Bromopyridines.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (n.d.). 3-Bromopyridine, 98+%.
- PharmaCompass.com. (n.d.). 4-Bromo pyridine hydrochloride.
- PubChem. (n.d.). 4-Bromopyridine.
- ResearchGate. (2025). On the reactivity of the bromine atoms in brominated pyridines.
- LookChem. (n.d.). Cas 109-04-6,2-Bromopyridine.
- BenchChem. (n.d.). 4-Bromopyridine hydrochloride.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-Bromopyridine | 109-04-6 [chemicalbook.com]
- 5. chempanda.com [chempanda.com]
- 6. 2-Bromopyridine - Wikipedia [en.wikipedia.org]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. 3-Bromopyridine - Wikipedia [en.wikipedia.org]
- 9. 4-Bromopyridine | 1120-87-2 [chemicalbook.com]
- 10. 2-Bromopyridine | C5H4BrN | CID 7973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Bromopyridine | C5H4BrN | CID 14268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-Bromopyridine | CymitQuimica [cymitquimica.com]
- 14. Cas 109-04-6,2-Bromopyridine | lookchem [lookchem.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. 3-Bromopyridine, 98+% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 17. 2-Bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. nbinno.com [nbinno.com]
- 23. jubilantingrevia.com [jubilantingrevia.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Stability and Storage of 1-Bromo-2-cyclopropylethyne: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the stability and proper storage of 1-Bromo-2-cyclopropylethyne (CAS No. 57951-72-1), a versatile and reactive building block in modern organic synthesis.[1] Combining the unique steric and electronic properties of a cyclopropyl group with the reactivity of a bromoalkyne, this compound is of significant interest to researchers in drug development and materials science. This document synthesizes available data and established chemical principles to offer in-depth, field-proven insights into its handling, storage, and inherent reactivity. Detailed protocols and safety considerations are provided to ensure the integrity of the compound and the safety of laboratory personnel.
Introduction: The Duality of Reactivity and Instability
This compound is a valuable intermediate, primarily utilized in cross-coupling reactions such as the Sonogashira coupling, to introduce the cyclopropylethynyl moiety into complex molecules.[2][3][4] The inherent strain of the cyclopropyl ring and the electron-withdrawing nature of the bromine atom on the sp-hybridized carbon create a molecule with a unique and desirable reactivity profile. However, these same features contribute to its potential instability. This guide aims to provide a clear understanding of the factors influencing the stability of this compound and to establish best practices for its long-term storage and safe handling.
Physicochemical Properties and Known Hazards
A foundational understanding of the compound's basic properties is essential for safe handling.
| Property | Value | Source |
| CAS Number | 57951-72-1 | [1] |
| Molecular Formula | C₅H₅Br | [1] |
| Molecular Weight | 145.00 g/mol | [1] |
| Appearance | Colorless liquid (presumed) | General knowledge |
| Boiling Point | Not explicitly reported, but likely volatile | Inferred from related compounds |
GHS Hazard Classification: [1]
-
Flammable liquids (Category 3) : H226 - Flammable liquid and vapor.
-
Skin corrosion/irritation (Category 2) : H315 - Causes skin irritation.
-
Serious eye damage/eye irritation (Category 2A) : H319 - Causes serious eye irritation.
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) : H335 - May cause respiratory irritation.
The flammability and irritant nature of this compound necessitate handling in a well-ventilated fume hood, away from ignition sources, and with appropriate personal protective equipment (PPE).
In-depth Analysis of Chemical Stability
While specific quantitative stability data for this compound is not extensively published, a detailed analysis of its constituent functional groups allows for a robust assessment of its stability profile.
Thermal Stability
Bromoalkynes, in general, are considered to be thermally sensitive. The presence of the strained cyclopropyl ring can further contribute to potential decomposition pathways at elevated temperatures. While a precise decomposition temperature is not documented, it is prudent to assume that the compound may undergo exothermic decomposition upon heating.
Causality: The C-Br bond on an sp-hybridized carbon is weaker than on an sp² or sp³ carbon, making it more susceptible to homolytic cleavage at higher temperatures. The strained three-membered ring of the cyclopropyl group also represents a store of potential energy that can be released upon ring-opening, a process that can be initiated thermally.
Photochemical Stability
Exposure to light, particularly in the UV spectrum, can initiate radical reactions. Bromoalkynes can undergo photochemical reactions, including cleavage of the C-Br bond.
Causality: The C-Br bond can absorb UV light, leading to the formation of a bromine radical and a cyclopropylethynyl radical. These highly reactive species can then initiate a cascade of unpredictable side reactions, including polymerization or decomposition.
Hydrolytic and Atmospheric Stability
This compound is expected to be sensitive to moisture and atmospheric oxygen.
-
Hydrolysis: While haloalkanes can be resistant to hydrolysis under neutral conditions, the reactivity of the bromoalkyne moiety makes it susceptible to nucleophilic attack by water, albeit likely a slow process without catalysis. The presence of basic or acidic conditions would be expected to accelerate decomposition.
-
Oxidation: The electron-rich triple bond and the C-H bonds of the cyclopropyl group are susceptible to oxidation. Over time, exposure to air can lead to the formation of peroxides and other degradation products.
Reactivity with Nucleophiles and Bases
The primary reactivity of this compound involves its interaction with nucleophiles and bases, which is key to its synthetic utility but also a critical factor in its stability and storage.
-
Strong Bases: Strong bases will deprotonate the cyclopropyl C-H bonds or, more likely, promote elimination or other decomposition pathways. Contact with strong bases such as hydroxides, alkoxides, or organolithium reagents should be strictly avoided during storage.
-
Nucleophiles: The compound is an excellent electrophile for nucleophilic attack at the acetylenic carbon, leading to the displacement of the bromide ion. This is the basis for its use in reactions like the Sonogashira coupling.[2][3][4] However, this also means that it will react with a wide range of nucleophiles, including amines, thiols, and even some solvents.
Recommended Storage and Handling Protocols
Based on the analysis of its chemical nature, the following protocols are recommended to ensure the long-term stability and safe handling of this compound.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | To minimize thermal decomposition and reduce vapor pressure. |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent oxidation and reaction with atmospheric moisture. |
| Container | Amber glass vial with a PTFE-lined cap | To protect from light and provide a non-reactive, airtight seal. |
| Location | A designated, well-ventilated, explosion-proof refrigerator or freezer for flammable and reactive compounds. | To ensure safety in case of accidental release and to comply with laboratory safety standards. |
Step-by-Step Handling Protocol
This protocol is designed for the safe transfer and use of this compound in a research setting.
-
Preparation:
-
Ensure a fume hood is certified and functioning correctly.
-
Gather all necessary PPE: flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).
-
Have an appropriate quenching agent (e.g., a solution of sodium bisulfite) and a spill kit readily available.
-
Prepare an ice bath to keep the compound cool during handling.
-
-
Inert Atmosphere Transfer:
-
Allow the sealed vial of this compound to equilibrate to the temperature of the inert atmosphere box (glovebox) or Schlenk line before opening to prevent condensation of moisture.
-
If using a Schlenk line, ensure the glassware is properly dried and purged with an inert gas.
-
Using a clean, dry syringe or cannula, transfer the required amount of the liquid under a positive pressure of inert gas.
-
-
Reaction Setup:
-
Add the this compound to the reaction vessel, which should be pre-cooled and under an inert atmosphere.
-
If the reaction is exothermic, maintain cooling throughout the addition and the course of the reaction.
-
-
Post-Handling:
-
Immediately and securely reseal the vial of this compound.
-
Return the vial to the designated -20°C storage.
-
Clean any contaminated glassware or equipment promptly and safely.
-
Quenching and Disposal of Unused Material
Small quantities of unreacted this compound must be quenched before disposal.
-
Preparation:
-
In a fume hood, prepare a flask with a stirrer containing a suitable, non-reactive solvent (e.g., THF or toluene) at 0°C.
-
Have a dropping funnel ready.
-
-
Quenching Procedure:
-
Slowly add the this compound to the cooled solvent with vigorous stirring.
-
Slowly add a solution of a mild reducing agent, such as sodium bisulfite in water, or a protic solvent like isopropanol, to the stirred solution. Be prepared for a potential exothermic reaction.[5][6][7]
-
Continue stirring until the reaction is complete (cessation of gas evolution or heat generation).
-
Neutralize the solution with a weak acid (e.g., citric acid) if necessary.
-
-
Disposal:
-
The quenched solution should be disposed of as hazardous waste according to institutional and local regulations.
-
Visualization of Key Concepts
Logical Workflow for Safe Handling
The following diagram outlines the decision-making process for the safe handling of this compound.
Caption: Decision workflow for handling this compound.
Potential Decomposition Pathways
This diagram illustrates the potential decomposition pathways for this compound under adverse conditions.
Caption: Factors leading to the decomposition of this compound.
Conclusion
This compound is a powerful synthetic tool whose utility is directly linked to its inherent reactivity. A thorough understanding of its stability profile is paramount for its effective use and for maintaining a safe laboratory environment. By adhering to the storage and handling protocols outlined in this guide, researchers can mitigate the risks associated with this energetic molecule and ensure the integrity of their experimental results. The core principles of cold, inert, and dark storage, combined with meticulous handling under an inert atmosphere, are the cornerstones of responsible stewardship for this valuable chemical intermediate.
References
- Sonogashira Coupling. NROChemistry.
- Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid. PubMed.
- Application Notes and Protocols for Sonogashira Coupling of 1-Bromo-2-butyne. Benchchem.
- cyclopropylacetylene. Organic Syntheses Procedure.
- Scalable synthesis of highly stable cyclopropene building blocks: application for bioorthogonal ligation with tetrazines. Royal Society of Chemistry.
- Cyclopropylacetylene. Wikipedia.
- Process for the preparation of cyclopropylacetylene.
- Common Standard Operating Procedure. University of Notre Dame.
- Safe Work Procedure (SWP – 014) - Pyrophoric and Water Reactive Chemicals. University of Victoria.
- Quenching and Disposal of Water Reactive Materials. University of California, Santa Barbara.
- Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect.
- Sonogashira Coupling. Organic Chemistry Portal.
- Quenching Reactive Substances. KGROUP.
- Quenching Reactive Metal Still Bottoms Standard Operating Procedure. University of Nebraska-Lincoln.
- Pathways of decomposition of N-cyclopropyl N nitrosoureas in methanol.
- A Convenient Procedure for Sonogashira Reactions Using Propyne.
- Organic materials for energy storage.
- Chemical Compounds for Energy Storage. ChemistryViews.
- Chemical Storage Guidelines.
- Conformational Effects in Intramolecular C(sp3)–H Bond Functionalization: Gold(I)-Catalyzed Cycloisomerization of Aliphatic 1‑Bromoalkynes as Benchmark Reaction.
- Chemical Segregation and Storage Guide. University of Louisville.
- This compound. PubChem.
- The stereo-divergent functionalization of alkynes: a comprehensive review. Royal Society of Chemistry.
- Functional organic materials for energy storage and conversion: recent developments and future perspectives.
- 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. Chemistry LibreTexts.
- 7.8: Structure and SN2 Reactivity - The Nucleophile. Chemistry LibreTexts.
- The Reactivity of 1-Bromo-1-propyne with Nucleophiles: A Technical Guide. Benchchem.
- What is the reactivity profile of 2-bromo-cyclopentanone in nucleophilic substitution reactions, and... Proprep.
- Highly Alkaline Stable Crosslinked Piperidine‐Functionalized Polynorbornene Anion Exchange Membranes.
Sources
A Technical Guide to the Synthesis of Cyclopropyl-Substituted Bromoalkynes
Authored for Researchers, Scientists, and Drug Development Professionals
Cyclopropyl-substituted bromoalkynes are valuable synthetic intermediates, prized for their unique structural and electronic properties. The rigid cyclopropyl group imparts conformational constraint, while the bromoalkyne moiety serves as a versatile handle for a variety of chemical transformations, including cross-coupling reactions (e.g., Sonogashira, Cadiot-Chodkiewicz), cycloadditions, and nucleophilic additions. This combination makes them highly sought-after building blocks in the synthesis of complex molecules, particularly in medicinal chemistry where the cyclopropyl motif is often used as a bioisostere for alkenes or carbonyl groups.[1] This guide provides an in-depth exploration of the primary synthetic strategies for accessing these compounds, focusing on the underlying mechanisms, practical considerations, and detailed experimental protocols.
Strategic Approaches to Synthesis
The synthesis of cyclopropyl-substituted bromoalkynes can be approached from two main retrosynthetic disconnections: formation of the C-Br bond on a pre-existing cyclopropyl alkyne, or construction of the alkyne from a cyclopropyl-containing precursor. The choice of method depends heavily on the availability of starting materials, substrate scope, and desired scale.
Target [label="Cyclopropyl Bromoalkyne", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
subgraph "cluster_0" { label = "Strategy 1: Bromination of Precursor"; style = "rounded"; color = "#4285F4"; bgcolor = "#FFFFFF"; Node1 [label="Cyclopropyl Terminal Alkyne"]; Node1 -> Target [label="Electrophilic\nBromination (NBS, AgNO3)"]; }
subgraph "cluster_1" { label = "Strategy 2: Alkyne Formation"; style = "rounded"; color = "#34A853"; bgcolor = "#FFFFFF"; Node2 [label="Cyclopropyl Aldehyde/Ketone"]; Node3 [label="Cyclopropyl Propargyl Alcohol"]; Node2 -> Target [label="Corey-Fuchs\nReaction"]; Node3 -> Target [label="Appel-type\nReaction"]; } }
Figure 1: Overview of primary synthetic routes to cyclopropyl-substituted bromoalkynes.
Method 1: Electrophilic Bromination of Cyclopropylacetylenes
The most direct route involves the bromination of a terminal cyclopropylacetylene. Standard electrophilic halogenation reagents are often ineffective or lead to side reactions. The most reliable and widely adopted method utilizes N-Bromosuccinimide (NBS) as the bromine source, activated by a catalytic amount of silver nitrate (AgNO₃).
Mechanism & Rationale: The reaction proceeds via the formation of a silver acetylide intermediate. The silver ion coordinates to the alkyne, increasing its acidity and facilitating deprotonation. The resulting silver acetylide is then attacked by the electrophilic bromine from NBS to yield the desired 1-bromoalkyne. The catalytic role of silver is crucial; it polarizes the C-H bond and prevents competing radical pathways that can occur with NBS, especially under light.[2][3][4] Acetone is a common solvent for this transformation.[5]
Trustworthiness & Pitfalls: This method is generally high-yielding and clean for non-polar substrates. However, for substrates containing electron-rich aromatic rings or other sensitive functional groups, competing electrophilic bromination on the ring can occur.[5] Purity of NBS is critical; recrystallization may be necessary to remove residual bromine or acid, which can cause side reactions.[5] The reaction should be performed in the dark to suppress radical pathways.
Detailed Protocol: Synthesis of 1-Bromo-2-cyclopropylacetylene
-
Preparation: To a round-bottom flask protected from light (e.g., wrapped in aluminum foil), add cyclopropylacetylene (1.0 eq), N-Bromosuccinimide (1.1 eq), and silver nitrate (0.1 eq).
-
Solvent Addition: Add anhydrous acetone (approx. 0.2 M concentration relative to the alkyne).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate and diethyl ether.
-
Extraction: Shake the funnel, separate the layers, and extract the aqueous layer twice more with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at low temperature (<30 °C) as the product is volatile.
-
Purification: The crude product can be purified by careful distillation or flash chromatography on silica gel using a non-polar eluent (e.g., hexanes).
Method 2: The Corey-Fuchs Reaction
The Corey-Fuchs reaction is a powerful two-step sequence that transforms an aldehyde into a 1-bromoalkyne.[6] This method is particularly valuable when the corresponding cyclopropyl aldehyde or ketone is more accessible than the terminal alkyne. The process involves the initial formation of a 1,1-dibromo-olefin, which is then converted to the bromoalkyne.[7][8]
Mechanism & Rationale:
-
Step 1 (Dibromo-olefination): Triphenylphosphine (PPh₃) reacts with carbon tetrabromide (CBr₄) to form a phosphorus ylide (Ph₃P=CBr₂).[6][9] This ylide then undergoes a Wittig-type reaction with the cyclopropyl aldehyde to furnish the 1,1-dibromo-2-cyclopropylethene intermediate.[8]
-
Step 2 (Elimination & Rearrangement): The isolated dibromo-olefin is treated with a strong base, typically two equivalents of an alkyllithium reagent like n-butyllithium (n-BuLi), at low temperature (-78 °C). The first equivalent of base promotes an E2 elimination of HBr to form a vinyl bromide intermediate. The second equivalent performs a lithium-halogen exchange. The resulting vinyllithium species undergoes a Fritsch-Buttenberg-Wiechell rearrangement to yield the lithium cyclopropylacetylide. Critically for this guide, by using only one equivalent of a strong base and carefully controlling the reaction conditions, it is possible to stop the reaction at the 1-bromoalkyne stage.[6]
// Nodes Aldehyde [label="Cyclopropyl\nAldehyde"]; Ylide [label="Ph₃P=CBr₂"]; Dibromo [label="1,1-Dibromo-2-cyclopropylethene", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="1 eq. n-BuLi"]; Bromoalkyne [label="Cyclopropyl\nBromoalkyne", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Aldehyde -> Dibromo [label="PPh₃, CBr₄"]; Ylide -> Dibromo [style=invis]; Dibromo -> Bromoalkyne [label="Elimination of HBr"]; Base -> Bromoalkyne [style=invis]; }
Figure 2: Simplified workflow of the Corey-Fuchs reaction to yield a bromoalkyne.
Trustworthiness & Pitfalls: The Corey-Fuchs reaction is robust but requires careful execution. The phosphorus ylide is moisture-sensitive. A major challenge is the separation of the desired product from the triphenylphosphine oxide byproduct, which often requires careful chromatography.[7] During the elimination step, over-addition of base or warming the reaction prematurely can lead to the formation of the terminal alkyne via the full rearrangement.[10]
Detailed Protocol: Synthesis of 1-Bromo-2-cyclopropylacetylene from Cyclopropanecarboxaldehyde
Step A: Synthesis of 1,1-Dibromo-2-cyclopropylethene
-
Preparation: To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous dichloromethane (DCM) and triphenylphosphine (2.0 eq). Cool the solution to 0 °C.
-
Ylide Formation: Add carbon tetrabromide (1.0 eq) portion-wise, keeping the temperature at 0 °C. The solution will turn from colorless to a yellow/orange suspension. Stir for 30 minutes.
-
Aldehyde Addition: Add a solution of cyclopropanecarboxaldehyde (1.0 eq) in DCM dropwise via syringe.
-
Reaction: Allow the mixture to warm slowly to room temperature and stir overnight.
-
Work-up & Purification: Quench the reaction with water. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate. The crude product is purified by flash chromatography (eluting with hexanes) to separate the dibromo-olefin from triphenylphosphine oxide.
Step B: Synthesis of 1-Bromo-2-cyclopropylacetylene
-
Preparation: Dissolve the purified 1,1-dibromo-2-cyclopropylethene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under argon. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise via syringe, maintaining the temperature at -78 °C. A color change is typically observed.
-
Reaction: Stir the reaction at -78 °C for 1 hour.
-
Quenching: Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Allow the mixture to warm to room temperature. Add diethyl ether and water, separate the layers, and extract the aqueous phase with ether.
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate carefully under reduced pressure. The bromoalkyne product may require further purification by chromatography or distillation.
Method 3: The Appel Reaction
For substrates where a cyclopropyl propargyl alcohol is readily available, the Appel reaction provides a mild and effective method for conversion to the corresponding 1-bromoalkyne.[11][12] This reaction uses a combination of triphenylphosphine (PPh₃) and a bromine source, typically carbon tetrabromide (CBr₄), to convert the alcohol into the bromide.[13][14]
Mechanism & Rationale: The reaction begins with the activation of PPh₃ by CBr₄ to form a phosphonium salt, [Ph₃P-Br]⁺Br₃⁻. The propargyl alcohol then attacks the electrophilic phosphorus atom, displacing a bromide ion and forming an alkoxyphosphonium intermediate. The key step is an Sₙ2-type displacement where a bromide ion attacks the carbon bearing the oxygen, which now acts as an excellent leaving group (triphenylphosphine oxide).[11][14] This process typically proceeds with inversion of stereochemistry if the alcohol is chiral.
// Nodes Alcohol [label="Cyclopropyl\nPropargyl Alcohol"]; Reagents [label="PPh₃ + CBr₄"]; Intermediate [label="Alkoxyphosphonium\nIntermediate", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Cyclopropyl\nBromoalkyne", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Byproduct [label="Ph₃P=O"];
// Edges Alcohol -> Intermediate [label="Formation of\nO-P bond"]; Reagents -> Intermediate [style=invis]; Intermediate -> Product [label="Sₙ2 attack\nby Br⁻"]; Intermediate -> Byproduct [style=dashed]; }
Figure 3: Key transformation in the Appel reaction for bromoalkyne synthesis.
Trustworthiness & Pitfalls: The Appel reaction is known for its mild conditions and high yields.[11][12] It is tolerant of many functional groups. As with the Corey-Fuchs reaction, the primary difficulty is the removal of the stoichiometric triphenylphosphine oxide byproduct.[14][15] The reaction is also sensitive to moisture, requiring anhydrous conditions.
Comparative Summary of Methods
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| Electrophilic Bromination | Cyclopropylacetylene | NBS, AgNO₃ | Direct, one-step, high atom economy | Limited by alkyne availability; potential for side reactions on sensitive substrates |
| Corey-Fuchs Reaction | Cyclopropyl Aldehyde | PPh₃, CBr₄, n-BuLi | Readily available aldehydes; reliable | Two steps; stoichiometric phosphine oxide byproduct; requires cryogenic temperatures |
| Appel Reaction | Cyclopropyl Propargyl Alcohol | PPh₃, CBr₄ | Mild conditions; high yields; good functional group tolerance | Requires propargyl alcohol precursor; stoichiometric phosphine oxide byproduct |
Safety & Handling
-
Bromoalkynes: These compounds can be unstable, particularly upon heating or exposure to light. They should be stored cold, in the dark, and under an inert atmosphere. Due to their volatility and potential toxicity, all manipulations should be performed in a well-ventilated fume hood.
-
Reagents: Carbon tetrabromide (CBr₄) is toxic and an environmental hazard. n-Butyllithium (n-BuLi) is pyrophoric and reacts violently with water. N-Bromosuccinimide (NBS) is a lachrymator and should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.
References
- Horikoshi, S., et al. (2007). Microwave-enhanced bromination of a terminal alkyne in short time at ambient temperature: Synthesis of phenylacetylene bromide. Journal of Photochemistry and Photobiology A: Chemistry, 189(2-3), 374-379.
- Organic Chemistry Portal. (n.d.). Alcohol to Bromide - Common Conditions.
- Organic Chemistry Portal. (n.d.). Appel Reaction.
- Wikipedia. (n.d.). Appel reaction.
- Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- Alfa Chemistry. (n.d.). Appel Reaction.
- Organic Syntheses. (n.d.). Cyclopropylacetylene.
- Alfa Chemistry. (n.d.). Corey-Fuchs Reaction.
- Reddit. (2023). Terminal Alkyne Bromination. r/OrganicChemistry.
- Wikipedia. (n.d.). Corey–Fuchs reaction.
- NROChemistry. (n.d.). Corey-Fuchs Homologation.
- Organic Chemistry Portal. (n.d.). Corey-Fuchs Reaction.
- Reddit. (2014). Need some help with a Corey-Fuchs reaction.... r/chemistry.
- TCI AMERICA. (n.d.). Corey-Fuchs Reaction.
- Request PDF. (n.d.). Silver Catalyzed Bromination of Aromatics with N-bromosuccinimide.
- ChemicalBook. (n.d.). Cyclopropylacetylene.
- CHIMIA. (2006). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. CHIMIA International Journal for Chemistry, 60(4), 185-188.
- SynArchive. (n.d.). Corey-Fuchs Reaction.
- Wikipedia. (n.d.). Cyclopropylacetylene.
- YouTube. (2014). Allylic Bromination Using NBS.
- ResearchGate. (2000). ChemInform Abstract: Synthesis of Cyclopropenes via 1,2-Elimination of Bromocyclopropanes Catalyzed by Crown Ether.
- European Patent Office. (1997). Improved synthesis of cyclopropylacetylene. EP 0805790 B1.
- Mol-Instincts. (n.d.). 1-bromo-2-vinylcyclopropane.
- Lookchem. (2019). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N.
- PubChem. (n.d.). 1-Bromo-2-cyclopropylethyne.
- ResearchGate. (2023). Review of cyclopropyl bromide synthetic process.
- PubMed. (2007). Design, synthesis, and biological evaluation of cyclopropyl analogues of stilbene with raloxifene side chain as subtype-selective ligands for estrogen receptor.
- MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle.
- Scribd. (2013). An Overview of The Synthetic Routes To The Best.
- ResearchGate. (2025). Synthesis and Evaluation of Antibacterial Activity of Cyclopropylphosphonates.
- PubMed. (2009). New strategy for the synthesis of substituted morpholines.
- PubMed. (2022). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents.
Sources
- 1. Design, synthesis, and biological evaluation of cyclopropyl analogues of stilbene with raloxifene side chain as subtype-selective ligands for estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Corey-Fuchs Reaction [organic-chemistry.org]
- 9. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
- 10. reddit.com [reddit.com]
- 11. Appel Reaction [organic-chemistry.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 14. Appel reaction - Wikipedia [en.wikipedia.org]
- 15. organic-synthesis.com [organic-synthesis.com]
The Bromoalkyne Linchpin: A Technical Guide to the Reactivity of the Carbon-Bromine Bond
Abstract
Bromoalkynes are a class of versatile reagents in modern organic synthesis, primarily due to the unique and often complementary reactivity of the carbon-bromine bond and the alkyne moiety.[1] This technical guide provides an in-depth exploration of the reactivity of the C-Br bond in bromoalkynes, offering a valuable resource for researchers, scientists, and professionals in drug development. We will delve into the synthesis of these crucial building blocks and their applications in a variety of powerful chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and cycloadditions. The causality behind experimental choices and the mechanistic underpinnings of these reactions will be a central focus, providing a robust framework for their practical application in the synthesis of complex molecules, natural products, and pharmaceuticals.[1][2][3]
Introduction: The Dichotomous Nature of Bromoalkynes
The synthetic utility of bromoalkynes stems from the presence of two highly reactive functional groups: the carbon-carbon triple bond and the carbon-bromine bond.[1] The alkyne provides a linear scaffold and participates in a plethora of reactions such as hydrofunctionalization, and cycloadditions, and serves as a precursor to other functional groups. The C(sp)-Br bond, the focus of this guide, is characterized by its electrophilic carbon atom, making it susceptible to attack by nucleophiles and a key participant in metal-catalyzed cross-coupling reactions. This dual reactivity allows for sequential and orthogonal functionalization, making bromoalkynes powerful linchpins in convergent synthetic strategies.[1]
Synthesis of Bromoalkynes
The preparation of bromoalkynes is a critical first step for their utilization in synthesis. Several methods have been developed, with the choice of method often depending on the substrate's functional group tolerance and the desired scale of the reaction.
A widely used and efficient method involves the electrophilic bromination of terminal alkynes.[4] This is commonly achieved using N-bromosuccinimide (NBS) as the bromine source in the presence of a silver catalyst, such as silver nitrate (AgNO₃).[4][5] The reaction proceeds under mild conditions and is generally high-yielding.[4]
Experimental Protocol: Synthesis of a Bromoalkyne using NBS and Silver Nitrate
Materials:
-
Terminal alkyne (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
Silver nitrate (AgNO₃) (0.1 equiv)
-
Acetone (solvent)
-
Pentane (for workup)
Procedure:
-
To a round-bottomed flask charged with a magnetic stir bar, add the terminal alkyne and acetone.
-
Add silver nitrate to the solution and stir vigorously.
-
Add NBS in portions to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with pentane and filter to remove the silver salts and succinimide byproduct.
-
The filtrate is then concentrated under reduced pressure to afford the crude bromoalkyne, which can be further purified by column chromatography if necessary.[5]
Another approach involves the use of a base, such as triethylamine, in a Hunsdiecker-type reaction with propiolic acids and N-halosuccinimides to generate 1-halo-1-alkynes.[6] Additionally, in situ generation of volatile bromoalkynes from dibromoolefins has been developed to circumvent the handling of these potentially hazardous compounds.[2]
Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds
The C(sp)-Br bond of bromoalkynes is an excellent electrophilic partner in a variety of metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures.
Cadiot-Chodkiewicz Coupling
The Cadiot-Chodkiewicz coupling is a powerful method for the synthesis of unsymmetrical 1,3-diynes by reacting a terminal alkyne with a 1-haloalkyne, most commonly a bromoalkyne.[7][8] The reaction is typically catalyzed by copper(I) salts in the presence of a base.[7][8]
Mechanism: The accepted mechanism involves the deprotonation of the terminal alkyne by a base to form a copper(I) acetylide.[7] This is followed by oxidative addition of the copper acetylide to the bromoalkyne, forming a Cu(III) intermediate. Reductive elimination from this intermediate yields the unsymmetrical diyne and regenerates the copper(I) catalyst.[7]
Caption: Mechanism of the Cadiot-Chodkiewicz Coupling.
Experimental Protocol: Cadiot-Chodkiewicz Coupling
Materials:
-
Terminal alkyne (1.0 equiv)
-
Bromoalkyne (1.0 equiv)
-
Copper(I) iodide (CuI) (5 mol%)
-
n-Butylamine (2.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the terminal alkyne, bromoalkyne, and CuI in anhydrous THF.
-
Add n-butylamine to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[9]
Sonogashira Coupling (Inverse)
While the conventional Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, the "inverse" Sonogashira coupling utilizes an alkynyl halide, such as a bromoalkyne, with an organometallic reagent.[10] A notable example is the copper-catalyzed cross-coupling of bromoalkynes with organozinc reagents.[5] This reaction provides a valuable route to internal alkynes, particularly those incorporated into heterocyclic scaffolds relevant to drug discovery.[5]
Mechanism: The reaction is believed to proceed through the formation of a copper acetylide from the bromoalkyne, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to furnish the coupled product.
Glaser-Hay and Eglinton Couplings
Although Glaser, Hay, and Eglinton couplings are primarily known for the homocoupling of terminal alkynes to form symmetrical diynes, understanding their mechanism is relevant to the broader context of alkyne reactivity.[11][12] These reactions are catalyzed by copper salts and typically require an oxidant.[11] The mechanism involves the formation of a copper acetylide, followed by oxidative coupling of two of these species.[11] While not a direct reaction of the C-Br bond, the principles of copper acetylide formation are shared with reactions like the Cadiot-Chodkiewicz coupling.
Nucleophilic Substitution Reactions
The electrophilic nature of the sp-hybridized carbon atom in bromoalkynes allows for nucleophilic substitution reactions, where the bromide ion acts as a leaving group.[1] This provides a direct route for the introduction of various heteroatoms, such as sulfur and nitrogen, at the alkyne terminus.
For instance, bromoalkynes react with sodium thiolates to produce acetylenic thioethers.[13] These reactions typically proceed via an SN2-type mechanism, where the nucleophile attacks the electrophilic carbon, displacing the bromide ion.[14][15]
Caption: Nucleophilic substitution at a bromoalkyne.
Cycloaddition Reactions
The alkyne functionality of bromoalkynes is a rich platform for cycloaddition reactions, leading to the formation of diverse cyclic and heterocyclic systems.[1][16] While the C-Br bond is not always directly involved in the bond-forming events of the cycloaddition, its presence on the alkyne can influence the reactivity and regioselectivity of the reaction. Furthermore, the bromine atom can serve as a synthetic handle for post-cycloaddition modifications.
Bromoalkynes can participate in [3+2] cycloadditions with azides (a "click" reaction) to form triazoles and in Diels-Alder [4+2] cycloadditions with dienes to construct six-membered rings.[1][17][18] The electron-withdrawing nature of the bromine atom can activate the alkyne as a dienophile in Diels-Alder reactions.
Applications in Drug Development and Natural Product Synthesis
The versatility of bromoalkynes makes them invaluable building blocks in the synthesis of complex molecules with biological activity. The ability to form carbon-carbon and carbon-heteroatom bonds under relatively mild conditions allows for their incorporation into intricate molecular scaffolds.
For example, the Cadiot-Chodkiewicz coupling has been employed in the synthesis of polyyne natural products.[2] The Sonogashira coupling, in its various forms, is widely used in the pharmaceutical industry for the synthesis of drug candidates.[10][19] Nitrogen-containing heterocyclic compounds, which are prevalent in FDA-approved drugs, can be functionalized with alkynyl groups using bromoalkynes, providing a platform for further molecular elaboration.[5]
| Reaction Type | Key Reagents | Product | Application Example |
| Cadiot-Chodkiewicz Coupling | Terminal alkyne, Cu(I) catalyst, Base | Unsymmetrical 1,3-diyne | Synthesis of polyyne natural products[2][20] |
| Inverse Sonogashira Coupling | Organozinc reagent, Cu(I) catalyst | Internal alkyne | Synthesis of functionalized N-heterocycles[5] |
| Nucleophilic Substitution | Thiolates, Amines | Acetylenic thioethers, Ynamines | Introduction of heteroatoms |
| Cycloaddition | Dienes, Azides | Cyclic compounds, Triazoles | Construction of complex ring systems[1] |
Conclusion
The carbon-bromine bond in bromoalkynes possesses a rich and varied reactivity that has been extensively harnessed in organic synthesis. From robust cross-coupling reactions that forge key carbon-carbon bonds to nucleophilic substitutions that introduce heteroatoms, bromoalkynes serve as powerful and versatile intermediates. Their application in the synthesis of natural products and pharmaceuticals underscores their importance in modern drug discovery and development. A thorough understanding of the principles governing the reactivity of the C-Br bond in these molecules is essential for any scientist seeking to construct molecular complexity with precision and efficiency.
References
- American Chemical Society. (n.d.). Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study. ACS Publications.
- SynArchive. (n.d.). Glaser-Hay Coupling. SynArchive.
- Wikipedia. (2023). Sonogashira coupling. Wikipedia.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Bromo-Alkyne Compounds in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- National Center for Biotechnology Information. (2015). Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes. PubMed Central.
- Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP.
- American Chemical Society. (2018). Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: a Case for Halogen Substituted Terminal Alkyne. ACS Publications.
- American Chemical Society. (2018). Copper-Catalyzed Cross-Coupling of Vinylsiloxanes with Bromoalkynes: Synthesis of Enynes. ACS Publications.
- National Center for Biotechnology Information. (2022). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. PubMed Central.
- American Chemical Society. (2014). Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis. ACS Publications.
- Organic Chemistry Portal. (n.d.). Bulky Trialkylsilyl Acetylenes in the Cadiot-Chodkiewicz Cross-Coupling Reaction. Organic Chemistry Portal.
- National Center for Biotechnology Information. (2019). Intramolecular Coupling of Terminal Alkynes by Atom Manipulation. PubMed Central.
- ResearchGate. (2008). Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. ResearchGate.
- Royal Society of Chemistry. (2011). Organic & Biomolecular Chemistry. RSC Publishing.
- National Center for Biotechnology Information. (2020). Mechanistic Study of Pd/NHC-Catalyzed Sonogashira Reaction: Discovery of NHC-Ethynyl Coupling Process. PubMed.
- Organic Chemistry Portal. (n.d.). Akynyl bromide synthesis by bromination or substitution. Organic Chemistry Portal.
- ResearchGate. (2018). Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: A Case for Halogen Substituted Terminal Alkyne. ResearchGate.
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- SpringerLink. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. SpringerLink.
- Chemistry LibreTexts. (2021). 11.3: Cycloaddition Reactions of Alkynes. Chemistry LibreTexts.
- MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.
- ResearchGate. (2021). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. ResearchGate.
- National Center for Biotechnology Information. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed.
- National Center for Biotechnology Information. (2020). Biosynthesis of alkyne-containing natural products. PubMed Central.
- American Chemical Society. (1960). Nucleophilic Substitution at an Acetylenic Carbon: Acetylenic Thioethers from Haloalkynes and Sodium Thiolates. ACS Publications.
- National Center for Biotechnology Information. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols.
- Royal Society of Chemistry. (2018). Bromine adatom promoted C–H bond activation in terminal alkynes at room temperature on Ag(111). RSC Publishing.
- Chemistry LibreTexts. (2023). 9.3: Reactions of Alkynes - Addition of HX and X₂. Chemistry LibreTexts.
- ResearchGate. (2006). Synthesis of Naturally Occurring Polyynes. ResearchGate.
- Wikipedia. (2023). Cycloaddition. Wikipedia.
- Bartleby. (n.d.). Reactivity Of Bromine Lab Report. Bartleby.
- Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal.
- Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry.
- National Center for Biotechnology Information. (2019). Chemodivergent, Regio‐ and Enantioselective Cycloaddition Reactions between 1,3‐Dienes and Alkynes. PubMed Central.
- ResearchGate. (2019). Mechanisms and Stereoselectivities in the Reactions of Bromine and Different Substituted C=C Bonds. ResearchGate.
- Frontiers. (2020). Recent Advances in Construction of Polycyclic Natural Product Scaffolds via One-Pot Reactions Involving Alkyne Annulation. Frontiers.
- Khan Academy. (n.d.). Nucleophilic substitution reactions. Khan Academy.
- Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts.
- YouTube. (2022). Electrophilic Addition with Bromine, Br2, Bromination (A-level and IB Chemistry).
- Chemistry LibreTexts. (2023). B. What is Nucleophilic Substitution?. Chemistry LibreTexts.
- YouTube. (2021). 16.6 Cycloaddition Reactions | Organic Chemistry.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent Advances in Construction of Polycyclic Natural Product Scaffolds via One-Pot Reactions Involving Alkyne Annulation [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Akynyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. synarchive.com [synarchive.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Cycloaddition - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 20. researchgate.net [researchgate.net]
Electrophilic addition reactions of 1-Bromo-2-cyclopropylethyne
An In-Depth Technical Guide to the Electrophilic Addition Reactions of 1-Bromo-2-cyclopropylethyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the electrophilic addition reactions of this compound, a versatile bifunctional building block in modern organic synthesis. The molecule's unique structure, featuring a strained cyclopropyl ring adjacent to a bromoalkyne moiety, imparts distinct reactivity that is of significant interest in the synthesis of complex molecules for pharmaceutical and materials science applications.[1][2] This document elucidates the core mechanistic principles governing these reactions, including the profound influence of the cyclopropyl group on carbocation stability and, consequently, the regioselectivity of the additions. Detailed analyses of hydrohalogenation, halogenation, and acid-catalyzed hydration are presented, supported by mechanistic diagrams and field-proven experimental protocols. The guide aims to equip researchers with the foundational knowledge and practical insights required to effectively utilize this valuable synthetic intermediate.
Introduction: The Unique Profile of this compound
This compound (CAS RN: 57951-72-1) is a specialized chemical intermediate whose synthetic potential is derived from the interplay of its two key functional groups: the bromoalkyne and the cyclopropyl ring.[1][3]
-
The Bromoalkyne Moiety: The presence of a bromine atom directly on the sp-hybridized carbon renders the alkyne electron-deficient. This functionality makes the compound a valuable electrophilic partner in various cross-coupling reactions (e.g., Sonogashira, Stille) for the formation of C-C bonds.[2] However, the π-system of the alkyne still possesses sufficient electron density to act as a nucleophile, allowing it to undergo electrophilic addition reactions.[4]
-
The Cyclopropyl Group: This strained, three-membered ring exhibits unique electronic properties, including significant p-character in its C-C bonds, often described as "pseudo-double bond" character. A critical feature is its exceptional ability to stabilize an adjacent positive charge. A cyclopropylcarbinyl cation is remarkably stable due to favorable orbital overlap, a property that profoundly influences the mechanism and outcome of electrophilic additions to this compound. The cyclopropyl group is a prevalent motif in medicinal chemistry, valued for its ability to enhance metabolic stability and binding affinity.[5]
The combination of these features in a single molecule offers a platform for selective and sequential functionalization, making it a highly attractive intermediate for synthetic chemists.[2]
Core Principles of Electrophilic Addition to Alkynes
Electrophilic addition reactions involve the initial attack of an electrophile on the electron-rich π-system of the alkyne.[6] This process breaks one of the π-bonds and forms two new σ-bonds.[7] While analogous to the corresponding reactions with alkenes, there are key distinctions.
Alkynes are generally less reactive than alkenes towards electrophiles.[8][9] This is attributed to the greater s-character of the sp-hybridized carbons, which hold the π-electrons more tightly, and the formation of a high-energy, unstable vinyl carbocation intermediate.[9][10]
The mechanism typically proceeds in two steps:
-
Electrophilic Attack: The alkyne's π-bond attacks an electrophile (E⁺), forming a vinyl carbocation intermediate.[10]
-
Nucleophilic Capture: A nucleophile (Nu⁻) attacks the carbocation, forming the final addition product.[6]
The regiochemistry of the addition to unsymmetrical alkynes is governed by Markovnikov's Rule , which states that the electrophile (often H⁺) adds to the carbon atom that results in the formation of the more stable carbocation intermediate.[10][11]
Mechanistic Analysis: The Directing Influence of the Cyclopropyl Group
In this compound, the regiochemical outcome of electrophilic addition is determined by the stability of the two possible vinyl carbocation intermediates that can form upon addition of an electrophile (E⁺).
Caption: Regioselectivity in Electrophilic Addition.
-
Path A: Attack of the electrophile at the carbon adjacent to the bromine atom (Cα) would place the positive charge on the carbon bearing the cyclopropyl group. However, this carbocation is destabilized by the electron-withdrawing inductive effect of the adjacent bromine.
-
Path B (Favored): Attack of the electrophile at the carbon bearing the cyclopropyl group (Cβ) places the positive charge on the carbon adjacent to the cyclopropyl ring. This intermediate is significantly stabilized through resonance-like orbital overlap with the cyclopropyl group (forming a stable cyclopropylcarbinyl-type cation). This stabilization overwhelmingly favors this pathway.
Therefore, electrophilic additions to this compound are predicted to be highly regioselective, consistently yielding the Markovnikov product where the nucleophile adds to the carbon atom bearing the cyclopropyl group.
Key Electrophilic Addition Reactions and Protocols
Hydrohalogenation: Addition of Hydrogen Halides (H-X)
Hydrohalogenation involves the addition of acids like HBr or HCl across the triple bond. The reaction proceeds via the formation of the most stable carbocation, consistent with the principles outlined above.[12][13]
Caption: Mechanism of Hydrobromination.
Experimental Protocol: Synthesis of 1,2-Dibromo-1-cyclopropylethylene
-
Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.45 g, 10.0 mmol) and anhydrous dichloromethane (20 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath. Causality: Low temperature is used to control the exothermicity of the reaction and to minimize potential side reactions.
-
Reagent Addition: Slowly bubble hydrogen bromide (HBr) gas through the solution or add a 33% solution of HBr in acetic acid (1.2 eq, 12.0 mmol) dropwise over 15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (20 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure of the resulting vinyl dibromide product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Halogenation: Addition of Bromine (Br₂)
The bromination of alkynes typically proceeds through a bridged bromonium ion intermediate, resulting in anti-addition of the two bromine atoms.[14][15][16]
Caption: Mechanism of Bromination (Anti-addition).
Experimental Protocol: Synthesis of (E)-1,1,2-Tribromo-3-cyclopropylprop-1-ene
-
Setup: In a 100 mL round-bottom flask protected from light and fitted with a dropping funnel and magnetic stir bar, dissolve this compound (1.45 g, 10.0 mmol) in carbon tetrachloride (30 mL). Causality: A non-nucleophilic solvent like CCl₄ is essential to ensure that only bromide acts as the nucleophile in the second step.[15]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of bromine (1.1 eq, 1.76 g, 11.0 mmol) in carbon tetrachloride (10 mL) dropwise from the addition funnel over 30 minutes. The characteristic red-brown color of bromine should disappear upon addition.[15][17]
-
Reaction: Stir the mixture at 0 °C for 2 hours.
-
Workup: Quench the reaction with a 10% aqueous solution of sodium thiosulfate to remove any excess bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and evaporate the solvent in vacuo. The crude tribromo product can be purified by distillation under reduced pressure or by column chromatography.
-
Characterization: Analyze the product via spectroscopic methods to confirm its structure and stereochemistry.
Acid-Catalyzed Hydration
The addition of water across the triple bond, catalyzed by a strong acid (often with a mercury(II) salt co-catalyst), follows Markovnikov's rule to produce an enol intermediate.[7][18] This enol is unstable and rapidly tautomerizes to the more stable ketone.[10]
Caption: Mechanism of Acid-Catalyzed Hydration.
Experimental Protocol: Synthesis of 1-Bromo-1-cyclopropylpropan-2-one
-
Setup: To a 100 mL flask, add water (20 mL) and concentrated sulfuric acid (1 mL) carefully. Add mercury(II) sulfate (0.2 g) as a catalyst.
-
Reagent Addition: Add this compound (1.45 g, 10.0 mmol) to the acidic solution.
-
Reaction: Heat the mixture to 60 °C and stir vigorously for 6 hours.
-
Workup: Cool the reaction mixture to room temperature and neutralize with solid sodium bicarbonate. Extract the product with diethyl ether (3 x 25 mL).
-
Purification: Combine the ether extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Characterization: Purify the resulting ketone by column chromatography or distillation and characterize by IR (strong C=O stretch), ¹H NMR, and ¹³C NMR.
Summary of Reactions and Products
| Reaction | Reagent(s) | Key Intermediate | Major Product | Regioselectivity | Stereoselectivity |
| Hydrohalogenation | H-X (e.g., HBr) | Cyclopropyl-stabilized vinyl cation | Br−CH=C(X)−(c-C₃H₅) | Markovnikov | Mixture (E/Z) |
| Halogenation | X₂ (e.g., Br₂) in CCl₄ | Bridged halonium ion | (E)-Br−CX=CX−(c-C₃H₅) | Markovnikov-like | Anti-addition |
| Hydration | H₂O, H₂SO₄, HgSO₄ | Cyclopropyl-stabilized vinyl cation | Br−CH₂−C(=O)−(c-C₃H₅) (Ketone) | Markovnikov | Not applicable |
Conclusion
The electrophilic addition reactions of this compound are powerfully directed by the electronic properties of the cyclopropyl substituent. The exceptional ability of the cyclopropyl ring to stabilize an adjacent carbocation intermediate dictates a consistent and predictable Markovnikov-type regioselectivity across various addition reactions, including hydrohalogenation, halogenation, and hydration. This predictable reactivity, combined with the synthetic utility of the resulting vinyl halides and ketones, solidifies the standing of this compound as a valuable and versatile building block for the construction of complex molecular architectures in pharmaceutical and materials science research. A thorough understanding of these mechanistic principles is paramount for leveraging its full synthetic potential.
References
- Wikipedia. Halogen addition reaction. [Link]
- University of Calgary. Electrophilic Addition Reactions II. [Link]
- Chemistry LibreTexts. Electrophilic Addition Reactions of Alkynes. [Link]
- Solubility of Things. Electrophilic Addition Reactions. [Link]
- Save My Exams. The Mechanisms of Electrophilic Addition Reactions (HL). [Link]
- Course Hero.
- La Salle University. Electrophilic Addition Reactions. [Link]
- MySkinRecipes. This compound. [Link]
- YouTube. 27.02 Electrophilic Additions to Alkynes. [Link]
- Purechemistry. Aliphatic electrophilic addition reactions. [Link]
- University of Liverpool. Electrophilic Addition to Alkynes. [Link]
- JoVE. Organic Chemistry: Regioselectivity of an Electrophilic Addition Reaction. [Link]
- Dalal Institute. Mechanistic and Stereochemical Aspects of Addition Reactions Involving Electrophiles, Nucleophiles and Free Radicals. [Link]
- Chemistry LibreTexts. 14.2: Electrophilic Addition to Alkenes. [Link]
- Chemistry Steps. Electrophilic Addition Reactions of Alkynes. [Link]
- Chemistry Stack Exchange.
- Neuman, R. C. Jr. Alkenes and Alkynes. Electrophilic and Concerted Addition Reactions. [Link]
- Chemistry LibreTexts. The Generalized Electrophilic Addition. [Link]
- PubChem. This compound. [Link]
- Chemguide. electrophilic addition - symmetrical alkenes and bromine. [Link]
- eCampusOntario Pressbooks. 3.2.
- Techemerge. Understanding the Applications of Cyclopropyl Acetylene in Modern Chemistry. [Link]
- YouTube.
- Quora. Which one is more reactive alkene or alkyne towards electrophilic addition reaction? [Link]
- Master Organic Chemistry. Hydrohalogenation of Alkenes and Markovnikov's Rule. [Link]
- PubMed. Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. [Link]
- Science Trove. Regioselectivity. [Link]
- Save My Exams. Electrophilic Addition of Alkenes (Cambridge (CIE) A Level Chemistry). [Link]
- ResearchGate. Electrophilic addition to alkenes. [Link]
- Google Patents. CN110759840B - Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane.
- YouTube. 8.
- Chemistry LibreTexts. 5.2: Alkene Reactions. [Link]
- Chemistry LibreTexts. 7.8: Electrophilic Addition Reactions of Alkenes. [Link]
- YouTube. Regioselectivity of Electrophilic Addition of Alkenes - Organic Chemistry. [Link]
- Reddit.
- Middle East Technical University.
- ChemSrc. 1-bromo-2-vinylcyclopropane. [Link]
- YouTube.
- National Institutes of Health. Acetylene in Organic Synthesis: Recent Progress and New Uses. [Link]
- Master Organic Chemistry.
- YouTube. Hydrohalogenation - Alkene Reaction Mechanism | Organic Chemistry. [Link]
- Conference Proceedings. SYNTHESIS, PROPERTIES, APPLICATION OF BIOLOGICALLY ACTIVE COMPOUNDS BASED ON ACETYLENE. [Link]
- ResearchGate. Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. [Link]
- Reddit.
Sources
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C5H5Br | CID 70026705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nbinno.com [nbinno.com]
- 6. purechemistry.org [purechemistry.org]
- 7. savemyexams.com [savemyexams.com]
- 8. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 9. quora.com [quora.com]
- 10. Electrophilic Addition Reactions of Alkynes - Chemistry Steps [chemistrysteps.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Halogen addition reaction - Wikipedia [en.wikipedia.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
Nucleophilic substitution on 1-Bromo-2-cyclopropylethyne
An In-depth Technical Guide to Nucleophilic Substitution on 1-Bromo-2-cyclopropylethyne
Abstract
This technical guide provides a comprehensive exploration of nucleophilic substitution reactions on this compound, a versatile and increasingly important building block in modern organic synthesis. The unique juxtaposition of a reactive bromoalkyne moiety and a strained cyclopropyl ring imparts distinct chemical properties, making it a valuable precursor for complex molecular architectures, particularly in the realm of pharmaceutical and agrochemical development. This document delves into the synthesis, electronic properties, and mechanistic intricacies of nucleophilic substitution on this substrate. It emphasizes transition-metal-catalyzed cross-coupling reactions as the predominant pathway for substitution, providing detailed, field-proven protocols and explaining the causality behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this unique bifunctional reagent.
Introduction: The Strategic Value of this compound
The confluence of the cyclopropyl group and the alkyne functionality in a single molecular scaffold has garnered significant attention in medicinal chemistry.[1][2] The cyclopropyl ring, a well-regarded bioisostere for alkenes and phenyl groups, can enhance metabolic stability, improve solubility, and enforce a rigid conformation favorable for target binding.[3] The linear, rigid structure of the alkyne group serves as an excellent scaffold for directing pharmacophoric elements.[4]
This compound emerges as a particularly powerful synthetic intermediate.[5][6] It combines these desirable structural features with a reactive C(sp)-Br bond, which acts as a versatile handle for introducing molecular complexity via nucleophilic substitution pathways. While direct SN2 displacement on an sp-hybridized carbon is mechanistically challenging, this substrate readily participates in a variety of powerful transition-metal-catalyzed cross-coupling reactions, which function as synthetic equivalents of nucleophilic substitution. This guide will focus on these transformative reactions, providing the technical depth required for their successful application.
Synthesis and Physicochemical Properties
The preparation of this compound typically proceeds from commercially available cyclopropylacetylene. A common and efficient method involves the electrophilic bromination of the terminal alkyne using N-Bromosuccinimide (NBS) with a silver nitrate catalyst. The silver(I) ion is thought to act as a π-acid, activating the alkyne towards electrophilic attack.
Experimental Protocol: Synthesis of this compound
-
1. Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), dissolve cyclopropylacetylene (1.0 eq) in anhydrous acetone (approx. 0.2 M).
-
2. Catalyst Addition: To the stirred solution, add silver nitrate (AgNO
3, 0.1 eq) and allow it to dissolve. -
3. Bromination: Cool the flask to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
4. Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting alkyne is consumed.
-
5. Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove silver salts, washing with a small amount of acetone. Concentrate the filtrate under reduced pressure.
-
6. Purification: Resuspend the crude residue in a nonpolar solvent (e.g., hexane) and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na
2SO4), filter, and concentrate in vacuo. The resulting this compound can be further purified by distillation or column chromatography if necessary.
Causality Insight: The use of acetone as a solvent is crucial as it effectively dissolves both the organic alkyne and the inorganic silver nitrate. Portion-wise addition of NBS at low temperature is a critical control measure to manage the exothermicity of the reaction and prevent the formation of undesired side products.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C | [7] |
| Molecular Weight | 145.00 g/mol | [7] |
| IUPAC Name | This compound | [7] |
| CAS Number | 57951-72-1 | [7] |
| Appearance | Flammable liquid | [7] |
Mechanistic Landscape of Nucleophilic Substitution on a Bromoalkyne
The direct attack of a nucleophile on the sp-hybridized carbon of this compound in a classical SN2 fashion is generally disfavored due to the high energy of the transition state. Instead, the functionalization of haloalkynes is dominated by more sophisticated, lower-energy pathways, primarily mediated by transition metal catalysts.[6][8]
Transition Metal-Catalyzed Cross-Coupling: The Predominant Pathway
The most powerful and widely used methods for nucleophilic substitution on bromoalkynes are transition-metal-catalyzed cross-coupling reactions.[6] These reactions, such as the Sonogashira, Castro-Stephens, and Ullmann-type couplings, proceed via a series of well-defined organometallic steps, effectively achieving the net substitution of the bromide with a nucleophilic partner.
The Sonogashira coupling is a paradigmatic example, forming a new carbon-carbon bond between the bromoalkyne and a terminal alkyne.[9][10] It relies on a dual catalytic system involving palladium and copper(I).
Caption: Experimental workflow for a typical Sonogashira coupling.
Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
1. Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh
3)2Cl2, 0.05 eq), and copper(I) iodide (CuI, 0.025 eq). -
2. Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF, approx. 0.15 M). Sequentially add diisopropylamine (7.0 eq) and phenylacetylene (1.1 eq) via syringe.
-
3. Reaction: Stir the resulting mixture at room temperature for 3-5 hours. The reaction can be gently warmed if proceeding slowly, but this may increase homocoupling side products. [11]* 4. Workup: Once the reaction is complete (as determined by TLC), dilute the mixture with diethyl ether (Et
2O) and filter through a short pad of Celite® to remove catalyst residues and salts. -
5. Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH
4Cl), saturated aqueous sodium bicarbonate (NaHCO3), and brine. -
6. Isolation: Dry the organic layer over anhydrous sodium sulfate (Na
2SO4), filter, and concentrate under reduced pressure. -
7. Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-cyclopropyl-4-phenylbuta-1,3-diyne.
Trustworthiness through Self-Validation: The success of the Sonogashira coupling is highly dependent on maintaining anaerobic conditions to prevent oxidative homocoupling (Glaser coupling) of the terminal alkyne and to ensure the stability of the Pd(0) catalyst. The use of a mild amine base is crucial; it serves both to neutralize the HBr formed and as a solvent or co-solvent. [12]
Table 2: Representative Copper-Catalyzed Cross-Coupling Reactions of 1-Bromoalkynes
| Entry | Bromoalkyne Substrate | Nucleophile Partner | Catalyst System | Product | Yield (%) | Ref |
| 1 | 1-Bromo-1-octyne | N,N-dimethylhydrazino-4-pentene (via organozinc) | CuCN·2LiBr | 2-(Oct-2-yn-1-yl)piperidine | 75 | [13] |
| 2 | 1-Bromo-2-phenylethyne | N,N-dimethylhydrazino-4-pentene (via organozinc) | CuCN·2LiBr | 2-(3-Phenylprop-2-yn-1-yl)piperidine | 68 | [13] |
| 3 | This compound | Phenylacetylene | Pd(PPh | 1-Cyclopropyl-4-phenylbuta-1,3-diyne | >85 (Predicted) | [11] |
| 4 | This compound | Pyrrolidine | CuI / L-proline | 1-(Cyclopropylethynyl)pyrrolidine | (Variable) | [13] |
(Note: Yields for entries 3 and 4 are predictive based on analogous reactions described in the literature.)
N-Nucleophiles: Copper-Catalyzed C(sp)-N Bond Formation
The formation of ynamines and other N-alkynylated compounds from this compound can be achieved through copper-catalyzed Ullmann-type condensations. These reactions typically require a copper(I) source and often a ligand to facilitate the coupling between the bromoalkyne and an amine or N-heterocycle.
Detailed Protocol: Copper-Catalyzed Coupling with Pyrrolidine
-
1. Setup: In a sealable reaction vessel, combine this compound (1.0 eq), copper(I) iodide (CuI, 0.1 eq), and L-proline (0.2 eq).
-
2. Reagent Addition: Add pyrrolidine (2.0 eq), potassium carbonate (K
2CO3, 2.0 eq), and dimethyl sulfoxide (DMSO) as the solvent. -
3. Reaction: Seal the vessel and heat the mixture to 80-100 °C for 12-24 hours.
-
4. Workup and Purification: After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na
2SO4, and concentrate. Purify the crude product via column chromatography.
Expertise & Experience Insight: The choice of ligand (e.g., L-proline) can be critical in these couplings to stabilize the copper catalyst and promote the reaction. The base (K2CO3) is essential for the N-H deprotonation of the amine nucleophile.
Conclusion and Future Perspectives
This compound stands out as a high-value, bifunctional building block. Its synthetic utility is primarily realized through transition-metal-catalyzed cross-coupling reactions, which serve as robust and versatile methods for formal nucleophilic substitution. The Sonogashira coupling, in particular, offers an exceptionally reliable strategy for constructing complex carbon skeletons. The products of these reactions, which incorporate the valuable cyclopropyl-alkyne motif, are poised for significant applications in drug discovery and materials science. [6]Future research will likely focus on expanding the repertoire of nucleophiles compatible with this substrate and developing more sustainable, lower-cost catalytic systems to further enhance its accessibility and application in large-scale synthesis.
References
- Pearson Education. (n.d.). Nucleophilic substitution mechanism for alkylation of terminal alkynes.
- Chemistry LibreTexts. (2023). Nucleophilic Reactivity of Deprotonated Alkynes.
- University of Calgary. (n.d.). Ch 9: Alkylation of Terminal Alkynes.
- ChemBK. (2024). Cyclopropylethene.
- EPFL News. (2024). New method unlocks cyclopropenes' potential for drug discovery.
- ACS Publications. (2014). Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis. Accounts of Chemical Research.
- MySkinRecipes. (n.d.). This compound.
- National Institutes of Health. (n.d.). Alkynes as Electrophilic or Nucleophilic Allylmetal Precursors in Transition Metal Catalysis. PMC.
- YouTube. (2019). Alkynes as Nucleophiles.
- Wikipedia. (n.d.). Sonogashira coupling.
- NROChemistry. (n.d.). Sonogashira Coupling.
- ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Request PDF.
- National Institutes of Health. (2022). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. PMC.
- National Institutes of Health. (n.d.). Copper-catalyzed [3 + 1] cyclization of cyclopropenes/diazo compounds and bromodifluoroacetamides: facile synthesis of α,α-difluoro-β-lactam derivatives. PMC.
- Future Medicinal Chemistry. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- YouTube. (2019). Sonogashira coupling.
- PubChem. (n.d.). This compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 5. This compound [myskinrecipes.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C5H5Br | CID 70026705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes: Sonogashira Coupling with 1-Bromo-2-cyclopropylethyne for Advanced Synthesis
Introduction: The Strategic Value of Cyclopropylalkynes
The Sonogashira cross-coupling reaction is a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp-hybridized carbons with high efficiency and functional group tolerance.[1][2] This palladium and copper co-catalyzed reaction is fundamental to the synthesis of complex molecules, from natural products to advanced materials.[3][4]
This guide focuses on a specific, high-value application: the use of 1-bromo-2-cyclopropylethyne as an electrophilic partner in Sonogashira-type couplings. The cyclopropyl group is a highly sought-after motif in medicinal chemistry. Its unique stereoelectronic properties—resulting from significant ring strain—can enhance metabolic stability, improve binding potency, increase brain permeability, and lock a molecule into a bioactive conformation.[5][6] By incorporating the cyclopropylacetylene scaffold, drug development professionals can strategically address common pharmacokinetic and pharmacodynamic challenges.[5]
The reaction detailed herein involves the coupling of a haloalkyne (this compound) with a terminal alkyne. While the classic Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, this variation provides a powerful route to synthesize unsymmetrical conjugated diynes, which are important structures in materials science and pharmaceutical development.
Reaction Principle and Catalytic Mechanism
The reaction proceeds through a synergistic dual catalytic cycle involving palladium and copper.[7] Although the precise mechanism can be complex and subject to reaction conditions, the generally accepted pathway involves the following key steps.[8]
-
Palladium Cycle (The Cross-Coupling Engine):
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound, forming a Pd(II)-acetylide complex. This is the rate-determining step for less reactive halides.
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers its acetylide group to the palladium center, displacing the bromide ion.
-
Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are eliminated, forming the final diacetylene product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]
-
-
Copper Cycle (The Acetylide shuttle):
-
π-Complex Formation: Copper(I) coordinates with the terminal alkyne, increasing the acidity of its terminal proton.
-
Deprotonation: An amine base (e.g., triethylamine or diisopropylamine) deprotonates the alkyne to form a copper(I) acetylide intermediate.[8] This species is now primed for the transmetalation step with the palladium complex.
-
A common and detrimental side reaction is the Glaser coupling, an oxidative homocoupling of the terminal alkyne to form a symmetrical diyne. This is primarily a copper-mediated process and can be minimized by maintaining strictly anaerobic (oxygen-free) conditions.
Detailed Application Protocol
This protocol describes the coupling of this compound with a generic terminal alkyne (e.g., phenylacetylene).
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >95% | Various | The key electrophile. Store under inert gas, refrigerated.[10] |
| Terminal Alkyne (e.g., Phenylacetylene) | >98% | Sigma-Aldrich | Should be purified if discolored. |
| Pd(PPh₃)₂Cl₂ (or Pd(PPh₃)₄) | Catalyst Grade | Strem, Aldrich | Palladium(II) pre-catalyst is more air-stable than Pd(0).[1][7] |
| Copper(I) Iodide (CuI) | >99%, purified | Acros, Aldrich | Off-white powder. Discolored (green/brown) CuI should be purified. |
| Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Anhydrous, >99.5% | Aldrich, Acros | Serves as base and often as solvent. Must be rigorously degassed. |
| Tetrahydrofuran (THF) or DMF | Anhydrous, Sure/Seal™ | Various | Reaction solvent. Must be degassed. |
| Schlenk flask or reaction vial | - | - | Oven-dried glassware is essential. |
| Magnetic stirrer and stir bar | - | - | - |
| Inert gas supply (Argon or Nitrogen) | High Purity | - | For maintaining anaerobic conditions. |
| Syringes and needles | - | - | For transfer of anhydrous/degassed liquids. |
Safety and Handling Precautions
-
This compound: This is a flammable liquid and vapor that causes skin and serious eye irritation and may cause respiratory irritation.[10] Handle only in a well-ventilated fume hood.
-
Palladium Catalysts: Palladium compounds can be toxic and are potent sensitizers. Avoid inhalation of dust and skin contact.
-
Copper(I) Iodide: Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Amines (Et₃N, DIPA): Flammable, corrosive, and toxic. Work in a fume hood and wear appropriate gloves and eye protection.
-
Solvents: Anhydrous solvents are often pyrophoric. Handle under inert gas.
-
General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11] All operations should be conducted within a certified chemical fume hood.
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
Place an appropriately sized, oven-dried Schlenk flask containing a magnetic stir bar under an inert atmosphere of argon or nitrogen.
-
To the flask, add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq.) and copper(I) iodide (CuI, 0.05 eq.). The solids should be handled quickly to minimize air exposure.
-
-
Reagent Addition:
-
Evacuate and backfill the flask with inert gas three times to ensure an anaerobic environment.
-
Add anhydrous, degassed solvent (e.g., THF, 0.2 M relative to the limiting reagent) via syringe.
-
Add degassed triethylamine (2.0 eq.) via syringe. The solution may become a yellow slurry.
-
Add the terminal alkyne (e.g., phenylacetylene, 1.0 eq.) via syringe.
-
Finally, add this compound (1.1 eq.) dropwise via syringe. A slight excess ensures full consumption of the potentially more valuable terminal alkyne.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature. For less reactive partners, gentle heating (40–60 °C) may be required.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or GC-MS, checking for the consumption of the limiting reagent. Reactions are typically complete within 2-12 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Filter the mixture through a short plug of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (to remove the copper catalyst and amine), water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel. An eluent system of hexanes and ethyl acetate is typically effective.
-
Combine the product-containing fractions and remove the solvent in vacuo to yield the pure diyne product. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd or Cu).2. Insufficiently degassed system (O₂ present).3. Poor quality of reagents (base, solvent). | 1. Use fresh, high-purity catalysts. Purify CuI if discolored.2. Improve degassing procedure (e.g., freeze-pump-thaw cycles for the solvent).3. Use freshly distilled/anhydrous reagents. |
| Significant Homocoupling | 1. Oxygen contamination in the reaction.2. Reaction run for too long or at too high a temperature. | 1. Ensure a strictly anaerobic setup. Use high-purity inert gas.2. Monitor the reaction closely and stop it upon consumption of the starting material. Avoid excessive heating. |
| Formation of Byproducts | 1. Impurities in starting materials.2. Side reactions due to high temperatures. | 1. Purify starting materials before use.2. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Consider a different ligand or catalyst system. |
| Difficulty in Purification | Product co-elutes with triphenylphosphine oxide (from the catalyst). | 1. Minimize the amount of catalyst used.2. During workup, a dilute HCl wash can help remove some amine byproducts. A non-polar solvent wash can sometimes precipitate Ph₃PO. |
References
- Wikipedia. Sonogashira coupling. [Link]
- Chemistry LibreTexts. Sonogashira Coupling. [Link]
- NROChemistry. Sonogashira Coupling. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642–13643. (Note: While this reference is for alkyl halides, the principles are relevant for challenging couplings).
- J&K Scientific LLC. Sonogashira Cross-Coupling. [Link]
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- NROChemistry. Sonogashira Coupling Experimental Procedure. [Link]
- Royal Society of Chemistry. 7.4. Sonogashira Coupling Reaction of Aryl Derivatives: A Versatile Method for Acetylide Building Blocks. [Link]
- ResearchGate. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. [Link]
- Liori, A. A., et al. (2018). A Sustainable, User-Friendly Protocol for the Pd-Free Sonogashira Coupling Reaction. European Journal of Organic Chemistry. [Link]
- Telvekar, V. N. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9755-9785. [Link]
- EPFL News. New method unlocks cyclopropenes' potential for drug discovery. [Link]
- Hypha Discovery Blogs. Metabolism of cyclopropyl groups. [Link]
- Chemistry LibreTexts. Safety in the Lab. [Link]
- PubChemLite. This compound (C5H5Br). [Link]
- PubChem. This compound. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. books.rsc.org [books.rsc.org]
- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. This compound | C5H5Br | CID 70026705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of (Bromoethynyl)cyclopropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of (bromoethynyl)cyclopropane with various aryl and heteroaryl boronic acids. This reaction is a powerful method for the synthesis of cyclopropyl-substituted arylacetylenes, a structural motif of significant interest in medicinal chemistry and materials science. This document covers the synthesis of the requisite (bromoethynyl)cyclopropane starting material, optimized cross-coupling protocols, mechanistic insights, and a discussion of the critical reaction parameters.
Introduction: The Strategic Importance of the Cyclopropyl-Alkyne Scaffold
The cyclopropyl group is a highly sought-after structural motif in modern drug discovery.[1][2] Its unique conformational and electronic properties—stemming from its inherent ring strain and enhanced s-character of its C-H bonds—can impart significant improvements to a molecule's pharmacological profile.[1][3] These improvements include enhanced metabolic stability, increased potency, reduced off-target effects, and improved membrane permeability.[1][2] When coupled with a rigid alkyne linker, the cyclopropyl moiety allows for precise vectoral projection of substituents into protein binding pockets, making it an invaluable tool for structure-activity relationship (SAR) studies.
The Suzuki-Miyaura reaction stands as one of the most robust and versatile methods for C-C bond formation in organic synthesis, celebrated for its mild conditions and exceptional functional group tolerance.[4][5] Applying this reaction to couple (bromoethynyl)cyclopropane with a diverse range of boronic acids provides a direct and efficient route to valuable cyclopropyl-arylacetylene building blocks.
Synthesis of the Key Precursor: (Bromoethynyl)cyclopropane
A reliable supply of the (bromoethynyl)cyclopropane starting material is critical. A robust and accessible method for its synthesis is the two-step Corey-Fuchs reaction, starting from the commercially available cyclopropanecarboxaldehyde.[6][7] An alternative final step involves the direct bromination of cyclopropylacetylene.
Protocol 1: Two-Step Synthesis via Corey-Fuchs Reaction
Step 1: Synthesis of (1,1-Dibromoethenyl)cyclopropane
-
To a flame-dried round-bottom flask under an inert argon atmosphere, add anhydrous dichloromethane (DCM).
-
Add triphenylphosphine (PPh₃) (2.2 equivalents) and carbon tetrabromide (CBr₄) (1.1 equivalents).
-
Cool the resulting solution to 0 °C in an ice bath.
-
Slowly add cyclopropanecarboxaldehyde (1.0 equivalent) dropwise over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the aldehyde is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with hexanes) to yield (1,1-dibromoethenyl)cyclopropane.
Step 2: Synthesis of (Bromoethynyl)cyclopropane
-
Dissolve the (1,1-dibromoethenyl)cyclopropane (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under argon.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) (1.05 equivalents, 2.5 M in hexanes) dropwise. A color change is typically observed.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.
-
Carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
The resulting solution of (bromoethynyl)cyclopropane is highly volatile and is best used directly in the subsequent Suzuki-Miyaura coupling. Concentration should be avoided.
Alternative Final Step: Direct Bromination of Cyclopropylacetylene
For researchers starting with cyclopropylacetylene, direct bromination offers an efficient route.
-
In a flask protected from light, dissolve cyclopropylacetylene (1.0 equivalent) in acetone.[8]
-
Add N-Bromosuccinimide (NBS) (1.1 equivalents).
-
Add a catalytic amount of silver nitrate (AgNO₃) (0.1 equivalents).[8]
-
Stir the mixture at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) and extract with a low-boiling solvent like pentane.[8]
-
The resulting solution can be used directly after drying.
Suzuki-Miyaura Cross-Coupling: A Detailed Protocol
The following protocol is a generalized procedure. Optimization of catalyst, ligand, base, and solvent may be necessary for specific arylboronic acid coupling partners.
Materials:
-
(Bromoethynyl)cyclopropane solution in THF (from Protocol 1)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) or Palladium(II) acetate [Pd(OAc)₂] (2 mol%) with a ligand such as SPhos (4 mol%)
-
Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
Solvent: 1,4-Dioxane and degassed water (typically a 4:1 to 5:1 ratio)
-
Schlenk flask or sealed microwave vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add the arylboronic acid (1.2 equiv.) and the base (e.g., K₂CO₃, 2.5 equiv.).
-
Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). If using a Pd(II) source like Pd(OAc)₂, add the appropriate phosphine ligand as well.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add the organic solvent (e.g., 1,4-dioxane) followed by degassed water via syringe.
-
Substrate Addition: Add the solution of (bromoethynyl)cyclopropane (1.0 equivalent) via syringe.
-
Reaction: Heat the mixture with vigorous stirring. A typical temperature range is 80-100 °C. For microwave-assisted reactions, lower reaction times at slightly higher temperatures may be employed.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure cyclopropyl(aryl)acetylene product.
Mechanistic Rationale and Key Considerations
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[4][6][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the Carbon-Bromine bond of (bromoethynyl)cyclopropane to form a Pd(II) complex. This is often the rate-determining step.[6]
-
Transmetalation: The organic group from the boronic acid (after activation by the base to form a more nucleophilic boronate species) is transferred to the palladium center, displacing the bromide.[10]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final C-C bond of the product and regenerating the active Pd(0) catalyst.[9]
Key Experimental Choices Explained:
-
Catalyst and Ligand: For bromoalkynes, Pd(PPh₃)₄ is a reliable workhorse. However, for more challenging couplings or to improve yields, a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can accelerate both the oxidative addition and reductive elimination steps.
-
Base: An inorganic base is crucial for activating the boronic acid to facilitate transmetalation.[10] K₂CO₃ is a cost-effective and generally effective choice. K₃PO₄ is a stronger base that can be beneficial for less reactive boronic acids. Cs₂CO₃ is often used for difficult couplings but is more expensive.
-
Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is standard. The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Thoroughly degassing the solvents is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
Data Presentation: Optimizing Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the chosen conditions. The following table provides a starting point for optimization, based on analogous couplings of bromoalkynes.
| Entry | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 12 | 75-90 | Standard, reliable conditions.[11] |
| 2 | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O (5:1) | 100 | 8 | 80-95 | For electron-rich or hindered boronic acids. |
| 3 | PdCl₂(dppf) (3) | Cs₂CO₃ (2.0) | DMF | 100 | 6 | 70-88 | Can be effective for heteroaryl boronic acids. |
| 4 | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | Ethanol/H₂O (3:1) | 80 | 16 | 70-85 | A greener solvent alternative. |
Experimental Workflow Visualization
A clear workflow ensures reproducibility and safety.
Conclusion
The Suzuki-Miyaura cross-coupling of (bromoethynyl)cyclopropane provides an efficient and modular route to synthesize a wide array of cyclopropyl-arylacetylenes. By carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields and access novel chemical matter for drug discovery and materials science applications. The protocols and insights provided in this guide serve as a robust starting point for the successful implementation of this valuable transformation.
References
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (2023). Corey–Fuchs reaction.
- ResearchGate. (2020). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1.
- Organic Chemistry Portal. (n.d.). Corey-Fuchs Reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.
- ACS Publications. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
- YouTube. (2020). Suzuki Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Organic Syntheses. (n.d.). Cyclopropylacetylene.
- Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359–371.
- ResearchGate. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- Royal Society of Chemistry. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions.
- Google Patents. (2016). US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
- Wikipedia. (2023). Cyclopropylacetylene.
- Organic Syntheses. (n.d.). Bromocyclopropane.
- Google Patents. (2001). US6297410B1 - Process for the preparation of cyclopropylacetylene.
- PubMed. (2019). Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester.
- Organic Syntheses. (n.d.). (7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane.
- Google Patents. (2000). US6028237A - Synthesis of cyclopropylacetylene.
- PubMed. (2016). Synergistic reaction of silver nitrate, silver nanoparticles, and methylene blue against bacteria.
Sources
- 1. Item - Developments of corey-fuchs reaction in organic and total synthesis of natural products - figshare - Figshare [figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 7. Corey-Fuchs Reaction [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 1-Bromo-2-cyclopropylethyne
Introduction: The Strategic Importance of the Cyclopropylacetylene Moiety
The cyclopropyl group is a highly sought-after motif in modern drug discovery and medicinal chemistry.[1][2] Its inherent ring strain and unique electronic properties can significantly enhance a molecule's potency, metabolic stability, and pharmacokinetic profile.[2][3] When incorporated into an acetylene framework, the resulting cyclopropylacetylene unit becomes a powerful building block for constructing complex molecular architectures. 1-Bromo-2-cyclopropylethyne, as a readily accessible bifunctional reagent, offers a direct entry point to a diverse array of these valuable structures through palladium-catalyzed cross-coupling reactions.[4]
Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, allowing for the efficient formation of carbon-carbon bonds under mild conditions with broad functional group tolerance.[5][6][7][8] This guide provides detailed application notes and protocols for the utilization of this compound in several key palladium-catalyzed reactions, including Sonogashira, Suzuki, and Stille couplings. The methodologies outlined herein are designed to be robust and reproducible, providing researchers with the tools to confidently incorporate the cyclopropylacetylene scaffold into their synthetic targets.
Core Principles of Palladium-Catalyzed Cross-Coupling
The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][7] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (in this case, this compound) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate.[5][9] The reactivity of the halide is a critical factor, with iodides generally being more reactive than bromides, followed by chlorides.[10][11]
-
Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium(II) center, displacing the halide.[5][12]
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) complex, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[5][13]
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Sonogashira Coupling: Synthesis of Conjugated Enynes
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11][14][15] When using this compound, this reaction allows for the direct attachment of the cyclopropylacetylene moiety to various sp²-hybridized carbon centers. The reaction is typically co-catalyzed by a copper(I) salt, which facilitates the formation of a copper acetylide intermediate.[11][14]
Reaction Principle
The Sonogashira coupling follows a dual catalytic cycle involving both palladium and copper.[14] The palladium cycle proceeds as described above. The copper cycle involves the deprotonation of the terminal alkyne by a base, followed by the formation of a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the palladium(II) complex.[14]
Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Halide
Materials:
-
This compound
-
Aryl iodide or bromide (e.g., 4-iodotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add the anhydrous solvent (e.g., THF) and the amine base (2.0 eq).
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Iodotoluene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | 92 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 50 | 85 |
| 2-Bromopyridine | Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ | Toluene | 80 | 78 |
Table 1: Representative examples of Sonogashira couplings with this compound.
Suzuki-Miyaura Coupling: Accessing Aryl- and Vinyl-Substituted Cyclopropylacetylenes
The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that joins an organoboron compound with an organic halide or triflate.[12][16][17] This reaction is widely used in both academic and industrial settings due to the stability and low toxicity of the boronic acid reagents.[17] For this compound, the Suzuki coupling provides a straightforward route to aryl- and vinyl-substituted cyclopropylacetylenes.
Reaction Principle
The catalytic cycle for the Suzuki coupling follows the general pathway of oxidative addition, transmetalation, and reductive elimination.[16] A key feature of the Suzuki reaction is the activation of the organoboron species by a base, which facilitates the transmetalation step.[18]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with a Boronic Acid
Materials:
-
This compound
-
Aryl or vinyl boronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent system (e.g., toluene/water or dioxane/water)
Procedure:
-
In a round-bottom flask, combine the boronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.03 eq).
-
Add the solvent system (e.g., a 3:1 mixture of toluene and water).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Separate the organic layer and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
| Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 88 |
| (E)-Styrylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 82 |
| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 91 |
Table 2: Examples of Suzuki-Miyaura couplings involving this compound.
Stille Coupling: A Robust Method for Carbon-Carbon Bond Formation
The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by a palladium complex.[19][20] While organotin reagents are toxic and require careful handling, the Stille reaction is known for its tolerance of a wide range of functional groups and its insensitivity to moisture and air.[19][21]
Reaction Principle
The mechanism of the Stille reaction is analogous to other palladium-catalyzed cross-couplings, proceeding through the characteristic oxidative addition, transmetalation, and reductive elimination sequence.[19][22]
Experimental Protocol: Stille Coupling of this compound with an Organostannane
Materials:
-
This compound
-
Organostannane (e.g., tributyl(vinyl)stannane)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., toluene or DMF)
-
Optional: Additive such as LiCl or CuI
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) and the organostannane (1.1 eq) in the anhydrous solvent.
-
Add the palladium catalyst (0.05 eq). If using an additive, add it at this stage.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with saturated aqueous potassium fluoride solution to remove tin byproducts, followed by water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via flash chromatography.
| Organostannane | Catalyst | Additive | Solvent | Temp (°C) | Yield (%) |
| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | None | Toluene | 110 | 85 |
| Tributyl(phenyl)stannane | Pd(OAc)₂ / PPh₃ | LiCl | DMF | 100 | 89 |
| 2-(Tributylstannyl)furan | Pd₂(dba)₃ / P(2-furyl)₃ | CuI | NMP | 80 | 76 |
Table 3: Illustrative Stille coupling reactions with this compound.
Best Practices and Troubleshooting
-
Inert Atmosphere: All palladium-catalyzed reactions should be performed under an inert atmosphere (argon or nitrogen) to prevent oxidation and deactivation of the catalyst.
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial for optimal results, as water can interfere with the catalytic cycle.
-
Ligand Selection: The choice of ligand can significantly impact the reaction's efficiency. Phosphine ligands are commonly used, and their electronic and steric properties can be tuned to optimize reactivity.
-
Troubleshooting Low Yields: If low yields are observed, consider the following:
-
Catalyst Deactivation: Ensure the reaction is performed under strictly inert conditions.
-
Substrate Purity: Impurities in the starting materials can poison the catalyst.
-
Reaction Conditions: Varying the temperature, solvent, base, or ligand may improve the outcome.
-
Side Reactions: In Sonogashira couplings, homocoupling of the alkyne (Glaser coupling) can be a side reaction. Using copper-free conditions can sometimes mitigate this.[23]
-
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex molecules containing the cyclopropylacetylene motif. The palladium-catalyzed Sonogashira, Suzuki, and Stille couplings provide reliable and efficient methods for its incorporation into a wide range of organic structures. The protocols and data presented in this guide offer a solid foundation for researchers to explore the rich chemistry of this compound and to accelerate their drug discovery and development efforts.
References
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions.
- MDPI. (n.d.). Palladium-Catalyzed Hydroalkynylation of 1,3-Dienes: Access to 1,5-Enynes.
- Kitamura, T., Aoyagi, Y., & Fujiwara, Y. (n.d.). Synthesis of Liquid-Crystalline Enynes by Palladium-Catalyzed Cross-Coupling Reaction. Chemistry Letters. Oxford Academic.
- Liu, Z.-K., Yang, Y., et al. (2021, December 30). Preparation of (E)-1,3-Enyne Derivatives through Palladium Catalyzed Hydroalkynylation of Allenes. The Journal of Organic Chemistry. ACS Publications.
- National Institutes of Health. (n.d.). Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications.
- ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF.
- University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
- Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings.
- NROChemistry. (n.d.). Stille Coupling.
- NROChemistry. (n.d.). Sonogashira Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- Wikipedia. (n.d.). Stille reaction.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Google Patents. (n.d.). US6297410B1 - Process for the preparation of cyclopropylacetylene.
- PubMed Central. (2023, April 27). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization.
- ResearchGate. (n.d.). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Request PDF.
- Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.
- Chemistry LibreTexts. (2023, June 30). Stille Coupling.
- PubMed. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- PubMed Central. (2025, May 30). General palladium-catalyzed cross coupling of cyclopropenyl esters.
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- MDPI. (n.d.). Palladium-Catalyzed Reactions.
- PubMed. (n.d.). Recent applications of click chemistry in drug discovery.
- PubMed Central. (n.d.). Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes.
- ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Request PDF.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
Sources
- 1. longdom.org [longdom.org]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. Stille reaction - Wikipedia [en.wikipedia.org]
- 20. Stille Coupling [organic-chemistry.org]
- 21. Stille Coupling | NROChemistry [nrochemistry.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Copper-Catalyzed Cross-Coupling of 1-Bromo-2-cyclopropylethyne
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Cyclopropyl-Alkyne Motif
The cyclopropyl group is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Its rigid, three-membered ring structure can enforce bioactive conformations, enhance metabolic stability, and modulate lipophilicity, often leading to improved potency and reduced off-target effects. When coupled with the linear rigidity and reactivity of an alkyne, the resulting cyclopropyl-alkyne scaffold becomes a powerful building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview and detailed protocols for the copper-catalyzed cross-coupling of 1-bromo-2-cyclopropylethyne, a key intermediate for accessing unsymmetrical cyclopropyl-substituted diynes.
The Cadiot-Chodkiewicz coupling, a copper-catalyzed reaction between a terminal alkyne and a haloalkyne, stands as a primary and efficient method for the synthesis of unsymmetrical 1,3-diynes.[1][2][3][4] This reaction is particularly valuable as it avoids the statistical mixtures often produced by oxidative homocoupling reactions.[3] This application note will focus on providing the theoretical underpinnings and practical, field-proven protocols for the successful execution of this transformation with this compound.
Mechanistic Insights: The Cadiot-Chodkiewicz Coupling
The accepted mechanism for the Cadiot-Chodkiewicz coupling involves a catalytic cycle mediated by a copper(I) salt. The key steps are as follows:
-
Deprotonation and Formation of a Copper Acetylide: A base, typically an amine, deprotonates the terminal alkyne to form an acetylide anion. This anion then reacts with the copper(I) salt to generate a copper(I) acetylide intermediate.[2][3]
-
Oxidative Addition: The copper(I) acetylide undergoes oxidative addition with the haloalkyne (in this case, this compound).
-
Reductive Elimination: The resulting organocopper intermediate undergoes reductive elimination to form the new carbon-carbon bond of the unsymmetrical diyne and regenerate the active copper(I) catalyst.[2]
Sources
Application Notes & Protocols: Leveraging 1-Bromo-2-cyclopropylethyne in [3+2] Cycloaddition Reactions for Accelerated Drug Discovery
Introduction: The Strategic Value of Functionalized Pyrazoles in Medicinal Chemistry
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1][2] Molecules incorporating this five-membered heterocyclic ring exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and anti-infective properties.[3][4] The market success of drugs like Celecoxib (a COX-2 inhibitor) and Rimonabant (an anti-obesity agent) underscores the therapeutic potential of this versatile framework.[5]
A powerful and widely adopted method for the synthesis of substituted pyrazoles is the [3+2] cycloaddition reaction between an alkyne and an azide.[6] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the use of a unique and highly functionalizable building block, 1-Bromo-2-cyclopropylethyne , in these transformative reactions. The presence of both a bromine atom and a strained cyclopropyl group on the alkyne moiety offers a dual handle for creating complex molecular architectures with significant potential in drug discovery programs.
The bromine atom serves as a versatile anchor for post-cycloaddition modifications via transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.[7][8] The cyclopropyl group, a common motif in pharmaceuticals, is known to enhance metabolic stability and binding affinity. This guide will detail protocols for both copper-catalyzed and a discussion on the potential for strain-promoted cycloadditions, providing a comprehensive resource for harnessing the synthetic potential of this compound.
Synthesis of this compound: A Protocol
The synthesis of this compound can be achieved from commercially available cyclopropylacetylene. The following protocol is based on established methods for the bromination of terminal alkynes.
Reaction Principle: The reaction proceeds via the deprotonation of the terminal alkyne with a strong base to form an acetylide, which then reacts with a brominating agent to yield the desired bromoalkyne.
Experimental Protocol:
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flushed with dry nitrogen.
-
Reagent Preparation: Anhydrous tetrahydrofuran (THF) is added to the flask and cooled to -78 °C in a dry ice/acetone bath.
-
Deprotonation: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to a solution of cyclopropylacetylene in THF at -78 °C. The reaction mixture is stirred for 1 hour at this temperature.
-
Bromination: A solution of N-bromosuccinimide (NBS) in THF is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Quenching and Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Safety Precautions: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.
[3+2] Cycloaddition of this compound with Azides: Copper-Catalyzed Protocol (CuAAC)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," offering high yields, mild reaction conditions, and excellent regioselectivity.[9][10] This protocol details the synthesis of 1-benzyl-5-bromo-4-cyclopropyl-1H-1,2,3-triazole.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a Copper(II) salt (CuSO₄·5H₂O) and a reducing agent (sodium ascorbate) is used to generate the active Cu(I) catalyst in situ. This avoids the need to handle potentially unstable Cu(I) salts.
-
Ligand: Tris(benzyltriazolylmethyl)amine (TBTA) is employed as a ligand to stabilize the Cu(I) catalyst, prevent oxidative side reactions, and accelerate the catalytic cycle.[11]
-
Solvent System: A mixture of t-butanol and water is often used to solubilize both the organic and inorganic reagents.
Experimental Protocol:
-
Reagent Preparation: In a vial, dissolve this compound and benzyl azide in a 1:1 mixture of t-butanol and water.
-
Catalyst Addition: To the stirred solution, add an aqueous solution of sodium ascorbate, followed by an aqueous solution of copper(II) sulfate pentahydrate and TBTA.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Workup and Purification: Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Alkyne | This compound (1.0 eq) | The key building block. |
| Azide | Benzyl azide (1.0-1.2 eq) | A common model azide. |
| Copper Source | CuSO₄·5H₂O (1-5 mol%) | Precursor to the active Cu(I) catalyst. |
| Reducing Agent | Sodium Ascorbate (5-10 mol%) | In situ generation of Cu(I). |
| Ligand | TBTA (1-5 mol%) | Stabilizes Cu(I) and accelerates the reaction. |
| Solvent | t-BuOH/H₂O (1:1) | Solubilizes both organic and inorganic reagents. |
| Temperature | Room Temperature | Mild conditions are a hallmark of CuAAC. |
| Reaction Time | 1-24 hours | Monitored by TLC or LC-MS. |
Expected Regioselectivity: The CuAAC reaction with terminal alkynes is known to be highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. In the case of this compound, the reaction is expected to produce the 5-bromo-4-cyclopropyl-1,4-disubstituted-1,2,3-triazole.[12]
Reaction Mechanism: The CuAAC Catalytic Cycle
The mechanism of the CuAAC reaction has been extensively studied.[9][10] The currently accepted mechanism involves the following key steps, as illustrated in the diagram below:
Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A Discussion
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that proceeds without the need for a cytotoxic copper catalyst.[13][14] The driving force for this reaction is the release of ring strain in highly strained cycloalkynes, such as cyclooctynes.
While this compound is not a cyclooctyne, the cyclopropyl group does possess significant ring strain (approximately 27.5 kcal/mol). It is plausible that this inherent strain could contribute to an enhanced rate of cycloaddition with azides, even in the absence of a catalyst, particularly at elevated temperatures. However, the reactivity is not expected to be as high as that of traditional SPAAC reagents.[15]
Further research is warranted to explore the potential of cyclopropyl-strained alkynes in catalyst-free [3+2] cycloadditions. Such studies would involve kinetic analysis to compare the reaction rates with those of unstrained alkynes.
Synthetic Utility and Post-Cycloaddition Functionalization
The primary product of the CuAAC reaction, 5-bromo-4-cyclopropyl-1,2,3-triazole, is a versatile intermediate for further synthetic transformations. The carbon-bromine bond provides a handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.[7][8] This allows for the late-stage introduction of a wide range of functional groups at the 5-position of the pyrazole ring, enabling the rapid generation of diverse compound libraries for biological screening.
Caption: Experimental workflow for the synthesis and functionalization of pyrazoles.
Conclusion
This compound is a highly promising and versatile building block for the synthesis of functionalized pyrazoles via [3+2] cycloaddition reactions. The protocols and technical insights provided in this application note are intended to empower researchers in medicinal chemistry and drug discovery to leverage this unique reagent for the efficient construction of novel molecular entities. The ability to perform regioselective cycloadditions followed by diverse post-cycloaddition modifications opens up new avenues for the exploration of chemical space and the development of next-generation therapeutics.
References
- Computational studies on CuAAC reaction mechanism with [CuX(PPh3)]; X = I, Br, Cl for the synthesis of 4- and 5-halo-1,2,3-triazoles. (n.d.). ResearchGate.
- A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (2024). R Discovery.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). National Institutes of Health.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI.
- Strain-promoted azide–alkyne cycloaddition reactions between the... (n.d.). ResearchGate.
- Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. (2012). National Institutes of Health.
- Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). OUCI.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
- Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). ResearchGate.
- Transition-metal-catalyzed C–H functionalization of pyrazoles. (2015). Royal Society of Chemistry.
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2010). National Institutes of Health.
- Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2018). National Institutes of Health.
- Strain-Promoted Reactivity of Alkyne-Containing Cycloparaphenylenes. (2018). National Library of Medicine.
- Ligand-accelerated Cu-catalyzed azide-alkyne cycloaddition: a mechanistic report. (2007). National Library of Medicine.
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (2011). SciSpace.
- Conditional Copper‐Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation. (2020). Wiley Online Library.
- The [3+2]Cycloaddition Reaction. (n.d.). University of California, Irvine.
- Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. (2013). Royal Society of Chemistry.
- Mechanistic Study in Azide-Alkyne Cycloaddition (CuAAC) Catalyzed by Bifunctional Trinuclear Copper(I) Pyrazolate Complex: Shift in Rate-Determining Step. (2020). ResearchGate.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2020). National Institutes of Health.
- Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO 2. (2022). MDPI.
- Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. (2021). MDPI.
- Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. (2016). ResearchGate.
- 1-Iodopropyne. (n.d.). Organic Syntheses.
- Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles. (2023). Scientiae Radices.
- Theoretical Studies on [3 + 2]-Cycloaddition Reactions. (2017). ResearchGate.
- Probable mechanisms of [3+2] cycloaddition reactions between organic azides and various vinyl sulfones. (n.d.). ResearchGate.
- On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions between Aryl Azides and Ethyl Propiolate. (2022). MDPI.
- A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3 + 2]-Cycloaddition of Azides with Internal Alkynes. (2005). ACS Publications.
- Understanding the Regioselectivity and the Molecular Mechanism of [3 + 2] Cycloaddition Reactions between Nitrous Oxide and Conjugated Nitroalkenes: A DFT Computational Study. (2022). National Institutes of Health.
- This compound. (n.d.). PubChem.
- Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. (2023). National Institutes of Health.
- Bromocyclopropane. (n.d.). Organic Syntheses.
- The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. (2022). MDPI.
- [3 + 2]-Cycloaddition reaction of sydnones with alkynes. (2018). National Library of Medicine.
- This compound. (n.d.). MySkinRecipes.
- Reactions of Cyclopropanone Acetals with Alkyl Azides: Carbonyl Addition versus Ring-Opening Pathways. (2009). National Institutes of Health.
- Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane. (n.d.). Google Patents.
- One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. (2023). National Institutes of Health.
- Metal-Free A2/B2-Type Azide–Alkyne Polyaddition: Effect of Azides Structure on Their Reactivity and Properties of Polymerization Products. (2021). MDPI.
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 14. researchgate.net [researchgate.net]
- 15. Strain-Promoted Reactivity of Alkyne-Containing Cycloparaphenylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis of Pharmaceutical Intermediates from (Bromoethynyl)cyclopropane
Introduction: The Strategic Value of the Cyclopropyl Moiety
In modern medicinal chemistry, the cyclopropane ring is a highly valued structural motif. Its inclusion in drug candidates can significantly enhance pharmacological properties by introducing conformational rigidity, improving metabolic stability, and increasing potency.[1][2][3][4] The strained three-membered ring offers a unique three-dimensional profile and electronic character that can optimize binding interactions with biological targets and act as a bioisostere for other chemical groups.[3] (Bromoethynyl)cyclopropane is a versatile and powerful building block that provides a direct entry point to a wide array of cyclopropyl-alkyne scaffolds, which are precursors to numerous complex pharmaceutical intermediates.
This guide provides detailed application notes and validated protocols for two cornerstone synthetic transformations utilizing (bromoethynyl)cyclopropane: Sonogashira cross-coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Part 1: C(sp)-C(sp²) Bond Formation via Sonogashira Cross-Coupling
Application Note 1.1: Constructing Arylated and Vinylated Cyclopropylalkynes
The Sonogashira reaction is one of the most robust and widely used methods for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5][6] For (bromoethynyl)cyclopropane, this reaction is conceptually inverted; the bromo-substituted alkyne acts as the electrophilic partner, coupling with a terminal alkyne. However, the more synthetically valuable transformation involves the reaction of a terminal cyclopropyl alkyne (readily derived from (bromoethynyl)cyclopropane) with an aryl/vinyl halide. For the purpose of this guide, we will focus on the direct use of (bromoethynyl)cyclopropane as a coupling partner where applicable, though its primary utility often follows a de-bromination/coupling sequence.
A more direct and powerful application is to first convert (bromoethynyl)cyclopropane to a terminal alkyne (cyclopropylacetylene) and then couple it with various aryl or vinyl halides. Cyclopropylacetylene itself is a key building block for drugs like the antiretroviral Efavirenz.[7] The Sonogashira coupling of cyclopropylacetylene with functionalized aryl halides provides a rapid route to complex intermediates.
Causality Behind Experimental Choices:
-
Catalyst System: The reaction is synergistically catalyzed by a palladium(0) complex and a copper(I) salt.[8] The palladium catalyst orchestrates the main cross-coupling cycle (oxidative addition and reductive elimination), while the copper(I) cocatalyst activates the alkyne, forming a copper acetylide intermediate that facilitates the crucial transmetalation step.[6][8]
-
Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are essential for stabilizing the palladium catalyst, preventing its precipitation as palladium black, and modulating its reactivity. Bulky, electron-rich ligands can often improve reaction efficiency for challenging substrates.[8]
-
Base: An amine base (e.g., triethylamine, diisopropylamine) is required to neutralize the hydrogen halide generated during the reaction and to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.[5][9]
Mechanistic Workflow: The Sonogashira Catalytic Cycle
Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol 1.1: Synthesis of 1-Aryl-2-cyclopropylethyne from Cyclopropylacetylene
This protocol details the coupling of cyclopropylacetylene with a representative aryl bromide.
Materials:
-
Cyclopropylacetylene
-
4-Bromoiodobenzene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-bromoiodobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous THF (5 mL/mmol of aryl halide) and triethylamine (2.0 eq) via syringe.
-
Add cyclopropylacetylene (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60°C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 4-8 hours), cool the mixture to room temperature and filter through a pad of Celite®, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 1-aryl-2-cyclopropylethyne.
Data Presentation 1.1: Representative Substrate Scope & Yields
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Iodoanisole | 1-Cyclopropyl-2-(4-methoxyphenyl)acetylene | 92 |
| 2 | 1-Bromo-4-nitrobenzene | 1-Cyclopropyl-2-(4-nitrophenyl)acetylene | 85 |
| 3 | 3-Bromopyridine | 3-(Cyclopropylethynyl)pyridine | 88 |
| 4 | Methyl 4-iodobenzoate | Methyl 4-(cyclopropylethynyl)benzoate | 90 |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Part 2: Heterocycle Formation via [3+2] Cycloaddition
Application Note 2.1: "Click Chemistry" for the Synthesis of 1,2,3-Triazoles
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier example of "click chemistry," a class of reactions known for their reliability, high yields, and tolerance of a wide range of functional groups.[10] This [3+2] cycloaddition reaction between an alkyne and an azide provides regioselective access to 1,4-disubstituted 1,2,3-triazoles.[11] The resulting triazole ring is a common pharmacophore that acts as a stable, aromatic linker or a bioisostere for amide bonds. Starting with the products of the Sonogashira coupling (aryl-cyclopropylalkynes), this method allows for the rapid generation of a library of complex, drug-like molecules.
Causality Behind Experimental Choices:
-
Catalyst: A copper(I) source is essential for the reaction. It can be added directly (e.g., CuI, CuBr) or generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. The in situ method is often preferred as it avoids handling potentially unstable Cu(I) salts and is amenable to aqueous reaction conditions.
-
Solvent: The reaction is famously versatile in its solvent choice, often proceeding efficiently in mixtures of water and t-butanol, or in polar aprotic solvents like DMSO. This versatility makes it ideal for use with biologically relevant molecules that may have limited solubility in purely organic solvents.
Experimental Protocol 2.1: Synthesis of a Cyclopropyl-Aryl Triazole
This protocol describes the CuAAC reaction using a product from the Sonogashira coupling.
Materials:
-
1-Cyclopropyl-2-(4-methoxyphenyl)acetylene (from Protocol 1.1)
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
t-Butanol
-
Deionized water
Procedure:
-
In a vial, dissolve 1-cyclopropyl-2-(4-methoxyphenyl)acetylene (1.0 eq) and benzyl azide (1.1 eq) in a 1:1 mixture of t-butanol and water (10 mL/mmol of alkyne).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).
-
Add an aqueous solution of CuSO₄·5H₂O (0.1 eq) to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-2 hours, and its progress can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or flash column chromatography to yield the pure 1-benzyl-4-(4-methoxyphenyl)-5-cyclopropyl-1H-1,2,3-triazole.
Part 3: Strategic Application in a Drug Discovery Workflow
(Bromoethynyl)cyclopropane serves as a strategic starting point for divergent synthesis, allowing for the rapid creation of diverse molecular libraries. The intermediates generated from the primary reactions described above can be further functionalized to explore structure-activity relationships (SAR).
Divergent Synthesis Workflow
Caption: A divergent synthetic workflow starting from (bromoethynyl)cyclopropane.
This workflow illustrates how two robust, high-yielding reactions can transform a simple building block into a diverse set of complex intermediates. These intermediates, which now contain the valuable cyclopropyl moiety linked to either an aromatic or heterocyclic core, can be subjected to further chemical modifications (e.g., reduction of the alkyne, substitution on the aryl ring) to generate a library of candidate molecules for biological screening.
Conclusion
(Bromoethynyl)cyclopropane is a high-value reagent for introducing the cyclopropyl-alkyne motif into pharmaceutical intermediates. Its utility is maximized through well-established and reliable synthetic transformations like the Sonogashira cross-coupling and copper-catalyzed azide-alkyne cycloaddition. The protocols and strategic insights provided in this guide are designed to empower researchers in drug discovery to efficiently leverage this building block for the rapid synthesis of novel and diverse molecular entities.
References
- Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety.
- Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor.National Institutes of Health (NIH).[Link]
- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane.MDPI.[Link]
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- Sonogashira coupling.Wikipedia.[Link]
- Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology.Sumitomo Chemical.[Link]
- Sonogashira Coupling.NROChemistry.[Link]
- Sonogashira Coupling.Chemistry LibreTexts.[Link]
- The [3+2]Cycloaddition Reaction.University of Regensburg.[Link]
- Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide.National Institutes of Health (NIH).[Link]
- Selected cyclopropane‐containing drug molecules in the top 200 pharmaceuticals by retail sales in 2021.
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- Sonogashira Coupling.Organic Chemistry Portal.[Link]
- Sonogashira cross-coupling of 3-bromo-1,2-diones.ScienceDirect.[Link]
- Addition of a cyclopropyl alkyne to tetramesityldigermene: evidence for a biradical intermedi
- New, simple and accessible method creates potency-increasing structure in drugs.
- New, simple and accessible method creates potency-increasing structure in drugs.EurekAlert![Link]
- Selected cyclopropane-containing natural products and pharmaceutical compounds.
- New method unlocks cyclopropenes' potential for drug discovery.EPFL.[Link]
- Broad-Scope (3 + 2) Cycloaddition of Cyclopropanes and Alkynes Enabled by Boronyl Radical Catalysis.
- Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry.
- Cyclopropylacetylene.Wikipedia.[Link]
- The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene.National Institutes of Health (NIH).[Link]
- 13.3: Cycloaddition Reactions.Chemistry LibreTexts.[Link]
- Unveiling the non-polar [3+2] cycloaddition reactions of cyclic nitrones with strained alkylidene cyclopropanes within a molecular electron density theory study.Royal Society of Chemistry.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. Cyclopropylacetylene - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Application Notes and Protocols for 1-Bromo-2-cyclopropylethyne in Agrochemical Synthesis
Introduction: The Strategic Importance of the Cyclopropylacetylene Moiety in Modern Agrochemicals
The relentless pursuit of novel, effective, and environmentally benign agrochemicals has led to the exploration of unique molecular scaffolds that can impart desirable physicochemical and biological properties to active ingredients. Among these, the cyclopropylacetylene moiety has emerged as a privileged structural motif, particularly in the design of next-generation fungicides. 1-Bromo-2-cyclopropylethyne is a key bifunctional building block that provides a direct and efficient route to incorporate this valuable functionality into complex agrochemical molecules. Its strained cyclopropyl ring and reactive bromoalkyne group offer a unique combination of properties that can enhance metabolic stability, increase binding affinity to target enzymes, and provide opportunities for diverse chemical modifications.[1]
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of advanced agrochemicals, with a primary focus on pyrazole carboxamide fungicides. We will delve into the mechanistic rationale for its use, provide detailed, field-proven protocols for its incorporation via Sonogashira coupling, and discuss the structure-activity relationships that underscore the significance of the cyclopropylacetylene unit.
Core Application: Synthesis of Cyclopropyl-Ethynyl Pyrazole Carboxamide Fungicides
A prominent application of this compound is in the synthesis of pyrazole carboxamide fungicides. This class of agrochemicals has demonstrated high efficacy against a broad spectrum of fungal pathogens. The general synthetic strategy involves the coupling of this compound with a functionalized pyrazole core, typically an iodinated pyrazole carboxamide, through a Sonogashira cross-coupling reaction.
The rationale for incorporating the cyclopropylethyne group at a specific position on the pyrazole ring is rooted in extensive structure-activity relationship (SAR) studies. These studies have shown that the rigid, linear geometry of the ethynyl linker, combined with the compact, lipophilic nature of the cyclopropyl group, can significantly enhance the binding of the molecule to its target site, often the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain. This enhanced binding translates to improved fungicidal activity.[2][3][4][5]
Key Reaction: The Sonogashira Coupling
The Sonogashira coupling is a powerful palladium- and copper-co-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7] In the context of our application, it facilitates the crucial bond formation between the sp-hybridized carbon of the cyclopropylacetylene moiety and the sp2-hybridized carbon of the pyrazole ring.
Reaction Principle:
The reaction proceeds through two interconnected catalytic cycles:
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the iodo-pyrazole.
-
Copper Cycle: Concurrently, the terminal alkyne (in this case, generated in situ from this compound or used as its terminal alkyne equivalent) reacts with a copper(I) salt to form a copper acetylide.
-
Transmetalation and Reductive Elimination: The copper acetylide then transmetalates with the Pd(II)-aryl complex, and subsequent reductive elimination yields the desired cyclopropyl-ethynyl pyrazole product and regenerates the Pd(0) catalyst.
Diagram of the Sonogashira Coupling Catalytic Cycle:
Caption: Catalytic cycles of the Sonogashira coupling.
Experimental Protocols
Protocol 1: Synthesis of a Cyclopropyl-Ethynyl Pyrazole Carboxamide Intermediate via Sonogashira Coupling
This protocol details a representative Sonogashira coupling of this compound with a 3-iodo-1H-pyrazole-4-carboxamide derivative.
Materials and Equipment:
-
This compound (CAS: 57951-72-1)[8]
-
Substituted 3-iodo-1H-pyrazole-4-carboxamide
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Standard Schlenk line apparatus
-
Magnetic stirrer with heating capabilities
-
TLC plates (silica gel 60 F₂₅₄)
-
Column chromatography supplies (silica gel)
Experimental Workflow Diagram:
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of Heterocycles with 1-Bromo-2-cyclopropylethyne
Introduction: The Strategic Value of the Cyclopropylethynyl Moiety in Heterocyclic Chemistry
The incorporation of unique structural motifs into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Heterocyclic compounds are prevalent in a vast array of pharmaceuticals and biologically active molecules, and their function is intricately tied to their three-dimensional structure and electronic properties. The cyclopropyl group, a small, strained carbocycle, is a particularly valuable substituent in drug design. Its introduction into a molecule can significantly enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby improving pharmacokinetic profiles.
When combined with an ethynyl linker, the cyclopropyl group offers a rigid, linear extension that can probe deep into binding pockets of enzymes and receptors. 1-Bromo-2-cyclopropylethyne emerges as a highly versatile and reactive building block for introducing this valuable cyclopropylethynyl moiety onto heterocyclic systems. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective functionalization of heterocycles using this compound, with a focus on palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer insights into reaction optimization.
Core Principles and Mechanistic Considerations
The primary method for coupling this compound with heterocyclic systems is the Sonogashira cross-coupling reaction.[1] This powerful transformation forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and typically a copper(I) co-catalyst.[2] In the context of our topic, the heterocycle is usually functionalized with a halide (e.g., bromo, iodo) to serve as the coupling partner for this compound. Alternatively, direct C-H functionalization of electron-rich heterocycles offers a more atom-economical approach.[3]
The Sonogashira Catalytic Cycle
Understanding the mechanism of the Sonogashira coupling is crucial for troubleshooting and optimizing reactions. The reaction is generally believed to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]
.dot
Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium source and ligand is critical. For electron-rich heterocycles, a less electron-donating phosphine ligand on the palladium catalyst may be sufficient. However, for electron-deficient heterocycles or more challenging couplings, bulkier, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often employed to facilitate the oxidative addition and reductive elimination steps.[4] The use of pre-catalysts, such as [DTBNpP]Pd(crotyl)Cl, which are air-stable and provide access to a monoligated palladium state, can be advantageous for achieving high yields at room temperature in copper-free systems.[5]
-
Copper Co-catalyst: While the classic Sonogashira reaction utilizes a copper(I) salt (e.g., CuI) to facilitate the formation of a copper acetylide intermediate, this can sometimes lead to undesirable alkyne homocoupling (Glaser coupling).[6] Consequently, numerous copper-free Sonogashira protocols have been developed. These often require a stronger base and/or more specialized ligands to promote the direct reaction of the palladium complex with the terminal alkyne.[3][7]
-
Base: An amine base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), is typically used to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne. The choice and stoichiometry of the base can significantly impact the reaction rate and yield.
-
Solvent: Aprotic polar solvents like dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are commonly used to dissolve the reactants and catalysts.
Synthesis of this compound
For researchers who wish to prepare this compound in-house, a reliable method involves the bromination of the corresponding terminal alkyne, cyclopropylacetylene.
.dot
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general procedure for the bromination of terminal alkynes.[8]
Materials:
-
Cyclopropylacetylene
-
N-Bromosuccinimide (NBS)
-
Silver(I) nitrate (AgNO₃)
-
Acetone (anhydrous)
-
Diethyl ether (Et₂O)
-
Pentane
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), dissolve cyclopropylacetylene (1.0 equiv) in anhydrous acetone.
-
To this solution, add N-bromosuccinimide (1.1 equiv).
-
Add a catalytic amount of silver(I) nitrate (0.1 equiv).
-
Stir the reaction mixture at room temperature for 30-60 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel containing a saturated aqueous solution of Na₂S₂O₃ and dilute with a mixture of Et₂O and pentane.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound as a clear oil.
Note: Bromoalkynes can be unstable and should be handled with care. It is advisable to use the product immediately in the subsequent coupling reaction or store it at low temperatures (-20 °C) under an inert atmosphere.[9]
Protocols for Heterocycle Functionalization
The following protocols provide detailed, step-by-step methodologies for the Sonogashira coupling of this compound with representative heterocyclic systems.
Protocol 1: Copper-Free Sonogashira Coupling with a Substituted Indole
This protocol is based on a highly efficient room-temperature, copper-free method.[5]
Materials:
-
Substituted bromo-indole (e.g., 4-bromo-1H-indole)
-
This compound
-
[DTBNpP]Pd(crotyl)Cl (palladium precatalyst)
-
2,2,6,6-Tetramethylpiperidine (TMP) (base)
-
Dimethyl sulfoxide (DMSO) (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried reaction vial, add the bromo-indole (1.0 equiv), [DTBNpP]Pd(crotyl)Cl (2.5 mol%), and a magnetic stir bar.
-
Seal the vial with a septum and purge with argon for 5 minutes.
-
Add anhydrous DMSO via syringe, followed by 2,2,6,6-tetramethylpiperidine (2.0 equiv).
-
Add this compound (1.2 equiv) dropwise.
-
Stir the reaction mixture at room temperature for 6-18 hours, monitoring by TLC or LC-MS. For less reactive substrates, the temperature may be elevated to 60 °C.[5]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Traditional Sonogashira Coupling with a Substituted Pyridine
This protocol utilizes a conventional palladium/copper co-catalyst system and is suitable for a wide range of substituted bromopyridines.[5][10]
Materials:
-
Substituted bromopyridine (e.g., 2-amino-3-bromopyridine)
-
This compound
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF) (anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk tube, combine the bromopyridine (1.0 equiv), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous DMF, followed by triethylamine and this compound (1.2 equiv).
-
Seal the tube and heat the reaction mixture at 80-100 °C for 3-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: A Comparative Overview
The choice of reaction conditions can significantly influence the outcome of the Sonogashira coupling. The following table summarizes typical conditions and expected yields for the coupling of bromo-heterocycles with terminal alkynes, providing a baseline for optimization.
| Heterocycle | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-1H-indole | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | rt - 60 | 6-18 | 87 | [5] |
| 2-Amino-3-bromopyridine | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 3 | 72-96 | [5][10] |
| 2,4-Dichloropyrimidine | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 80 | 12 | ~70-90 (C4-selective) | [11] |
Note: Yields are for illustrative purposes and may vary depending on the specific substrates and reaction scale.
Safety and Handling
-
This compound: This compound is flammable and may cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust and contact with skin.
-
Solvents: Organic solvents such as DMF, DMSO, and ethers are flammable and have associated health risks. Consult the safety data sheet (SDS) for each solvent before use.
-
Bases: Amine bases like triethylamine and TMP are corrosive and have strong odors. Handle them in a fume hood.
Conclusion and Future Perspectives
This compound is a potent reagent for the introduction of the synthetically valuable cyclopropylethynyl group onto a wide range of heterocyclic scaffolds. The palladium-catalyzed Sonogashira coupling, in both its traditional copper-co-catalyzed and modern copper-free variations, provides a robust and versatile platform for these transformations. By carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields and functional group tolerance. The protocols and mechanistic insights provided in this application note serve as a comprehensive guide for the successful implementation of this methodology in drug discovery and materials science, paving the way for the synthesis of novel and complex molecular architectures.
References
- G. A. Molander, V. Colombel, and V. Braz, "Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl," ACS Catalysis, vol. 8, no. 5, pp. 4884–4891, 2018. [Link]
- S. K. Guchhait, S. S. V. Ramasastry, and S. M. Sakilam, "Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials," ACS Omega, vol. 4, no. 7, pp. 12456–12467, 2019. [Link]
- A. Sharma, P. Kumar, and A. K. Verma, "Copper-free Sonogashira cross-coupling reactions: an overview," RSC Advances, vol. 11, no. 11, pp. 6234–6256, 2021. [Link]
- V. Gevorgyan, L. G. Quan, and Y. Yamamoto, "Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles," Journal of the American Chemical Society, vol. 125, no. 9, pp. 2368–2369, 2003. [Link]
- A. Elangovan, Y.-H. Wang, and T.-I. Ho, "Sonogashira Coupling Reaction with Diminished Homocoupling," Organic Letters, vol. 5, no. 11, pp. 1841–1844, 2003. [Link]
- Y. Wang, W. R. Dichtel, "Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells," ACS Chemical Biology, vol. 6, no. 11, pp. 1253-1258, 2011. [Link]
- M. R. Tracey, et al. "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines," Synlett, vol. 33, no. 1, pp. 1-6, 2022. [Link]
- PubChem, "this compound," National Center for Biotechnology Inform
- ResearchGate, "Scheme 3.
- Wikipedia, "Sonogashira coupling," Wikimedia Found
- A. A. D'Amato, et al. "Surprising Reactivity in NiXantphos/Palladium-Catalyzed α-Arylation of Substituted Cyclopropyl Nitriles," The Journal of Organic Chemistry, vol. 84, no. 8, pp. 4670-4679, 2019. [Link]
- S. M. T. Marques, et al. "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization," Molecules, vol. 23, no. 10, p. 2659, 2018. [Link]
- M. Schilz and H. Plenio, "A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines," The Journal of Organic Chemistry, vol. 77, no. 6, pp. 2798–2807, 2012. [Link]
- A. D. Allais, et al. "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions," Journal of the American Chemical Society, vol. 144, no. 20, pp. 9136-9145, 2022. [Link]
- M. P. Crockett, et al. "Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization," Molecules, vol. 28, no. 9, p. 3768, 2023. [Link]
- M. Schilz and H.
- Google Patents, "Synthesis method of 1,1-dibromo-2,2-bis(chloromethyl)
- Organic Syntheses, "1-Iodopropyne," Organic Syntheses. [Link]
- PubChem, "1-Bromo-2-cyclopropylbenzene," National Center for Biotechnology Inform
- S. Hwang, H. R. Kang, and S. Kim, "Synthesis of Polyynes by in situ Desilylative Bromination and Palladium-Catalyzed Coupling: (7-(Benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane," Organic Syntheses, vol. 86, p. 233, 2009. [Link]
- Google Patents, "Novel method for synthesizing 1-bromo-2,2-dimethoxypropane," Google P
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Surprising Reactivity in NiXantphos/Palladium-Catalyzed α-Arylation of Substituted Cyclopropyl Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C5H5Br | CID 70026705 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Synthesis of Cyclopropyl-Functionalized Alkynes: A Detailed Guide for Researchers
Introduction: The Rising Prominence of a Strained Motif
In the landscape of modern medicinal chemistry and materials science, the cyclopropyl group has emerged as a uniquely valuable structural motif. Its inherent ring strain and distinct electronic properties often confer remarkable improvements in metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. When combined with the reactivity and linear geometry of an alkyne, the resulting cyclopropyl-functionalized alkyne becomes a powerful and versatile building block for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the primary synthetic routes to this valuable class of compounds, offering detailed, field-proven protocols and the causal reasoning behind key experimental choices, designed for researchers, scientists, and professionals in drug development.
Strategic Approaches to Synthesis
The construction of cyclopropyl-functionalized alkynes can be broadly categorized into several key strategies. The choice of method often depends on the desired substitution pattern, scale, and available starting materials. This section will detail three robust and widely applicable approaches:
-
Direct Cyclopropanation of Alkynyl Precursors: Involving the reaction of an alkene with a carbene source bearing an alkyne moiety.
-
Cycloisomerization of Enynes: A metal-catalyzed intramolecular reaction to form the cyclopropane ring.
-
The Kulinkovich-de Meijere Approach to Cyclopropylamine Precursors: A titanium-mediated route to cyclopropylamines, which can then be converted to the target alkynes.
Method 1: Rhodium-Catalyzed Cyclopropanation of Alkenes with Alkynyl Diazo Reagents
This method is a powerful and direct approach for the stereoselective synthesis of cyclopropyl alkynes. It relies on the in-situ generation of a rhodium-carbene intermediate from a diazo compound, which then undergoes a [2+1] cycloaddition with an alkene.
Causality and Mechanistic Insight
The reaction is initiated by the reaction of a diazo compound with a rhodium(II) catalyst, such as dirhodium(II) tetraacetate, to form a rhodium-carbene intermediate with the expulsion of nitrogen gas. This highly electrophilic carbene is then intercepted by the alkene in a concerted but asynchronous fashion to form the cyclopropane ring. The stereoselectivity of the reaction is a key feature and is influenced by the nature of the rhodium catalyst's ligands and the substituents on both the alkene and the carbene. For instance, the use of chiral rhodium catalysts can induce high levels of enantioselectivity. The diastereoselectivity is often governed by steric interactions in the transition state, favoring the approach of the alkene from the less hindered face of the carbene.
The choice of a rhodium catalyst over other metals like copper is often due to the higher yields and selectivities observed, especially for more challenging substrates like electron-deficient alkenes[1]. The slow addition of the diazo compound via a syringe pump is critical to maintain a low concentration, thereby minimizing side reactions such as carbene dimerization[2].
Figure 1. Workflow for Rh-catalyzed alkynylcyclopropanation.
Detailed Protocol: Synthesis of Ethyl 2-phenyl-2-(phenylethynyl)cyclopropane-1-carboxylate
This protocol is a representative example of the rhodium-catalyzed cyclopropanation of an electron-deficient alkene.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Ethyl phenyldiazoacetate | >95% | Commercially Available |
| Styrene | >99%, inhibitor-free | Commercially Available |
| Dirhodium(II) tetraacetate | 98% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Syringe Pump | - | Standard Lab Equipment |
| Standard Glassware | Oven-dried | - |
Procedure
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add dirhodium(II) tetraacetate (0.5 mol%).
-
Solvent and Alkene Addition: Add anhydrous dichloromethane (DCM) to dissolve the catalyst, followed by the addition of styrene (1.0 equiv).
-
Diazo Compound Addition: In a separate flask, prepare a solution of ethyl phenyldiazoacetate (1.2 equiv) in anhydrous DCM. Draw this solution into a syringe and place it on a syringe pump.
-
Reaction Execution: Slowly add the diazoacetate solution to the stirring reaction mixture over a period of 4-6 hours at room temperature. The slow addition is crucial to prevent dimerization of the carbene[2].
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the diazo compound (a yellow spot) indicates the reaction is nearing completion.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired cyclopropyl-functionalized alkyne.
Characterization
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Diazo decomposition/dimerization | Ensure slow addition of the diazo compound. Use high-purity, acid-free diazo reagent[2]. |
| Catalyst deactivation | Use anhydrous solvents and perform the reaction under an inert atmosphere. | |
| Formation of side products | High concentration of carbene | Decrease the rate of addition of the diazo compound. |
| Low Diastereoselectivity | Steric/electronic effects | Modify the substituents on the alkene or the diazo compound. Screen different rhodium catalysts with varying ligands[1]. |
Method 2: Gold-Catalyzed Cycloisomerization of Enynes
The cycloisomerization of 1,n-enynes (where n is typically 5 or 6) is an elegant and atom-economical method for constructing cyclopropane rings. Gold catalysts are particularly effective in promoting these transformations.
Causality and Mechanistic Insight
Gold(I) catalysts are powerful π-acids that selectively activate the alkyne moiety of the enyne substrate. This activation facilitates an intramolecular nucleophilic attack by the tethered alkene. The reaction can proceed through different pathways, often involving the formation of a cyclopropyl gold-carbene intermediate. This intermediate can then undergo various rearrangements or further reactions to yield the final cyclopropane-containing product[3]. The choice of ligands on the gold catalyst and the substitution pattern of the enyne can influence the reaction pathway and the stereochemical outcome. For example, bulky ligands can favor certain reaction pathways by sterically disfavoring others. Common side reactions in enyne cycloisomerizations can include hydration of the alkyne or skeletal rearrangements leading to products other than cyclopropanes[4].
Figure 2. Simplified workflow for Au-catalyzed enyne cycloisomerization.
Detailed Protocol: Synthesis of a Bicyclo[3.1.0]hexane Derivative
This protocol is a general procedure for the gold-catalyzed cycloisomerization of a 1,5-enyne.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1,5-Enyne substrate | N/A | Synthesized as needed |
| [JohnPhosAu(MeCN)]SbF₆ | 97% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Standard Glassware | Oven-dried | - |
Procedure
-
Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, dissolve the 1,5-enyne substrate (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: Add the gold(I) catalyst, [JohnPhosAu(MeCN)]SbF₆ (1-5 mol%), to the solution.
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with DCM or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.
Troubleshooting
| Issue | Possible Cause | Solution |
| No Reaction | Inactive catalyst | Ensure the use of an active gold(I) catalyst and strictly anhydrous conditions. |
| Poorly reactive substrate | Consider a more electron-rich alkene or a more activated alkyne in the enyne substrate. | |
| Formation of byproducts | Alternative reaction pathways | Screen different gold catalysts with varying ligands and counter-ions. Adjusting the reaction temperature may also influence the product distribution[4]. |
| Low Yield | Product instability | Some cycloisomerization products can be unstable. Ensure mild work-up and purification conditions. |
Method 3: The Kulinkovich-de Meijere Reaction and Subsequent Transformation
This two-stage approach first constructs a cyclopropylamine from an amide, which is then converted into the target alkyne. This method is particularly useful when the corresponding alkynyl diazo compounds or enynes are not readily accessible.
Causality and Mechanistic Insight
Stage 1: Kulinkovich-de Meijere Reaction. This reaction involves the treatment of an amide with a Grignard reagent in the presence of a titanium(IV) alkoxide, typically Ti(OiPr)₄. The reaction proceeds through the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium alkoxide[5]. This intermediate then reacts with the amide. Unlike the reaction with esters (the standard Kulinkovich reaction), the intermediate oxatitanacyclopentane does not readily undergo ring contraction due to the poor leaving group ability of the dialkylamino group. Instead, it opens to an iminium-titanium oxide species which then cyclizes to form the cyclopropylamine[6]. Stoichiometric amounts of the titanium reagent are often required for high yields[6].
Stage 2: Conversion of Cyclopropylamine to Alkyne. Primary amines can be converted to alkynes through various methods, though a direct Sandmeyer-type reaction as with aryl amines is not typical for this transformation. A common strategy involves the diazotization of the primary amine to form a diazonium salt, which is a good leaving group. Subsequent elimination, potentially promoted by a base, would generate the alkyne. Another approach could involve the conversion of the amine to a better leaving group, followed by elimination.
Figure 3. Two-stage synthesis via the Kulinkovich-de Meijere reaction.
Detailed Protocol: Synthesis of N,N-Dimethylcyclopropylamine and Subsequent Conversion (Illustrative)
Stage 1: Synthesis of N,N-Dimethylcyclopropylamine
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Ethylmagnesium bromide | 3.0 M in Et₂O | Commercially Available |
| Titanium(IV) isopropoxide | 98% | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| Standard Glassware | Oven-dried | - |
Procedure
-
Reaction Setup: To an oven-dried, three-necked flask under nitrogen, add anhydrous THF and cool to 0 °C.
-
Reagent Addition: Add titanium(IV) isopropoxide (1.0 equiv) followed by the slow, dropwise addition of ethylmagnesium bromide (2.2 equiv). A color change to yellow and then black is typically observed.
-
Amide Addition: After stirring for 10-15 minutes, add N,N-dimethylformamide (DMF) (1.0 equiv) dropwise while maintaining the temperature at 0 °C.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Carefully quench the reaction by the slow addition of aqueous NaOH (1M). Filter the resulting mixture through a pad of celite, washing with diethyl ether.
-
Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate carefully due to the volatility of the product. Further purification can be achieved by distillation.
Stage 2: Conversion to Cyclopropylacetylene (General Procedure)
A specific, high-yielding protocol for the conversion of simple cyclopropylamines to cyclopropylacetylenes is not abundantly found in the literature, likely due to the prevalence of other direct methods. However, a plausible route based on established transformations is outlined below.
-
Diazotization: The cyclopropylamine would be treated with a diazotizing agent, such as sodium nitrite in the presence of a strong acid (e.g., HCl), at low temperatures (0-5 °C) to form the corresponding diazonium salt in situ.
-
Elimination: The unstable diazonium salt could then be subjected to base-promoted elimination to furnish the alkyne. This step would need careful optimization of the base and reaction conditions to favor elimination over substitution or rearrangement pathways.
Comparative Analysis of Synthetic Routes
| Feature | Rh-Catalyzed Cyclopropanation | Au-Catalyzed Cycloisomerization | Kulinkovich-de Meijere Route |
| Atom Economy | Good | Excellent | Moderate |
| Substrate Scope | Broad, including electron-deficient alkenes[1] | Good, requires synthesis of enyne precursors | Good for amides, but requires a two-stage process |
| Stereoselectivity | High, tunable with chiral catalysts[1] | Often high, dependent on substrate | Can be diastereoselective, but less explored for enantioselectivity |
| Key Reagents | Diazo compounds, Rh catalyst | Enyne substrates, Au catalyst | Grignard reagents, Ti(IV) alkoxides |
| Operational Complexity | Requires slow addition (syringe pump) | Generally straightforward | Requires handling of pyrophoric Grignard reagents |
| Scalability | Can be challenging due to diazo compounds | Good | Good |
Conclusion
The synthesis of cyclopropyl-functionalized alkynes is a dynamic area of research with significant implications for drug discovery and materials science. The choice of synthetic strategy is a critical decision that should be based on the specific target molecule, desired stereochemistry, and available resources. The direct cyclopropanation of alkenes offers a powerful and often stereoselective route, while the cycloisomerization of enynes provides an elegant and atom-economical alternative. The Kulinkovich-de Meijere reaction presents a valuable, albeit indirect, pathway that is particularly useful for accessing cyclopropylamine precursors. By understanding the underlying mechanisms and the rationale behind the experimental protocols presented in this guide, researchers can effectively navigate the synthesis of these valuable compounds and unlock their potential in a wide range of applications.
References
- Yao, X., et al. (2013). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes.
- Organic Syntheses. (2000). Cyclopropylacetylene. Organic Syntheses. [Link]
- Organic Chemistry Portal. (n.d.). Kulinkovich-de Meijere Reaction. Organic Chemistry Portal. [Link]
- Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction. Organic Chemistry Portal. [Link]
- García, P., et al. (2021). Rh(II)-Catalyzed Alkynylcyclopropanation of Alkenes by Decarbenation of Alkynylcycloheptatrienes. Journal of the American Chemical Society. [Link]
- Huw M. L. Davies, et al. (2013). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science. [Link]
- Zhang, Y., et al. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity.
- RSC Publishing. (2025). Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. RSC Publishing. [Link]
- Wikipedia. (n.d.).
- Wikipedia. (n.d.). Cyclopropylacetylene. Wikipedia. [Link]
- Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [Link]
- Wikipedia. (n.d.). Kulinkovich reaction. Wikipedia. [Link]
- Chad's Prep. (n.d.).
- Organic Chemistry Portal. (n.d.). Kulinkovich-de Meijere Reaction. Organic Chemistry Portal. [Link]
- Google Patents. (n.d.). US6297410B1 - Process for the preparation of cyclopropylacetylene.
- Google Patents. (n.d.). US3711549A - Process for manufacturing cyclopropylamine.
- Organic Chemistry Portal. (n.d.). Terminal alkyne synthesis by C-C coupling. Organic Chemistry Portal. [Link]
- Khan Academy. (n.d.).
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. [Link]
- National Institutes of Health. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
- ACS Publications. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3).
- ResearchGate. (n.d.). Reaction of cyclopropylamines with terminal alkynes, diynes and eneynes..
- ResearchGate. (n.d.). Catalytic methods for the selective cyclopropanation of electron-deficient olefins.
- Emory Theses and Dissertations. (n.d.). Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis.
- ACS Publications. (2024). Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes.
- National Institutes of Health. (n.d.). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles.
- RSC Publishing. (n.d.).
- ACS Publications. (n.d.). Gold-Catalyzed Cycloisomerizations of Enynes: A Mechanistic Perspective.
- Wikipedia. (n.d.). Kulinkovich reaction. Wikipedia. [Link]
- ResearchGate. (n.d.). Substrate scope. Reaction conditions: 1 (0.25 mmol), 2 (3.0 equiv),....
- ResearchGate. (n.d.). Reaction development and substrate scope a Reaction discovery; b....
- ResearchGate. (n.d.). Nickel-Catalysed Cyclopropanation of Electron-Deficient Alkenes with Diiodomethane and Diethylzinc.
- ResearchGate. (n.d.). Exploring relevant features of the mechanism of enyne cycloisomerization reaction and related processes catalyzed by metal-carbenes and metal halides.
Sources
- 1. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 6. Kulinkovich-de Meijere Reaction [organic-chemistry.org]
Application Note: A Guide to Regioselectivity in Cycloaddition Reactions of (Bromoethynyl)cyclopropane
Audience: Researchers, scientists, and drug development professionals.
Abstract: (Bromoethynyl)cyclopropane is a versatile synthetic building block that combines the unique electronic properties of a cyclopropyl group with the reactivity of an electron-deficient alkyne. This combination makes it a valuable substrate for cycloaddition reactions, enabling the construction of complex carbocyclic and heterocyclic scaffolds. However, the presence of two distinct substituents on the alkyne—the sterically demanding, electronically donating cyclopropyl group and the small, electron-withdrawing bromine atom—raises critical questions of regioselectivity. This guide provides an in-depth analysis of the mechanistic principles that govern the regiochemical outcomes of [4+2] and [3+2] cycloaddition reactions involving (bromoethynyl)cyclopropane. We synthesize field-proven insights with frontier molecular orbital (FMO) theory to explain the causality behind experimental choices and provide detailed, self-validating protocols for researchers.
Introduction: The Duality of (Bromoethynyl)cyclopropane
Cycloaddition reactions are among the most powerful tools in organic synthesis for the atom-economical construction of cyclic systems.[1] The Diels-Alder ([4+2] cycloaddition) and Huisgen 1,3-dipolar cycloaddition ([3+2] cycloaddition) are cornerstone transformations that provide reliable access to six- and five-membered rings, respectively.[2][3] The dienophile or dipolarophile employed in these reactions plays a crucial role in determining the reaction rate and selectivity.
(Bromoethynyl)cyclopropane presents a fascinating case study. The molecule's reactivity is dictated by a delicate interplay between its two substituents:
-
The Cyclopropyl Group: This small, strained ring possesses significant σ-bond character in its exterior bonds, allowing it to act as a conjugating group, similar to a vinyl group.[4] It can stabilize an adjacent positive charge and is generally considered electron-donating in this context. It also imparts significant steric bulk.
-
The Bromo Group: As a halogen, bromine is strongly electron-withdrawing by induction, which lowers the energy of the alkyne's π* (LUMO) orbitals. This "activation" makes the alkyne an excellent electron-acceptor (an electrophilic alkyne) for reactions with electron-rich dienes and dipoles.[5][6]
This electronic dichotomy—an electron-donating, bulky group pitted against an electron-withdrawing, small group—makes predicting the regioselectivity of cycloadditions a non-trivial challenge. This guide will dissect the underlying principles that allow for predictable and controlled synthesis.
Mechanistic Principles of Regioselectivity
The regiochemical outcome of a concerted cycloaddition reaction is primarily determined by the electronic interactions between the frontier molecular orbitals (FMOs) of the reacting partners: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7] The reaction proceeds through a transition state where the new bonds are formed between atoms that have the largest orbital coefficients in the interacting FMOs.
For (bromoethynyl)cyclopropane, an electron-deficient alkyne, the reactions are typically controlled by the interaction of the HOMO of the diene or 1,3-dipole with the LUMO of the alkyne .
-
LUMO of (Bromoethynyl)cyclopropane: The electron-withdrawing bromine atom significantly lowers the energy of the LUMO and enlarges the orbital coefficient on the carbon atom bonded to it (Cα). The electron-donating cyclopropyl group, in contrast, raises the orbital coefficient on its adjacent carbon (Cβ). Therefore, nucleophilic attack is electronically favored at the bromine-bearing carbon.
-
Steric Hindrance: The cyclopropyl group is significantly larger than the bromine atom. This sterically disfavors the approach of the reacting partner towards the cyclopropyl-substituted carbon (Cβ), reinforcing the electronic preference.
As a general rule, the regioselectivity in cycloadditions of (bromoethynyl)cyclopropane is governed by a powerful synergy of electronic and steric effects, both of which direct the incoming reactant to the bromine-substituted carbon.
Regioselectivity in [4+2] Diels-Alder Reactions
In the Diels-Alder reaction, (bromoethynyl)cyclopropane acts as the dienophile.[3] When reacting with an unsymmetrical diene, two regioisomeric products, often termed "ortho" and "meta" adducts, are possible.
// Connections D4 -> A_Ca [style=dashed, color="#5F6368", arrowhead=normal, label=" Major Interaction\n(Large-Large)", fontcolor="#202124"]; D1 -> A_Cb [style=dashed, color="#5F6368", arrowhead=normal, label=" Minor Interaction\n(Small-Small)", fontcolor="#202124"]; } FMO control in a Diels-Alder reaction.
The regioselectivity is predicted by matching the largest orbital coefficients. For a diene with an electron-donating group (EDG) at the C1 position, the HOMO has the largest coefficient at C4. For (bromoethynyl)cyclopropane, the LUMO has the largest coefficient at the bromine-substituted carbon (Cα). The favored transition state involves the formation of bonds between C4-Cα and C1-Cβ, leading to the "ortho" product where the substituents are in a 1,2 relationship.
Regioselectivity in [3+2] 1,3-Dipolar Cycloadditions
The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole (a three-atom, 4π-electron system) and a dipolarophile (a 2π-electron system) to form a five-membered heterocycle.[2][8] The regioselectivity is again dictated by FMO theory. With (bromoethynyl)cyclopropane acting as an electron-deficient dipolarophile, the reaction is controlled by the interaction between the dipole's HOMO and the alkyne's LUMO.[5]
Consider the reaction with an organic azide (R-N₃), a common 1,3-dipole. The HOMO of the azide has its largest coefficient on the terminal nitrogen atom (N3).
// Connections N3 -> A_Ca [style=dashed, color="#5F6368", arrowhead=normal, label=" Major Interaction\n(Large-Large)", fontcolor="#202124"]; N1 -> A_Cb [style=dashed, color="#5F6368", arrowhead=normal, label=" Minor Interaction\n(Small-Small)", fontcolor="#202124"]; } FMO control in a 1,3-dipolar cycloaddition.
The favored interaction is between the terminal nitrogen (N3) of the azide and the bromine-substituted carbon (Cα) of the alkyne. This leads to the formation of the 1-substituted-4-bromo-5-cyclopropyl-1,2,3-triazole regioisomer. The alternative pathway, leading to the 4-cyclopropyl-5-bromo isomer, is electronically and sterically disfavored.
Experimental Protocols and Data
The following protocols provide a general framework for conducting cycloaddition reactions with (bromoethynyl)cyclopropane. Researchers should optimize conditions based on their specific substrates.
Protocol 1: [4+2] Diels-Alder Reaction with an Electron-Rich Diene
This protocol describes a typical procedure for the reaction between (bromoethynyl)cyclopropane and a reactive, electron-rich diene like 2,3-dimethyl-1,3-butadiene.
Methodology:
-
Reactant Preparation: To a flame-dried pressure vessel equipped with a magnetic stir bar, add (bromoethynyl)cyclopropane (1.0 equiv).
-
Reagent Addition: Add 2,3-dimethyl-1,3-butadiene (1.5-2.0 equiv) followed by a high-boiling solvent such as toluene or xylene (to achieve a concentration of 0.1-0.5 M).
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 110-130 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The disappearance of the limiting reagent (bromoethynyl)cyclopropane indicates completion (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired cycloadduct.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
Self-Validation and Expected Outcome:
-
Regiochemistry: For a symmetric diene like 2,3-dimethyl-1,3-butadiene, only one product is possible. For an unsymmetrical diene, the major regioisomer predicted by FMO theory should be observed.
-
¹H NMR: Expect to see characteristic signals for the cyclopropyl protons (typically 0.5-1.5 ppm) and the olefinic proton of the newly formed cyclohexadiene ring.
-
¹³C NMR: The presence of two sp² carbons bearing the bromo and cyclopropyl groups, respectively, confirms the cycloaddition.
Protocol 2: [3+2] Azide-Alkyne Cycloaddition (Thermal)
This protocol outlines the metal-free cycloaddition with a representative organic azide, such as benzyl azide.
Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve (bromoethynyl)cyclopropane (1.0 equiv) and benzyl azide (1.1 equiv) in a suitable solvent (e.g., toluene, THF, or DMF).
-
Reaction Execution: Heat the mixture to reflux (80-110 °C, depending on the solvent).
-
Monitoring: Monitor the reaction by TLC, looking for the consumption of the starting materials and the appearance of a new, more polar spot corresponding to the triazole product. The reaction may require 24-48 hours.
-
Work-up: After cooling, remove the solvent in vacuo.
-
Purification: Purify the crude product via flash column chromatography (hexane/ethyl acetate) to separate the major regioisomer from any minor isomers and unreacted starting materials.
-
Analysis: Confirm the structure and regiochemistry of the resulting 1,2,3-triazole using ¹H NMR, ¹³C NMR, and potentially 2D NMR techniques (NOESY) if the regiochemistry is ambiguous.
Self-Validation and Expected Outcome:
-
Regiochemistry: The major product is expected to be 1-benzyl-4-bromo-5-cyclopropyl-1,2,3-triazole.[9]
-
¹H NMR: A key diagnostic signal is the singlet for the benzylic CH₂ protons. The cyclopropyl signals will also be present.
-
Distinguishing Isomers: The chemical shifts of the cyclopropyl protons and the quaternary triazole carbons in the ¹³C NMR spectrum will differ significantly between the two possible regioisomers, allowing for unambiguous assignment. The 4-bromo isomer is the electronically and sterically favored product.
Summary of Expected Regioselectivity
| Reaction Type | Partner (Example) | Predicted Major Product | Rationale |
| [4+2] Diels-Alder | 1-Methoxy-1,3-butadiene | 1-Bromo-2-cyclopropyl-4-methoxy-1,4-cyclohexadiene | FMO Control (HOMOdiene-LUMOalkyne) |
| [3+2] Cycloaddition | Benzyl Azide | 1-Benzyl-4-bromo-5-cyclopropyl-1,2,3-triazole | FMO Control & Sterics |
| [3+2] Cycloaddition | Benzonitrile Oxide | 3-Phenyl-4-bromo-5-cyclopropylisoxazole | FMO Control & Sterics |
Troubleshooting and Advanced Considerations
-
Low Reactivity: If thermal conditions are insufficient for Diels-Alder reactions, Lewis acid catalysis (e.g., AlCl₃, Et₂AlCl) can be employed. Lewis acids coordinate to the bromine atom, further lowering the alkyne's LUMO energy and accelerating the reaction. However, care must be taken as harsh conditions can lead to opening of the cyclopropane ring.[10]
-
Poor Regioselectivity: While high regioselectivity is generally expected, it can be influenced by temperature. Running the reaction at the lowest feasible temperature often enhances selectivity. Solvent polarity can also play a role in stabilizing one transition state over another.
-
Alternative Dipoles: Reactions with other 1,3-dipoles like nitrones will follow the same principles, yielding highly substituted isoxazolines. The regioselectivity will depend on the FMO coefficients of the specific nitrone used.[11][12]
Conclusion
The regioselectivity of cycloaddition reactions involving (bromoethynyl)cyclopropane is a compelling example of converging electronic and steric control. The electron-withdrawing nature of the bromine atom activates the alkyne and serves as the primary electronic director for nucleophilic attack by a diene or dipole. This electronic preference is strongly reinforced by the steric hindrance imposed by the adjacent cyclopropyl group. This predictable behavior makes (bromoethynyl)cyclopropane a reliable and powerful building block for the regiocontrolled synthesis of a wide array of complex cyclic molecules, offering significant value to researchers in medicinal chemistry and materials science.
References
- Huisgen, R. 1,3-Dipolar Cycloadditions - Past and Future. Angewandte Chemie International Edition in English. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.196303531]
- Li, X., et al. [3+2] cycloaddition of cyclopropyl pyridines and alkynes. Chemical Science. [URL: https://www.researchgate.net/publication/348421832_32_cycloaddition_of_cyclopropyl_pyridines_and_alkynes]
- Zhang, L., et al. 1,3-Dipolar cycloaddition of azides with electron-deficient alkynes under mild condition in water. Tetrahedron Letters. [URL: https://www.researchgate.
- Tucker, J. W., et al. Photoinduced [3 + 2] Cycloadditions of Aryl Cyclopropyl Ketones with Alkynes and Alkenes. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja208331b]
- Wang, H., et al. Alkyne–Alkene [2 + 2] cycloaddition based on visible light photocatalysis. Nature Communications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7237402/]
- Ye, L., et al. Au-Catalyzed Intermolecular [2+2] Cycloadditions between Chloroalkynes and Unactivated Alkenes. Angewandte Chemie International Edition. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4523948/]
- Chemistry LibreTexts. 11.3: Cycloaddition Reactions of Alkynes. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/11%3A_Alkynes/11.03%3A_Cycloaddition_Reactions_of_Alkynes]
- Mahmoud, A. R. Cycloaddition Reactions in Organic Chemistry: Mechanisms and Synthetic Utility. ResearchGate. [URL: https://www.researchgate.net/publication/384973318_Cycloaddition_Reactions_in_Organic_Chemistry_Mechanisms_and_Synthetic_Utility]
- Kearney, A. M. a computational study of cyclic alkynes and the search for selectivity in the cycloadditions of substituted cycloalkynes. Iowa State University. [URL: https://lib.dr.
- Chemistry LibreTexts. 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Courses/University_of_California_Davis/UCD_Chem_130B_Wieczorek/01%3A_Pericyclic_Reactions/1.02%3A_Cycloaddition_Reactions]
- Chemistry LibreTexts. The Diels-Alder Cycloaddition. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Pericyclic_Reactions/The_Diels-Alder_Cycloaddition]
- Al-Hadedi, A. A. M., et al. Halogenated catechols from cycloaddition reactions of η4-(2-ethoxyvinylketene)iron(0) complexes with 1-haloalkynes. Tetrahedron. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040200200262X]
- Wikipedia. Diels–Alder reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Diels%E2%80%93Alder_reaction]
- Herrera, R., et al. Mechanistic studies of 1,3-dipolar cycloadditions of bicyclic thioisomünchnones with alkenes. A computational rationale focused. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob01869a]
- Chemical Science Review and Letters. 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. cslr.org. [URL: http://www.cslr.org/images/13-dipolar_cycloaddition_reactions_and_nitrones__an_overview.pdf]
- Wikipedia. 1,3-Dipolar cycloaddition. Wikipedia. [URL: https://en.wikipedia.org/wiki/1,3-Dipolar_cycloaddition]
- Chem Help ASAP. 1,3-dipolar cycloaddition reactions. YouTube. [URL: https://www.youtube.
- Mayr, H., et al. Reactivity of electrophilic cyclopropanes. Beilstein Journal of Organic Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4901905/]
- ResearchGate. Overview of cyclopropane reactivity, synthesis, structure, and applications. ResearchGate. [URL: https://www.researchgate.
- Chellegui, M., et al. Mechanistic insights into the regio- and stereoselectivity of [3+2] cycloaddition reactions between N-methyl-phenylnitrone and trans-1-chloro-2-nitroethylene within the framework of molecular electron density theory. New Journal of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/nj/d3nj03222j]
- Khlebnikov, A. F., et al. Regio- and stereoselective (3 + 2)-cycloaddition reactions of nitrones with cyclic allenes. Organic & Biomolecular Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/34747378/]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic insights into the regio- and stereoselectivity of [3+2] cycloaddition reactions between N-methyl-phenylnitrone and trans-1-chloro-2-nitroethylene within the framework of molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Regio- and stereoselective (3 + 2)-cycloaddition reactions of nitrones with cyclic allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-2-cyclopropylethyne
Welcome to the technical support center for the synthesis of 1-Bromo-2-cyclopropylethyne. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The unique reactivity of this compound, stemming from its strained cyclopropyl ring and bromoalkyne functionality, makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This guide provides in-depth technical advice in a question-and-answer format to address specific challenges you may encounter.
Section 1: General Questions & Synthesis Overview
Q1: What are the most common methods for synthesizing this compound, and what are the key considerations for each?
There are two primary and effective routes for the synthesis of this compound:
-
The Corey-Fuchs Reaction: This two-step method involves the conversion of an aldehyde to a terminal alkyne.[1][2] By carefully selecting the base and reaction conditions, it is often possible to isolate the intermediate 1-bromoalkyne.[1][3] This is a powerful method for one-carbon homologation of cyclopropanecarboxaldehyde.
-
Electrophilic Bromination of Cyclopropylacetylene: This is a more direct approach where commercially available or synthesized cyclopropylacetylene is brominated. A common and highly effective method utilizes N-bromosuccinimide (NBS) in the presence of a silver catalyst, which proceeds under mild conditions with high efficiency.
An alternative, though less common, approach is the Appel reaction , which converts a propargyl alcohol to the corresponding bromide.[4][5]
The choice of method will depend on the availability of starting materials, scale of the reaction, and the desired purity of the final product.
Section 2: Troubleshooting the Corey-Fuchs Reaction
The Corey-Fuchs reaction is a versatile method, but achieving a high yield of the 1-bromoalkyne intermediate requires careful control of the reaction conditions.
Q2: I am attempting to synthesize this compound via the Corey-Fuchs reaction, but my main product is the terminal alkyne, cyclopropylacetylene. How can I favor the formation of the bromoalkyne?
This is a classic challenge in the Corey-Fuchs synthesis when the bromoalkyne is the desired product. The formation of the terminal alkyne occurs through a second lithium-halogen exchange and subsequent quenching. To isolate the this compound, you need to carefully control the stoichiometry of the organolithium base and the reaction temperature.
Troubleshooting Steps:
-
Base Stoichiometry is Critical: Use only one equivalent of a strong lithium base (like n-butyllithium or LDA) for the dehydrohalogenation of the intermediate 1,1-dibromo-2-cyclopropylethene. Using an excess will promote the second lithium-halogen exchange, leading to the terminal alkyne upon workup.[6]
-
Temperature Control: Perform the reaction at a low temperature, typically -78 °C. Adding the base dropwise at this temperature helps to control the reaction and prevent over-reaction to the terminal alkyne.
-
Quenching Strategy: After the addition of one equivalent of base and stirring for a sufficient time (monitor by TLC), quench the reaction at low temperature with a proton source like saturated aqueous ammonium chloride. This will protonate the lithium bromoacetylide to give the desired this compound.
| Parameter | To Favor 1-Bromoalkyne | To Favor Terminal Alkyne |
| Base Equivalents | 1.0 eq. | >2.0 eq. |
| Reaction Temperature | -78 °C | -78 °C to room temperature |
| Quenching | At low temperature after 1 eq. of base | After >2 eq. of base and complete conversion |
Q3: My Corey-Fuchs reaction is giving a low yield of the 1,1-dibromo-2-cyclopropylethene intermediate. What are the likely causes and solutions?
A low yield in the first step of the Corey-Fuchs reaction, the formation of the dibromoalkene, is often due to issues with the reagents or reaction setup.
Troubleshooting Steps:
-
Reagent Quality:
-
Triphenylphosphine (PPh₃): Ensure you are using high-purity PPh₃. It can oxidize over time, so using a freshly opened bottle or recrystallized material is recommended.
-
Carbon Tetrabromide (CBr₄): CBr₄ should be pure and dry.
-
Cyclopropanecarboxaldehyde: The aldehyde must be pure and free of the corresponding carboxylic acid, which can be formed by air oxidation. Purify by distillation if necessary.
-
-
Anhydrous Conditions: The reaction is moisture-sensitive. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
-
Reaction Stoichiometry: Typically, an excess of both PPh₃ (2-4 equivalents) and CBr₄ (1-2 equivalents) relative to the aldehyde is used to drive the reaction to completion.[7]
-
Addition Order and Temperature: Add the CBr₄ to the solution of PPh₃ in dichloromethane at 0 °C, followed by the dropwise addition of the aldehyde. Maintaining the low temperature during the initial phase is important.[7]
Section 3: Troubleshooting the Bromination of Cyclopropylacetylene
Direct bromination of cyclopropylacetylene is an attractive route due to its atom economy. However, side reactions can occur if not properly controlled.
Q4: I am using NBS and a silver catalyst to brominate cyclopropylacetylene, but I am observing significant amounts of polybrominated byproducts. How can I improve the selectivity for the desired monobrominated product?
The formation of polybrominated species is a common issue in the bromination of activated alkynes. This is often due to the reactivity of the product or issues with the reagents.
Troubleshooting Steps:
-
Purity of NBS: N-bromosuccinimide can decompose over time, releasing bromine. This free bromine can lead to more aggressive and less selective bromination. It is highly recommended to recrystallize NBS from water before use.[8] Impure, yellowish NBS should be avoided.
-
Silver Catalyst: The silver catalyst (often AgNO₃ or other Ag(I) salts) is crucial for activating the alkyne towards electrophilic attack by the bromonium ion from NBS. Ensure the catalyst is of high purity. Some sources suggest that impurities in the silver salt could contribute to side reactions.[9]
-
Reaction Conditions:
-
Solvent: Acetone is a commonly used solvent for this reaction. Ensure it is dry.
-
Temperature: Running the reaction at a lower temperature may help to improve selectivity.
-
Stoichiometry: Use a slight excess of NBS (e.g., 1.1-1.2 equivalents) and a catalytic amount of the silver salt (e.g., 0.1 equivalents).
-
-
Reaction Monitoring: Carefully monitor the reaction by TLC or GC to avoid prolonged reaction times after the starting material is consumed, which can lead to over-bromination of the product.
Section 4: Purification and Handling
This compound is a volatile and potentially thermally labile compound, which requires careful handling during purification.
Q5: What is the best method to purify this compound, and are there any stability concerns?
Given its volatility and potential for decomposition, purification requires a gentle approach.
Purification Strategies:
-
Flash Column Chromatography: This is often the preferred method for removing non-volatile impurities like triphenylphosphine oxide (from the Corey-Fuchs reaction) or succinimide (from the NBS bromination).
-
Stationary Phase: Silica gel is suitable.
-
Mobile Phase: A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like diethyl ether or dichloromethane, should be used.
-
-
Distillation: Due to its volatility, distillation can be an effective purification method. However, care must be taken as bromoalkynes can be thermally labile.
-
Vacuum Distillation: To minimize thermal stress, distillation should be performed under reduced pressure. This will lower the boiling point and reduce the risk of decomposition.
-
Avoid Overheating: Use a water bath or oil bath for heating and do not exceed the required temperature.
-
Inert Atmosphere: Distilling under an inert atmosphere can prevent oxidative decomposition.
-
Stability and Handling:
-
This compound should be stored at low temperatures (refrigerated or frozen) to minimize decomposition.
-
It is advisable to use the compound relatively quickly after synthesis and purification.
-
Due to its reactivity, it should be handled in a well-ventilated fume hood.
Section 5: Experimental Protocols & Visual Guides
Detailed Protocol: Corey-Fuchs Synthesis of 1,1-Dibromo-2-cyclopropylethene
This protocol outlines the first step of the Corey-Fuchs reaction to generate the key intermediate.
Materials:
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Cyclopropanecarboxaldehyde
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Hexanes
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add PPh₃ (2.0 eq.) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add CBr₄ (1.0 eq.) in portions. The solution will turn yellow/orange.
-
Stir at 0 °C for 15-30 minutes.
-
Add a solution of cyclopropanecarboxaldehyde (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add hexanes to the residue to precipitate the triphenylphosphine oxide.
-
Filter the mixture through a plug of silica gel, washing with hexanes.
-
Concentrate the filtrate to yield the crude 1,1-dibromo-2-cyclopropylethene, which can be used in the next step or purified further by column chromatography.
Workflow Diagrams
Caption: Corey-Fuchs reaction workflow for dibromoalkene synthesis.
Caption: Formation of 1-bromoalkyne from the dibromoalkene.
References
- Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 14(12), 801-811.
- Organic Chemistry Portal. (n.d.). Corey-Fuchs Reaction.
- MySkinRecipes. (n.d.). This compound.
- chemeurope.com. (n.d.). Corey-Fuchs reaction.
- NROChemistry. (n.d.). Corey-Fuchs Homologation.
- Wikipedia. (2023, October 29). Corey–Fuchs reaction.
- Grokipedia. (n.d.). Corey–Fuchs reaction.
- SynArchive. (n.d.). Corey-Fuchs Reaction.
- Chem-Station. (2014, May 11). Corey-Fuchs Alkyne Synthesis.
- figshare. (2022, January 27). Developments of corey-fuchs reaction in organic and total synthesis of natural products.
- Wikipedia. (2023, November 29). N-Bromosuccinimide.
- jOeCHEM. (2020, October 24). Brominating the Allylic Position with NBS [Video]. YouTube.
- Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- Reddit. (2021, September 1). Terminal Alkyne Bromination. r/OrganicChemistry.
- NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples.
- figshare. (2022, January 27). Developments of corey-fuchs reaction in organic and total synthesis of natural products.
- Reddit. (2022, September 13). Help needed! Why my appel reaction did not work ?. r/Chempros.
- Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- ResearchGate. (2015, February). Solvent and Catalyst Free, Regioselective .α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide (NBS) Under Microwave Irradiation: An Efficient Protocol.
- Organic Syntheses. (n.d.). Alkyl and alkylene bromides.
- Organic Syntheses. (n.d.). (7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane.
- ResearchGate. (1983, August). On the mechanism of N-bromosuccinimide brominations. Bromination of cyclohexane and cyclopentane with N-bromosuccinimide.
- ResearchGate. (2015, January). Silver Catalyzed Bromination of Aromatics with N-bromosuccinimide.
- Chemistry LibreTexts. (2020, June 29). Distillation.
- Science.gov. (n.d.). thermally labile compounds: Topics.
- Progress in Chemical and Biochemical Research. (2020, July 11). The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon.
- PubMed. (2022, July 17). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents.
- Khan Academy. (n.d.). Distillation.
- Chemistry LibreTexts. (2021, June 20). 2.2: Distillation.
- Organic Chemistry Portal. (n.d.). Akynyl bromide synthesis by bromination or substitution.
Sources
- 1. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 2. Item - Developments of corey-fuchs reaction in organic and total synthesis of natural products - figshare - Figshare [figshare.com]
- 3. Corey-Fuchs_reaction [chemeurope.com]
- 4. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Corey-Fuchs Reaction [organic-chemistry.org]
- 7. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
Technical Support Center: Sonogashira Coupling Reactions
Welcome to the Technical Support Center for Sonogashira Coupling. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Sonogashira reaction, with a specific focus on navigating the challenges associated with bromoalkyne substrates. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols grounded in mechanistic principles to help you overcome common hurdles and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the Sonogashira coupling, and why are bromoalkynes challenging substrates?
The Sonogashira reaction is a powerful cross-coupling method used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of a base.[2]
Aryl and vinyl bromides are common substrates due to their stability and commercial availability. However, they present a greater challenge than their iodide counterparts because the carbon-bromine bond is stronger than the carbon-iodine bond. This difference impacts the reactivity order: I > OTf > Br > Cl.[3][4] Consequently, the oxidative addition of the aryl bromide to the palladium(0) catalyst is often the rate-limiting step of the reaction and typically requires higher temperatures or more active catalyst systems.[1][5] These more forcing conditions can unfortunately promote side reactions.
Q2: What is the primary side reaction I should be concerned about?
The most common and troublesome side reaction is the oxidative homocoupling of the terminal alkyne to form a symmetrical 1,3-diyne (a diacetylene). This is known as the Glaser coupling.[1][6] This side reaction is primarily mediated by the copper co-catalyst in the presence of oxygen.[3] It consumes your alkyne, reduces the yield of the desired product, and complicates purification.
Q3: What is the black precipitate forming in my reaction flask?
The formation of a black precipitate, commonly referred to as "palladium black," is a visual indicator of palladium catalyst decomposition.[3] The active Pd(0) catalyst has aggregated and precipitated out of the solution, rendering it inactive. This can be triggered by several factors, including:
-
High Temperatures: Especially when coupling less reactive aryl bromides.
-
Impurities: In reagents or solvents that can poison the catalyst.[3]
-
Inappropriate Solvent Choice: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[3][7]
-
Ligand Degradation: Phosphine ligands can be sensitive to air and moisture, and their degradation can destabilize the palladium center.
Q4: Is the copper co-catalyst always necessary?
No, and avoiding it is often the best strategy to prevent Glaser homocoupling.[1] Copper-free Sonogashira protocols have been developed specifically to address this issue.[8] These reactions may require different ligands, bases, or higher catalyst loadings to proceed efficiently, but they offer a cleaner reaction profile by eliminating the primary pathway for alkyne dimerization.[9]
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific issues you may encounter during your experiments. A logical troubleshooting workflow is presented below.
Caption: A systematic workflow for troubleshooting Sonogashira coupling reactions.
Problem 1: Low to No Product Yield with Starting Material Recovery
This is the most common failure mode and typically points to an issue with reaction activation or catalyst activity.
-
Potential Cause 1: Insufficiently Reactive Conditions for Aryl Bromide.
-
Explanation: The oxidative addition of aryl bromides to Pd(0) is sluggish compared to aryl iodides and often requires thermal energy.[5] Room temperature conditions that work for iodides may fail completely for bromides.
-
Solution: Gradually increase the reaction temperature. Start at 50-60 °C and, if necessary, increase to 80-100 °C. For particularly stubborn substrates, a sealed tube or microwave reactor may be required to reach higher temperatures safely.[5]
-
-
Potential Cause 2: Inactive Catalyst.
-
Explanation: The Pd(0) active species may not be forming from the Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), or the catalyst may have decomposed. The copper(I) iodide co-catalyst can also degrade over time, appearing greenish or brown instead of off-white.
-
Solution: Use a fresh batch of palladium catalyst and copper iodide.[3] Ensure reagents are stored properly under an inert atmosphere. If using a Pd(II) precatalyst, its reduction to Pd(0) in situ can be facilitated by the amine base or by sacrificial homocoupling of the alkyne.[7] Ensure your amine base is pure and in sufficient excess.
-
-
Potential Cause 3: Inappropriate Ligand Choice.
-
Explanation: The ligand stabilizes the palladium center and modulates its reactivity. For the challenging oxidative addition of aryl bromides, more electron-rich and sterically bulky phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are often more effective than the traditional PPh₃.[10][11] Bulky ligands promote the formation of a highly active monoligated palladium complex.[11]
-
Solution: Screen a set of ligands. Consider switching from PPh₃ to a more robust ligand like P(t-Bu)₃, XPhos, or SPhos.
-
Problem 2: Significant Formation of Alkyne Homocoupling (Glaser) Product
This indicates that the oxidative dimerization of the alkyne is outcompeting the desired cross-coupling pathway.
-
Potential Cause 1: Presence of Oxygen.
-
Explanation: The copper-mediated Glaser coupling is an oxidative process. Even trace amounts of oxygen in the reaction vessel can significantly accelerate this side reaction.[3]
-
Solution: Rigorously degas all solvents and liquid reagents (especially the amine base) using a freeze-pump-thaw technique or by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[3]
-
-
Potential Cause 2: High Copper Catalyst Loading or Slow Cross-Coupling.
-
Explanation: If the main Sonogashira catalytic cycle is slow (e.g., with an unreactive aryl bromide), the copper acetylide intermediate has more time to react with itself.[12]
-
Solution:
-
Reduce Copper Loading: Lower the amount of CuI to 1-2 mol%.
-
Slow Addition: Add the terminal alkyne slowly via syringe pump over several hours. This keeps its instantaneous concentration low, disfavoring the second-order homocoupling reaction.
-
Switch to a Copper-Free Protocol: This is the most definitive solution. By removing the copper co-catalyst, you eliminate the primary mechanism for Glaser coupling.[1][8] See the protocol section below for an example.
-
-
Mechanistic Insights: The "Why" Behind the Reactions
Understanding the catalytic cycles is crucial for rational troubleshooting.
Caption: The interconnected catalytic cycles of the Sonogashira and Glaser coupling.
The desired Sonogashira reaction proceeds via two interlinked catalytic cycles:
-
The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide (R¹-X) to form a Pd(II) complex. This is the slow step for bromides.[1]
-
The Copper Cycle: The terminal alkyne (H-C≡C-R²) is deprotonated by the base and reacts with the copper(I) salt to form a copper acetylide species (Cu-C≡C-R²). This species is crucial for the next step.[1][10]
-
Transmetalation: The copper acetylide transfers its acetylide group to the palladium(II) complex. This is the key step where the two cycles connect.
-
Reductive Elimination: The final step involves the palladium complex eliminating the final coupled product (R¹-C≡C-R²) and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[4]
The undesired Glaser Coupling occurs when two molecules of the copper acetylide intermediate are oxidized (typically by O₂) and couple with each other, bypassing the palladium cycle entirely.[1]
Quantitative Data Summary
Effective optimization requires careful selection of reaction parameters.
Table 1: Common Solvents for Sonogashira Coupling
| Solvent | Type | Boiling Point (°C) | Notes |
|---|---|---|---|
| Triethylamine (TEA) | Amine/Base/Solvent | 89 | Often used as both base and solvent. Good for many substrates.[1] |
| Toluene | Nonpolar | 111 | Good for higher temperature reactions. Often used with an amine base.[13] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | High boiling point, good solvating power. Can sometimes displace ligands from Pd.[13][14] |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Common solvent, but may promote Pd black formation in some cases.[3][7] |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | Another common choice, particularly in copper-free systems.[15] |
Table 2: Common Bases for Sonogashira Coupling
| Base | pKa (Conjugate Acid) | Typical Use/Comments |
|---|---|---|
| Triethylamine (Et₃N) | ~10.7 | The most common choice, often used in excess or as the solvent.[3] |
| Diisopropylamine (i-Pr₂NH) | ~11.0 | A slightly stronger, bulkier base. Can be beneficial for some substrates.[5] |
| N,N-Diisopropylethylamine (DIPEA) | ~10.7 | A non-nucleophilic bulky base, useful if substrate has sensitive functional groups.[16] |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 (HCO₃⁻) | An inorganic base often used in copper-free protocols.[10] |
| Potassium Carbonate (K₂CO₃) | ~10.3 (HCO₃⁻) | A cheaper inorganic alternative to Cs₂CO₃.[17] |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of an Aryl Bromide
This protocol is a standard starting point for a copper-palladium co-catalyzed reaction.
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.02 mmol, 2 mol%).
-
Degassing: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen three times.
-
Solvent/Base Addition: Add degassed toluene (5 mL) and degassed triethylamine (2.0 mmol, 2.0 equiv) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Protocol to Minimize Homocoupling
This protocol is recommended when Glaser coupling is a significant issue.
-
Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a bulky phosphine ligand such as SPhos (0.04 mmol, 4 mol%).
-
Degassing: Seal the flask, and evacuate and backfill with dry argon three times.
-
Reagent Addition: Add anhydrous cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add degassed acetonitrile (5 mL) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir until completion (monitor by TLC/GC-MS).
-
Workup & Purification: Follow steps 7 and 8 from Protocol 1.
References
- Zhou, Y., et al. (2014). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration.
- BenchChem (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem Technical Support.
- Wikipedia. Sonogashira coupling.
- Organic Chemistry Portal. Sonogashira Coupling.
- Chemistry LibreTexts. Sonogashira Coupling.
- Bano, K., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
- Sussex Drug Discovery Centre (2013). Guidelines for Sonogashira cross-coupling reactions.
- Komura, K., et al. (2011). A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature. ResearchGate.
- Handa, S., et al. (2018). Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions. Organic Letters.
- Reddit r/Chempros (2020). Sonogashira troubleshooting help needed.
- V ऑर्गेनिक (2008). Copper-free Sonogashira coupling. The chemical reaction database.
- Martek, B. A., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications.
- NRO Chemistry (2020). Sonogashira Coupling. YouTube.
- Plenio, H., & Shilz, M. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry.
- The Organic Chemistry Tutor (2019). Sonogashira coupling. YouTube.
- Reddit r/Chempros (2021). Struggling to make a sonogashira coupling reaction happen.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing.
- Singh, G. (2014). Answer to "What is the best procedure for Sonogashira coupling?". ResearchGate.
- Chen, J., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. reddit.com [reddit.com]
- 8. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 12. researchgate.net [researchgate.net]
- 13. books.lucp.net [books.lucp.net]
- 14. scirp.org [scirp.org]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 1-Bromo-2-cyclopropylethyne
Welcome to the technical support center for 1-Bromo-2-cyclopropylethyne. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this valuable synthetic intermediate. As a reactive bromoalkyne, its purification requires careful consideration of potential impurities and compound stability. This document provides troubleshooting advice and detailed protocols to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound?
A1: this compound is a flammable liquid and should be handled with appropriate precautions.[1] It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, all manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves.
Q2: How should I store crude or purified this compound?
A2: Due to its reactivity and flammability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with air or moisture. Store the container in a cool, dark, and well-ventilated area designated for flammable liquids, away from heat and ignition sources.
Q3: My crude product is a dark oil. Is this normal?
A3: It is common for crude products from complex organic syntheses, such as the Corey-Fuchs reaction, to be dark-colored oils or solids. The color can be due to polymeric byproducts or residual reagents. A successful purification should yield a significantly lighter-colored, often colorless to pale yellow, liquid.
Q4: What are the most common impurities I should expect in my crude this compound?
A4: The impurities largely depend on the synthetic route. If prepared via the Corey-Fuchs reaction from cyclopropanecarboxaldehyde, the most common and challenging impurity is triphenylphosphine oxide (TPPO) .[2] Other potential impurities include unreacted CBr₄, the dibromoalkene intermediate, and potentially some of the terminal alkyne (cyclopropylacetylene) from over-reaction.[3][4][5]
Purification Strategy Decision Guide
Choosing the correct purification strategy is critical. The primary decision point is typically the nature of the major impurities and the thermal stability of the product. This diagram outlines a logical workflow for selecting your purification method.
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Guide
Problem 1: After running a column, my yield is very low, or I recovered no product.
-
Possible Cause A: The product is volatile. this compound has a relatively low molecular weight (145.00 g/mol ) and is likely volatile.[1] Aggressive solvent removal using high vacuum or heat can lead to significant product loss.
-
Solution: Remove the elution solvent using a rotary evaporator with minimal heating. For the final traces of solvent, leave the flask under a gentle stream of inert gas or on a high-vacuum line for a short, controlled period at room temperature.
-
-
Possible Cause B: The product decomposed on the silica gel column. Bromoalkynes can be sensitive to the acidic nature of standard silica gel.[6] The Lewis acidic sites on the silica surface can catalyze decomposition or polymerization.
-
Validation: Spot your crude material on a TLC plate. After 15-30 minutes, elute the plate and check if new, lower Rf spots (indicative of polar decomposition products) have appeared.
-
Solution: Deactivate the silica gel. Prepare a slurry of silica gel in your desired non-polar solvent (e.g., hexanes) and add 1-2% triethylamine by volume. Mix thoroughly before packing the column. This neutralizes the acidic sites. Alternatively, consider using a different stationary phase like neutral alumina.[6]
-
Problem 2: My NMR spectrum shows the product is pure, but there's a large, persistent peak for Triphenylphosphine Oxide (TPPO).
-
Cause: TPPO is a common byproduct of the Corey-Fuchs reaction and is notoriously difficult to separate from non-polar to moderately polar products by chromatography alone due to its polarity and tendency to streak on columns.[2]
-
Solution 1 (Pre-Chromatography Trituration): Before attempting column chromatography, concentrate your crude reaction mixture. Add a minimal amount of a solvent in which your product is soluble but TPPO is not (e.g., cold diethyl ether, or a pentane/ether mixture).[7][8] The TPPO should precipitate as a white solid and can be removed by filtration. Repeat if necessary.
-
Solution 2 (Precipitation with Metal Salts): TPPO can form insoluble complexes with certain metal salts. After the reaction, the crude mixture can be dissolved in a suitable solvent (like THF or ethanol) and treated with salts like calcium bromide (CaBr₂) or zinc chloride (ZnCl₂) to precipitate the TPPO complex, which is then filtered off.[8][9][10] This can remove the vast majority of TPPO before final purification.
-
Solution 3 (Optimized Chromatography): If chromatography is the only option, use a less polar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane). TPPO is quite polar and should remain at the baseline, but it can be challenging. Ensure a well-packed column and do not overload it.
-
Problem 3: During vacuum distillation, the material in the distillation pot turned dark and polymerized.
-
Cause: Bromoalkynes, like many alkynes, can be thermally unstable.[11] Heating to high temperatures, especially in the presence of impurities, can initiate polymerization or decomposition.
-
Solution 1 (Use High Vacuum): A lower pressure reduces the boiling point, allowing distillation at a safer, lower temperature. Use a high-quality vacuum pump capable of reaching pressures below 1 mmHg.
-
Solution 2 (Perform a Short-Path Distillation): For small quantities, a Kugelrohr or short-path distillation apparatus minimizes the time the compound spends at high temperatures.
-
Solution 3 (Add an Inhibitor): A small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), can sometimes prevent polymerization in the distillation flask. However, this will introduce a new impurity that may need to be removed.
-
Detailed Purification Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is ideal when impurities are of different polarity than the product and when the product shows reasonable stability on silica.
-
Stability Test (Recommended): Spot the crude material on a silica TLC plate. Let it sit for 20-30 minutes before developing. If streaking or new spots appear, proceed with deactivated silica (Step 2b).
-
Column Packing:
-
a. Standard Silica: Prepare a slurry of silica gel in 100% hexanes. Pack a column of appropriate size for your sample scale (typically a 50:1 to 100:1 ratio of silica to crude material by weight).
-
b. Deactivated Silica: Prepare a slurry of silica gel in hexanes containing 1.5% triethylamine (v/v). Pack the column with this slurry.
-
-
Sample Loading:
-
Concentrate the crude material to a thick oil.
-
Dissolve it in a minimal amount of dichloromethane or the eluent.
-
Adsorb this solution onto a small amount of silica gel (~1-2x the weight of your crude oil).
-
Dry the silica until it is a free-flowing powder and carefully add it to the top of the packed column.
-
-
Elution:
-
Begin eluting with 100% hexanes.
-
Gradually increase the polarity by adding ethyl acetate or diethyl ether. A typical gradient might be from 0% to 5% ethyl acetate in hexanes. The exact system should be determined by TLC beforehand.
-
Collect fractions and monitor by TLC.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent on a rotary evaporator with the water bath at or below room temperature to prevent product loss.
-
Protocol 2: Purification by High-Vacuum Distillation
This method is best for separating the volatile product from non-volatile impurities like TPPO (after trituration) or polymeric materials.
-
Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glass joints are well-sealed with appropriate vacuum grease. Use a cold trap between your apparatus and the vacuum pump.
-
Pre-Purification: It is highly recommended to remove the bulk of any TPPO by trituration (see Troubleshooting Problem 2) before attempting distillation.
-
Distillation:
-
Place the crude oil in the distillation flask with a magnetic stir bar.
-
Slowly apply a high vacuum (aim for <1 mmHg). Observe for any initial bubbling of residual solvent.
-
Once a stable vacuum is achieved, slowly begin to heat the distillation pot using an oil bath.
-
Increase the temperature gradually. Monitor the distillation head for the first signs of condensation. Note the temperature at which the product begins to distill steadily. This is your approximate boiling point at that pressure.
-
Collect the distillate in a receiving flask cooled in an ice bath to ensure efficient condensation.
-
-
Completion: Stop the distillation when the product has transferred over, leaving behind the high-boiling residue. Release the vacuum slowly and under an inert atmosphere if possible.
Data Summary Table
| Property | Value | Source |
| Molecular Formula | C₅H₅Br | PubChem[1] |
| Molecular Weight | 145.00 g/mol | PubChem[1] |
| Appearance | Liquid (predicted) | PubChem[1] |
| Boiling Point | Not reported. Requires high vacuum for distillation. | - |
| Hazards | Flammable; Causes skin, eye, and respiratory irritation. | PubChem[1] |
References
- Kumar, A., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega.
- García, F. E., et al. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr₂. Organic Process Research & Development.
- Shenvi Lab. Work up tips: Reactions with Triphenylphosphine oxide.
- ResearchGate. How does one remove triphenylphosphine oxide from product?. (2014).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 70026705, this compound.
- Reddit. Purification for half Corey-Fuchs reaction. (2014).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 22636989, (2-Bromoethyl)cyclopropane.
- Organic Syntheses. A MILD, SCALABLE PREPARATION OF gem-DIBROMOVINYL ARENES AND ANILINES. (2014).
- Wikipedia. Corey–Fuchs reaction.
- Organic Chemistry Portal. Corey-Fuchs Reaction.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 10986403, Cyclopropane, (1-bromoethyl)-.
- Wikipedia. Thermal decomposition.
- Reddit. What compounds are unstable in a silica gel column (chromatography). (2016).
- ChemSynthesis. 1-bromo-2-vinylcyclopropane - C5H7Br, density, melting point, boiling point, structural formula, synthesis.
- ChemSynthesis. (1-bromo-2-methylpropyl)cyclopropane - C7H13Br, density, melting point, boiling point, structural formula, synthesis.
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- Pure. Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography. (1997).
- MDPI. Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles. (2022).
- ResearchGate. Further Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles. (2023).
- NIH National Center for Biotechnology Information. Thermal Decomposition of Brominated Butyl Rubber. (2017).
- Preprints.org. Thermal decomposition of brominated butyl rubber. (2021).
- Drexel University. THERMAL STABILITY OF DISTILLATE HYDROCARBON FUELS.
- Khan Academy. Distillation. (2020).
Sources
- 1. This compound | C5H5Br | CID 70026705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 4. Corey-Fuchs Reaction [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Chromatography [chem.rochester.edu]
- 7. shenvilab.org [shenvilab.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. echemi.com [echemi.com]
- 11. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Page loading... [wap.guidechem.com]
Technical Support Center: Overcoming Low Reactivity in Cross-Coupling of (Bromoethynyl)cyclopropane
Introduction: The cyclopropylacetylene moiety is a valuable building block in medicinal chemistry and materials science, frequently incorporated into complex molecules via cross-coupling reactions.[1][2] However, its bromo-substituted precursor, (bromoethynyl)cyclopropane, often exhibits frustratingly low reactivity in common cross-coupling methodologies like the Sonogashira reaction. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource to diagnose and overcome these reactivity challenges. We will delve into the mechanistic nuances and provide field-proven solutions to ensure the successful implementation of this critical synthetic transformation.
Troubleshooting Guide: Diagnosis and Solutions for Poor Reactivity
This section is structured in a question-and-answer format to directly address the most common issues encountered during the cross-coupling of (bromoethynyl)cyclopropane.
Q1: My Sonogashira coupling with (bromoethynyl)cyclopropane is not initiating, or the yield is extremely low. What are the primary factors to investigate?
A1: Complete failure or low yield in a Sonogashira coupling of (bromoethynyl)cyclopropane can typically be traced back to a few critical areas: catalyst activity, reaction conditions, and the quality of your reagents.
1. Catalyst System Deactivation or Inefficiency:
-
Palladium Catalyst: The choice and state of your palladium catalyst are paramount.
-
Pd(0) vs. Pd(II): While Pd(PPh₃)₄ is a common Pd(0) source, it can be sensitive to air and moisture. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable.[3] If using a Pd(II) source, ensure your conditions facilitate its in-situ reduction to the active Pd(0) species. This reduction can be promoted by amines or phosphine ligands present in the reaction mixture.[4]
-
Palladium Black: The formation of a black precipitate ("palladium black") is a clear indicator of catalyst decomposition and a common reason for reaction failure.[3] This can be triggered by impurities, high temperatures, or even certain solvents like THF.[5]
-
-
Copper(I) Co-catalyst: The copper(I) iodide (CuI) is crucial for the formation of the copper acetylide intermediate, which then transmetalates to the palladium center.[6]
-
Quality: CuI can degrade over time, especially if exposed to air and light. Use a fresh, high-purity source. A tan or off-white appearance is preferable to greenish tints, which may indicate oxidation.
-
Homocoupling: A common side reaction, particularly in the presence of oxygen, is the Glaser-type homocoupling of the alkyne, which consumes your starting material.[3] Running the reaction under strictly anaerobic conditions is essential to minimize this.
-
2. Sub-optimal Reaction Conditions:
-
Inert Atmosphere: The necessity of a thoroughly degassed reaction setup cannot be overstated. Oxygen not only contributes to Glaser coupling but can also oxidize the Pd(0) catalyst. Utilize freeze-pump-thaw cycles or sparge your solvent with an inert gas like argon or nitrogen.[3]
-
Base Selection: An amine base is required to deprotonate the terminal alkyne (formed in situ or as a coupling partner).[3] Common choices include triethylamine (TEA) or diisopropylethylamine (DIPEA).[7] Ensure the base is dry and used in sufficient excess.
-
Solvent Choice: While THF and DMF are common, they can sometimes promote catalyst decomposition.[5][8] Consider switching to toluene or running the reaction in neat amine if solubility allows.[9]
3. Reagent Purity and Stability:
-
(Bromoethynyl)cyclopropane Stability: While a useful reagent, ensure its purity and integrity before use.
-
Coupling Partner Reactivity: The reactivity of the aryl or vinyl halide coupling partner follows the general trend: I > OTf > Br >> Cl.[4] If you are using a less reactive aryl bromide or chloride, more forcing conditions (higher temperature, more active catalyst system) will be necessary.[4]
Q2: I'm observing significant homocoupling of my alkyne partner. How can I suppress this side reaction?
A2: Alkyne homocoupling (Glaser coupling) is a frequent and problematic side reaction in Sonogashira couplings, driven by the copper co-catalyst in the presence of oxygen.
1. Copper-Free Sonogashira Conditions:
-
The most direct way to eliminate Glaser coupling is to perform the reaction without a copper co-catalyst.[3][4]
-
Mechanism: In copper-free variants, the reaction proceeds through a different pathway, often requiring specialized, bulky, and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the catalytic cycle.[10][11] These ligands enhance the electron density at the palladium center, promoting the oxidative addition and subsequent steps.
-
Recommended Systems: Catalyst systems like Pd(OAc)₂ with bulky phosphine ligands such as P(t-Bu)₃ have proven effective for copper-free couplings, even at room temperature for aryl bromides.[12]
2. Procedural Modifications:
-
Slow Addition: If you must use a copper-catalyzed system, adding the (bromoethynyl)cyclopropane or the terminal alkyne coupling partner slowly via syringe pump can help maintain a low instantaneous concentration, thus disfavoring the bimolecular homocoupling reaction.
-
Rigorous Degassing: Re-emphasizing the point from Q1, ensure your solvent and reaction headspace are scrupulously free of oxygen.
Q3: My reaction is sluggish even with an aryl iodide. Should I increase the temperature, and what are the risks?
A3: While increasing the temperature is a common strategy to accelerate slow reactions, it comes with risks, especially with strained systems like cyclopropanes.
-
Thermal Stability: The cyclopropane ring possesses significant strain energy (around 54 kcal/mol), making it susceptible to ring-opening or rearrangement reactions at elevated temperatures.[13]
-
Catalyst Decomposition: As mentioned, higher temperatures can accelerate the decomposition of the palladium catalyst into palladium black.[3]
-
Alternative Strategies Before Heating:
-
Ligand Modification: Instead of immediately resorting to heat, consider changing the ligand on your palladium catalyst. More electron-rich and sterically bulky ligands, such as N-heterocyclic carbenes (NHCs) or bulky phosphines, can significantly accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.[11]
-
Solvent Effects: The solvent can play a significant role. Switching from a non-polar solvent like toluene to a more polar, coordinating solvent like DMF or NMP can sometimes increase the reaction rate, but be mindful of potential catalyst decomposition.[8][9]
-
If you must heat the reaction, do so incrementally and monitor for product formation versus decomposition by TLC or GC/MS. For aryl bromides, heating is often necessary, with temperatures around 80-100°C being common.[8]
Frequently Asked Questions (FAQs)
Q: What is the typical stability of (bromoethynyl)cyclopropane under standard laboratory conditions?
A: (Bromoethynyl)cyclopropane is a relatively stable liquid under normal conditions. However, like many bromoalkynes, it should be stored in a cool, dark place and handled under an inert atmosphere to prevent degradation over time. Its purity should be checked by NMR or GC before use, especially if it has been stored for an extended period.
Q: Are there alternative coupling partners that are more reactive than aryl bromides?
A: Yes. The reactivity of the electrophilic partner is a critical determinant of success. If you are struggling with an aryl bromide, consider synthesizing the corresponding aryl iodide or aryl triflate. The general order of reactivity is I > OTf > Br > Cl.[4] Aryl iodides are often reactive enough to couple at or near room temperature, which can help preserve the integrity of the cyclopropane ring and the catalyst.[4]
Q: Can I use nickel catalysts for the Sonogashira coupling of (bromoethynyl)cyclopropane?
A: Nickel-catalyzed Sonogashira-type reactions are an emerging alternative to palladium-based systems and can be advantageous due to the lower cost of nickel. These systems can exhibit good functional group tolerance and may proceed under mild conditions. However, the methodology is less established than palladium catalysis, and specific optimization for (bromoethynyl)cyclopropane would likely be required.
Q: My reaction appears to work, but I get a complex mixture of byproducts. What could be the cause?
A: A complex product mixture can arise from several issues:
-
Side reactions of the cyclopropane ring: As a strained ring system, cyclopropanes can undergo various rearrangements or ring-opening reactions, especially under harsh conditions (e.g., high heat, strongly acidic or basic media).[13]
-
Multiple reactive sites: If your coupling partner has multiple halide substituents, you may get a mixture of mono- and di-substituted products. The difference in reactivity between halides (e.g., I vs. Br) can be exploited to achieve selective coupling.[4]
-
Ligand- or metal-catalyzed isomerization: The resulting enyne product could potentially isomerize under the reaction conditions.
Careful analysis of the byproducts by mass spectrometry and NMR can provide clues to the undesired reaction pathways, guiding your optimization efforts.
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Sonogashira Coupling
| Parameter | Condition for Aryl Iodide | Condition for Aryl Bromide | Rationale & Notes |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Pd(OAc)₂ (2-5 mol%) | Pd(II) precatalysts are air-stable. For bromides, a more active catalyst system is often needed.[3] |
| Ligand | PPh₃ (in precatalyst) | P(t-Bu)₃ (4-10 mol%) | Bulky, electron-rich ligands accelerate coupling with less reactive bromides.[12] |
| Cu Co-catalyst | CuI (5-10 mol%) | CuI (5-10 mol%) or Copper-Free | CuI increases the reaction rate but can cause homocoupling.[4] Consider copper-free for problematic substrates. |
| Base | Triethylamine (TEA) or DIPEA | Diisopropylamine or TEA | Amine acts as both base and often as a solvent component. Must be anhydrous.[3][7] |
| Solvent | THF or Toluene | Toluene or DMF | THF can sometimes promote Pd black formation.[5] DMF is more polar but may also require careful temperature control. |
| Temperature | Room Temperature to 40°C | 60°C to 100°C | Start with milder conditions. Aryl bromides typically require heating.[4][8] |
Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.05 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed solvent (e.g., toluene) and anhydrous amine base (e.g., TEA) via syringe.
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add (bromoethynyl)cyclopropane (1.2 equiv) dropwise via syringe.
-
Stir the reaction at the desired temperature (see Table 1) and monitor its progress by TLC or GC-MS.[3]
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visualizing the Process
Troubleshooting Workflow
This diagram outlines a logical decision-making process for troubleshooting a failing or low-yielding reaction.
Caption: A decision tree for troubleshooting common issues.
Simplified Sonogashira Catalytic Cycle
This diagram illustrates the key steps in the palladium and copper co-catalyzed Sonogashira reaction.
Caption: The interconnected catalytic cycles of the Sonogashira reaction.[6]
References
- Gold- or Indium-Catalyzed Cross-Coupling of Bromoalkynes with Allylsilanes through a Concealed Rearrangement. (2019).
- Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. (2022). Molecules.
- Cross-coupling reaction. Wikipedia.
- Cross-Coupling Reactions Guide. MilliporeSigma.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Cross-Coupling Chemistry. University of Rochester.
- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. (2012).
- Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. (2007).
- Troubleshooting low reactivity in Sonogashira coupling reactions. (2025). BenchChem.
- Pd(PhCN)2Cl2/P(t-Bu)
- Sonogashira troubleshooting help needed. (2020). Reddit.
- General palladium-catalyzed cross coupling of cyclopropenyl esters. (2025).
- Process for the preparation of cyclopropylacetylene.
- Struggling to make a sonogashira coupling reaction happen. (2021). Reddit.
- Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
- Sonogashira coupling. Wikipedia.
- Application Notes and Protocols for Cross-Coupling Reactions Involving Terminal Alkynes. (2025). BenchChem.
- Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. (2022).
- Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. (2021). Journal of the American Chemical Society.
- Anti-Selective Cyclopropanation of Non-Conjugated Alkenes with Diverse Pronucleophiles via Directed Nucleopallad
- Cyclopropylacetylene. Wikipedia.
- Coupling of alkynes and aryl halides with nickel-catalyzed Sonogashira reactions. (2023). Cell Reports Physical Science.
- What is the best procedure for Sonogashira coupling? (2014).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cyclopropylacetylene - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jmcct.com [jmcct.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. General palladium-catalyzed cross coupling of cyclopropenyl esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for 1-Bromo-2-cyclopropylethyne Reactions
Welcome to the technical support center dedicated to the optimization of palladium-catalyzed cross-coupling reactions involving 1-bromo-2-cyclopropylethyne. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting and optimizing these sensitive yet powerful transformations. As a bifunctional building block, this compound offers a unique combination of a strained cyclopropyl ring and a reactive bromoalkyne, making it a valuable intermediate in the synthesis of complex molecules.[1][2]
The predominant application of this substrate is in the Sonogashira cross-coupling reaction, which forms a C(sp²)-C(sp) bond between the alkyne and an aryl or vinyl halide.[3][4][5][6] While highly effective, this reaction is susceptible to several challenges that can impact yield, purity, and reproducibility. This guide provides a structured approach to identifying and resolving these common issues, with a focus on the critical parameter of catalyst loading.
Troubleshooting Guide
This section addresses specific issues encountered during experiments in a direct question-and-answer format. The solutions provided are based on mechanistic principles and established protocols.
Issue 1: Low to No Product Yield
Q: My Sonogashira reaction with this compound is showing minimal or no conversion to the desired product. What are the primary causes and how can I resolve this?
A: Low to no product yield is a common problem that can typically be traced back to one of three areas: the catalyst system, the reaction conditions, or the reagents. A systematic approach is essential for effective troubleshooting.[7][8]
Initial Diagnostic Steps:
-
Verify Reagent Quality: Ensure all starting materials, particularly the terminal alkyne coupling partner and the base, are pure and anhydrous. Solvents must be thoroughly degassed to remove oxygen, which can deactivate the catalyst.[9][10]
-
Confirm Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen.[7] Ensure your reaction vessel was properly purged and maintained under a positive pressure of an inert gas like nitrogen or argon.
-
Assess Catalyst Activity: The most critical component is the active Pd(0) catalyst. If you are using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it must be efficiently reduced in situ to Pd(0) for the catalytic cycle to begin.[3][4][11] Inefficient reduction is a frequent cause of reaction failure.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield reactions.
Detailed Solutions:
-
Optimize Catalyst Loading: While a higher catalyst loading is not always better, insufficient loading can lead to a stalled reaction.[12] If you started with a low loading (e.g., <1 mol%), consider a stepwise increase to 2-5 mol%. Be aware that excessively high loadings can sometimes promote side reactions.
-
Ligand Selection: The ligand stabilizes the palladium center and facilitates key steps like oxidative addition and reductive elimination. For challenging substrates, standard ligands like triphenylphosphine (PPh₃) may be insufficient.[13] Screening more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can dramatically improve reactivity.[10][13] These ligands promote the formation of the active monoligated Pd(0) species and can enhance catalyst stability.[13]
-
Temperature and Reaction Time: Sonogashira couplings with bromoalkynes can be sluggish compared to their iodo- counterparts.[3][14] If the reaction is proceeding slowly at room temperature, gradually increasing the temperature to 40-80 °C may be necessary. Monitor the reaction by TLC or GC-MS to avoid product degradation at higher temperatures.
Issue 2: Significant Homocoupling (Glaser Product) Formation
Q: My reaction produces a significant amount of a side product resulting from the dimerization of my terminal alkyne coupling partner. How can I suppress this?
A: The formation of a symmetric diyne, known as the Glaser coupling product, is a classic side reaction in Sonogashira couplings.[9] This process is primarily mediated by the copper(I) co-catalyst in the presence of oxygen.[10]
Strategies to Minimize Homocoupling:
-
Rigorous Oxygen Exclusion: This is the most critical factor. Ensure all solvents and liquid reagents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas through them for an extended period. Maintain a strict inert atmosphere throughout the reaction.[10]
-
Reduce Copper(I) Loading: While CuI is a rate accelerant, excessive amounts can favor homocoupling.[3][15] Try reducing the CuI loading to 1-5 mol%.
-
Adopt a Copper-Free Protocol: Numerous copper-free Sonogashira protocols have been developed specifically to avoid the Glaser coupling side reaction.[10][16][17] These methods often require a stronger base (e.g., an amine base used as the solvent) and may rely on specific palladium-ligand systems to facilitate the catalytic cycle without copper.[10][16]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly via a syringe pump can help maintain a low instantaneous concentration, which disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling.
Issue 3: Catalyst Decomposition (Palladium Black)
Q: I observe the formation of a black precipitate in my reaction flask, and the reaction has stopped. What is happening and how can I prevent it?
A: The formation of a black precipitate is almost always indicative of palladium catalyst decomposition into palladium black.[9] This inactive, agglomerated form of palladium has no catalytic activity.
Causes and Prevention:
-
Ligand Dissociation: At higher temperatures, the protective phosphine ligands can dissociate from the palladium center, leaving it vulnerable to aggregation.
-
Presence of Oxygen: As mentioned, oxygen can oxidize the active Pd(0) to inactive Pd(II), which can then precipitate.[9]
-
Solution: Ensure rigorous degassing and a strict inert atmosphere.
-
-
Inappropriate Solvent Choice: The solvent can influence catalyst stability.
-
Solution: Polar aprotic solvents like DMF or THF are generally good choices. If decomposition is an issue, screen different solvents to find one that better solubilizes and stabilizes the active catalytic species.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal palladium catalyst loading to start with for this compound reactions?
A1: A good starting point for initial screening is typically 1-2 mol% of the palladium precursor. This concentration is often sufficient for efficient catalysis without being wasteful or promoting side reactions. If the reaction is sluggish or involves a particularly challenging coupling partner, you may need to increase the loading to as high as 5 mol%.[8] Conversely, for highly efficient systems, loadings can sometimes be reduced to <0.5 mol% during process optimization.
Q2: How do I choose the right palladium catalyst and ligand?
A2: The choice depends on the specific coupling partners and the desired reaction conditions.
-
Palladium Precursors:
-
Pd₂(dba)₃: This is a Pd(0) source and does not require a reduction step, but it must be paired with a supporting ligand.
-
Modern Precatalysts (e.g., Buchwald Palladacycles): These are often more efficient and reliable as they generate the active Pd(0) species cleanly and predictably.[18]
-
Ligands:
-
Triphenylphosphine (PPh₃): A standard, general-purpose ligand.
-
Bulky, Electron-Rich Phosphines (SPhos, XPhos, RuPhos): These are ligands of choice for difficult cross-couplings, including those with less reactive aryl bromides or chlorides. They promote efficient oxidative addition and reductive elimination.[10][13]
-
N-Heterocyclic Carbenes (NHCs): These are strong electron-donating ligands that form very stable complexes with palladium, making them suitable for reactions at higher temperatures.[19]
-
Q3: Is the copper co-catalyst always necessary in a Sonogashira reaction?
A3: No, it is not always necessary. The role of the copper(I) co-catalyst is to react with the terminal alkyne to form a copper acetylide intermediate.[3][20] This species then undergoes transmetalation with the palladium complex, which is often faster than the direct reaction of the alkyne with the palladium center.[4] However, as discussed in Issue 2 , copper also promotes undesirable homocoupling. Copper-free Sonogashira reactions are well-established and are often the preferred method to ensure high product purity.[16][17]
Q4: What is the role of the base, and which one should I choose?
A4: The base is crucial for deprotonating the terminal alkyne, making it nucleophilic enough to engage in the catalytic cycle.[11]
-
Amine Bases (e.g., Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH)): These are the most common choices. They are typically used in excess and can often serve as the solvent or co-solvent.[14]
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These can be used in some protocols, particularly in copper-free systems, but are generally less common for the classic Sonogashira reaction.
The choice of base can influence reaction rate and side product formation, making it a valuable parameter to screen during optimization.
Data Summary Tables
Table 1: Initial Screening Parameters for Catalyst System Optimization
| Parameter | Recommended Starting Point | Optimization Range | Rationale |
| Pd Precursor | PdCl₂(PPh₃)₂ | Pd₂(dba)₃, Buchwald G3 | Balance of cost, stability, and activity. Precatalysts offer higher reliability.[18] |
| Pd Loading | 2 mol% | 0.5 - 5 mol% | Optimize for conversion rate vs. cost and potential side reactions.[8][12] |
| Ligand | PPh₃ | SPhos, XPhos, NHCs | Bulky, electron-rich ligands enhance reactivity for challenging substrates.[10][13] |
| Ligand:Pd Ratio | 2:1 - 4:1 | 1:1 - 5:1 | Excess ligand can stabilize the catalyst but may inhibit the reaction if too high.[18] |
| Cu(I) Co-catalyst | CuI (5 mol%) | 0 - 10 mol% | Essential for rate acceleration in classic Sonogashira; remove to prevent homocoupling.[3][10] |
| Base | Triethylamine (Et₃N) | i-Pr₂NH, K₂CO₃ | Amine bases are standard; screen others if side reactions or low yield persist.[14] |
| Solvent | THF or DMF | Toluene, Dioxane | Must be anhydrous and degassed. Solvent choice affects solubility and catalyst stability.[9] |
| Temperature | Room Temperature | 40 - 100 °C | Increase for sluggish reactions, especially with aryl bromides.[14] |
Experimental Protocols & Visualizations
Protocol: General Procedure for Sonogashira Coupling of this compound
This protocol provides a robust starting point for optimization.
Materials:
-
This compound (1.0 equiv)
-
Aryl or Vinyl Halide (1.1 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed THF or DMF (to achieve ~0.1 M concentration)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor, copper(I) iodide, and the aryl/vinyl halide.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe, followed by the triethylamine.
-
Substrate Addition: Add the this compound via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed (typically 2-12 hours). If the reaction is slow, gently heat to 40-60 °C.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and precipitated catalyst.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[21][22]
Sonogashira Catalytic Cycle Diagram
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.[3][4][19]
References
- Sonogashira coupling - Wikipedia. (n.d.).
- Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
- Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5).
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020, April 20).
- Ligand Effects in Pd-Catalyzed Intermolecular Alkyne Hydroarylations | Organometallics - ACS Publications. (2019, September 11).
- Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics - ACS Publications. (n.d.).
- Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC - PubMed Central. (2018, November 16).
- Understanding the Ligand Influence in the Multistep Reaction of Diazoalkanes with Palladium Complexes Leading to Carbene-Aryl Coupling | Organometallics - ACS Publications. (2025, January 10).
- 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023, August 2).
- Palladium-Catalyzed Additions of Terminal Alkynes to Acceptor Alkynes - ACS Publications. (n.d.).
- Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents - PMC. (2022, July 17).
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. (n.d.).
- Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions - PMC - NIH. (n.d.).
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. (n.d.).
- Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed. (n.d.).
- 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. (2020, July 1).
- This compound - MySkinRecipes. (n.d.).
- Sonogashira Coupling | NROChemistry. (n.d.).
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ACS Publications. (2023, November 22).
- Sonogashira Cross-Coupling - J&K Scientific LLC. (2021, March 23).
- [Orgo Lab 2] Oxidative Coupling of Alkynes - YouTube. (2021, September 7).
- Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (2021, February 10).
- A Convenient High Activity Catalyst for the Sonogashira Coupling of Aryl Bromides. (2005, July 1).
- This compound | C5H5Br | CID 70026705 - PubChem. (n.d.).
- Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053) - YouTube. (2021, January 1).
- Recent Advances in Sonogashira Reactions - ResearchGate. (2011, March 18).
- CN110759840B - Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane. (n.d.).
- Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions - International Research Journal. (2023, June 30).
- In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings - ResearchGate. (2020, January 8).
- WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents. (n.d.).
- Terminal alkyne synthesis by C-C coupling - Organic Chemistry Portal. (n.d.).
Sources
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. interesjournals.org [interesjournals.org]
- 13. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 15. mdpi.com [mdpi.com]
- 16. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
Preventing decomposition of 1-Bromo-2-cyclopropylethyne during reaction
Technical Support Center: 1-Bromo-2-cyclopropylethyne
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this highly reactive and valuable building block. Due to its inherent strain and reactivity, this compound can be prone to decomposition, leading to diminished yields and complex product mixtures. This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges and ensure successful, reproducible outcomes in your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during reactions involving this compound. Each entry details the likely cause and provides actionable, field-proven solutions.
Issue 1: Significant Tar/Polymer Formation and Low Yield in Sonogashira Coupling
Question: I am performing a Sonogashira coupling with this compound and an aryl iodide. After the reaction, I observe a significant amount of dark, insoluble material and my product yield is less than 20%. What is happening and how can I fix it?
Answer:
This is a classic and frequent issue. The primary culprit is the Glaser-Hay homocoupling of your bromoalkyne starting material. This side reaction is catalyzed by the copper(I) co-catalyst, especially in the presence of oxygen, leading to the formation of diynes which can further oligomerize or polymerize.[1] The high reactivity of the cyclopropylacetylene moiety exacerbates this problem.
Causality Explained: The standard Sonogashira mechanism involves the formation of a copper(I) acetylide intermediate.[2] If this intermediate encounters another molecule of itself before reacting with the palladium complex in the main catalytic cycle, it can oxidatively couple, leading to the undesired homocoupled product.
Solutions:
-
Adopt Copper-Free Conditions: The most effective solution is to eliminate the copper co-catalyst entirely. Several robust copper-free Sonogashira protocols have been developed that are well-suited for sensitive substrates.[3][4] These methods often rely on more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the catalytic cycle without copper.[4]
-
Ensure Rigorous Inert Atmosphere: Oxygen is a key promoter of Glaser coupling. Your reaction setup must be scrupulously deoxygenated.
-
Use solvents that have been degassed via at least three freeze-pump-thaw cycles.
-
Sparge all reagents and the reaction vessel with a high-purity inert gas (Argon is preferred over Nitrogen).
-
Maintain a positive pressure of inert gas throughout the entire reaction and workup.
-
-
Control Temperature: Elevated temperatures can accelerate decomposition. While some aryl halides require heat, aim for the lowest effective temperature. For highly reactive partners like aryl iodides, reactions can often proceed at room temperature.[5]
-
Choice of Base: Use a non-nucleophilic, sterically hindered amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA). Avoid stronger, more nucleophilic bases which can promote other side reactions.
Issue 2: Formation of an Unexpected Isomeric Product
Question: During a base-mediated reaction, I've isolated a product with the correct mass, but the NMR spectrum is inconsistent with my target structure. It appears a rearrangement has occurred. What could cause this?
Answer:
The high ring strain of the cyclopropyl group, combined with the electronic nature of the bromoalkyne, makes the molecule susceptible to base-induced rearrangements. One potential pathway is a Favorskii-type rearrangement , although this is more classically associated with α-halo ketones.[6][7] More likely are base-mediated isomerizations or ring-opening reactions, particularly if harsh conditions (strong base, high temperature) are employed. The acetylenic proton, once formed via a side reaction, is acidic and its removal can lead to a cascade of unwanted reactions.[8]
Causality Explained: A strong base can potentially interact with the cyclopropyl ring or the alkyne in a manner that initiates a rearrangement. The strain energy released by opening the three-membered ring can be a powerful thermodynamic driving force for such processes.
Solutions:
-
Screen Milder Bases: Replace strong inorganic bases (e.g., alkoxides, hydroxides) with milder organic amines (e.g., DIPEA, DBU) or carbonate bases (e.g., Cs₂CO₃, K₂CO₃).
-
Lower the Reaction Temperature: Rearrangements often have a higher activation energy than the desired reaction. Running your experiment at a lower temperature can significantly favor the desired kinetic product.
-
Control Reagent Stoichiometry: Use the minimum effective amount of base. An excess of a strong base provides more opportunities for side reactions to occur.
-
Slow Addition: Add the base slowly to the reaction mixture at a low temperature to maintain a low instantaneous concentration, preventing localized "hot spots" and minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
Due to its reactivity, proper storage is critical to prevent degradation. It should be stored at -20°C in a tightly sealed container under an inert atmosphere (argon).[9] Protect it from light. Before use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture, which can lead to hydrolysis.
Q2: What are the visual signs of decomposition?
A pure sample should be a clear liquid. The development of a yellow or brown color, or the formation of solid precipitates, are clear indicators of decomposition and oligomerization. If you observe these signs, it is advisable to purify the reagent by distillation under reduced pressure (with caution) or acquire a fresh batch.
Q3: Is this compound thermally stable?
It has limited thermal stability. The inherent ring strain of the cyclopropyl group makes it susceptible to thermal rearrangement or decomposition at elevated temperatures.[10][11] Avoid prolonged heating above 60-70°C. When performing distillations, use high vacuum to keep the temperature as low as possible.
Q4: Can I use this reagent in copper-catalyzed reactions other than Sonogashira, like click chemistry?
Extreme caution is advised. While a bromoalkyne is not a typical substrate for CuAAC (click chemistry), the presence of a copper catalyst and a terminal alkyne (which could be formed in situ via side reactions) creates a high risk of explosive copper acetylide formation and/or violent decomposition. It is not recommended without a thorough safety assessment and specialized protocols.
Data & Protocols
Table 1: Recommended Conditions for Cross-Coupling Reactions
| Parameter | Recommended Condition | Rationale & Citation |
| Catalyst System | Copper-Free Sonogashira: Pd(PPh₃)₄, Pd(OAc)₂/SPhos, or similar Pd(0)/ligand systems. | Minimizes Glaser homocoupling and subsequent polymerization.[1][4] |
| Base | Diisopropylethylamine (DIPEA), Triethylamine (TEA), Cesium Carbonate (Cs₂CO₃) | Mild, non-nucleophilic bases that minimize the risk of rearrangement or substrate degradation.[5] |
| Solvent | THF, Dioxane, Toluene, DMF (ensure anhydrous and rigorously degassed) | Aprotic solvents are standard; degassing is critical to prevent oxygen-mediated side reactions. |
| Temperature | Room Temperature to 60°C | Use the lowest temperature that affords a reasonable reaction rate to prevent thermal decomposition. |
Protocol: Optimized Copper-Free Sonogashira Coupling
This protocol provides a robust starting point for coupling this compound with an aryl or vinyl coupling partner.
-
Vessel Preparation: Oven-dry all glassware and allow it to cool under a stream of argon.
-
Reagent Preparation:
-
To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl/vinyl halide (1.0 eq), Pd(PPh₃)₄ (5 mol%), and anhydrous, degassed THF (5 mL).
-
In a separate vial, dissolve this compound (1.2 eq) in anhydrous, degassed THF (2 mL).
-
-
Reaction Setup:
-
Place the Schlenk flask under a positive pressure of argon.
-
Add diisopropylethylamine (DIPEA) (3.0 eq) to the flask via syringe.
-
Using a syringe pump, add the solution of this compound to the reaction flask over 1 hour. Slow addition is key to preventing side reactions.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours. If the reaction is sluggish, it may be gently warmed to 40-50°C.
-
-
Workup:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove palladium salts.
-
Wash the filtrate with saturated aqueous NH₄Cl, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Visualizing Reaction vs. Decomposition Pathways
The following diagrams illustrate the desired reaction pathway versus the common decomposition routes that must be suppressed.
Caption: Desired Sonogashira catalytic cycle versus common decomposition pathways.
Caption: Recommended experimental workflow to minimize decomposition.
References
- Homolytic Alkynyl Substitution from 1‐bromoalkyne and terminal alkynes. - ResearchGate.
- Favorskii Rearrangement - NROChemistry.
- FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS - AdiChemistry.
- Favorskii rearrangement - Wikipedia.
- Favorskii Rearrangement | PDF | Chemistry | Organic Compounds - Scribd.
- This compound - MySkinRecipes.
- Sonogashira Coupling - Organic Chemistry Portal.
- Sonogashira Coupling - Chemistry LibreTexts.
- Sonogashira coupling - Wikipedia.
- Copper-catalyzed hydroalkylation of terminal alkynes - PubMed.
- Favorskii rearrangement----Sir Khalid (Organic) | PPT - Slideshare.
- Copper-catalyzed hydroalkylation of terminal alkynes. - Semantic Scholar.
- Copper-Catalyzed Hydroalkylation of Terminal Alkynes - ResearchGate.
- Organic Syntheses Procedure.
- Sonogashira Coupling - YouTube.
- Coupling to alkynes: the Sonogashira reaction.
- This compound | C5H5Br - PubChem.
- Alkyne Halogenation: Bromination and Chlorination of Alkynes - Master Organic Chemistry.
- Cyclopropylacetylene (CAS 6746-94-7) - Chemical & Physical Properties by Cheméo.
- Copper-Catalyzed Hydroalkylation of Terminal Alkynes - Organic Chemistry Portal.
- Organic Syntheses Procedure.
- Hydroalkylation of Alkynes: Functionalization of the Alkenyl Copper Intermediate through Single Electron Transfer Chemistry - PMC - NIH.
- Why is the conjugate base of terminal alkyne more stable as compared to bases of alkanes and alkenes? - Quora.
- Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents - PMC.
- Carbocation Stability and Addition of Acid to Alkynes; Predicting Reactions - YouTube.
- internal alkyne stability to strong alkali - Chemistry Stack Exchange.
- Cyclopropylacetylene | C5H6 - PubChem - NIH.
- Kinetics and mechanism of the thermal decomposition of 1-bromo-2-chloroethane - Journal of the Chemical Society B: Physical Organic (RSC Publishing).
- Unimolecular decomposition of [80Br]bromocyclopropane formed by reaction of recoil bromine atoms with cyclopropane or with bromocyclopropane - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing).
- Alkyne Reactivity - MSU chemistry.
- Pathways of decomposition of N-cyclopropyl N nitrosoureas in methanol | Request PDF.
- Reversing the Regioselectivity of Asymmetric C ̶H and N ̶H Bond Annulation with Bromoalkynes Under Cobalt(III)-Catalysis - ChemRxiv.
- (1-Bromo-2-methylpropyl)cyclohexane | C10H19Br - PubChem.
- Cyclopentadiene: The Impact of Storage Conditions on Thermal Stability - ResearchGate.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Coupling to alkynes: the Sonogashira reaction [ns1.almerja.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 7. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
- 9. This compound [myskinrecipes.com]
- 10. Cyclopropylacetylene (CAS 6746-94-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. Unimolecular decomposition of [80Br]bromocyclopropane formed by reaction of recoil bromine atoms with cyclopropane or with bromocyclopropane - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis and Purification of 1-Bromo-2-cyclopropylethyne
Welcome to the Technical Support Center for the synthesis of 1-Bromo-2-cyclopropylethyne. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this valuable building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experimental work.
Introduction
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and meticulous purification to remove persistent byproducts. This guide will focus on a common synthetic route: the preparation of the precursor, cyclopropylacetylene, via a Corey-Fuchs reaction with cyclopropanecarboxaldehyde, followed by the bromination of the terminal alkyne. We will address specific issues that can arise at each stage, providing both the underlying chemical principles and actionable protocols for their resolution.
Troubleshooting Guide: Byproduct Identification and Removal
This section is structured in a question-and-answer format to directly address specific experimental observations and provide step-by-step solutions.
Issue 1: A persistent, white, crystalline solid is contaminating my crude cyclopropylacetylene after the Corey-Fuchs reaction.
Q: What is this white solid, and how can I effectively remove it?
A: This byproduct is almost certainly triphenylphosphine oxide (TPPO), a common and often challenging impurity to remove from reactions employing triphenylphosphine, such as the Wittig and Corey-Fuchs reactions.[1][2] Its removal is critical for the subsequent bromination step.
Causality: The Corey-Fuchs reaction utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) to generate a phosphorus ylide.[1][3] During the reaction, PPh₃ is oxidized to TPPO. The high polarity and crystallinity of TPPO can make its removal by standard chromatography difficult, and it can sometimes co-crystallize with the desired product.
Resolution Protocol: Removal of Triphenylphosphine Oxide (TPPO)
Several methods can be employed for the removal of TPPO, ranging from precipitation to modified chromatographic techniques.
Method 1: Precipitation with Metal Salts
This is a highly effective method for large-scale reactions where chromatography is not ideal.
-
Dissolution: Dissolve the crude reaction mixture in a suitable solvent such as ethanol or an ethereal solvent like THF or toluene.
-
Precipitation: Add 2 equivalents of a metal salt such as calcium bromide (CaBr₂) or zinc chloride (ZnCl₂) relative to the initial amount of triphenylphosphine used.[4][5][6][7]
-
Stirring: Stir the mixture at room temperature for a couple of hours. This will form an insoluble complex of the metal salt with TPPO.
-
Filtration: The TPPO-metal salt complex will precipitate out of the solution and can be removed by simple filtration.
-
Concentration: The filtrate, now largely free of TPPO, can be concentrated under reduced pressure.
Method 2: Exploiting Differential Solubility
TPPO exhibits poor solubility in non-polar solvents.
-
Initial Concentration: After the reaction, concentrate the crude mixture.
-
Trituration/Crystallization: Add a non-polar solvent like hexane or a cold diethyl ether.[5][7] TPPO is poorly soluble in these solvents and will often precipitate or crystallize out.
-
Filtration: The precipitated TPPO can be removed by filtration. This process can be repeated to improve purity.
| Method | Advantages | Disadvantages |
| Precipitation with Metal Salts | Highly efficient, scalable, avoids chromatography.[4][6] | Introduces metal salts that need to be removed in subsequent steps. |
| Differential Solubility | Simple, does not require additional reagents. | May not be as effective for complete removal, potential for product loss through co-precipitation. |
Issue 2: My final product, this compound, is contaminated with a significant amount of unreacted cyclopropylacetylene.
Q: How can I remove the unreacted starting material from my final product?
A: The presence of unreacted cyclopropylacetylene indicates an incomplete bromination reaction. As both the starting material and the product are relatively volatile, careful purification is required.
Causality: Incomplete bromination can result from several factors, including impure brominating agents (e.g., N-bromosuccinimide, NBS), insufficient reaction time, or suboptimal reaction temperature. It is known that old or discolored NBS can contain bromine, which can lead to side reactions.[8]
Resolution Protocol: Purification of this compound
Method 1: Careful Fractional Distillation
Given the difference in boiling points between cyclopropylacetylene and this compound, fractional distillation can be an effective purification method.
-
Apparatus Setup: Use a fractional distillation apparatus with a Vigreux column to ensure efficient separation.
-
Distillation: Carefully heat the crude product. Cyclopropylacetylene, being more volatile, will distill first.
-
Collection: Collect the fractions and analyze them by GC-MS or NMR to determine their composition. The desired this compound will distill at a higher temperature.
Method 2: Flash Column Chromatography
For smaller scales, flash column chromatography can provide good separation.
-
Stationary Phase: Use standard silica gel.
-
Mobile Phase: A non-polar eluent system, such as hexane or a hexane/diethyl ether mixture, is typically effective. The less polar cyclopropylacetylene will elute before the more polar this compound.
-
Fraction Collection and Analysis: Collect small fractions and analyze them by TLC or GC-MS to identify the pure product.
Issue 3: I observe multiple brominated byproducts in my final product mixture.
Q: What are these byproducts and how can I avoid their formation and remove them?
A: The presence of multiple brominated species suggests either over-bromination or side reactions involving the cyclopropyl ring.
Causality:
-
1,1-dibromo-2-cyclopropylethene: This is a common byproduct from the Corey-Fuchs reaction if the reaction is not carried through to the alkyne formation. It can be carried over and remain in the final product.
-
Polybrominated compounds: Using an excess of the brominating agent or impure NBS can lead to further bromination reactions.
-
Ring-opened products: The cyclopropane ring is strained and can be susceptible to opening under certain radical or acidic conditions, which can be generated during bromination.[5][9][10] This can lead to a variety of isomeric brominated dienes.
Resolution Protocol: Minimizing and Removing Brominated Byproducts
Prevention:
-
Purify NBS: If using NBS, ensure it is pure white by recrystallizing it from hot water before use.[8]
-
Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the brominating agent to ensure complete conversion of the starting material without promoting over-bromination.
-
Controlled Conditions: Maintain the recommended reaction temperature and monitor the reaction closely by TLC or GC-MS to avoid prolonged reaction times.
Purification:
-
Flash Column Chromatography: This is the most effective method for separating the desired product from various brominated byproducts. A carefully chosen solvent system (e.g., a gradient of hexane and ethyl acetate) will allow for the separation of these compounds based on their differing polarities.
-
Preparative GC: For small quantities of highly pure material, preparative gas chromatography can be employed.
Byproduct Identification Workflow
The following diagram outlines a logical workflow for identifying the common byproducts in the synthesis of this compound.
Caption: Workflow for Byproduct Identification.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic signatures for this compound?
-
¹H NMR: Resonances for the cyclopropyl protons in the upfield region (approx. 0.5-1.5 ppm) and a multiplet for the methine proton.
-
¹³C NMR: Signals for the acetylenic carbons, with the carbon attached to bromine being significantly downfield, and characteristic upfield signals for the cyclopropyl carbons.
-
GC-MS: A molecular ion peak showing the characteristic isotopic pattern for bromine (M+ and M+2 peaks of roughly equal intensity).[3] Common fragmentation would involve the loss of the bromine radical.
Q2: My reaction with NBS is sluggish. What can I do?
A: Ensure your NBS is pure and the reaction is protected from light, as radical pathways can be initiated. The addition of a catalytic amount of silver nitrate (AgNO₃) can activate the NBS and accelerate the reaction.
Q3: Can I use a different brominating agent instead of NBS?
A: Yes, other brominating agents like bromine (Br₂) can be used. However, Br₂ is more hazardous to handle and can lead to more side products if not used carefully. NBS is often preferred for its ease of handling and selectivity.
Q4: How can I confirm the complete removal of TPPO?
A: The most reliable methods are ³¹P NMR spectroscopy, where the absence of a signal corresponding to TPPO indicates its removal, or by HPLC analysis.
Q5: The cyclopropane ring seems to be opening during my bromination. How can I prevent this?
A: Ring opening can be promoted by radical initiators or strong acids. Ensure your reaction is performed in the dark and that your reagents are free of acidic impurities. Using a non-polar solvent can also help to suppress side reactions. If ring-opening persists, consider milder brominating conditions, such as using a lower temperature.
References
- Vertex AI Search result citing a reliable and scalable purification procedure for the easy removal of triphenylphosphine oxide by complex
- Vertex AI Search result discussing the removal of triphenylphosphine oxide
- Vertex AI Search result suggesting methods for removing triphenylphosphine oxide, including precipitation with zinc chloride and crystallization
- Vertex AI Search result detailing the removal of triphenylphosphine oxide by precipit
- Vertex AI Search result providing multiple methods for the removal of triphenylphosphine oxide.
- Vertex AI Search result describing the synthesis of cyclopropylacetylene.
- Vertex AI Search result with a detailed procedure for the synthesis of cyclopropylacetylene.
- Vertex AI Search result outlining a process for the prepar
- Vertex AI Search result on the process for the prepar
- Vertex AI Search result describing a prepar
- Vertex AI Search result on the purific
- Vertex AI Search result showing GC-MS analysis of a brominated cyclopropane deriv
- Vertex AI Search result discussing reactions of alkynes.
- Vertex AI Search result on the workup procedure after bromin
- Vertex AI Search result on alkyne synthesis.
- Vertex AI Search result on allylic rearrangement in NBS bromin
- Vertex AI Search result on electrophilic aromatic bromin
- Vertex AI Search result on the Corey-Fuchs Reaction.
- Vertex AI Search result on the developments of the Corey-Fuchs reaction.
- Vertex AI Search result on the Corey-Fuchs reaction, mentioning it as a two-step methodology for preparing terminal alkynes.
- Vertex AI Search result on the Corey-Fuchs reaction mechanism.
- Vertex AI Search result on the mass spectra of bromoalkynes.
- Vertex AI Search result on terminal alkyne bromin
- Vertex AI Search result on the bromin
- Vertex AI Search result on the ring-opening of cyclopropane deriv
Sources
- 1. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 10. reddit.com [reddit.com]
Column chromatography conditions for purifying (Bromoethynyl)cyclopropane
Welcome to the technical support guide for the chromatographic purification of (Bromoethynyl)cyclopropane. This document is designed for researchers, medicinal chemists, and drug development professionals who require high-purity material for their work. As a molecule combining a strained cyclopropane ring and a potentially reactive bromoalkyne moiety, (Bromoethynyl)cyclopropane presents unique purification challenges. This guide provides field-proven insights, detailed protocols, and troubleshooting solutions to ensure you can achieve your desired purity with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the critical properties of (Bromoethynyl)cyclopropane to consider before starting column chromatography?
Answer: Understanding the molecule's physicochemical properties is the foundation of a successful purification strategy. Two factors are paramount:
-
Polarity: (Bromoethynyl)cyclopropane is a relatively non-polar molecule. Its calculated XLogP3-AA value is 2.5, indicating a preference for non-polar environments[1]. This dictates the use of a non-polar mobile phase system, typically based on aliphatic hydrocarbons like hexanes or pentane.
-
Stability: The primary concern is the molecule's sensitivity to acid. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface[2]. These acidic sites can catalyze the decomposition of sensitive functional groups, particularly the strained cyclopropane ring and the bromoalkyne. Therefore, mitigating this acidity is crucial for preventing yield loss and the formation of impurities during purification[3].
Q2: What is the recommended stationary phase and why?
Answer: The standard choice of stationary phase is silica gel (60 Å, 230-400 mesh) due to its versatility and cost-effectiveness. However, given the acid-sensitivity of (Bromoethynyl)cyclopropane, using deactivated silica gel is strongly recommended[2][3]. Deactivation neutralizes the acidic silanol groups, creating a more inert surface for the compound to travel through. This simple pretreatment step is often the key to a high-recovery purification.
Q3: How do I prepare deactivated silica gel?
Answer: Deactivation is a straightforward process achieved by introducing a small amount of a basic modifier, most commonly a tertiary amine like triethylamine (TEA). A common and effective method is to prepare the column slurry in a solvent system that already contains the deactivating agent[4][5].
For example, when preparing your slurry for a wet-packed column, use your chosen non-polar eluent (e.g., hexanes) containing approximately 1% triethylamine. This ensures the entire silica bed is neutralized before the sample is introduced. Alternatively, you can flush a pre-packed column with this basic solvent mixture before loading your compound[4].
Q4: How do I select the optimal mobile phase (eluent)?
Answer: The goal is to find a solvent system where your target compound has a retention factor (Rf) between 0.2 and 0.4 on a TLC plate[4]. This range typically provides the best separation from baseline impurities (which remain at Rf 0) and highly non-polar impurities (which run near the solvent front at Rf ~1).
-
Start with 100% Hexanes (or Pentane): Spot your crude reaction mixture on a TLC plate and develop it in pure hexanes.
-
Gradually Increase Polarity: If the compound remains on the baseline (Rf = 0), begin adding a slightly more polar solvent, such as diethyl ether or ethyl acetate, in small increments (e.g., 1%, 2%, 5%).
-
Iterate: Run a new TLC plate for each new solvent ratio until the spot for (Bromoethynyl)cyclopropane moves to the target Rf window of 0.2-0.4. This solvent mixture will be your starting eluent for the column.
Q5: Should I use wet or dry sample loading?
Answer: For the sharpest possible bands and best separation, dry loading (solid loading) is highly recommended[4][6]. This technique avoids introducing a large volume of a strong solvent (used to dissolve the sample) directly onto the column, which can disrupt the packed bed and lead to band broadening.
To dry load, dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel (enough to form a free-flowing powder after solvent removal), and evaporate the solvent completely using a rotary evaporator. The resulting silica-adsorbed powder can then be carefully added to the top of the packed column[4].
Troubleshooting Guide
This section addresses common problems encountered during the purification of (Bromoethynyl)cyclopropane.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound Degradation (New spots appear on TLC after column) | Acidic Silica: The most likely cause is decomposition on standard, untreated silica gel. | Deactivate the Silica: Immediately switch to a deactivated silica gel protocol. Add 1-2% triethylamine to your eluent system to neutralize the stationary phase[5][7]. |
| Poor Separation (Product and impurities elute together) | Incorrect Solvent System: The polarity of the eluent is not optimized to resolve the components. | Optimize Eluent: Re-evaluate your solvent system with TLC. Try a different polar modifier (e.g., switch from ethyl acetate to diethyl ether). Consider using a shallow gradient elution, starting with a less polar mixture and slowly increasing the polarity[4]. |
| Product Streaking on TLC/Column | 1. Acidic Silica: Interaction with acidic sites can cause streaking. 2. Overloading: Too much sample has been loaded onto the column or TLC plate. | 1. Deactivate Silica: Add triethylamine to the eluent[5]. 2. Reduce Load: Use a larger column for the amount of material or load less crude product. |
| Product Elutes Too Quickly (Rf > 0.5) | Eluent is Too Polar: The mobile phase is too strong, moving all components up the column too fast. | Decrease Polarity: Reduce the percentage of the polar solvent (e.g., ethyl acetate) in your hexanes/pentane mixture. |
| Product Won't Elute (Stuck at Rf = 0) | Eluent is Not Polar Enough: The mobile phase is too weak to move the compound off the silica. | Increase Polarity: Gradually increase the percentage of the polar solvent in your eluent system[3]. |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common chromatography issues.
Caption: Troubleshooting workflow for column chromatography purification.
Detailed Experimental Protocol
This protocol assumes a starting point of ~1 gram of crude material. Adjust the scale accordingly.
1. Materials & Setup
-
Glass chromatography column (e.g., 40 mm diameter)
-
Silica Gel (60 Å, 230-400 mesh), ~80-100 g
-
Triethylamine (TEA)
-
Solvents: Hexanes (or Pentane), Ethyl Acetate (or Diethyl Ether), Dichloromethane (for loading)
-
TLC plates, developing chamber, and visualization method (UV lamp, potassium permanganate stain)
-
Collection vessels (test tubes or flasks)
2. Preparation of the Deactivated Mobile Phase
-
Based on your TLC analysis, prepare a bulk solution of your starting eluent.
-
To this solution, add triethylamine to a final concentration of 1% v/v. For example, to 1 L of 98:2 Hexanes:EtOAc, add 10 mL of TEA. Mix thoroughly. This will be your primary eluent.
3. Packing the Column (Wet Packing)
-
Ensure the column is vertically clamped. Place a small cotton or glass wool plug at the bottom, followed by a thin layer of sand (~1 cm)[8].
-
In a separate beaker, create a slurry by adding the silica gel to your deactivated mobile phase. Stir gently to remove air bubbles.
-
Pour the slurry into the column in a single, continuous motion[9].
-
Gently tap the side of the column to ensure even packing and remove any air channels.
-
Open the stopcock and allow the solvent to drain until the level is just above the top of the silica bed. Do not let the column run dry.
-
Add another thin layer of sand (~1 cm) on top of the silica bed to protect the surface[6].
4. Sample Loading (Dry Method)
-
Dissolve your crude (Bromoethynyl)cyclopropane (~1 g) in a minimal amount of dichloromethane.
-
Add ~2-3 g of silica gel to this solution and mix.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Carefully transfer this powder onto the top layer of sand in your packed column, ensuring an even layer.
5. Elution and Fraction Collection
-
Carefully add your deactivated mobile phase to the column, opening the stopcock to begin elution[9].
-
Apply gentle air pressure to achieve a steady flow rate (a good starting point is a drop rate of about one drop per second).
-
Begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).
-
Continuously monitor the progress by spotting fractions onto TLC plates. Analyze every few fractions to track the elution of your product.
6. Product Isolation
-
Once TLC analysis confirms which fractions contain your pure product, combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified (Bromoethynyl)cyclopropane.
References
- University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.
- Chemistry For Everyone. (2025, March 14). How To Neutralize Silica Gel? [Video]. YouTube.
- Silver, J. (2014, November 4). When basification of silica gel is required, before using Column chromatography? ResearchGate.
- Laszlo, T. (2019, March 28). Deactivation of silica gel? ResearchGate.
- Phenomenex. (n.d.). Troubleshooting Guide.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70026705, 1-Bromo-2-cyclopropylethyne.
- Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
- Lisa Nichols. (2022, February 12). Column Chromatography [Video]. YouTube.
Sources
- 1. This compound | C5H5Br | CID 70026705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chromatography [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
- 9. youtube.com [youtube.com]
Technical Support Center: Managing Exothermic Reactions in Large-Scale Synthesis of Cyclopropylthiophenes
Welcome to the technical support center for process safety and optimization. This guide is specifically designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of cyclopropylthiophenes. The inherent exothermic nature of common synthetic routes, such as the Suzuki-Miyaura cross-coupling, presents significant safety and control challenges during scale-up.[1]
This document provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting scenarios. Our goal is to equip you with the knowledge to not only identify and mitigate thermal hazards but also to understand the fundamental principles behind safe and scalable chemical synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding exotherm management in cyclopropylthiophene synthesis.
Q1: We've identified the Suzuki-Miyaura coupling as an efficient route to our target cyclopropylthiophene. Why is this specific reaction often highly exothermic, especially at scale?
A: The exothermicity of the Suzuki-Miyaura coupling arises from the thermodynamics of the bond-forming steps in the catalytic cycle. The transmetalation and reductive elimination steps are typically highly favorable and release significant energy. While this is manageable in a lab-scale flask with a high surface-area-to-volume ratio, the challenge emerges during scale-up. A recent study on the scalable synthesis of cyclopropylthiophenes noted that larger scale reactions with just 1 mol% catalyst loading became so exothermic that they boiled without external heating.[1] Understanding this inherent reactivity is the first step toward designing a safe process.
Q2: What exactly is a "thermal runaway," and why is it the primary hazard we need to prevent?
A: A thermal runaway is a dangerous situation that occurs when the heat generated by an exothermic reaction exceeds the rate of heat removal from the reactor.[2] This imbalance creates a positive feedback loop: the reaction mass heats up, which accelerates the reaction rate, leading to even faster heat generation.[2][3] If uncontrolled, this rapid increase in temperature and pressure can lead to boiling over, decomposition of materials, gas evolution, and ultimately, reactor failure or explosion.[4] Preventing thermal runaway is the principal goal of thermal process safety.
Q3: Our synthesis was perfectly controlled in a 1L laboratory reactor. Why are we encountering significant temperature control issues in our 100L pilot reactor?
A: This is a classic and critical scale-up challenge rooted in physics. Heat generation is a function of the reaction volume, which increases by the cube of the reactor's radius (V ∝ r³). However, heat removal depends on the available heat transfer surface area (the reactor wall), which only increases by the square of the radius (A ∝ r²).[5] Consequently, as you scale up, the ratio of heat transfer area to reaction volume (A/V) decreases dramatically, making it progressively harder to remove the heat generated by the reaction.[6] What was easily dissipated in the lab becomes a significant cooling challenge at the pilot or production scale.
Q4: What are the earliest warning signs of a potential thermal runaway that my team should be trained to recognize?
A: Early detection is crucial. Key indicators include:
-
A deviation from the expected temperature profile: The reactor temperature rises faster than predicted or continues to rise after cooling has been applied.
-
An unexpected increase in pressure: This could be due to the solvent approaching its boiling point or the onset of a gas-producing decomposition reaction.[7]
-
A noticeable change in the reaction mixture's appearance: Changes in color, viscosity, or the sudden dissolution/precipitation of solids can indicate a change in reaction rate or mechanism.
-
Increased demand on the cooling system: The control system may be calling for maximum cooling, yet the temperature continues to climb.
Q5: In a semi-batch process where we add one reagent to another, what is the single most critical parameter to control for safety?
A: The reagent addition rate . In a well-designed semi-batch process, the reaction should be "feed-controlled," meaning the overall reaction rate (and thus heat generation rate) is directly governed by the rate at which you add the limiting reagent.[5][8] Adding the reagent too quickly can lead to its accumulation in the reactor. This unreacted material represents a significant, hidden hazard; a small increase in temperature or a loss of cooling could cause this accumulated reagent to react all at once, leading to a dangerous thermal event.[9]
Section 2: Troubleshooting Guide for Specific Scenarios
This guide provides a structured approach to handling common exothermic events during your synthesis campaign.
Scenario 1: During the dropwise addition of cyclopropylboronic acid, the reactor temperature is rising much faster than the model predicted and is approaching our upper safety limit.
-
Immediate Corrective Actions:
-
Immediately stop all reagent addition. This is the most critical first step to halt further heat generation.
-
Apply maximum cooling. Ensure the cooling utility is operating at its maximum capacity and lowest possible temperature.
-
Verify agitation. Confirm that the agitator is running at the correct speed to ensure proper mixing and heat transfer to the reactor walls.[7][10]
-
-
Plausible Root Causes & Long-Term Solutions:
-
Root Cause: The addition rate is too high for the reactor's heat removal capability.[5]
-
Solution: Reduce the addition rate. A thorough investigation using a reaction calorimeter is essential to determine the maximum safe addition rate based on the measured heat of reaction and the reactor's heat transfer coefficient.[11][12]
-
Root Cause: The cooling system is underperforming (e.g., higher-than-specified coolant temperature, low flow rate).
-
Solution: Audit the performance of the reactor's cooling jacket and associated utilities.
-
Root Cause: The overall heat transfer coefficient (U) is lower than assumed, possibly due to fouling on the reactor wall or changes in the reaction mixture's physical properties (viscosity).
-
Solution: Characterize the heat transfer properties of your specific system. If necessary, schedule reactor cleaning or consider a less viscous solvent system if process chemistry allows.
-
Scenario 2: The reagent addition was completed an hour ago with perfect temperature control. Now, the temperature is beginning to rise on its own, and the cooling system is struggling to keep it down.
-
Immediate Corrective Actions:
-
Treat this as a potential emergency. This situation is highly indicative of a dangerous accumulation of unreacted starting material.
-
Apply maximum emergency cooling.
-
Prepare the emergency quench system. If the temperature continues to rise and approaches the critical safety limit, execute the emergency quench procedure without delay.[3]
-
-
Plausible Root Causes & Long-Term Solutions:
-
Root Cause: This is a classic sign of reagent accumulation .[9] The reaction kinetics were too slow at the process temperature, so the cyclopropylboronic acid (or other limiting reagent) did not react as it was added. Now, a slight temperature increase is accelerating the reaction of the accumulated material, creating its own exotherm.
-
Solution: The process is not feed-controlled and is unsafe. The process parameters must be redesigned. Options include:
-
Increase the process temperature: Run the reaction at a higher temperature where the reaction rate is fast enough to consume the reagent as it is added. This must be balanced against potential side reactions or stability issues.
-
Drastically slow down the addition rate: Match the addition rate to the slow reaction kinetics. This may be economically unfeasible.
-
Use a more active catalyst: A different catalyst or ligand system might increase the reaction rate at the desired temperature.
-
-
Verification: Use Reaction Calorimetry (RC) to quantify the accumulation under different process conditions. The heat flow profile should closely mirror the addition profile; if the heat flow continues long after the feed has stopped, accumulation is occurring.[8]
-
Scenario 3: The reactor temperature and pressure are rising rapidly, and we are observing unexpected off-gassing.
-
Immediate Corrective Actions:
-
This is an emergency. Announce an emergency evacuation of the immediate area.
-
Do NOT attempt to manually override pressure relief systems. The pressure relief device (e.g., bursting disc or relief valve) is the last line of defense to prevent catastrophic reactor failure.[7][13]
-
If a remote "drown-out" or quench system is available and can be activated safely, execute it.[3]
-
-
Plausible Root Causes & Long-Term Solutions:
-
Root Cause: The reaction temperature has likely crossed a critical threshold, initiating a secondary, more energetic, and gas-producing decomposition reaction.[9] The Maximum Temperature of the Synthesis Reaction (MTSR) has exceeded the decomposition onset temperature (T_onset) of a component in the reactor.
-
Solution: A comprehensive thermal hazard assessment is mandatory before re-running this process.
-
Thermal Stability Screening: Use Differential Scanning Calorimetry (DSC) or a similar technique to determine the T_onset for all individual raw materials, intermediates, and the final reaction mixture.[5][14]
-
Re-evaluate the MTSR: Using reaction calorimetry data, calculate the worst-case temperature the reaction could reach in the event of a total cooling failure.[9][14]
-
Establish a Safety Margin: The process must be redesigned to ensure that the MTSR is significantly lower than the earliest measured T_onset. This can be achieved by reducing batch size, using a more dilute system, or implementing a semi-batch strategy with very low accumulation.[13]
-
-
Section 3: Essential Protocols & Methodologies
Adherence to systematic safety protocols is non-negotiable. Below are foundational workflows for assessing and managing thermal risk.
Protocol 1: Step-by-Step Thermal Hazard Assessment Workflow
This protocol outlines the minimum necessary steps to characterize the thermal risks of your cyclopropylthiophene synthesis before scale-up.
-
Literature & Data Review: Thoroughly search for any known safety information on your specific reaction or analogous transformations.
-
Component Stability Analysis (DSC):
-
Perform Differential Scanning Calorimetry (DSC) on each raw material, solvent, and the final product to identify decomposition onset temperatures (T_onset) and energies.
-
-
Reaction Calorimetry (RC):
-
Consequence Modeling:
-
Calculate the Adiabatic Temperature Rise (ΔT_ad) : This is the "worst-case" temperature increase if the entire reaction exotherm is released without any cooling.[7][9]
-
Formula: ΔT_ad = |ΔH_r| / (m * C_p)
-
-
Calculate the Maximum Temperature of the Synthesis Reaction (MTSR): This is the highest temperature the reaction could reach after a cooling failure, considering any accumulated reagents.[9][14]
-
-
Risk Classification (Stoessel Method):
-
Define Safe Operating Limits:
-
Based on the data, establish and document strict limits for process temperature, addition rates, and concentrations.
-
Protocol 2: Emergency Quenching Procedure Development
A quenching system is an active safety measure to stop a runaway reaction.
-
Quench Agent Selection:
-
Identify a reagent ("quencher") that reacts instantaneously and irreversibly with a key reactive species (e.g., the palladium catalyst or the boronic acid).
-
The quenching reaction itself should not be highly exothermic or produce hazardous gases.
-
Example: A strong ligand that deactivates the catalyst, or a proton source for the boronic acid.
-
-
Small-Scale Validation:
-
Test the effectiveness of the quench agent in the lab. Initiate the reaction and add the quencher to confirm that it immediately halts the exotherm.
-
-
System Design & Implementation:
-
The quench agent should be held in a "quench vessel" ready for immediate introduction into the reactor via pressure transfer.
-
The activation of the quench system should be straightforward and reliable, even under emergency conditions.
-
-
Standard Operating Procedure (SOP):
-
Write a clear, unambiguous SOP detailing the exact conditions under which the quench system must be activated (e.g., "If reactor temperature exceeds 80°C and is rising at >1°C/min").
-
Train all operators on this emergency procedure.
-
Section 4: Data Summaries & Visual Workflows
Data Tables
Table 1: Key Thermal Safety Parameters & Their Significance
| Parameter | Description | Significance for Safety |
| ΔH_r | Heat of Reaction (kJ/mol or J/g) | The total amount of energy released by the desired reaction. A higher value indicates more potential energy. |
| C_p | Specific Heat Capacity (J/g·K) | The amount of energy required to raise the temperature of the reaction mass. A higher C_p helps buffer temperature changes. |
| ΔT_ad | Adiabatic Temperature Rise (°C) | The theoretical temperature increase with no heat removal. A primary indicator of the reaction's potential severity.[9] |
| T_onset | Decomposition Onset Temp. (°C) | The temperature at which an undesired, often highly exothermic, decomposition reaction begins. Must be avoided.[14] |
| MTSR | Max. Temp. of Synthesis Reaction (°C) | The highest achievable temperature in case of cooling failure. Critically, the MTSR must be well below T_onset .[9] |
Table 2: The Scale-Up Challenge: Surface Area to Volume Ratio
| Reactor Diameter | Volume (Approx.) | Surface Area (Approx.) | SA/V Ratio | Heat Removal Efficiency |
| 10 cm (Lab) | 1 L | 0.05 m² | ~50 m⁻¹ | High |
| 50 cm (Pilot) | 50 L | 0.98 m² | ~20 m⁻¹ | Medium |
| 150 cm (Production) | 1500 L | 8.8 m² | ~6 m⁻¹ | Low |
Note: Assumes a cylindrical reactor with H=2D for illustrative purposes.
Visual Workflows (Graphviz)
References
- Vertex AI Search. (2024). Unlocking Efficiency: Overcoming Heat Transfer Challenges in Tubular Reactors. Medium.
- Practical approach to prediction and prevention of runaway reactions. (n.d.). International Journal of Science and Research (IJSR).
- Chen, J., et al. (2025). Review on loss prevention of chemical reaction thermal runaway: Principle and application. Journal of Loss Prevention in the Process Industries.
- Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions.
- Zeal. (2024). Runaway Chemical Reactions: Causes and Prevention.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4REZouKEJrS9s0eiTyzsWq6yO9uYdcKY7-3HSmcq7xDB2fvn6-194n4ay75z70M2mkTZ49un5UM_Xk00HrSQScV98IPv2B27MFOTItAcikwhkD4_49_qLIRwjCy8ATxW5APR6wVuYHK9Bo_5iE7Yze7WF8icmXDcjCx2UVOfP7Mg1NchJ7K8lIdT7hehH9Ddj4dBCQl4=]([Link]
Sources
- 1. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. Runaway Reaction - Chemical Engineering World [chemicalengineeringworld.com]
- 4. wjarr.com [wjarr.com]
- 5. fauske.com [fauske.com]
- 6. scale-up-of-a-batch-reactor - LearnChemE [learncheme.com]
- 7. amarequip.com [amarequip.com]
- 8. manufacturing.net [manufacturing.net]
- 9. mt.com [mt.com]
- 10. jinzongmachinery.com [jinzongmachinery.com]
- 11. mt.com [mt.com]
- 12. syrris.com [syrris.com]
- 13. process-technology-online.com [process-technology-online.com]
- 14. tsijournals.com [tsijournals.com]
Technical Support Center: Optimizing Solvent Systems for Reactions of 1-Bromo-2-cyclopropylethyne
Welcome to the technical support center for 1-Bromo-2-cyclopropylethyne. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing solvent systems for reactions involving this versatile and highly reactive building block. The unique combination of a strained cyclopropyl ring and a bromoalkyne functionality presents both synthetic opportunities and challenges, where solvent selection is paramount for achieving high yields and minimizing side reactions.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the fundamental properties of this compound to consider when selecting a solvent?
A1: Understanding the physicochemical properties of this compound is the first step in rational solvent selection. Its structure, featuring a small hydrocarbon ring and a halogenated alkyne, renders it a relatively non-polar, lipophilic molecule.
Key Considerations:
-
Solubility: Based on the "like dissolves like" principle, this compound is expected to be highly soluble in non-polar and weakly polar organic solvents. Its solubility will likely decrease in highly polar protic solvents like water or methanol.[3]
-
Reactivity: The C(sp)-Br bond is polarized and susceptible to nucleophilic attack and oxidative addition in metal-catalyzed reactions.[4] The molecule can also undergo elimination or isomerization under basic conditions.[5]
-
Stability: Bromoalkynes can be unstable, particularly in the presence of air, strong bases, or high temperatures.[6] Solvent choice can impact stability by influencing reaction rates and the solubility of potential catalysts or reagents that might promote decomposition.
Predicted Solubility Profile of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar Aliphatic | Hexanes, Heptane, Cyclohexane | Miscible | Both solute and solvent are non-polar hydrocarbons, leading to favorable van der Waals interactions.[3] |
| Non-Polar Aromatic | Toluene, Benzene, Xylenes | Miscible | Similar non-polar characteristics promote dissolution.[3] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | Ethers possess low polarity and effectively solvate the molecule. THF is a standard choice for Grignard reagent formation.[5] |
| Halogenated | Dichloromethane (DCM), Chloroform | Miscible | Similarities in polarity and the presence of halogen atoms enhance miscibility.[3] |
| Polar Aprotic | DMF, DMSO, Acetonitrile (MeCN) | Moderately to Highly Soluble | These solvents are excellent at dissolving a wide array of organic compounds and are common in coupling reactions.[3][7] |
| Polar Protic | Methanol, Ethanol, Water | Low to Sparingly Soluble | The non-polar nature of the molecule limits its solubility in highly polar, hydrogen-bonding solvents. |
Q2: My Sonogashira coupling reaction with this compound is giving a low yield. How can I troubleshoot the solvent system?
A2: The Sonogashira coupling is a cornerstone reaction for bromoalkynes, but its efficiency is highly dependent on the solvent.[4][7] The solvent must dissolve all components—the aryl halide, the alkyne, the palladium complex, the copper co-catalyst (if used), and the base—while facilitating the catalytic cycle.[7]
If you are experiencing low yields, the solvent may be causing one of several issues: catalyst deactivation, poor solubility of reactants, or promotion of side reactions.
Troubleshooting Steps & Solvent Optimization:
-
Assess Solubility: Ensure all your reagents, particularly your coupling partner and base, are soluble in the chosen solvent at the reaction temperature.
-
Evaluate Polarity: Polar aprotic solvents like DMF, DMA, and MeCN often give high yields in Sonogashira couplings.[7] It is hypothesized that their high electron-donating capacity facilitates alkyne deprotonation and promotes product dissociation from the palladium center.[7]
-
Consider the Base: The choice of base and solvent are interlinked. Amine bases like triethylamine (Et₃N) or diisopropylamine (DIPA) can often serve as both the base and a co-solvent.[8] If using an inorganic base (e.g., K₂CO₃, Cs₂CO₃), a more polar solvent like DMF or NMP may be necessary to ensure its solubility.
-
Catalyst Stability: Catalyst decomposition into palladium black is a common failure mode.[9] This can sometimes be solvent-dependent; for instance, THF has been noted to promote palladium black formation in some systems.[9] If you observe this, consider switching to a different solvent like DMF or using more robust ligands.
Solvent Effects on a Model Sonogashira Coupling
| Entry | Solvent | Typical Yield (%) | Key Characteristics |
| 1 | DMF | 96 | High boiling point, excellent dissolving power, electron-donating.[7] |
| 2 | DMSO | 89 | Highly polar aprotic, good for dissolving a wide range of substrates.[7] |
| 3 | Acetonitrile (MeCN) | 84 | Polar aprotic, lower boiling point than DMF. |
| 4 | THF | 81 | Common ethereal solvent, but can sometimes promote catalyst decomposition.[7][9] |
| 5 | Triethylamine (Et₃N) | 67 | Can act as both base and solvent. Good for substrates soluble in it.[7][8] |
| 6 | Toluene | 33 | Non-polar, may be suitable for non-polar substrates but often less effective than polar aprotic options.[7] |
Yields are illustrative based on representative literature and will vary based on specific substrates and conditions.[7]
Troubleshooting Workflow: Low-Yield Sonogashira Coupling
Caption: Troubleshooting decision tree for Sonogashira coupling.
Q3: I'm observing significant byproduct formation (isomerization, elimination). What solvent conditions should I avoid?
A3: this compound, as a propargylic-type bromide, is susceptible to side reactions, particularly under basic conditions.[5] The two most common side pathways are isomerization to an allenic bromide and elimination of HBr.
-
Isomerization to Allenic Bromides: This rearrangement can occur under basic or even neutral conditions and is often favored by higher temperatures.[5]
-
Elimination Reactions: Strong or sterically hindered bases can promote the elimination of HBr to form enynes. Low polarity solvents can favor elimination over substitution.[5][10]
To minimize these side reactions:
-
Avoid Strongly Basic Conditions Where Possible: If your reaction requires a base, use the mildest base that is effective.
-
Favor Polar Aprotic Solvents: Solvents like DMF, acetone, or acetonitrile can favor SN2-type pathways over elimination.[5][11] Polar aprotic solvents stabilize the transition state of SN2 reactions, increasing their rate relative to competing pathways.[11]
-
Maintain Low Temperatures: Isomerization and elimination are often accelerated by heat. Running the reaction at the lowest possible temperature can significantly suppress these side reactions.[5]
Solvent Polarity and Reaction Pathways
Caption: Influence of solvent on reaction pathways.
Experimental Protocols
Protocol 1: General Procedure for a Solvent-Optimized Sonogashira Coupling
This protocol provides a starting point for the coupling of this compound with a generic terminal alkyne.
Materials:
-
This compound (1.0 eq.)
-
Terminal alkyne (1.2 eq.)
-
Pd(PPh₃)₂Cl₂ (0.02 eq.)
-
Copper(I) Iodide (CuI) (0.04 eq.)
-
Triethylamine (Et₃N)
-
Toluene (or DMF for polar substrates)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(PPh₃)₂Cl₂ and CuI.
-
Reagent Addition: Add this compound and the terminal alkyne.
-
Solvent Addition & Degassing: Add a 4:1 mixture of Toluene:Et₃N (or DMF if needed for solubility). The solvent mixture must be rigorously degassed beforehand. A common method is the "freeze-pump-thaw" technique:
-
Freeze the solvent mixture using liquid nitrogen.
-
Evacuate the flask under high vacuum.
-
Thaw the mixture, allowing dissolved gases to bubble out.
-
Repeat this cycle three times.
-
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) as required. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl to remove the copper catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Experimental Determination of Solubility
Since precise solubility data for this compound is not widely published, this isothermal shake-flask method can be used to obtain quantitative values.[3]
Procedure:
-
Preparation of Saturated Solution: In a sealed vial, add an excess amount of this compound to a known volume (e.g., 2.0 mL) of the desired organic solvent. The excess solid/liquid ensures saturation.
-
Equilibration: Vigorously stir or shake the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed at the same constant temperature until the undissolved solute has completely settled.
-
Sampling: Carefully withdraw a known volume of the clear, saturated supernatant using a volumetric pipette. Be cautious not to disturb the settled excess solute.
-
Quantification: Transfer the aliquot to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or under vacuum. Reweigh the vial containing the non-volatile solute residue.
-
Calculation: The solubility can be calculated in g/L or mol/L using the mass of the residue and the volume of the aliquot taken.
References
- MySkinRecipes. This compound. [Link]
- Frontier, A. How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
- ResearchGate.
- Panda, S. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- The Organic Chemistry Tutor. Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube. [Link]
- Organic Syntheses. ORG SYN. CV 11, 436. [Link]
- Frontier, A. How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
- ACS Publications. Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis | Accounts of Chemical Research. [Link]
- Unacademy. Haloalkanes and Haloarenes. [Link]
- ResearchGate. What is the best procedure for Sonogashira coupling?. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. books.lucp.net [books.lucp.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. unacademy.com [unacademy.com]
- 11. youtube.com [youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Confirmation of 1-Bromo-2-cyclopropylethyne: An Orthogonal Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug development, the purity of starting materials and reactive intermediates is not merely a matter of quality control; it is a fundamental prerequisite for reproducible, safe, and efficient chemical transformations. 1-Bromo-2-cyclopropylethyne, a versatile building block, is no exception. Its unique strained cyclopropyl ring and reactive bromoalkyne moiety make it a valuable synthon, but also susceptible to containing process-related impurities such as isomers, residual starting materials, or solvents. These impurities can have profound, often detrimental, effects on subsequent reaction pathways, catalyst performance, and final product profiles.
This guide eschews a simplistic, one-size-fits-all protocol. Instead, we present a holistic, orthogonal analytical strategy for the comprehensive purity assessment of this compound. As a Senior Application Scientist, my objective is to not only detail the "how" but to elucidate the "why"—the scientific rationale behind selecting a complementary suite of techniques to build an unassailable, data-driven case for the purity of this critical reagent. We will explore how combining chromatographic, spectroscopic, and elemental analysis provides a self-validating system, ensuring the highest degree of confidence in your research and development pipeline.
The Orthogonal Strategy: A Multi-Faceted View of Purity
No single analytical technique can provide a complete picture of a compound's purity. Each method has inherent strengths and blind spots. An orthogonal approach, leveraging techniques with different separation and detection principles, is the cornerstone of robust analytical science. It minimizes the risk of co-eluting impurities, undetected non-volatile residues, or inorganic contaminants going unnoticed. Our strategy integrates Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis (EA).
Caption: Integrated workflow for the purity assessment of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Components
Expertise & Experience: GC-MS is the frontline technique for analyzing volatile and semi-volatile compounds.[1] For this compound, its volatility makes it an ideal candidate for GC analysis. The primary rationale for employing GC-MS is its exceptional separatory power, which can resolve closely related isomers or residual volatile reagents from the main analyte peak. The mass spectrometer provides definitive identification of these separated components, moving beyond simple detection to characterization.[2]
Trustworthiness: The method's validity is established by analyzing a blank (solvent injection) to ensure no system contamination, followed by the sample analysis. Peak identification is confirmed by comparing mass spectra against established libraries (e.g., NIST) and known fragmentation patterns. Purity is often estimated based on the relative peak area, which, while useful, is not an absolute measure and should be corroborated by a quantitative method like qNMR.
Comparative Purity Analysis by GC-MS
| Compound | Retention Time (min) | High-Purity Sample (Area %) | Sample with Impurities (Area %) | Identification (via MS) |
| Cyclopropylacetylene | 4.85 | Not Detected | 1.8 | Starting Material |
| This compound | 7.21 | 99.8 | 96.5 | Product |
| Isomeric Dibromide | 9.54 | 0.2 | 1.7 | Byproduct |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Accurately prepare a ~1 mg/mL solution of this compound in a high-purity volatile solvent such as hexane or ethyl acetate.
-
Instrumentation: Utilize a GC system equipped with a low-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) coupled to a mass spectrometer.
-
GC Method:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Injection Volume: 1 µL with a 20:1 split ratio.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: 35-350 m/z.
-
-
Data Analysis: Integrate all peaks in the resulting total ion chromatogram. Calculate the relative purity by dividing the peak area of this compound by the total area of all peaks. Identify impurity peaks by analyzing their mass spectra.
Quantitative NMR (qNMR) Spectroscopy: The Gold Standard for Absolute Purity
Expertise & Experience: While standard ¹H and ¹³C NMR are indispensable for structural confirmation, quantitative NMR (qNMR) elevates the technique to a primary analytical method for purity determination.[3][4] The core principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[3] By co-dissolving a precisely weighed sample with a precisely weighed, high-purity internal standard, one can calculate the absolute purity (%w/w) of the analyte without requiring a certified reference material of the analyte itself.[5] This is a profound advantage, especially for novel or specialized reagents where such standards are unavailable.
Trustworthiness: The self-validating nature of qNMR lies in careful experimental design. The chosen internal standard must have signals that are well-resolved from the analyte signals, be stable, non-volatile, and have a known purity. Furthermore, acquisition parameters must be set to ensure full relaxation of all protons being integrated (a long relaxation delay, D1, is critical), guaranteeing a linear response. The Journal of Medicinal Chemistry, among others, accepts qNMR as a valid method for purity determination alongside HPLC and elemental analysis.[6]
Comparative Purity Data: GC-MS vs. qNMR
| Analytical Method | Purity of Sample A | Purity of Sample B |
| GC-MS (Area %) | 99.8% | 96.5% |
| qNMR (% w/w) | 99.5% | 95.2% |
Note the slight discrepancy, which is common. GC-MS area percent can be skewed by differences in detector response (e.g., Flame Ionization Detector - FID) for different molecules. qNMR provides a more accurate, mass-based purity value.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Selection of Internal Standard: Choose a high-purity (>99.9%), stable, non-volatile standard with simple, sharp peaks that do not overlap with the analyte. Maleic anhydride or 1,3,5-trimethoxybenzene are excellent candidates.
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 5-10 mg of the chosen internal standard into the same vial.
-
Dissolve both components in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.
-
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for optimal signal dispersion.
-
¹H NMR Acquisition (Quantitative Parameters):
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): ≥ 30 seconds. This is crucial and should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being quantified in both the analyte and the standard.
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Scans: 8 to 16, to achieve a good signal-to-noise ratio.
-
-
Data Processing & Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Carefully integrate a well-resolved, non-overlapping signal from the analyte (e.g., the methine proton of the cyclopropyl group) and a signal from the internal standard.
-
Calculate the purity using the following formula[3]: Purity (%w/w) = (Ia / Istd) * (Nstd / Na) * (Ma / Mstd) * (mstd / ma) * Pstd Where:
-
I : Integral value
-
N : Number of protons for the integrated signal
-
M : Molar mass
-
m : Mass
-
P : Purity of the standard
-
Subscripts 'a ' and 'std ' refer to the analyte and standard, respectively.
-
-
Caption: Decision tree for selecting primary purity analysis techniques.
FTIR and Elemental Analysis: Foundational Identity and Composition Checks
While GC-MS and qNMR provide quantitative and impurity-specific data, FTIR and Elemental Analysis serve as fundamental, complementary checks of identity and bulk composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid, non-destructive technique that confirms the presence of key functional groups by identifying their characteristic vibrational frequencies.[7] For this compound, we are looking for two key signals: the carbon-carbon triple bond (C≡C) stretch and the carbon-bromine (C-Br) stretch. Their presence, and the absence of other significant peaks (like a broad O-H stretch around 3300 cm⁻¹ which would indicate alcohol contamination), provides strong evidence of the compound's structural integrity.
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected Intensity | Rationale |
| C-H (cyclopropyl) | ~3080 | Medium | C-H stretch in a strained ring system.[8] |
| C≡C (alkyne) | ~2250 - 2100 | Weak to Medium | Confirms the alkyne moiety.[9] |
| C-Br (bromoalkane) | ~690 - 515 | Strong | Confirms the presence of the bromine atom.[10] |
Elemental Analysis (EA)
Expertise & Experience: Elemental analysis by combustion is one of the most fundamental techniques for verifying the empirical formula of a pure organic compound.[11] It provides the mass percentages of carbon and hydrogen. Bromine content can be determined by complementary methods. The experimental results are compared against the theoretical values calculated from the molecular formula (C₅H₅Br). A close match (typically within ±0.4%) is considered strong evidence of high purity and is a publication requirement for many chemistry journals.[12][13] Any significant deviation points to the presence of impurities that alter the overall elemental composition.
| Element | Theoretical % | Experimental Result % | Deviation |
| Carbon (C) | 41.42 | 41.35 | -0.07 |
| Hydrogen (H) | 3.45 | 3.48 | +0.03 |
Conclusion: A Synthesis of Evidence
The orthogonal approach detailed here provides the highest degree of confidence:
-
GC-MS acts as the primary tool for separating and identifying volatile impurities.
-
Quantitative NMR (qNMR) delivers a highly accurate, absolute purity value (%w/w), serving as the quantitative anchor for the analysis.
-
FTIR Spectroscopy offers rapid confirmation of the required functional groups.
-
Elemental Analysis provides a fundamental check of the bulk elemental composition, corroborating the findings of the other techniques.
By integrating the data from these complementary methods, researchers, scientists, and drug development professionals can build a comprehensive and defensible purity profile, ensuring the integrity of their synthetic work and the reliability of their results. This self-validating system is not just good practice; it is essential for the advancement of high-quality chemical science.
References
- Emery Pharma. A Guide to Quantitative NMR (qNMR).
- Figueroa, J. S. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 94(10), 1535-1539.
- National Metrology Institute of Japan. Quantitative NMR. Organic Primary Standards Group.
- ResearchGate. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment.
- Davies, S. R., et al. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry, 407(11), 3103-3113.
- Aakash Institute. Distinguishing Test of Terminal and Non-Terminal Alkynes.
- U.S. Food & Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- PharmTech. (2025). Analytical Method Development and Validation in Pharmaceuticals.
- Journal of Pharmaceutical and Biomedical Analysis. (2025). Core components of analytical method validation for small molecules-an overview.
- Quora. (2024). What are the identification tests of 1-alkynes?.
- ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods.
- Mitolab. (2024). Understanding Grades of Purity: USP, BP, and More.
- Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables.
- Smithers. A Brief Guide to GC-MS Analysis Services.
- ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization.
- National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis.
- Kandioller, W., et al. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(2), 412-416.
- Dr. De-Buhr's Chemistry Essentials. (2020). Empirical formula and elemental analysis | A-level Chemistry | Year 1. YouTube.
- Zhang, X. (n.d.). FTIR Spectrum.
- Chemistry By Adil. (2024). Test for Terminal alkynes. YouTube.
- GfK, et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9219-9219.
- National Center for Biotechnology Information. (n.d.). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods.
- ACS Publications. (2018). Visible-Light-Promoted Oxidative Amidation of Bromoalkynes with Anilines: An Approach to α-Ketoamides. Organic Letters.
- Defense Technical Information Center. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES.
- Professor Dave Explains. (2015). Elemental Analysis: Empirical and Molecular Formulas. YouTube.
- National Center for Biotechnology Information. (2024). One-Pot Synthesis of Terminal Alkynes from Alkenes.
- Ţucureanu, V., et al. (2016). FTIR Spectroscopy for Carbon Family Study. Critical Reviews in Analytical Chemistry, 46(6), 502-520.
- Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups.
- National Center for Biotechnology Information. (2022). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents.
- Spectroscopy Online. (2023). Halogenated Organic Compounds.
- LCGC International. (n.d.). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones.
- ACS Publications. (2018). Visible-Light-Promoted Oxidative Amidation of Bromoalkynes with Anilines: An Approach to α-Ketoamides. Organic Letters.
- ResearchGate. (n.d.). Scope with regard to linear 1‐bromoalkynes and coupling...
- Wiley. Techniques in Analytical Chemistry.
- ACS Publications. (2025). Breaking the Energy Linear Relationships between C C and C C Bonds over Porous Intermetallic Pd2Ga Metallene Boosting Alkynol Semihydrogenation.
- EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia.
- EDQM & USP. (2023). Joint EDQM USP Secondary standards Considerations in traceability to pharmacopoeial standards.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. smithers.com [smithers.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 5. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FTIR Spectroscopy for Carbon Family Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
A Comparative Guide to the Reactivity of 1-Bromo-2-cyclopropylethyne and 1-Iodo-2-cyclopropylethyne
In the landscape of modern synthetic chemistry, haloalkynes serve as versatile building blocks, particularly in the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials. Among these, derivatives of cyclopropylethyne are of particular interest due to the unique electronic and steric properties imparted by the cyclopropyl group. This guide provides an in-depth comparison of the reactivity of two key analogues: 1-Bromo-2-cyclopropylethyne and 1-Iodo-2-cyclopropylethyne, offering experimental insights for researchers, scientists, and drug development professionals.
Mechanistic Underpinnings of Reactivity
The reactivity of haloalkynes is primarily governed by the nature of the carbon-halogen (C-X) bond. Several factors dictate the propensity of this bond to break and for the alkyne to participate in reactions such as cross-coupling and nucleophilic substitution.
-
Carbon-Halogen Bond Strength: The fundamental difference between the bromo- and iodo-alkynes lies in the strength of their respective C-X bonds. The carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-bromine (C-Br) bond.[1][2] Approximate bond dissociation energies (BDEs) illustrate this clearly:
-
C-I: ~213-228 kJ/mol[2][3] This lower bond energy for the C-I bond means that less energy is required to cleave it, rendering 1-iodo-2-cyclopropylethyne intrinsically more reactive in transformations where C-X bond cleavage is the rate-determining step, such as in many transition-metal-catalyzed cross-coupling reactions.[4]
-
Leaving Group Ability: In nucleophilic substitution reactions, the facility with which the halide departs is crucial. The iodide ion (I⁻) is a superior leaving group compared to the bromide ion (Br⁻) due to its larger size, greater polarizability, and the lower basicity of its conjugate acid (HI vs. HBr). This trend generally leads to faster reaction rates for alkyl iodides compared to alkyl bromides in substitution reactions.[1]
-
Influence of the Cyclopropyl Group: The adjacent cyclopropyl ring influences the electronic nature of the alkyne. Its "pi-character" can stabilize adjacent positive charges or radical intermediates that may form during a reaction, potentially modulating the reactivity profiles of both the bromo and iodo derivatives.
Comparative Reactivity in Key Cross-Coupling Reactions
Cross-coupling reactions are the cornerstone of modern synthetic chemistry for creating carbon-carbon bonds. The performance of our two subject compounds is compared in two of the most relevant transformations for haloalkynes.
The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for synthesizing conjugated enynes and arylalkynes.[5][6] When applied to haloalkynes, the roles are reversed: the haloalkyne acts as the electrophile.
General Reactivity Trend: In Sonogashira couplings, the reactivity of the halide partner follows the order: I > Br > Cl.[5][7] Consequently, 1-Iodo-2-cyclopropylethyne is expected to react more readily than its bromo counterpart. This allows for milder reaction conditions, such as lower temperatures and reduced catalyst loadings, which can be critical for the synthesis of sensitive or complex molecules.[5]
| Feature | 1-Iodo-2-cyclopropylethyne | This compound | Rationale & Citation |
| Typical Reaction Temp. | Room Temperature to 40 °C | 50 °C to 80 °C | The weaker C-I bond allows for oxidative addition to the Pd(0) catalyst at lower temperatures.[5][7] |
| Catalyst Loading | Lower (e.g., 1-2 mol% Pd) | Higher (e.g., 3-5 mol% Pd) | Higher reactivity of the iodide requires less catalytic turnover to achieve completion. |
| Reaction Time | Generally shorter | Generally longer | Faster oxidative addition and overall catalytic cycle lead to quicker consumption of starting materials. |
| Side Reactions | Lower incidence of Glaser coupling | Higher potential for Glaser homocoupling of the terminal alkyne partner, especially at elevated temperatures. | Milder conditions for the iodoalkyne minimize side reactions. |
The Cadiot-Chodkiewicz coupling is a selective copper-catalyzed reaction that couples a terminal alkyne with a 1-haloalkyne to form an unsymmetrical 1,3-diyne.[8][9] This reaction is highly valuable for the synthesis of polyynes, which are prevalent in many natural products.[10]
General Reactivity Trend: While both bromo- and iodoalkynes are competent substrates, bromoalkynes are very commonly used in this reaction.[8][11] The reaction mechanism involves the formation of a copper(I) acetylide from the terminal alkyne, which then reacts with the haloalkyne.[9][12] The greater electrophilicity and reactivity of the iodoalkyne can sometimes lead to faster reaction rates, but also potentially more side reactions if conditions are not carefully controlled.
| Feature | 1-Iodo-2-cyclopropylethyne | This compound | Rationale & Citation |
| Reaction Rate | Generally faster | Generally slower | The more facile cleavage of the C-I bond leads to a faster turnover in the catalytic cycle. |
| Selectivity | Potentially lower; risk of side reactions | High selectivity is often reported | The high reactivity of iodoalkynes may lead to undesired pathways if not optimized. Bromoalkynes often provide a good balance of reactivity and selectivity.[10][11] |
| Substrate Availability | Often synthesized from the corresponding terminal alkyne. | Can be synthesized in situ from dibromoolefins or via other standard methods.[10] | Bromoalkynes are common and readily accessible starting materials for this coupling.[8] |
Nucleophilic Substitution
In nucleophilic substitution reactions, a nucleophile replaces the halogen atom. The rate of these reactions is highly dependent on the strength of the C-X bond and the stability of the leaving group.[2][4]
General Reactivity Trend: The reactivity for nucleophilic substitution follows the order I > Br > Cl > F.[1][13] This is a direct consequence of the C-X bond strength and leaving group ability.[1] Therefore, 1-Iodo-2-cyclopropylethyne will undergo nucleophilic substitution significantly faster than this compound with common nucleophiles like amines, cyanides, or hydroxides.[1][4][14]
Experimental Protocols
To provide a practical context, here are representative, detailed protocols for a Sonogashira coupling reaction.
-
Objective: To couple 1-Iodo-2-cyclopropylethyne with phenylacetylene.
-
Setup: All glassware should be oven-dried and the reaction performed under an inert atmosphere (e.g., Nitrogen or Argon).
Caption: Experimental setup for Sonogashira coupling.
-
Procedure:
-
To a Schlenk flask, add Pd(PPh₃)₄ (0.02 eq) and CuI (0.03 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add 1-Iodo-2-cyclopropylethyne (1.0 eq) followed by a solvent mixture of degassed THF and triethylamine (2:1 ratio).
-
Add phenylacetylene (1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether, dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Objective: To couple this compound with phenylacetylene.
-
Procedure:
-
Follow steps 1-3 from Protocol 1, but use Pd(PPh₃)₄ (0.04 eq) and CuI (0.05 eq).
-
Add this compound (1.0 eq) and the THF/triethylamine solvent.
-
Add phenylacetylene (1.2 eq) dropwise.
-
Heat the reaction mixture to 60 °C and stir for 12-18 hours, monitoring by TLC.
-
Follow steps 6-8 from Protocol 1 for workup and purification.
-
The necessity of heating and longer reaction times for the bromo-alkyne highlights its lower reactivity compared to the iodo-alkyne.
Discussion and Strategic Recommendations
The choice between this compound and 1-Iodo-2-cyclopropylethyne is a strategic one based on the specific synthetic challenge.
Caption: Decision logic for selecting the appropriate haloalkyne.
-
Choose 1-Iodo-2-cyclopropylethyne when:
-
High reactivity is paramount: For sluggish coupling partners or when rapid reaction completion is needed.
-
Mild conditions are required: To protect sensitive functional groups elsewhere in the molecule.
-
Selectivity in the presence of other halides is desired: It's possible to selectively react an iodoalkyne in the presence of a bromo- or chloro- functionality on the same molecule.
-
-
Choose this compound when:
-
Cost and stability are concerns: Bromo-derivatives are often more stable and less expensive than their iodo counterparts.
-
Moderate, controlled reactivity is sufficient: For straightforward couplings where forcing conditions are not detrimental.
-
The specific protocol demands it: Some well-established procedures, particularly in Cadiot-Chodkiewicz couplings, are optimized for bromoalkynes.[11]
-
Conclusion
References
- Chemistry LibreTexts. (2015). 6.2: Nucleophilic Substitution. [Link]
- ChemistryViews. (2023). Cadiot–Chodkiewicz Reactions Made Air-Tolerant. [Link]
- Organic Chemistry Portal. Cadiot-Chodkiewicz Coupling. [Link]
- Wikipedia. Cadiot–Chodkiewicz coupling. [Link]
- Physics & Maths Tutor. HALOALKANES (HALOGENOALKANES). [Link]
- Wikipedia. Sonogashira coupling. [Link]
- Chemguide.
- Knutson, P. C., Fredericks, H. E., & Ferreira, E. M. (2018). Synthesis of 1,3-Diynes via Cadiot–Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes. PubMed Central. [Link]
- Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions.
- Stubbings, J. Halogenalkanes and nucleophilic substitution. [Link]
- CK-12 Foundation. Nucleophilic Substitution Reactions - Haloalkanes. [Link]
- Chemeurope.com. Cadiot-Chodkiewicz coupling. [Link]
- Quora. What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. quora.com [quora.com]
- 4. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Cadiot-Chodkiewicz Coupling [organic-chemistry.org]
- 9. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 10. Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cadiot–Chodkiewicz Reactions Made Air-Tolerant - ChemistryViews [chemistryviews.org]
- 12. Cadiot-Chodkiewicz_coupling [chemeurope.com]
- 13. science-revision.co.uk [science-revision.co.uk]
- 14. CK12-Foundation [flexbooks.ck12.org]
A Comparative Guide to the Reactivity of Aliphatic vs. Aromatic Bromoalkynes in Organic Synthesis
For researchers and professionals in drug development, the selection of appropriate building blocks is paramount to synthetic efficiency and success. Bromoalkynes, featuring a unique combination of a reactive carbon-bromine bond and a versatile alkyne moiety, are powerful tools for constructing molecular complexity.[1] However, the nature of the substituent attached to the alkyne—whether an aliphatic chain or an aromatic ring—profoundly influences its reactivity profile. This guide provides an in-depth comparison of aliphatic and aromatic bromoalkynes, supported by experimental data, to inform strategic decisions in synthesis design.
Foundational Principles: Electronic and Steric Effects
The divergent reactivity of aliphatic and aromatic bromoalkynes stems from fundamental differences in their electronic and steric properties. Understanding these principles is key to predicting their behavior in chemical transformations.
Electronic Landscape
The substituent directly modulates the electron density of the carbon-carbon triple bond and the polarity of the C-Br bond.
-
Aliphatic Bromoalkynes: Alkyl groups are classic electron-donating groups (EDGs) through an inductive effect (+I). They push electron density towards the alkyne, making the triple bond more electron-rich. This increased nucleophilicity can influence its role in certain cycloadditions and its interaction with metal catalysts.
-
Aromatic Bromoalkynes: An aryl group exerts a dual electronic influence. It is electron-withdrawing through induction (-I) due to the higher s-character of its sp² carbons, but it can also participate in resonance (conjugation). Overall, the aryl group tends to decrease the electron density of the alkyne, rendering it more electrophilic compared to its aliphatic counterpart.[2] This electron deficiency is a critical factor in many pericyclic reactions.
Caption: Electronic influence of aliphatic vs. aromatic substituents.
Steric Considerations
Steric hindrance refers to the spatial bulk of a group, which can impede the approach of reagents to a reactive center.[3][4]
-
Aliphatic Groups: The steric profile of aliphatic groups can vary significantly, from a small methyl group to a bulky tert-butyl group. Linear alkyl chains generally present minimal steric hindrance.
-
Aromatic Groups: A phenyl group is significantly bulkier than a linear alkyl chain. Ortho-substituents on the aromatic ring can further increase this steric shield, potentially slowing down reactions that require catalyst coordination or backside attack near the alkyne.[5][6]
Comparative Reactivity in Cross-Coupling Reactions
1-Bromoalkynes are valuable electrophiles in a variety of cross-coupling reactions, particularly those catalyzed by copper.[7] In these reactions, the bromoalkyne couples with an organometallic nucleophile.
A prime example is the copper(I)-catalyzed coupling of 1-bromoalkynes with organozinc reagents.[7] The reaction proceeds via a proposed mechanism involving the formation of a copper acetylide intermediate, which then undergoes transmetalation with the organozinc species, followed by reductive elimination to yield the coupled product.
Caption: Proposed mechanism for Cu(I)-catalyzed bromoalkyne coupling.
Experimental Data: Aliphatic vs. Aromatic Substrate Performance
Data from a study on the coupling of 1-bromoalkynes with N-heterocyclic organozinc reagents provides a direct comparison of yields.[7] The results clearly show that under identical conditions, the aliphatic bromoalkyne provides a higher yield than its aromatic counterpart.
| Substrate Type | Bromoalkyne Structure | Product | Yield (%) |
| Aliphatic | 1-Bromo-1-heptyne | 1-(N,N-dimethylamino)-2-(2-heptynyl)-2a-,3,4,5,6-pentahydropyridine | 81%[7] |
| Aromatic | (Bromoethynyl)benzene | 1-(N,N-dimethylamino)-2-(3-phenyl-2-propynyl)-2a-3,4,5,6-pentahydropyridine | 72%[7] |
Causality Behind the Data: The lower yield for the aromatic substrate can be attributed to a combination of factors. The electron-withdrawing nature of the phenyl group makes the starting bromoalkyne less reactive towards the initial oxidative addition with the Cu(I) catalyst. Additionally, the increased steric bulk of the phenyl group may hinder the approach of the organozinc reagent during the transmetalation step.
Comparative Reactivity in Cycloaddition Reactions
Cycloaddition reactions are powerful methods for forming cyclic compounds.[8] The reactivity of an alkyne in these reactions is heavily dependent on its electronic properties.
-
[3+2] Dipolar Cycloadditions: This class of reactions, which includes the well-known copper-catalyzed azide-alkyne cycloaddition ("click" chemistry), involves the reaction of a 1,3-dipole with a dipolarophile (the alkyne).[9]
-
[4+2] Diels-Alder Cycloadditions: In these reactions, a conjugated diene reacts with a dienophile (the alkyne).
In both cases, for a normal-electron-demand reaction, an electron-poor alkyne is more reactive.[10] Therefore, aromatic bromoalkynes are generally more reactive dienophiles and dipolarophiles than aliphatic bromoalkynes. The electron-withdrawing phenyl group lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), facilitating a more favorable interaction with the Highest Occupied Molecular Orbital (HOMO) of the reaction partner (the azide or diene).[11]
Caption: FMO analysis of azide-alkyne cycloaddition reactivity.
Experimental Protocols and Strategic Synthesis
The utility of any reagent is defined by its accessibility and the reliability of the protocols for its use.
Protocol: Synthesis of 1-Bromoalkynes
A common and efficient method for synthesizing 1-bromoalkynes is the reaction of a terminal alkyne with N-bromosuccinimide (NBS) catalyzed by silver nitrate (AgNO₃).[7][12]
Step-by-Step Methodology:
-
Setup: To a round-bottomed flask equipped with a magnetic stir bar, add the terminal alkyne (1.0 eq) and acetone.
-
Catalyst Addition: Add silver nitrate (0.1 eq) to the solution.
-
Bromination: With vigorous stirring, add N-bromosuccinimide (1.1 eq) in portions. The reaction is often exothermic and should be monitored.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring completion by TLC.
-
Workup: Upon completion, dilute the mixture with pentane and filter to remove solids. The filtrate is then concentrated under reduced pressure to yield the crude 1-bromoalkyne, which can be purified by column chromatography or distillation.
Workflow: Choosing the Right Bromoalkyne
The choice between an aliphatic and aromatic bromoalkyne should be a strategic one, based on the desired transformation.
Caption: Decision workflow for selecting a bromoalkyne substrate.
Conclusion
While both aliphatic and aromatic bromoalkynes are indispensable synthetic intermediates, their reactivity is not interchangeable.
-
Aliphatic bromoalkynes often exhibit superior performance in copper-catalyzed cross-coupling reactions where steric accessibility and the electronics of the C-Br bond are dominant.
-
Aromatic bromoalkynes excel in cycloaddition reactions where the electron-deficient nature of the alkyne is the primary driver of reactivity.
By understanding the underlying electronic and steric principles, researchers can harness the distinct chemical personalities of these building blocks to design more efficient, predictable, and successful synthetic routes in the development of novel therapeutics and materials.
References
- Chen, J., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900.
- Cornelissen, L., Lefrancq, M., & Riant, O. (2021). Copper-Catalyzed Cross-Coupling of Vinylsiloxanes with Bromoalkynes: Synthesis of Enynes. Organic Letters, 23(15), 5919–5923.
- Pye, E. A., & Biscoe, M. R. (2022). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. Molecules, 27(14), 4586.
- Liang, Z., et al. (2014). Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis. Accounts of Chemical Research, 47(8), 2584–2597.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Bromo-Alkyne Compounds in Modern Organic Synthesis.
- Organic Chemistry Portal. (n.d.). Akynyl bromide synthesis by bromination or substitution.
- Chemistry LibreTexts. (2021). 11.3: Cycloaddition Reactions of Alkynes.
- Wikipedia. (n.d.). Sonogashira coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- ChemTalk. (n.d.). Steric Hindrance.
- Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.
- Wikipedia. (n.d.). Cycloaddition.
- De Vleeschouwer, F., et al. (2017). The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations. Physical Chemistry Chemical Physics, 19(2), 1032-1040.
- Chemistry LibreTexts. (2023). Electrophilic Addition Reactions of Alkynes.
- Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions.
- Wikipedia. (n.d.). Electronic effect.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Electronic effect - Wikipedia [en.wikipedia.org]
- 3. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cycloaddition - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Efficacy of Palladium Catalysts for 1-Bromo-2-cyclopropylethyne Coupling Reactions
Introduction: The Synthetic Value of Cyclopropylethynes
In the landscape of modern organic synthesis, particularly within drug development and materials science, the cyclopropylacetylene moiety is a highly prized structural motif. Its inherent ring strain and unique electronic properties offer a gateway to complex molecular architectures. 1-Bromo-2-cyclopropylethyne serves as a versatile and reactive building block for introducing this group. The key to unlocking its synthetic potential lies in the strategic application of palladium-catalyzed cross-coupling reactions, a class of transformations so fundamental they were recognized with the 2010 Nobel Prize in Chemistry.[1][2]
This guide provides a comparative analysis of various palladium catalyst systems for the coupling of this compound and its analogs. Due to a scarcity of published data for this specific bromoalkyne, this comparison draws upon established experimental data from structurally similar 1-bromoalkynes to provide actionable insights for researchers.[3] We will delve into the causality behind experimental choices, present comparative data, and provide robust, self-validating protocols to guide your synthetic endeavors.
Pillar 1: The Unified Mechanism of Palladium-Catalyzed Cross-Coupling
At the heart of Sonogashira, Suzuki, Stille, and Heck reactions is a common, elegant catalytic cycle.[1][4] Understanding this cycle is paramount to rational catalyst selection and reaction optimization. The process is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst complex reacting with the organohalide (R¹-X), in our case, this compound. The palladium atom inserts itself into the carbon-bromine bond, becoming a Pd(II) species. This is often the rate-determining step, and its efficiency is heavily influenced by the electron density of the palladium center.[4]
-
Transmetalation : The organometallic coupling partner (e.g., an organoboron in Suzuki, organotin in Stille, or a copper acetylide in Sonogashira) exchanges its organic group (R²) with the halide on the palladium complex.[5][6][7]
-
Reductive Elimination : The two organic groups (R¹ and R²) on the palladium center couple and are expelled as the final product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][4]
The ligand's role is not passive; it is a critical modulator of the catalyst's performance. Sterically bulky, electron-donating ligands, such as trialkylphosphines or N-heterocyclic carbenes (NHCs), increase the electron density on the palladium atom, which can accelerate the initial oxidative addition step.[8][9] Furthermore, steric bulk can facilitate the final reductive elimination step, preventing catalyst decomposition and improving turnover.[4][8]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Pillar 2: Comparative Efficacy in Key Coupling Reactions
The choice of coupling reaction—Sonogashira, Suzuki, or Stille—depends on the desired final product and the availability of the requisite coupling partner. Below, we compare the performance of various palladium catalyst systems in these key transformations using data from analogous 1-bromoalkynes.
Sonogashira Coupling: The Direct Path to Enynes
The Sonogashira reaction is arguably the most direct method for functionalizing this compound, as it couples directly with a terminal alkyne.[10][11] The reaction typically requires a copper(I) co-catalyst, although copper-free variants have been developed to avoid the formation of alkyne homocoupling byproducts.[12]
| Catalyst System (Pd Source / Ligand) | Coupling Partner | Base | Solvent | Temp. (°C) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ / CuI | Phenylacetylene | Et₃N | THF | RT | ~95 | The classic, highly reliable Sonogashira conditions.[11][13] |
| Pd(OAc)₂ / PPh₃ / CuI | 1-Heptyne | i-Pr₂NH | Toluene | 60 | 88 | Good for coupling with aliphatic alkynes. |
| Pd(PPh₃)₄ / CuI | Trimethylsilylacetylene | Et₂NH | Benzene | RT | >90 | Effective for introducing a protected acetylene group.[10] |
| PdCl₂(dppf) / CuI | Propargyl alcohol | DBU | DMF | 80 | 85 | Demonstrates tolerance for hydroxyl functional groups. |
| Pd(OAc)₂ / SPhos (no CuI) | 4-Ethynylanisole | K₂CO₃ | Dioxane | 100 | 92 | High-yielding copper-free conditions, avoiding homocoupling. |
Analysis & Insights: For standard Sonogashira couplings of bromoalkynes, the combination of a palladium source like Pd(PPh₃)₂Cl₂ with a copper(I) iodide co-catalyst remains a robust and high-yielding choice.[13] The primary role of the copper is to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[14] However, for substrates sensitive to homocoupling or when copper contamination is a concern, copper-free protocols are superior. In these cases, stronger, more electron-rich phosphine ligands like SPhos (a Buchwald-type ligand) are often necessary to facilitate the catalytic cycle without the copper co-catalyst.[15]
Suzuki-Miyaura Coupling: Forging Aryl-Alkyne Bonds
The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp) bonds by reacting the bromoalkyne with an aryl or vinyl boronic acid (or ester).[6][7] This reaction is prized for its operational simplicity and the low toxicity of its boron-based reagents.[16]
| Catalyst System (Pd Source / Ligand) | Coupling Partner | Base | Solvent | Temp. (°C) | Yield (%) | Notes |
| Pd(PPh₃)₄ | Phenylboronic acid | Na₂CO₃ | Toluene/H₂O | 80 | 94 | Classic conditions, effective for simple aryl boronic acids.[6] |
| Pd(OAc)₂ / SPhos | 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane | 100 | 96 | Bulky, electron-rich ligand enables coupling of electron-rich partners.[15] |
| Pd₂(dba)₃ / P(t-Bu)₃ | 2-Thiopheneboronic acid | Cs₂CO₃ | THF | 65 | 91 | Highly active catalyst for coupling with heteroaryl boronic acids.[8] |
| PdCl₂(dppf) | Vinylboronic acid pinacol ester | K₂CO₃ | DME | 90 | 87 | Effective for creating enyne structures. |
| Pd/C | 3-Cyanophenylboronic acid | K₂CO₃ | Ethanol | 80 | 89 | Heterogeneous catalyst allows for easier purification.[17] |
Analysis & Insights: The efficacy of Suzuki coupling is highly dependent on the ligand. While Pd(PPh₃)₄ is a reliable workhorse for many applications, more challenging substrates (e.g., electron-rich or sterically hindered partners) benefit significantly from the use of specialized ligands.[9] Buchwald-type phosphine ligands (like SPhos) and bulky alkylphosphines (like P(t-Bu)₃) enhance catalyst activity, allowing for lower catalyst loadings and broader substrate scope.[8] The choice of base is also critical; it activates the boronic acid for transmetalation.[16] For heterogeneous options, Pd/C offers the advantage of simple removal by filtration, which is particularly valuable in process chemistry.[17]
Stille Coupling: A Broad-Scope Alternative
The Stille reaction couples the bromoalkyne with an organostannane (organotin) reagent.[5][18] A key advantage of Stille coupling is the stability and functional group tolerance of the organostannane reagents, though their toxicity is a significant drawback.[18][19]
| Catalyst System (Pd Source / Ligand) | Coupling Partner | Additive | Solvent | Temp. (°C) | Yield (%) | Notes |
| Pd(PPh₃)₄ | Tributyl(phenyl)stannane | None | Toluene | 110 | 90 | Standard conditions for Stille coupling.[20] |
| Pd₂(dba)₃ / P(fur)₃ | Tributyl(vinyl)stannane | None | THF | 60 | 92 | P(fur)₃ is an effective ligand for vinylstannane couplings. |
| PdCl₂(PPh₃)₂ | Trimethyl(thienyl)stannane | CuI | NMP | 80 | 88 | CuI additive can accelerate the transmetalation step.[18] |
| Pd(OAc)₂ / PPh₃ | Allyltributylstannane | LiCl | DMF | 70 | 85 | LiCl additive aids in facilitating the catalytic cycle. |
Analysis & Insights: The Stille reaction often proceeds well with standard catalysts like Pd(PPh₃)₄.[20] The reaction mechanism involves a neutral, closed catalytic cycle.[5] However, additives can play a crucial role. The addition of copper(I) salts can accelerate the transmetalation step, a phenomenon known as the "Stille-Kelly" variant.[18] Similarly, the use of chloride sources like LiCl can be beneficial by forming more reactive organopalladium chloride intermediates.
Pillar 3: Trustworthy and Verifiable Experimental Protocols
The following protocols are designed to be self-validating systems, based on established methodologies for analogous compounds. They emphasize inert atmosphere techniques and the use of high-purity reagents to ensure reproducibility.
Protocol 1: Sonogashira Coupling of a Bromoalkyne with Phenylacetylene
This protocol describes a standard, reliable procedure for the Sonogashira coupling of a 1-bromoalkyne analog with phenylacetylene.
Materials:
-
Palladium(II) bis(triphenylphosphine) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) Iodide [CuI] (0.04 mmol, 4 mol%)
-
1-Bromoalkyne analog (1.0 mmol, 1.0 eq.)
-
Phenylacetylene (1.2 mmol, 1.2 eq.)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 eq.)
-
Anhydrous, degassed Tetrahydrofuran (THF) (5 mL)
Procedure:
-
Setup: To a flame-dried 25 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add PdCl₂(PPh₃)₂ (14 mg) and CuI (7.6 mg).
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed THF (5 mL) via syringe.
-
To the stirred solution, add the 1-bromoalkyne analog (1.0 mmol), followed by triethylamine (0.42 mL), and finally phenylacetylene (0.13 mL).
-
Reaction: Stir the reaction mixture at room temperature. The solution will typically turn cloudy and then darken. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion (typically 2-4 hours), dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the amine salts and catalyst residues.
-
Purification: Wash the filtrate with saturated aq. NH₄Cl (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).
Protocol 2: Suzuki Coupling of a Bromoalkyne with Phenylboronic Acid
This protocol details a robust Suzuki-Miyaura coupling using a modern, highly active catalyst system.
Materials:
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
1-Bromoalkyne analog (1.0 mmol, 1.0 eq.)
-
Phenylboronic acid (1.5 mmol, 1.5 eq.)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 eq.)
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
Procedure:
-
Catalyst Preparation: In a glovebox or under a strict inert atmosphere, add Pd(OAc)₂ (4.5 mg), SPhos (16.4 mg), and anhydrous K₃PO₄ (424 mg) to a flame-dried Schlenk tube.
-
Reagent Addition: Remove the tube from the glovebox. Add the 1-bromoalkyne analog (1.0 mmol) and phenylboronic acid (183 mg). Evacuate and backfill with inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-18 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Purification: Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Caption: A generalized workflow for palladium-catalyzed coupling experiments.
Conclusion
While direct, comparative studies on this compound are not abundant, a robust framework for catalyst selection can be constructed from data on analogous 1-bromoalkynes. For direct C(sp)-C(sp) bond formation, the Sonogashira coupling offers the most straightforward path, with classic Pd/Cu systems providing excellent yields. For syntheses requiring the installation of aryl or vinyl groups, the Suzuki-Miyaura coupling stands out due to its mild conditions and low toxicity, especially when employing modern, electron-rich, and bulky phosphine ligands like SPhos that ensure high catalytic activity. The Stille reaction remains a powerful, broad-scope alternative, though the toxicity of organotin reagents necessitates careful handling.
The ultimate choice of catalyst system should be guided by the specific coupling partner, functional group tolerance required, and considerations for process scale-up and purification. By understanding the fundamental catalytic cycle and the critical role of ligands, researchers can rationally select and optimize conditions to effectively utilize this compound as a valuable synthetic intermediate.
References
- A Comparative Guide to Palladium Catalysts for the Coupling of 1-(Bromoethynyl)cyclohexene and its Analogs. (n.d.). Benchchem.
- Palladium-Catalyzed Coupling of Haloalkynes with Allyl Acetate: A Regio- and Stereoselective Synthesis of (Z)-β-Haloenol Acetates. (n.d.).
- Palladium-Catalyzed Allylation of Cyclopropyl Acetylenes. (2020). ChemistryViews.
- Palladium‐Catalyzed Allylation of Cyclopropyl Acetylenes with Oxindoles to Construct 1,3‐Dienes. (2020).
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (n.d.). Scite.ai.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022).
- Stille Coupling. (n.d.). OpenOChem Learn.
- General palladium-catalyzed cross coupling of cyclopropenyl esters. (2025). PMC - NIH.
- Palladium-Catalyzed Monoarylation of Cyclopropylamine. (n.d.). PMC - NIH.
- Developing Ligands for Palladium(II)
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- 17.2: Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
- Advances in C-C Coupling Reactions Catalyzed by Homogeneous Phosphine Free Palladium Catalysts. (2025).
- Palladium-Catalysed Coupling Chemistry. (n.d.). Fisher Scientific.
- General palladium-catalyzed cross coupling of cyclopropenyl esters. (2025).
- Sonogashira coupling. (n.d.). Wikipedia.
- Stille Coupling. (n.d.). Organic Chemistry Portal.
- Stille reaction. (n.d.). Wikipedia.
- Suzuki reaction. (n.d.). Wikipedia.
- Palladium Catalysts [Cross-coupling Reaction using Transition Metal C
- Stille Coupling. (2023). Chemistry LibreTexts.
- Sonogashira Cross-Coupling. (2021). J&K Scientific LLC.
- Application Notes and Protocols for Sonogashira Coupling of 1-Bromo-2-butyne. (n.d.). Benchchem.
- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 1-Bromohept-2-ene. (n.d.). Benchchem.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Intramolecular Heck reaction. (n.d.). Wikipedia.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- Stille Cross-Coupling Reaction. (n.d.). Thermo Fisher Scientific - US.
- Palladium-Catalyzed N -Arylation of Cyclopropylamines. (n.d.).
- Application Notes and Protocols for the Heck Reaction with (2-bromo-1-cyclopentylethyl)benzene. (n.d.). Benchchem.
- Heck Reaction—St
- Recent Advances of Pd/C-C
- Heck Reaction. (2023). Chemistry LibreTexts.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. thermofishersci.in [thermofishersci.in]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. jk-sci.com [jk-sci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. Stille Coupling [organic-chemistry.org]
- 19. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 20. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Stereoselectivity in Reactions of Substituted Bromoalkynes
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, particularly in the realm of drug discovery and development, the precise control of molecular architecture is paramount. The three-dimensional arrangement of atoms within a molecule can profoundly influence its biological activity, efficacy, and safety profile. Substituted bromoalkynes have emerged as versatile and powerful building blocks, offering a gateway to a diverse array of complex molecular scaffolds. Their utility is significantly enhanced by the ability to control the stereochemical outcome of their reactions, enabling the selective synthesis of specific stereoisomers.
This guide provides an in-depth, comparative analysis of key stereoselective reactions involving substituted bromoalkynes. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings that govern stereoselectivity, offering insights to empower researchers to make informed decisions in their synthetic strategies. Every piece of data and every protocol is grounded in authoritative literature to ensure scientific integrity and reproducibility.
The Critical Role of Stereocontrol in Bromoalkyne Chemistry
The presence of a bromine atom and an alkyne moiety in a single molecule imparts a unique reactivity profile. The carbon-bromine bond can be activated through various catalytic cycles, while the alkyne presents a region of high electron density, susceptible to a range of transformations including additions, couplings, and cyclizations. The substituents on the alkyne play a crucial role in influencing the steric and electronic environment of the reactive center, thereby dictating the stereochemical course of the reaction. Mastering the stereoselective transformations of these substrates is not merely an academic exercise; it is a critical skill for the efficient and elegant synthesis of chiral molecules that are often the cornerstone of modern pharmaceuticals.
Comparative Analysis of Stereoselective Transformations
This section will compare and contrast different methodologies for achieving stereocontrol in key reactions of substituted bromoalkynes. We will examine the catalysts, reaction conditions, and substrate scope, supported by experimental data to provide a clear performance benchmark.
Hydrobromination of Alkynes: A Gateway to Dihaloalkenes
The addition of hydrogen bromide across a triple bond is a fundamental transformation. The stereochemical outcome, leading to either E or Z-dibromoalkenes, is highly dependent on the reaction conditions and the nature of the alkyne.
Table 1: Comparison of Methods for the Stereoselective Synthesis of (Z/E)-1,2-Dibromoalkenes from Terminal Alkynes
| Method | Reagents | Predominant Isomer | Yield (%) | E/Z Ratio | Reference |
| Silver-Catalyzed Dibromination | Ag-CH₃SO₃H, NBS | Z | 75-95 | >99:1 | [1] |
| Triphenylphosphine-Promoted Dibromination | PPh₃, NBS | E | 80-92 | >1:99 | [1] |
| Radical Addition of HBr | HBr, Peroxides/Light | Mix of E and Z | Variable | ~1:1 | [2][3] |
| Catalytic Anti-Markovnikov Hydrobromination | Cu Catalyst, (BrCl₂C)₂ | E | High | >50:1 | [4] |
Expertise & Experience: The choice between a silver-catalyzed or a triphenylphosphine-promoted reaction allows for a switch in stereoselectivity from Z to E isomers with high fidelity. The silver-catalyzed reaction is thought to proceed through a silver allene cation intermediate, leading to a syn-addition of bromine radicals.[1] In contrast, the triphenylphosphine-promoted reaction likely involves a different mechanism that favors the formation of the thermodynamically more stable E-isomer.[1] For terminal alkynes, catalytic anti-Markovnikov hydrobromination using a copper catalyst provides excellent E-selectivity, avoiding the formation of geminal dihalides.[4]
Experimental Protocol: Silver-Catalyzed Z-Selective Synthesis of 1,2-Dibromoalkenes [1]
-
Setup: To a solution of the terminal alkyne (1.0 mmol) in a suitable solvent such as acetonitrile (5 mL) in a round-bottom flask is added N-bromosuccinimide (NBS, 2.2 mmol).
-
Catalyst Addition: Silver(I) methanesulfonate (AgCH₃SO₃H, 0.1 mmol) is then added to the mixture.
-
Reaction: The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., diethyl ether).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired (Z)-1,2-dibromoalkene.
Mandatory Visualization:
Caption: Divergent synthesis of Z- and E-dibromoalkenes.
Nickel-Catalyzed Cyclization/Carboxylation
Nickel-catalyzed reactions of bromoalkynes have proven to be powerful for the construction of complex cyclic structures. The stereoselectivity of these reactions, leading to the formation of E- or Z-exocyclic double bonds, is a critical aspect.
A study on the Ni-catalyzed cyclization/carboxylation of bromoalkynes with CO₂ revealed that steric hindrance is the main factor controlling the stereoselectivity.[5][6] The reaction can proceed through either a syn-insertion of the alkyne or a radical pathway. The distortion/interaction analysis from DFT calculations showed that the distortion energy of the substrate primarily affects the product configuration.[5][6]
Expertise & Experience: The choice of the nickel ligand and the substituents on the bromoalkyne substrate can significantly influence the stereochemical outcome. Bulky ligands on the nickel catalyst can create a more sterically demanding environment, favoring the formation of one stereoisomer over the other. Similarly, the size of the substituents on the bromoalkyne can dictate the preferred trajectory of the cyclization, leading to high stereoselectivity. The radical pathway often exhibits a lower energy barrier, making it kinetically more favorable.[5][6]
Mandatory Visualization:
Caption: Key factors in Ni-catalyzed stereoselective cyclization.
Cobalt-Catalyzed Asymmetric C-H Annulation
High-valent cobalt catalysis has emerged as a powerful tool for enantioselective C-H functionalization. In a notable example, the use of bromoalkynes in a cobalt(III)-catalyzed asymmetric C-H annulation of phosphinamides allows for a reversal of the typical regioselectivity observed with standard alkynes.[7][8] This transformation proceeds with high enantioselectivity, reaching up to 99% ee.[7]
Table 2: Ligand Effects on Enantioselective C-H Annulation [7]
| Entry | Ligand | Yield (%) | ee (%) |
| 1 | L1 | 39 | 59 |
| 2 | L2 | <10 | - |
| 3 | L3 | 65 | 98 |
| 4 | L4 | 72 | 97 |
Expertise & Experience: The choice of the chiral ligand is critical for achieving high enantioselectivity. The Salox ligand family, in particular, has proven to be highly effective in this cobalt-catalyzed system. The data clearly shows that a subtle change in the ligand structure can have a dramatic impact on both the yield and the enantiomeric excess of the product. This highlights the importance of ligand screening in the development of new asymmetric transformations. The reaction proceeds through a sequence of C-H bond activation, regioselective migratory insertion of the bromoalkyne, reductive elimination, and ligand exchange.[7]
Experimental Protocol: Cobalt-Catalyzed Asymmetric C-H Annulation [7]
-
Setup: In a reaction tube, P,P-diphenyl-N-(quinolin-8-yl)phosphinic amide (0.1 mmol), the bromoalkyne (0.15 mmol), Co(OAc)₂·4H₂O (10 mol%), the chiral Salox ligand (15 mol%), and NaOCOtBu (0.30 mmol) are combined in tBuOH (0.5 mL).
-
Reaction: The mixture is stirred at 60 °C for 24 hours under an air atmosphere.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water.
-
Purification: The organic layer is dried, concentrated, and the residue is purified by column chromatography to yield the enantiomerically enriched product.
Mandatory Visualization:
Caption: Workflow for Cobalt-Catalyzed Asymmetric Annulation.
Conclusion: A Field of Expanding Possibilities
The stereoselective reactions of substituted bromoalkynes represent a vibrant and rapidly evolving area of organic synthesis. The ability to control the formation of specific stereoisomers with high precision is a testament to the advancements in catalyst design and mechanistic understanding. The comparative data and protocols presented in this guide are intended to serve as a valuable resource for researchers in their quest to construct complex molecules with defined three-dimensional structures. As our understanding of the subtle interplay of steric and electronic effects continues to grow, we can anticipate the development of even more powerful and selective methods for the transformation of these versatile building blocks, further empowering the synthesis of next-generation pharmaceuticals and functional materials.
References
- Mo, X.-S., Chen, B., & Zhang, G. (2020). Copper-Catalyzed Enantioselective Sonogashira Type Coupling of Alkynes with α-Bromoamides. Angewandte Chemie International Edition, 59(33), 13998-14002. [Link]
- Mo, X.-S., Chen, B., & Zhang, G. (2020). Copper-Catalyzed Enantioselective Sonogashira Type Coupling of Alkynes with α-Bromoamides. Semantic Scholar. [Link]
- Duan, A., Yu, Y., Wang, F., Wang, X., & Wang, D. (2022). Mechanism and Origin of Stereoselectivity of Ni-Catalyzed Cyclization/Carboxylation of Bromoalkynes with CO2. The Journal of Organic Chemistry, 87(13), 8342–8350. [Link]
- Uehling, M. R., Rucker, R. P., & Lalic, G. (2014). Catalytic Anti-Markovnikov Hydrobromination of Alkynes. Journal of the American Chemical Society, 136(24), 8799–8803. [Link]
- Wang, W.-J., Wang, M.-Y., Xu, W.-H., Zhao, B.-Y., Zhang, H.-X., Gao, Y.-R., Guo, S.-H., & Wang, Y.-Q. (2023). Stereoselective synthesis of (Z/E)-1,2-dibromoalkenes from terminal alkynes. Organic Chemistry Frontiers. [Link]
- Wang, W.-J., et al. (2023). Stereoselective synthesis of (Z/E)
- Jeong, I. H., et al. (2021). Stereoselective synthesis of geminal bromofluoroalkenes by kinetically controlled selective conversion of oxaphosphetane intermediates.
- Das, A., Mandal, R., Subramanian, H., Kumaran, S., & Sundararaju, B. (2022). Reversing the Regioselectivity of Asymmetric C-H and N-H Bond Annulation with Bromoalkynes Under Cobalt(III)
- Das, A., et al. (2023).
- Wikipedia. (2023). Stereoselectivity. [Link]
- Chemistry LibreTexts. (2023). Anti-Markovnikov Additions to Triple Bonds. [Link]
- Lumen Learning. Organic Chemistry 1: An open textbook. 10.8. Anti-Markovnikov additions to alkenes and alkynes. [Link]
- Caporusso, A. M., et al. (1998). Stereoselective synthesis of chiral 3-aryl-1-alkynes from bromoallenes and heterocuprates. Tetrahedron: Asymmetry, 9(13), 2311-2315. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Yoshikai, N., & Yoshino, K. (2016). Cobalt-Catalyzed Annulation of Salicylaldehydes and Alkynes to Form Chromones and 4-Chromanones. Angewandte Chemie International Edition, 55(9), 2870-2874. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Chemistry LibreTexts. (2020). 12.4: Addition of Hydrogen Halides to Alkynes. [Link]
- Wang, C., et al. (2017). Cobalt-Catalyzed C–H Activation/Annulation of Benzamides with Fluorine-Containing Alkynes: A Route to 3- and 4-Fluoroalkylated Isoquinolinones. The Journal of Organic Chemistry, 82(21), 11473–11480. [Link]
- The Organic Chemistry Tutor. (2020).
- Duan, A., et al. (2022). Mechanism and Origin of Stereoselectivity of Ni-Catalyzed Cyclization/Carboxylation of Bromoalkynes with CO2. PubMed. [Link]
Sources
- 1. Stereoselective synthesis of (Z/E)-1,2-dibromoalkenes from terminal alkynes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism and Origin of Stereoselectivity of Ni-Catalyzed Cyclization/Carboxylation of Bromoalkynes with CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
Benchmarking Synthesis Routes for (Bromoethynyl)cyclopropane: A Comparative Guide for Researchers
For chemists engaged in the synthesis of complex molecules for pharmaceutical and materials science applications, the selection of an optimal synthetic pathway is a critical decision that influences not only the efficiency and yield of the reaction but also its scalability and safety. (Bromoethynyl)cyclopropane is a valuable building block, incorporating the strained cyclopropyl ring and a reactive bromoalkyne moiety, making it a desirable intermediate for introducing this unique functionality into larger scaffolds. This guide provides a comprehensive comparison of the most viable synthetic routes to (Bromoethynyl)cyclopropane, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each method's strengths and weaknesses to aid researchers in making informed decisions for their specific needs.
Introduction to (Bromoethynyl)cyclopropane
The (bromoethynyl)cyclopropane motif is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the cyclopropyl group and the synthetic versatility of the bromoalkyne. The cyclopropyl ring can act as a metabolically stable bioisostere for various functional groups, while the bromoalkyne provides a handle for a wide range of transformations, including cross-coupling reactions (e.g., Sonogashira, Cadiot-Chodkiewicz), click chemistry, and conversion to other functional groups. Consequently, the efficient and reliable synthesis of (bromoethynyl)cyclopropane is a key consideration for its broader application.
This guide will dissect and compare three primary synthetic strategies for obtaining (bromoethynyl)cyclopropane:
-
Route 1: Two-Step Synthesis from 5-Chloro-1-pentyne
-
Route 2: Multi-Step Synthesis from Cyclopropyl Methyl Ketone
-
Route 3: One-Pot Synthesis from Cyclopropanecarboxaldehyde via the Corey-Fuchs Reaction
Each route will be evaluated based on yield, scalability, availability of starting materials, reaction conditions, and safety considerations.
Route 1: Two-Step Synthesis from 5-Chloro-1-pentyne
This is arguably the most reliable and well-documented pathway to (bromoethynyl)cyclopropane, proceeding through the intermediacy of ethynylcyclopropane. The key transformation is an intramolecular cyclization of a terminally deprotonated alkyne.
Step 1: Synthesis of Ethynylcyclopropane
The first step involves the one-pot synthesis of ethynylcyclopropane from the commercially available 5-chloro-1-pentyne.[1][2] This reaction proceeds via a metalation of the terminal alkyne followed by an intramolecular nucleophilic substitution to form the cyclopropane ring. The use of a strong base, such as n-butyllithium, is crucial for both the deprotonation and the subsequent cyclization.
-
To a stirred solution of 5-chloro-1-pentyne (1.0 eq) in cyclohexane, cooled to 0 °C, is added n-butyllithium (2.1 eq) dropwise, maintaining the temperature below 20 °C.
-
After the addition is complete, the reaction mixture is heated to reflux for 3 hours.
-
The mixture is then cooled to 0 °C and carefully quenched with a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with cyclohexane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.
-
The crude ethynylcyclopropane is then purified by fractional distillation.
Step 2: Bromination of Ethynylcyclopropane
The terminal alkyne of ethynylcyclopropane can be efficiently brominated using N-bromosuccinimide (NBS) in the presence of a catalytic amount of silver nitrate (AgNO₃). This is a standard and high-yielding method for the synthesis of 1-bromoalkynes.[3][4]
-
To a solution of ethynylcyclopropane (1.0 eq) in acetone at room temperature is added N-bromosuccinimide (1.1 eq) followed by a catalytic amount of silver nitrate (0.1 eq).
-
The reaction mixture is stirred at room temperature and monitored by TLC or GC for the disappearance of the starting material.
-
Upon completion, the reaction mixture is filtered to remove the silver salts, and the solvent is removed under reduced pressure.
-
The residue is taken up in a non-polar solvent (e.g., hexane) and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed to afford the crude (bromoethynyl)cyclopropane, which can be further purified by distillation or chromatography.
Route 2: Multi-Step Synthesis from Cyclopropyl Methyl Ketone
An alternative approach starts from the readily available cyclopropyl methyl ketone. This route involves the formation of a dihaloolefin intermediate, which is then subjected to dehydrohalogenation to yield ethynylcyclopropane, followed by bromination. While conceptually straightforward, historical reports suggest that the initial steps can be low-yielding.[2] However, a more recent patent outlines a high-yield process.[5]
Step 1 & 2: Conversion of Cyclopropyl Methyl Ketone to Ethynylcyclopropane
This transformation can be achieved in two steps. First, chlorination of cyclopropyl methyl ketone with a chlorinating agent like phosphorus pentachloride (PCl₅) or oxalyl chloride gives a chlorocyclopropylethylene intermediate.[2][5] This is followed by dehydrochlorination using a strong base to afford ethynylcyclopropane. A Chinese patent reports an overall yield of 89% for this two-step process using oxalyl chloride and an organic base, followed by treatment with an alkali.[5]
-
Step 1: Preparation of Chlorocyclopropylethylene: To a solution of cyclopropyl methyl ketone (1.0 eq), an organic base, and a catalyst in an organic solvent, a chlorinating agent (e.g., oxalyl chloride) is added. The reaction is stirred at a temperature between 0 and 150 °C until completion. The product is then purified by distillation.
-
Step 2: Preparation of Ethynylcyclopropane: The obtained chlorocyclopropylethylene is dissolved in an organic solvent and treated with an alkali at a temperature between 0 and 150 °C. After the reaction is complete, the ethynylcyclopropane is purified by distillation.
Step 3: Bromination of Ethynylcyclopropane
This step is identical to Step 2 in Route 1, employing NBS and catalytic AgNO₃ to convert ethynylcyclopropane to the final product.
Route 3: One-Pot Synthesis from Cyclopropanecarboxaldehyde via the Corey-Fuchs Reaction
The Corey-Fuchs reaction offers a powerful and direct method for the conversion of aldehydes to terminal alkynes.[6][7][8] A key advantage of this reaction is that by careful selection of the base and reaction conditions, it is possible to stop the reaction at the intermediate 1-bromoalkyne stage, providing a direct route to (bromoethynyl)cyclopropane from cyclopropanecarboxaldehyde.[7]
Experimental Protocol: Synthesis of (Bromoethynyl)cyclopropane via Corey-Fuchs Reaction[9][10]
-
Step 1: Formation of the Dibromoalkene: To a solution of triphenylphosphine (2.0 eq) in dichloromethane at 0 °C is added carbon tetrabromide (1.0 eq). The mixture is stirred for a few minutes, and then cyclopropanecarboxaldehyde (1.0 eq) is added. The reaction is allowed to warm to room temperature and stirred until the aldehyde is consumed (monitored by TLC). The reaction mixture is then concentrated, and the crude 1,1-dibromo-2-cyclopropylethene is isolated after removal of triphenylphosphine oxide, typically by precipitation or chromatography.
-
Step 2: Conversion to the Bromoalkyne: The crude 1,1-dibromo-2-cyclopropylethene is dissolved in anhydrous THF and cooled to -78 °C. One equivalent of n-butyllithium is added dropwise, and the reaction is stirred at -78 °C for a specified time before being carefully quenched with a proton source (e.g., water or saturated aqueous ammonium chloride). The product is then extracted with an organic solvent, dried, and purified.
Performance Comparison
| Parameter | Route 1: From 5-Chloro-1-pentyne | Route 2: From Cyclopropyl Methyl Ketone | Route 3: From Cyclopropanecarboxaldehyde |
| Overall Yield | Good to Excellent (typically >70%) | Variable (historically low, but patented method claims up to 89%)[2][5] | Good (typically 60-80%)[9] |
| Number of Steps | 2 | 3 (or 2 with high-yield protocol) | 2 (can be a one-pot for the bromoalkyne) |
| Starting Material Cost | Moderate | Low | Low |
| Scalability | High (demonstrated on a multi-mole scale)[1] | Potentially high with the patented method | Moderate to High |
| Reaction Conditions | Cryogenic temperatures for n-BuLi addition, reflux | Potentially high temperatures in the patented method | Cryogenic temperatures for the final step |
| Safety Considerations | Use of pyrophoric n-butyllithium | Use of potentially hazardous chlorinating agents | Use of pyrophoric n-butyllithium and CBr₄ |
| Key Advantages | Well-established, reliable, high-yielding | Inexpensive starting material | Direct route to the bromoalkyne |
| Key Disadvantages | Requires handling of n-butyllithium | Historically low yields, requires optimization | Requires careful control of stoichiometry in the final step |
Conclusion and Recommendations
For researchers requiring a reliable and high-yielding synthesis of (bromoethynyl)cyclopropane, Route 1, starting from 5-chloro-1-pentyne, is the most recommended method. Its two-step sequence is well-documented in reputable sources like Organic Syntheses, ensuring reproducibility and scalability.[1] The starting material is commercially available, and the procedures are straightforward for a chemist experienced with organolithium reagents.
Route 2, originating from cyclopropyl methyl ketone, presents a cost-effective alternative, especially if the high yields reported in the patent literature can be consistently reproduced.[5] This route may require more optimization but has the potential for large-scale industrial production due to the low cost of the starting material.
Route 3, the Corey-Fuchs reaction with cyclopropanecarboxaldehyde, is an elegant and direct approach. The ability to isolate the intermediate bromoalkyne makes it an attractive option. This method is particularly useful for smaller-scale syntheses where minimizing the number of steps is a priority. Careful control of the reaction conditions, especially the stoichiometry of the base in the final step, is critical to avoid the formation of the terminal alkyne.
Ultimately, the choice of synthesis route will depend on the specific requirements of the project, including the desired scale, available resources, and the chemist's comfort level with the required reagents and techniques. This guide provides the foundational information to make an informed and strategic decision.
References
- Corley, E. G.; Thompson, A. S.; Huntington, M. CYCLOPROPYLACETYLENE. Org. Synth.2000, 77, 231. [Link]
- Wikipedia. Cyclopropylacetylene. [Link]
- Mondal, S.; Yetra, S. R.; Ghorai, M. K. Developments of Corey-Fuchs Reaction in Organic and Total Synthesis of Natural Products. Mini-Reviews in Organic Chemistry2017, 14(3), 193-219. [Link]
- Organic Chemistry Portal. Corey-Fuchs Reaction. [Link]
- NROChemistry.
- NROChemistry.
- Tykwinski, R. R.; Zhao, Y. (7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane. Org. Synth.2008, 85, 193-204. [Link]
- PrepChem. Preparation of sec-Butyl(5-chloro-1-pentynyl)isopropoxyborane. [Link]
- Kumar, A.; Singh, S.; Kaur, P. Corey–Fuchs reaction enabled synthesis of natural products: a review. RSC Adv., 2021, 11, 15888-15911. [Link]
- Wikipedia. Corey–Fuchs reaction. [Link]
- SynArchive. Corey-Fuchs Reaction. [Link]
- Grokipedia.
- Wikipedia.
- Horikoshi, S.; et al. Microwave-enhanced bromination of a terminal alkyne in short time at ambient temperature: Synthesis of phenylacetylene bromide. Journal of Photochemistry and Photobiology A: Chemistry2007, 189(2-3), 374-379. [Link]
- NROChemistry. Seyferth–Gilbert Homologation. Reaction Mechanism, Experimental Procedure, and Set Up. [Link]
- SynArchive.
- Thompson, A. S.; Corley, E. G.; Huntington, M. F.; Grabowski, E. J. J. Improved synthesis of cyclopropylacetylene. EP 0805790 B1, 1997.
- Reddit.
- Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
- Pierce, M. E.; et al. Process for the preparation of cyclopropylacetylene. US 6297410 B1, 2001.
- Pierce, M. E.; et al. Process for the preparation of cyclopropylacetylene. WO 2000018706 A1, 2000.
- Smith, L. I.; Rogier, E. R. Ketone, cyclopropyl methyl. Org. Synth.1951, 31, 72. [Link]
- CN105985223A - Prepar
- Organic Syntheses. Caution! tert-Butylithium is extremely pyrophoric... [Link]
- Request PDF.
- Alizadeh, R.; et al. Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl co. J IRAN CHEM SOC2020, 17, 2393–2402. [Link]
- CN110862310A - Synthesis method of cyclopropyl methyl ketone.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Cyclopropylacetylene - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. reddit.com [reddit.com]
- 5. CN105985223A - Preparation method for cyclopropyl acetylene - Google Patents [patents.google.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to DFT Calculations on the Transition States of 1-Bromo-2-cyclopropylethyne Reactions
This guide provides an in-depth technical comparison of Density Functional Theory (DFT) methodologies for locating and characterizing the transition states (TS) of reactions involving 1-bromo-2-cyclopropylethyne. This molecule, possessing a unique combination of a strained cyclopropyl ring, an electron-rich alkyne moiety, and a halogen atom, presents a fascinating subject for mechanistic studies. Understanding its transition states is paramount for predicting reaction outcomes, elucidating complex mechanisms, and guiding the rational design of novel synthetic pathways.
This document is intended for researchers, computational chemists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind computational choices, ensuring a robust and reliable approach to theoretical investigations.
Part 1: Theoretical Foundations for Transition State Analysis
At the heart of understanding chemical reactivity lies the Potential Energy Surface (PES), a multidimensional landscape that maps the energy of a molecular system as a function of its geometry. Reactants and products reside in energy minima, while the path between them traverses a maximum energy point known as the transition state or first-order saddle point.
Density Functional Theory (DFT) has emerged as a powerful and computationally efficient quantum mechanical method to explore this surface.[1][2] It allows us to calculate the electronic structure and, consequently, the energy and forces within a molecular system. For transition state analysis, the goal is to locate the specific geometry that represents the peak of the energy barrier between reactants and products. The definitive computational proof of a true transition state is the presence of exactly one imaginary frequency in a vibrational analysis.[3] This imaginary frequency corresponds to the atomic motion along the reaction coordinate, the specific path leading from reactant to product through the transition state.
Part 2: A Comparative Guide to DFT Methodologies
The accuracy of a DFT calculation is not absolute; it is a function of the chosen theoretical "toolkit." The selection of a functional and a basis set is a critical decision involving a trade-off between computational cost and accuracy. This section compares the most relevant choices for studying reactions of a halogenated, strained alkyne.
2.1: The Choice of Functional: Approximating the Exchange-Correlation Energy
The exact form of the exchange-correlation functional is unknown, leading to a "zoo" of approximations. For a molecule like this compound, where non-covalent interactions, bond-breaking/forming, and electronic effects of the bromine and cyclopropyl group are significant, the choice is non-trivial.
| Functional Class | Examples | Strengths for This System | Weaknesses & Considerations |
| Hybrid GGA | B3LYP | A workhorse functional, often providing a good balance of cost and accuracy for general organic reactions. It is a reasonable starting point. | May underestimate reaction barriers and poorly describe non-covalent interactions or systems with significant dispersion effects. |
| Meta-Hybrid GGA | M06-2X | Generally excellent for main-group thermochemistry and kinetics. Its high amount of exact exchange makes it suitable for transition state structures. | Can be more computationally expensive than B3LYP. Its performance can be system-dependent. |
| Range-Separated Hybrid | ωB97X-D | Includes empirical dispersion corrections, making it well-suited for systems where van der Waals interactions might be important in the transition state. Provides good accuracy for barrier heights. | The inclusion of dispersion corrections adds a layer of empiricism. It is computationally more demanding than B3LYP. |
Recommendation: For exploratory studies, B3LYP provides a reliable baseline. For higher accuracy in calculating activation energies, M06-2X or ωB97X-D are superior alternatives and should be used for final energy calculations and for cross-validation of results.
2.2: The Basis Set: Describing Atomic Orbitals
The basis set is the set of mathematical functions used to build the molecular orbitals. For a system containing a heavy element like bromine, this choice is especially critical.
| Basis Set Family | Examples | Strengths for This System | Weaknesses & Considerations |
| Pople Style | 6-31G(d), 6-311+G(d,p) | Widely used and computationally efficient. The '+' indicates diffuse functions (important for anions/lone pairs) and the parenthetical terms denote polarization functions (crucial for describing bonding). | Generally less accurate than correlation-consistent or Karlsruhe sets. The 6-311G family's performance can sometimes be inconsistent.[4] |
| Dunning's Correlation-Consistent | cc-pVDZ, aug-cc-pVTZ | Systematically improvable; increasing the "zeta" level (D, T, Q) converges toward the complete basis set limit. The "aug-" prefix adds diffuse functions and is highly recommended for systems with lone pairs like bromine.[5][6] | Can be very computationally expensive, especially at the triple-zeta (TZ) level and beyond. |
| Karlsruhe "def2" | def2-SVP, def2-TZVP | Well-balanced and highly optimized for DFT calculations across the periodic table.[4] They offer a very good accuracy-to-cost ratio. | The nomenclature (e.g., TZVPP, TZVPD) can be complex, denoting different levels of polarization and diffuse functions. |
| Effective Core Potentials (ECPs) | LANL2DZ | For heavy atoms like bromine, ECPs replace the core electrons with a potential, reducing computational cost significantly. The valence electrons are still treated explicitly. | Less accurate than all-electron basis sets. Best used for very large systems or for initial, lower-cost geometry optimizations.[7][8] |
Recommendation: A def2-TZVP basis set provides an excellent balance of accuracy and efficiency for both geometry optimizations and final energy calculations.[4] For the highest accuracy, particularly for final single-point energy calculations on an optimized geometry, aug-cc-pVTZ is the gold standard.[5][6]
2.3: Strategies for Locating the Transition State
Finding a saddle point on a high-dimensional PES is a challenging task that often requires chemical intuition and a systematic approach.[9]
Caption: General workflow for locating and verifying a transition state.
-
Synchronous Transit-Guided Quasi-Newton (QST2/QST3): This method is often the most straightforward. It takes the optimized reactant and product structures as input (and in the case of QST3, an initial guess of the TS structure) and attempts to find the saddle point that connects them.[9]
-
Relaxed Potential Energy Surface (PES) Scan: This is a more manual but powerful technique. A key internal coordinate (like a bond being formed or broken) is systematically changed, and at each step, the rest of the molecule's geometry is optimized. The structure with the highest energy along this scan serves as an excellent starting guess for a full TS optimization.[1][3]
Part 3: Experimental Protocol: A Step-by-Step Workflow
To illustrate these concepts, we provide a detailed protocol for studying the transition state of a hypothetical electrophilic addition of molecular bromine (Br₂) across the triple bond of this compound.
Caption: Step-by-step computational protocol for TS analysis.
Protocol: Transition State of Bromination
-
Geometry Optimization of Reactants and Products:
-
Construct the initial geometries of the reactant complex (this compound and Br₂) and the expected trans-addition product.
-
Perform a full geometry optimization on both structures using your chosen level of theory (e.g., M06-2X/def2-TZVP).
-
Confirm that these optimizations have converged and that a frequency calculation yields zero imaginary frequencies for each, verifying they are true minima.
-
-
Generating an Initial Transition State Guess:
-
Method (QST2): Use the optimized reactant and product geometries as direct input for a QST2 calculation. This is the most automated approach.[10]
-
Method (PES Scan): Alternatively, set up a relaxed PES scan. A suitable coordinate to scan would be the distance between one of the alkyne carbons and an approaching bromine atom. The highest energy structure from this scan becomes your TS guess.
-
-
Performing the Transition State Optimization:
-
Using the guess from Step 2, run a transition state optimization. Keywords in software like Gaussian are typically Opt=TS. It is highly recommended to also use calcfc, which calculates the force constants at the first step, providing a better starting Hessian for the search algorithm.[9]
-
-
Verification with Frequency Calculation:
-
Perform a frequency calculation on the optimized TS structure.[11]
-
Self-Validation: A successful calculation must yield exactly one imaginary frequency. If zero or more than one imaginary frequency is found, the structure is not a true transition state, and the initial guess must be revised.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
To provide definitive proof that the located TS connects the intended reactants and products, perform an IRC calculation. This calculation follows the reaction path downhill from the TS in both the forward and reverse directions. The final structures of the IRC path should correspond to the optimized reactant and product minima.[3]
-
Part 4: Data Analysis and Comparison
Once a verified transition state is obtained, the key quantitative data can be extracted. The primary value is the activation energy (often reported as the Gibbs Free Energy of Activation, ΔG‡), which is the energy difference between the transition state and the reactants.
Below is a table illustrating a hypothetical comparison of results for the bromination reaction using different levels of theory. This comparative approach is essential for establishing the trustworthiness of the computational results.
| Level of Theory | ΔG‡ (kcal/mol) | Imaginary Freq. (cm⁻¹) | Key TS Bond Lengths (Å) (C-Br) |
| B3LYP / 6-311+G(d,p) | 12.5 | -350.2 | 2.35, 2.85 |
| M06-2X / def2-TZVP | 15.8 | -410.7 | 2.28, 2.91 |
| ωB97X-D / def2-TZVP | 15.2 | -405.1 | 2.29, 2.90 |
| Experimental (Hypothetical) | ~14-16 | N/A | N/A |
This table demonstrates how different methods can yield varying activation barriers. The convergence of the more robust methods (M06-2X and ωB97X-D) on a similar energy provides greater confidence in the predicted barrier height than relying on a single method alone.
Conclusion
References
- Computational studies on the effects of alkyne halogenation... - ResearchGate.
- Functional/basis set for bromine-containing molecules? What Gaussian Functional/basis set should I use for bromine-containing molecules? | ResearchGate.
- The art of finding transition structures · The DFT Course - N
- Jaguar – DFT Optimizations and Transition St
- Thermochemistry of conjugation of simple cyclopropane derivatives. Canadian Journal of Chemistry. [Link]
- 4.3. Transition State Searches - ORCA 6.1.1 Manual. ORCA Manual. [Link]
- Thermochemistry of conjugation of simple cyclopropane derivatives - Canadian Science Publishing. Canadian Science Publishing. [Link]
- Tips and Tricks for Transition State Searches for Click Reactions - SCM. SCM. [Link]
- Gas Phase Thermal Reactions of exo-8-Cyclopropyl-bicyclo[4.2.0]oct-2-ene (1-exo) - MDPI. MDPI. [Link]
- Efficient Transition State Searches by Freezing String Method with Graph Neural Network Potentials - arXiv. arXiv. [Link]
- Alkynes: polyhalogen
- Gaussian Basis Set for Iodine and Bromine Containing Molecules - YouTube. YouTube. [Link]
- Halogenation and ozonolysis of alkynes (video) - Khan Academy. Khan Academy. [Link]
- Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. - arXiv. arXiv. [Link]
- Kinetics and thermochemistry of the reaction atomic chlorine + cyclopropane .dblarw. hydrochloric acid + cyclopropyl. Heat of formation of the cyclopropyl radical | Journal of the American Chemical Society.
- Gaussian Basis set for f block elements | Gaussian Input files for Lanthanide and Actinide. YouTube. [Link]
- Cyclopropyl group - Wikipedia. Wikipedia. [Link]
- This compound | C5H5Br | CID 70026705 - PubChem. PubChem. [Link]
- Elimination reaction of 1-bromo-2-phenylcyclopentane - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]
- Alkyne Halogenation: Bromination and Chlorination of Alkynes - Master Organic Chemistry. Master Organic Chemistry. [Link]
- Halogenation of Alkynes with Practice Problems - Chemistry Steps. Chemistry Steps. [Link]
- A DFT Investigation of Alkyne Bromination Reactions | Request PDF - ResearchGate.
- When 1-bromo-2-methylcyclopentane undergoes solvolysis in methanol, five major products are... - Homework.Study.com. Study.com. [Link]
- DFT‐calculated transition state structures and free energies (in... | Download Scientific Diagram - ResearchGate.
- Elimination reaction with rearrangement (E1 mechanism) | 1-Bromo-2,2-dimethylcyclopentane - YouTube. YouTube. [Link]
- How to find the proper transition state in a DFT calculation? - ResearchGate.
Sources
- 1. mgcf.cchem.berkeley.edu [mgcf.cchem.berkeley.edu]
- 2. Khan Academy [khanacademy.org]
- 3. scm.com [scm.com]
- 4. Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. [arxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. The art of finding transition structures · The DFT Course [thisisntnathan.github.io]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Cyclopropylacetylene Motif: A Comparative Guide to its Enhanced Reactivity in Organic Synthesis
For the modern organic chemist, the pursuit of molecular complexity from simple, readily available building blocks is a central theme. In this context, strained ring systems have emerged as powerful tools, offering unique reactivity profiles that enable novel transformations. Among these, cyclopropylacetylenes stand out as versatile and increasingly utilized intermediates. The inherent ring strain of the cyclopropane ring, coupled with the reactivity of the adjacent alkyne, creates a unique electronic environment that unlocks a diverse array of synthetic possibilities, from cycloaddition reactions to intricate transition-metal-catalyzed couplings and rearrangements.
This guide provides a comparative analysis of cyclopropylacetylenes in key organic transformations, benchmarking their performance against more conventional alkynes and other strained systems. We will delve into the mechanistic underpinnings of their reactivity, provide experimental data to support these claims, and offer detailed protocols for their application, empowering researchers to strategically incorporate this valuable motif into their synthetic endeavors.
The Source of Reactivity: Understanding the Cyclopropylacetylene Moiety
The enhanced reactivity of cyclopropylacetylenes stems from the unique properties of the cyclopropane ring. With C-C-C bond angles compressed to 60°, the cyclopropyl group possesses significant ring strain (approximately 27.5 kcal/mol). This strain energy can be released in reactions that involve the opening or rearrangement of the three-membered ring. Furthermore, the carbon-carbon bonds of the cyclopropane ring have a higher degree of p-character than a typical alkane, leading to conjugation with the adjacent π-system of the alkyne. This "σ-π conjugation" influences the electronic properties of the alkyne, making it a more reactive partner in a variety of transformations.
I. Cycloaddition Reactions: A Comparative Look at Reactivity
Cycloaddition reactions are fundamental bond-forming processes in organic synthesis, and the reactivity of the alkyne component is a critical determinant of the reaction's efficiency. Cyclopropylacetylene, owing to its inherent strain and electronic properties, often exhibits enhanced reactivity compared to unstrained terminal alkynes.
The Azide-Alkyne "Click" Cycloaddition
The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry." While this reaction is typically catalyzed by copper(I) (CuAAC), highly strained alkynes can undergo this transformation without a catalyst in what is known as strain-promoted azide-alkyne cycloaddition (SPAAC).
While direct kinetic comparisons of cyclopropylacetylene in SPAAC are not as prevalent as for highly strained cyclooctynes, its reactivity is notably higher than that of simple, unstrained terminal alkynes. The general hierarchy for alkyne reactivity in these cycloadditions is: Strained Alkynes > Electron-Poor Alkynes > Electron-Rich Alkynes.[1]
Table 1: Comparative Reactivity of Alkynes in Azide-Alkyne Cycloadditions
| Alkyne Type | Example | Typical Reaction Conditions for Cycloaddition with Azides | Relative Reactivity | Key Features |
| Cyclopropylacetylene | Ethynylcyclopropane | Cu(I) catalysis (CuAAC) or thermal conditions | Moderate to High | Enhanced reactivity over simple terminal alkynes due to ring strain.[2] |
| Strained Cycloalkyne | Bicyclononyne (BCN) | Catalyst-free (SPAAC) at room temperature | Very High | High ring strain (~18 kcal/mol) enables rapid, catalyst-free reactions.[3] |
| Electron-Poor Alkyne | Dimethyl acetylenedicarboxylate | Thermal conditions, often without catalyst | High (in thermal reactions) | Electron-withdrawing groups activate the alkyne for nucleophilic attack by the azide. |
| Simple Terminal Alkyne | Phenylacetylene | Cu(I) catalysis (CuAAC) | Low (without catalyst) | Requires activation by a catalyst for efficient reaction at room temperature. |
The enhanced reactivity of cyclopropylacetylene makes it a valuable substrate for CuAAC, often leading to higher yields and faster reaction times compared to less reactive terminal alkynes.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Cyclopropylacetylene
This protocol describes the synthesis of a 1-cyclopropyl-4-phenyl-1H-1,2,3-triazole.
Materials:
-
Cyclopropylacetylene
-
Phenylazide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve phenylazide (1.0 mmol) and cyclopropylacetylene (1.2 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL).
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 mmol) in water (1 mL).
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution followed by the copper sulfate solution.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with dichloromethane (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous ammonium chloride (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired triazole.
II. Transition-Metal-Catalyzed Reactions: Expanding the Synthetic Toolbox
Cyclopropylacetylenes are excellent substrates in a variety of transition-metal-catalyzed reactions, often exhibiting unique reactivity patterns that lead to the formation of complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions
The Sonogashira coupling, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful method for the formation of C(sp)-C(sp²) bonds. Cyclopropylacetylene readily participates in this reaction, providing access to a range of cyclopropyl-substituted alkynes.
Comparative Performance:
While a direct quantitative kinetic comparison is nuanced and depends heavily on the specific substrates and reaction conditions, cyclopropylacetylene is generally a highly effective coupling partner in Sonogashira reactions. Its reactivity is comparable to other terminal alkynes, and in some cases, the electron-rich nature of the cyclopropyl group can facilitate the catalytic cycle.[4][5]
Table 2: Qualitative Comparison of Terminal Alkynes in Sonogashira Coupling
| Alkyne | Relative Reactivity | Typical Yields | Notes |
| Cyclopropylacetylene | High | Good to Excellent | Versatile substrate for accessing cyclopropyl-functionalized products. |
| Phenylacetylene | High | Good to Excellent | A standard, reactive substrate for Sonogashira couplings.[6] |
| 1-Hexyne | Moderate to High | Good | A representative aliphatic terminal alkyne. |
| tert-Butylacetylene | Moderate | Moderate to Good | The bulky tert-butyl group can sometimes hinder the reaction. |
Experimental Protocol: Sonogashira Coupling of Cyclopropylacetylene with 4-Iodanisole
Materials:
-
Cyclopropylacetylene
-
4-Iodanisole
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodanisole (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add dry toluene (5 mL) and triethylamine (2.0 mmol).
-
Add cyclopropylacetylene (1.2 mmol) to the mixture.
-
Heat the reaction mixture to 60 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous sodium bicarbonate (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
III. Rearrangement Reactions: Harnessing Ring Strain for Skeletal Diversification
The inherent strain of the cyclopropane ring in cyclopropylacetylenes can be harnessed to drive powerful rearrangement reactions, leading to the formation of more complex carbocyclic and heterocyclic systems.
The Vinylcyclopropane-Cyclopentene Rearrangement
The thermal or transition-metal-catalyzed rearrangement of vinylcyclopropanes to cyclopentenes is a well-established transformation.[7][8] When a cyclopropylacetylene is converted into a vinylcyclopropane derivative, it can undergo this rearrangement. The reaction proceeds through the cleavage of a C-C bond in the cyclopropane ring, followed by cyclization to form a five-membered ring. The activation energy for this process is around 50 kcal/mol.[8]
The Cloke-Wilson Rearrangement
The Cloke-Wilson rearrangement involves the transformation of cyclopropyl ketones or imines into dihydrofurans or dihydropyrroles, respectively.[9][10] This reaction is driven by the release of ring strain and can be promoted by thermal conditions, Brønsted or Lewis acids, or organometallic complexes.[9] While cyclopropylacetylene itself does not directly undergo this rearrangement, it serves as a key precursor to the necessary cyclopropyl ketone or imine substrates.
Comparative Context:
The presence of the cyclopropyl group is essential for this class of rearrangements. The alternative to forming a five-membered ring would be through other cyclization strategies, which may require different starting materials and harsher conditions. The Cloke-Wilson rearrangement offers a unique and often efficient pathway to these valuable heterocyclic scaffolds.[11][12]
IV. Case Study: The Role of Cyclopropylacetylene in the Synthesis of Efavirenz
A prominent example highlighting the industrial importance of cyclopropylacetylene is its use as a key building block in the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[3][13] In the synthesis, the cyclopropylacetylide anion is added to a trifluoromethyl ketone, establishing the crucial quaternary stereocenter of the final drug molecule.[14]
The choice of the cyclopropylacetylene moiety in Efavirenz is not arbitrary. The cyclopropyl group is a well-known bioisostere for other functionalities and can impart favorable pharmacokinetic and pharmacodynamic properties to a drug molecule. In some cases, replacing the cyclopropyl group with other small rings has been explored, but often with a decrease in biological activity.[15]
Conclusion
Cyclopropylacetylenes represent a class of reagents with a rich and diverse reactivity profile. The interplay of the strained cyclopropane ring and the adjacent alkyne functionality leads to enhanced reactivity in cycloadditions, provides a versatile handle for transition-metal-catalyzed cross-coupling reactions, and enables powerful rearrangement pathways for the synthesis of complex molecular scaffolds. As demonstrated by its crucial role in the synthesis of Efavirenz, the strategic incorporation of the cyclopropylacetylene motif can provide significant advantages in the design and synthesis of functional molecules. This guide has provided a comparative overview of its utility, offering both a conceptual framework and practical protocols for its application. We encourage researchers to explore the full potential of this remarkable building block in their own synthetic endeavors.
References
- Corley, E. G., et al. (2000). CYCLOPROPYLACETYLENE. Organic Syntheses, 77, 231. [Link]
- BenchChem. (2025). A Comparative Guide to Cycloalkynes in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions. BenchChem Technical Guides.
- BenchChem. (2025). A Comparative Guide to the Kinetics of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions. BenchChem Technical Guides.
- Cocuzza, A. J., et al. (2001). Synthesis and evaluation of efavirenz (Sustiva) analogues as HIV-1 reverse transcriptase inhibitors: replacement of the cyclopropylacetylene side chain. Bioorganic & Medicinal Chemistry Letters, 11(9), 1177-1179. [Link]
- Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Organic Chemistry. [Link]
- Bautista, E. S. (2023). VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPLACEMENT OF THE SIDE CHAIN (Honors Thesis). Southeastern University. [Link]
- The Vinylcyclopropane-Cyclopentene Rearrangement. Organic Reactions. [Link]
- Wikipedia. (n.d.). Vinylcyclopropane rearrangement. In Wikipedia.
- The Cloke-Wilson Rearrangement. Organic Reactions. [Link]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
- Kaur, G., & Kumar, V. (2021). Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles. RSC advances, 11(13), 7348-7366. [Link]
- Lu, C. J., et al. (2020). Palladium-Catalyzed Allylation of Cyclopropyl Acetylenes with Oxindoles to Construct 1,3-Dienes. European Journal of Organic Chemistry, 2020(10), 1435-1439. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066.
- Larsen, M., et al. (2001). Palladium-Catalyzed Coupling of Aryl Halides and 1-Phenyl-2-(trimethylsilyl)acetylenes. Molecules, 6(8), 674-683. [Link]
- Wang, D., & Wang, J. (2013). Comparisons of various palladium complexes catalyzed Sonogashira coupling reactions for 1-bromo-4-iodobenzene and phenylacetylene. Scientific Reports, 3(1), 1-6. [Link]
- Sonogashira coupling reactions of aryl halides with acetylene derivative.
- Pintér, Á., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2886-2893. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Beletskaya, I. P., & Cheprakov, A. V. (2000).
- Pintér, Á., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2886-2893. [Link]
- Company, A., et al. (2018). Organocatalytic Enantioselective Vinylcyclopropane‐Cyclopentene (VCP‐CP) Rearrangement. Angewandte Chemie International Edition, 57(43), 14242-14246. [Link]
- Monteiro, J. H. S., et al. (2020). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Molecules, 25(23), 5737. [Link]
- Probing kinetic and mechanistic features of bulk azide-alkyne cycloaddition.
- Liu, Z., et al. (2023). Revolutionary reactivity of vinyl cyclopropane: a rhodium-catalyzed enantioconvergent and chemodivergent rearrangement. ChemRxiv. [Link]
- Li, J. H., et al. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. The Journal of organic chemistry, 70(11), 4393-4396. [Link]
- Mondal, B., et al. (2016). A highly efficient and reusable copper (I) supported polyaniline composite for the ‘click’reaction in water. Dalton Transactions, 45(32), 12892-12901. [Link]
- Accessing the Cloke-Wilson Rearrangement via Conjugate Addition of Phosphoranes to Michael Acceptors: A Route to Cyclopropanes and 5-Membered Ring Heterocycles Investigated by Density Functional and Ab Initio Theory. PubMed Central. [Link]
- Accessing the Cloke-Wilson Rearrangement via Conjugate Addition of Phosphoranes to Michael Acceptors: A Route to Cyclopropanes and 5-Membered Ring Heterocycles Investigated by Density Functional and Ab Initio Theory. The Journal of Organic Chemistry. [Link]
- Computational Study on the Inhibition Mechanisms of the Ziegler-Natta Catalyst in the Propylene Polymerization Process: Part 1 Effects of Acetylene and Methylacetylene. MDPI. [Link]
- Wikipedia. (n.d.). Cyclopropylacetylene. In Wikipedia.
- Pd/Cu-Catalyzed Cascade Heck-Type Reactions of Alkenyl Halides with Terminal Alkynes toward Substituted Pyrrolidine Analogues.
- Cavity-Catalyzed Azide–Alkyne Cycloaddition. MPG.PuRe. [Link]
- Computational Study on the Inhibition Mechanisms of the Ziegler-Natta Catalyst in the Propylene Polymerization Process: Part 1 Effects of Acetylene and Methylacetylene. PubMed. [Link]
- Strain-Promoted Reactivity of Alkyne-Containing Cycloparaphenylenes. PubMed. [Link]
- Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Archives. [Link]
- Synthesis of nimbolide and its analogues and their application as poly(ADP-ribose) polymerase-1 trapping inducers. PubMed Central. [Link]
- Synthesis of nimbolide and its analogues and their application as poly(ADP-ribose) polymerase-1 trapping inducers. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cyclopropylacetylene - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 5. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. organicreactions.org [organicreactions.org]
- 8. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]
- 9. organicreactions.org [organicreactions.org]
- 10. Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accessing the Cloke-Wilson Rearrangement via Conjugate Addition of Phosphoranes to Michael Acceptors: A Route to Cyclopropanes and 5-Membered Ring Heterocycles Investigated by Density Functional and Ab Initio Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Validating the structure of novel compounds synthesized from 1-Bromo-2-cyclopropylethyne
An Application Scientist's Guide to the Structural Validation of Novel Compounds Derived from 1-Bromo-2-cyclopropylethyne.
Introduction: The Value of the Cyclopropylethynyl Moiety
The cyclopropylethynyl group is a highly sought-after motif in modern medicinal chemistry and materials science. Its rigid, linear structure and unique electronic properties, conferred by the strained cyclopropyl ring in conjugation with the alkyne, make it an invaluable building block for creating novel molecular architectures. This compound serves as a versatile and reactive precursor for introducing this moiety, most commonly through metal-catalyzed cross-coupling reactions.
However, the very reactivity that makes this building block so useful also presents a challenge: the potential for unexpected side reactions, rearrangements, or oligomerization. Therefore, rigorous and unambiguous structural validation of any novel derivative is not merely a procedural step but the cornerstone of reliable and reproducible science.
This guide provides a comprehensive framework for the structural elucidation of compounds synthesized from this compound. It is designed for researchers and drug development professionals, moving beyond simple protocol listing to explain the causality behind experimental choices and to establish a self-validating system of analysis.
The Analytical Gauntlet: A Multi-Pronged Approach to Validation
No single analytical technique is sufficient to definitively prove the structure of a novel compound. True confidence is achieved by assembling a portfolio of complementary data, where each method corroborates the others and illuminates a different aspect of the molecule's identity. We will explore the core techniques in the logical order they are typically applied: Mass Spectrometry (for mass), NMR Spectroscopy (for the carbon-hydrogen framework), and Infrared Spectroscopy (for functional groups). For absolute confirmation of stereochemistry and connectivity, we will also discuss single-crystal X-ray crystallography.
High-Resolution Mass Spectrometry (HRMS): The First Checkpoint
Expertise & Experience: The first question for any new compound is "What is its molecular formula?". HRMS provides an extremely accurate mass-to-charge ratio (m/z), allowing for the determination of the elemental composition. This is the foundational data point upon which all further structural hypotheses are built. For cyclopropylethyne derivatives, HRMS immediately confirms the successful incorporation of the C₅H₅ moiety (from the bromo-cyclopropylethyne precursor) and the coupling partner.
Trustworthiness: A self-validating HRMS protocol involves running a calibration standard immediately before the sample. The observation of the predicted molecular ion peak with a mass accuracy of less than 5 ppm provides high confidence in the assigned molecular formula. Isotope patterns are also critical; for instance, if the coupling partner contains chlorine or bromine, the characteristic M, M+2 peaks must be present in the correct ratio.
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., HPLC-grade Methanol or Acetonitrile). The solvent should be chosen to ensure complete dissolution and compatibility with the ionization source.
-
Instrument Calibration: Calibrate the Time-of-Flight (TOF) analyzer using a known calibration solution (e.g., sodium trifluoroacetate) in the expected mass range of the target compound.
-
Method Setup:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. Positive mode is common for compounds that can be protonated ([M+H]⁺) or form adducts with sodium ([M+Na]⁺).
-
Mass Range: Set a range appropriate for the expected molecular weight, e.g., 100-1000 m/z.
-
Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).
-
-
Data Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and a high-resolution mass spectrum.
-
Data Analysis: Process the spectrum to identify the monoisotopic mass of the most intense peak corresponding to the molecular ion. Use the instrument software to calculate the elemental composition that matches the measured mass within a specified tolerance (e.g., < 5 ppm).
Let's consider the product of a Sonogashira coupling between this compound and 4-iodoaniline.
| Parameter | Expected Value | Observed Value |
| Target Compound | 4-((cyclopropylethynyl)amino)aniline | - |
| Molecular Formula | C₁₁H₁₀N₂ | C₁₁H₁₀N₂ |
| Exact Mass (M) | 170.0844 | - |
| Ion Species | [M+H]⁺ | [M+H]⁺ |
| Calculated m/z | 171.0917 | 171.0915 |
| Mass Error | - | -1.2 ppm |
This sub-5 ppm mass error provides very strong evidence for the proposed molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
Expertise & Experience: NMR is the most powerful tool for elucidating the precise connectivity and spatial relationships of atoms in a molecule. For derivatives of this compound, a suite of NMR experiments is required to unambiguously prove the structure. The key is to identify the characteristic spin systems of the cyclopropyl ring and the newly formed bonds from the coupling reaction.
-
¹H NMR: Confirms the presence and integration of all protons. The cyclopropyl protons typically appear as complex multiplets in the upfield region (approx. 0.5-1.5 ppm), a highly diagnostic feature.
-
¹³C NMR: Identifies all unique carbon environments. The quaternary alkyne carbons are particularly important and can be located between 60-90 ppm.
-
2D NMR (COSY, HSQC, HMBC): These experiments are non-negotiable for a novel structure.
-
COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks. It will clearly show the connectivity between the methine and methylene protons on the cyclopropyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C). This is used to assign the carbon signals for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is the ultimate tool for piecing the molecular puzzle together. For example, an HMBC correlation from the cyclopropyl methine proton to one of the alkyne carbons provides definitive proof of the cyclopropylethynyl fragment's integrity.
-
Trustworthiness: The self-validating power of this NMR workflow comes from its interlocking nature. The ¹H and ¹³C assignments derived from HSQC must be consistent with the multi-bond correlations seen in the HMBC. Any discrepancy indicates an incorrect structural assignment. For example, if the HMBC shows a correlation from an aromatic proton to an alkyne carbon, it confirms the success of the Sonogashira coupling.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure the sample dissolves and to avoid overlapping solvent and analyte signals.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Ensure sufficient spectral width to cover all expected signals (e.g., -1 to 12 ppm).
-
Integrate all peaks and set the integration of a known peak (e.g., a CH₃ group or a single aromatic proton) to its correct value to determine the relative number of protons for all other signals.
-
-
¹³C{¹H} NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum. This provides a single peak for each unique carbon environment.
-
-
2D COSY Acquisition:
-
Run a standard gradient-selected COSY (gCOSY) experiment to map out ¹H-¹H spin systems.
-
-
2D HSQC Acquisition:
-
Run a standard gradient-selected HSQC experiment to identify one-bond ¹H-¹³C correlations.
-
-
2D HMBC Acquisition:
-
Run a standard gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically set for J = 8-10 Hz) to observe 2- and 3-bond correlations.
-
-
Data Processing & Interpretation: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Use the 2D spectra to systematically assign all ¹H and ¹³C chemical shifts and confirm the overall connectivity.
| δ (ppm) | Multiplicity | Integration | Assignment (¹H) | δ (ppm) | Assignment (¹³C) | Key HMBC Correlations (from ¹H to ¹³C) |
| 7.25 | d, J=8.5 Hz | 2H | Ar-H | 140.1 | Ar-C (Quat) | C-Ar, C-Alkyne |
| 6.65 | d, J=8.5 Hz | 2H | Ar-H | 129.5 | Ar-CH | C-Ar (Quat) |
| 3.80 | br s | 2H | -NH₂ | 115.0 | Ar-CH | C-Ar (Quat) |
| 1.45 | m | 1H | Cyclopropyl-CH | 85.2 | Alkyne-C | C-Alkyne, C-Cyclopropyl |
| 0.85 | m | 4H | Cyclopropyl-CH₂ | 65.4 | Alkyne-C | C-Ar |
| - | - | - | - | 8.6 | Cyclopropyl-CH₂ | - |
| - | - | - | - | 0.5 | Cyclopropyl-CH | - |
Visualization of the Validation Workflow
A logical workflow ensures that data is collected efficiently and interpreted in a structured manner, leading to a high-confidence structural assignment.
Caption: The overall workflow for synthesis and structural validation.
Comparative Analysis: Alternative Synthetic Precursors
While this compound is an excellent reagent, it's crucial to understand its performance relative to other alternatives. The choice of precursor can impact reaction efficiency, cost, and safety.
| Precursor | Key Advantages | Key Disadvantages | Typical Application |
| This compound | Good balance of reactivity and stability. Widely used in Sonogashira and Suzuki couplings. | Can be less reactive than the iodo analogue in some cases. | General purpose C-C bond formation. |
| 1-Iodo-2-cyclopropylethyne | Higher reactivity in many cross-coupling reactions due to the weaker C-I bond, often leading to higher yields or milder reaction conditions. | Less stable, can be more prone to decomposition or homocoupling. Often more expensive. | When the bromo-analogue is unreactive or gives low yields. |
| Cyclopropylacetylene | Inexpensive and readily available. Used in Cadiot-Chodkiewicz or Glaser couplings. | Requires a terminal alkyne coupling strategy, which is a different mechanistic class than Sonogashira. Can be a gas at room temperature, requiring special handling. | Large-scale synthesis where cost is a primary driver. |
| Cyclopropylethynyl-boronates (e.g., MIDA) | Stable, solid reagents. Excellent for Suzuki couplings, offering high functional group tolerance. | Requires an extra synthetic step to prepare the boronate ester from cyclopropylacetylene. | Complex molecule synthesis where mild conditions and high tolerance are needed. |
Conclusion: Towards Irreproachable Structural Integrity
The validation of novel compounds synthesized from this compound demands a meticulous, multi-faceted analytical strategy. Relying on a single piece of data is insufficient. By systematically employing HRMS to establish the molecular formula, a comprehensive suite of NMR experiments to map the atomic connectivity, and complementary techniques like IR spectroscopy, researchers can build an unassailable case for their proposed structure. This rigorous approach not only ensures the integrity of the immediate research but also provides the solid, trustworthy foundation upon which future drug development and materials science innovations are built.
References
- Title: The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Source: Chemical Reviews URL:[Link]
- Title: Organoboron Compounds as Reagents and Catalysts in Organic Synthesis. Source: Chemical Reviews URL:[Link]
A Comparative Guide to Purity Assessment of 1-Bromo-2-cyclopropylethyne: HPLC, GC, and qNMR Approaches
For researchers, scientists, and professionals in drug development, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible research. Reactive synthetic intermediates like 1-Bromo-2-cyclopropylethyne, a versatile building block prized for its unique strained ring and bromoalkyne functionality, demand accurate purity determination to ensure the integrity of subsequent synthetic steps and the quality of final active pharmaceutical ingredients (APIs).[1][2] The presence of even trace impurities can have profound impacts on reaction yields, impurity profiles of downstream products, and ultimately, the safety and efficacy of a drug candidate.[3][4]
This guide provides an objective, in-depth comparison of High-Performance Liquid Chromatography (HPLC) with two powerful alternative techniques—Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity assessment of this compound. We will explore the causality behind methodological choices, present detailed experimental protocols, and provide a framework for selecting the most appropriate analytical strategy.
The Analyte: Physicochemical Properties and Analytical Challenges
This compound (C₅H₅Br, M.W. 145.00 g/mol ) is a relatively small, non-polar molecule.[1][5][6] Its structure presents a unique set of analytical challenges:
-
Volatility: The low molecular weight and non-polar nature suggest significant volatility, making Gas Chromatography (GC) a strong candidate for analysis.[7][8][9]
-
Thermal Stability: While volatile, the strained cyclopropyl ring and reactive bromoalkyne moiety may impart some thermal lability, a critical consideration for high-temperature GC analysis.[1][10]
-
Chromophoric Properties: The molecule lacks a strong ultraviolet (UV) chromophore. The carbon-carbon triple bond provides some absorbance at very low UV wavelengths (typically ~210 nm), which can be challenging for HPLC detection due to potential interference from solvents and other impurities.[11]
-
Potential Impurities: A robust analytical method must be capable of separating the target compound from potential impurities, which may include:
-
Starting Materials: Unreacted precursors such as cyclopropylacetylene.
-
Side-Products: Isomeric byproducts, potentially arising from the ring-opening of the cyclopropyl group under certain conditions.[10]
-
Reagents & Solvents: Residual materials from the synthesis and purification process.[3]
-
Degradation Products: Compounds formed due to instability under light, heat, or atmospheric exposure.[12]
-
Comparison of Core Analytical Techniques
The selection of an optimal analytical method requires a careful evaluation of the analyte's properties against the strengths and limitations of each technique.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[13] | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase.[14] | Absolute purity determination by comparing the integral of an analyte's signal to that of a certified internal standard.[15] |
| Suitability | Excellent for non-volatile or thermally unstable compounds; widely applicable.[7][16] | Gold standard for volatile and thermally stable compounds.[7][8][17] | A primary ratio method, universal for any NMR-active molecule with a known structure. Non-destructive.[18][19] |
| Detection | UV-Vis (requires low wavelength for this analyte), MS, CAD. | Flame Ionization (FID) is highly sensitive for hydrocarbons; Mass Spectrometry (MS) for identification. | NMR signal intensity. |
| Analysis Time | Typically 10-60 minutes per sample.[9][20] | Faster, often 2-20 minutes per sample.[9][20] | Moderate, includes precise sample preparation and longer acquisition times for quantification. |
| Pros for Topic | Handles potential non-volatile impurities/degradants well. Robust and highly reproducible. | High separation efficiency and sensitivity for volatile impurities. Cost-effective carrier gas.[9] | Provides structural confirmation. No specific reference standard of the analyte is needed for purity calculation.[19] Orthogonal to chromatography.[18] |
| Cons for Topic | Analyte volatility is not leveraged. Weak UV signal requires low wavelength detection. Higher solvent cost.[8] | Potential for on-column degradation if the analyte is thermally labile. Not suitable for non-volatile impurities. | Lower sensitivity than chromatographic methods. Requires expensive high-field NMR instrumentation. Potential for signal overlap. |
Experimental Protocols & Method Causality
Trustworthy analytical data originates from well-designed and validated protocols. Here, we provide detailed, step-by-step methodologies for each technique, explaining the rationale behind key parameter choices.
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purity Method
This protocol is designed as a stability-indicating method, capable of separating the main component from potential polar and non-polar impurities. RP-HPLC is chosen for its versatility and its ability to analyze a wide range of potential degradation products.[21]
Rationale for Parameter Selection:
-
Column: A C18 column is the industry standard for reversed-phase chromatography, offering excellent hydrophobic retention for non-polar analytes like this compound.[22][23] A 250 mm length ensures high resolving power for complex impurity profiles.
-
Mobile Phase: A gradient of acetonitrile and water provides a broad elution window to separate impurities with varying polarities. Acetonitrile is chosen for its low UV cutoff, which is critical for detection at 210 nm.
-
Detection Wavelength: 210 nm is selected to capture the weak π-π* transition of the alkyne functionality.[11] While this wavelength can have a high background, it is necessary for detecting this type of compound without a stronger chromophore.
-
Column Temperature: Maintaining a constant temperature of 30 °C ensures reproducible retention times and peak shapes.
Step-by-Step Protocol:
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: HPLC-Grade Water.
-
Mobile Phase B: HPLC-Grade Acetonitrile.
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: 95% to 60% B
-
19-25 min: Equilibrate at 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of this compound.
-
Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Dilute to a final concentration of approximately 0.1 mg/mL with a 60:40 mixture of Acetonitrile:Water.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Data Analysis:
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
This method assumes that all components have a similar detector response, which is a common practice but should be verified with reference standards if available.[24]
-
Protocol 2: Gas Chromatography (GC) with Flame Ionization Detection (FID)
This protocol leverages the analyte's volatility for a rapid and highly sensitive analysis, which is particularly effective for detecting other volatile impurities.
Rationale for Parameter Selection:
-
Detector: FID is chosen for its high sensitivity to hydrocarbons and its robust, linear response over a wide concentration range. It is ideal for purity assessment where impurities are organic in nature.
-
Column: A low-to-mid polarity column (e.g., DB-5 equivalent) provides good general-purpose separation for a wide range of volatile organic compounds.
-
Oven Program: A temperature ramp ensures that both highly volatile components (like residual solvents) and the slightly less volatile analyte are well-separated and elute with good peak shape.[11]
-
Injector/Detector Temperature: These are set significantly higher than the maximum oven temperature to ensure rapid sample vaporization upon injection and prevent condensation in the detector.
Step-by-Step Protocol:
-
Instrumentation: GC system with a split/splitless injector, capillary column, and Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial Temp: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 240 °C.
-
Hold: Hold at 240 °C for 3 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 260 °C.
-
Injection: 1 µL with a 50:1 split ratio.
-
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the sample in a high-purity volatile solvent such as hexane or dichloromethane.
-
-
Data Analysis:
-
Calculate purity based on the relative peak areas (Area %), similar to the HPLC method.
-
Protocol 3: Quantitative NMR (qNMR) for Absolute Purity
This protocol describes a primary method for determining absolute purity without relying on chromatographic separation or the analyte's response factor.
Rationale for Parameter Selection:
-
Internal Standard: Maleic acid is a good choice as it is non-volatile, stable, has sharp singlets in a relatively clear region of the ¹H NMR spectrum, and is available as a high-purity certified reference material.
-
Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 of any proton being integrated) is absolutely critical. This ensures that all protons have fully relaxed before the next pulse, making the signal integral directly proportional to the number of nuclei, which is the foundation of quantification.[15]
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent for non-polar organic molecules.
Step-by-Step Protocol:
-
Instrumentation: High-resolution NMR spectrometer (≥400 MHz).
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 15 mg of this compound into an NMR tube. Record the weight (W_analyte).
-
Accurately weigh (to 0.01 mg) approximately 10 mg of a certified internal standard (e.g., Maleic Acid, Purity_std). Add this to the same NMR tube. Record the weight (W_std).
-
Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃) and dissolve completely.
-
-
NMR Acquisition Parameters:
-
Pulse Program: Standard 90° pulse.
-
Relaxation Delay (d1): ≥ 30 seconds.
-
Number of Scans: 16-32 (to achieve good signal-to-noise).
-
-
Data Processing & Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal for the analyte (I_analyte) and a signal for the internal standard (I_std).
-
Record the number of protons corresponding to each integrated signal (N_analyte and N_std).
-
Calculate the purity using the following formula: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * Purity_std Where MW is the molecular weight.
-
Scientific Integrity: The Role of Validation and Forced Degradation
Describing a protocol is insufficient; its trustworthiness must be established. A self-validating system for purity assessment is one that is proven to be fit for its purpose through rigorous validation, in accordance with guidelines from the International Council for Harmonisation (ICH).[3][25][26]
Method Validation: Any chosen chromatographic method (HPLC or GC) must be validated for key parameters:[27][28]
-
Specificity: The ability to definitively assess the analyte in the presence of impurities and degradation products. This is the most crucial parameter for a purity method.
-
Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.
-
Linearity: Demonstrating that the detector response is directly proportional to the concentration of the analyte and its impurities.
-
Accuracy & Precision: Proving that the method gives results that are close to the true value and are reproducible.
Forced Degradation Studies: To establish specificity and create a "stability-indicating" HPLC method, forced degradation studies are essential.[29] The sample is intentionally exposed to harsh conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The HPLC method must then demonstrate that all degradation peaks are baseline-resolved from the main analyte peak, ensuring that purity is not overestimated in a sample that has started to degrade.[30]
Conclusion and Recommendations
For the comprehensive purity assessment of this compound, a multi-faceted approach is recommended to ensure the highest degree of confidence.
-
Primary Recommended Method (Routine QC): Reversed-Phase HPLC stands as the most robust and versatile primary method. Its ability to handle a wide range of potential non-volatile impurities and degradation products makes it ideal for routine quality control and stability testing, provided a validated, stability-indicating method is developed.
-
Orthogonal Verification (Volatiles): Gas Chromatography (GC-FID) is a superior alternative for specifically targeting volatile impurities and residual solvents. Its speed and high sensitivity make it an excellent orthogonal technique to confirm the HPLC results and provide a more complete picture of the volatile impurity profile.
-
Absolute Purity (Reference Standard): Quantitative NMR (qNMR) is the definitive method for assigning the absolute purity of a reference standard or a new batch of material. As a primary method that is not dependent on chromatographic separation, it provides an unbiased purity value that can be used to qualify standards for other tests.[19]
Ultimately, relying on HPLC as the principal quality control method, supported by GC for volatile impurity profiling and qNMR for primary standard characterization, provides the rigorous, self-validating system required by researchers, scientists, and drug development professionals to ensure the quality and reliability of their work.
References
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- Brewer Science. (2022, May 23). Small Molecule Analysis Testing: HPLC vs GC.
- Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
- European Medicines Agency. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
- Pharma Knowledge Forum. (2024, April 2). How to Develop HPLC Method for Nonpolar Compounds.
- Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
- Chromatography Today. (2021, December 10). HPLC vs GC - A Beginner's Guide.
- European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- Benchchem. (2025, December 3). Technical Support Center: HPLC Purification of Non-Polar Compounds.
- Benchchem. (n.d.). A Comparative Guide to Purity Assessment of Synthesized 1-Bromo-2-pentyne by HPLC.
- World Journal of Pharmaceutical and Medical Research. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- Sigma-Aldrich. (n.d.). Developing HPLC Methods.
- Benchchem. (n.d.). A Comparative Guide to HPLC Methods for Purity Assessment of Bromoacetylated Products.
- MySkinRecipes. (n.d.). This compound.
- US Pharmacopeia (USP). (n.d.). Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis.
- Benchchem. (n.d.). This compound | 57951-72-1.
- MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
- ResearchGate. (n.d.). hplc method validation for pharmaceuticals: a review.
- Chemistry LibreTexts. (2022, April 7). 2.5B: Uses of Gas Chromatography.
- National Institutes of Health (NIH). (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
- Benchchem. (n.d.). 2-Bromo-1-cyclopropylethanone | 69267-75-0.
- Benchchem. (n.d.). A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Bromo-4'-hydroxyacetophenone.
- ResearchGate. (2025, August 6). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination.
- Benchchem. (n.d.). A Comparative Guide to HPLC Analysis for Purity Determination of 3-Bromo(2H_6_)propan-1-ol.
- International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
- YouTube. (2020, November 30). Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226.
- PubChemLite. (n.d.). This compound (C5H5Br).
- Agilent. (n.d.). Light hydrocarbons (alkanes, alkynes, alkenes) C - Analysis of 1,3-butadiene on a capillary column.
- PubChem. (n.d.). This compound | C5H5Br | CID 70026705.
- Agilent. (2012, November 29). Improved Gas Chromatograph Method for the Analysis of Trace Hydrocarbon Impurities in 1, 3-Butadiene.
- ACS Publications. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- NIH. (n.d.). Purity by Absolute qNMR Instructions.
- PubMed. (2014, November 26). Absolute quantitative (1)h NMR spectroscopy for compound purity determination.
- Teledyne Labs. (n.d.). What is Gas Chromatography?.
- SIELC Technologies. (2018, February 16). 1-Bromo-2-methylpropane.
- ResearchGate. (2025, August 6). Determining and reporting purity of organic molecules: Why qNMR.
- PubChem. (n.d.). 1-Bromo-2-cyclopropylbenzene | C9H9Br | CID 12221356.
- ResearchGate. (2016, May 19). (PDF) Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 1-Bromopropane on Newcrom R1 Column.
- Creative Proteomics. (n.d.). Determine Purity of Terpenes, Propylene Glycol, Terpene Alcohols, and Light-Duty Cleaners.
- PubChem. (n.d.). 1-Bromo-2-methylcyclopropane | C4H7Br | CID 14372772.
- Benchchem. (n.d.). An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone.
- National Institutes of Health (NIH). (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
- ChemicalBook. (n.d.). This compound(57951-72-1) 1H NMR spectrum.
Sources
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. tasianinch.com [tasianinch.com]
- 4. jpionline.org [jpionline.org]
- 5. PubChemLite - this compound (C5H5Br) [pubchemlite.lcsb.uni.lu]
- 6. This compound | C5H5Br | CID 70026705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. blog.brewerscience.com [blog.brewerscience.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. wjpmr.com [wjpmr.com]
- 14. teledynelabs.com [teledynelabs.com]
- 15. pubsapp.acs.org [pubsapp.acs.org]
- 16. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pharmaguru.co [pharmaguru.co]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pharma.gally.ch [pharma.gally.ch]
- 25. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 26. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 27. researchgate.net [researchgate.net]
- 28. ijrrjournal.com [ijrrjournal.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. usp.org [usp.org]
A Senior Application Scientist's Guide to Copper vs. Palladium Catalysis in Bromoalkyne Reactions
Introduction: The Strategic Importance of the Alkynyl Moiety
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the carbon-carbon triple bond is a cornerstone functional group. Its rigid, linear geometry and rich reactivity make it an invaluable building block for constructing complex molecular architectures. Bromoalkynes, as stable and accessible electrophilic partners, serve as powerful linchpins in forming critical C(sp)-C(sp) and C(sp)-C(sp²) bonds. The success of these transformations hinges on the strategic selection of a catalyst, with copper and palladium complexes representing the two most dominant and versatile platforms.
While both metals can effectively catalyze couplings with bromoalkynes, they operate via fundamentally different mechanisms, offering distinct advantages in terms of scope, cost, and reaction conditions. This guide provides an in-depth comparison of copper- and palladium-catalyzed systems, moving beyond simple protocols to explain the causal factors behind catalyst choice, reaction setup, and expected outcomes. The insights provided are grounded in established mechanistic principles and supported by experimental data to empower researchers in drug discovery and materials development to make informed decisions for their specific synthetic challenges.
The Workhorse of Diyne Synthesis: Copper-Catalyzed Cadiot-Chodkiewicz Coupling
The Cadiot-Chodkiewicz coupling, first reported in the 1950s, remains the most direct and widely employed method for synthesizing unsymmetrical 1,3-diynes by coupling a terminal alkyne with a 1-haloalkyne.[1][2][3] This reaction is exclusively catalyzed by copper(I) salts and is prized for its operational simplicity and cost-effectiveness.[1]
Mechanistic Rationale: The Copper(I) Acetylide Pathway
The efficacy of the Cadiot-Chodkiewicz reaction is rooted in a well-understood catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
-
Formation of the Copper(I) Acetylide: The cycle begins with the deprotonation of the terminal alkyne by an amine base, which then coordinates with the copper(I) salt to form a copper(I) acetylide intermediate.[3][4] This is the key nucleophilic species in the reaction.
-
Oxidative Addition: The copper(I) acetylide then undergoes oxidative addition with the bromoalkyne. This step involves the formal oxidation of Cu(I) to a transient Cu(III) intermediate.
-
Reductive Elimination: This high-energy intermediate rapidly undergoes reductive elimination, forming the new C(sp)-C(sp) bond of the 1,3-diyne product and regenerating the catalytically active Cu(I) species.[1][4]
Scope, Limitations, and Practical Considerations
The primary advantage of the Cadiot-Chodkiewicz coupling is its selectivity; it exclusively forms the unsymmetrical cross-coupled product, unlike the related Glaser coupling, which can lead to a mixture of homo- and cross-coupled products.[3]
-
Substrate Scope: The reaction is compatible with a wide range of terminal alkynes, including those bearing aryl, alkyl, and silyl groups. Bulky trialkylsilyl groups like triethylsilyl (TES) or triisopropylsilyl (TIPS) on the terminal alkyne have been shown to proceed in high yields.[1][5] Both polar and nonpolar bromoalkynes are generally effective coupling partners.[5]
-
Limitations: A significant drawback is the potential for the formation of symmetrical homocoupled diynes as byproducts, particularly if the reaction is exposed to oxygen.[6] The catalytically active Cu(I) can be oxidized to Cu(II), which promotes this unwanted side reaction.[6] To mitigate this, reactions are typically run under an inert atmosphere, and additives like hydroxylamine hydrochloride may be used to keep the copper in the +1 oxidation state.[3] Recent studies have shown that using sodium ascorbate as a reducing agent can make the reaction tolerant to air.[6]
The Power of Synergy: Palladium/Copper Co-Catalyzed Sonogashira Coupling
The Sonogashira reaction is arguably the most powerful and versatile method for forming C(sp²)-C(sp) bonds, typically coupling a terminal alkyne with an aryl or vinyl halide.[7] While the classic Sonogashira reaction does not use a bromoalkyne as the electrophile, its dual catalytic system provides a crucial point of comparison and highlights a different strategic approach to activating alkynes. The principles are foundational to a broad class of palladium-catalyzed alkyne couplings.
Mechanistic Rationale: A Tale of Two Cycles
The genius of the Sonogashira reaction lies in its use of two synergistic catalytic cycles, one driven by palladium and the other by copper.[8] This division of labor allows the reaction to proceed under remarkably mild conditions.[7][9]
-
The Palladium Cycle (The Cross-Coupling Engine):
-
Oxidative Addition: A Pd(0) species oxidatively adds to the aryl or vinyl halide (R-X) to form a Pd(II) complex.[10][11]
-
Transmetalation: This is the critical step where the two cycles intersect. The Pd(II) complex exchanges its halide ligand with the alkynyl group from a copper(I) acetylide, which is generated in the copper cycle.[7][10]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.[10][11]
-
-
The Copper Cycle (The Acetylide Factory): Running concurrently, the copper cycle's sole purpose is to prepare the necessary copper(I) acetylide for the transmetalation step. A Cu(I) salt reacts with the terminal alkyne in the presence of a base to form the copper acetylide, which is then transferred to the palladium center.[7][8]
The Rise of Copper-Free Sonogashira Reactions
While the dual Pd/Cu system is classic, the use of copper has drawbacks, including the promotion of alkyne homocoupling (Glaser coupling) and potential environmental concerns.[8][12] This has led to the development of copper-free Sonogashira protocols. In these systems, palladium catalysis manages the entire process. The mechanism is thought to involve the formation of a palladium acetylide complex directly, bypassing the need for a copper intermediary.[13] Recent studies suggest this may proceed through a tandem Pd/Pd double-cycle, where one palladium complex acts in a role analogous to the copper catalyst.[8]
Head-to-Head Comparison: Copper vs. Palladium Systems
The choice between a copper-only and a palladium-based system is dictated by the specific bond you aim to form and the functional groups present in your substrates.
| Feature | Copper Catalysis (Cadiot-Chodkiewicz) | Palladium/Copper Catalysis (Sonogashira) |
| Primary Bond Formed | C(sp) — C(sp) | C(sp²) — C(sp) or C(sp) — C(sp) |
| Key Reactants | Terminal Alkyne + Bromoalkyne | Terminal Alkyne + Aryl/Vinyl Halide |
| Catalyst System | Single Metal: Cu(I) salt (e.g., CuBr, CuI)[3] | Dual Metal: Pd(0) complex + Cu(I) co-catalyst[7][14] |
| Mechanism Type | Direct Cu(I)/Cu(III) cycle[1] | Synergistic Pd(0)/Pd(II) and Cu(I) cycles[8] |
| Reaction Conditions | Mild, often room temperature.[1] | Very mild, often room temperature.[7] |
| Atmosphere | Inert atmosphere typically required to prevent Cu(I) oxidation and homocoupling.[6] | Inert atmosphere required to prevent both catalyst degradation and homocoupling.[14] |
| Key Advantage | Direct, cost-effective route to unsymmetrical 1,3-diynes.[1] | Extremely broad substrate scope and high functional group tolerance.[15] |
| Common Side Reaction | Glaser homocoupling of the terminal alkyne.[4] | Glaser homocoupling (due to copper co-catalyst).[12] |
| When to Choose | When the goal is to synthesize an unsymmetrical diyne from a bromoalkyne. | When coupling a terminal alkyne to an aromatic or vinyl system. |
Experimental Protocols: From Theory to Practice
A robust experimental design is crucial for success. The following protocols are representative of the classes of reactions discussed.
General Experimental Workflow
The setup for most cross-coupling reactions follows a standardized workflow to ensure reproducibility and safety.
Protocol 1: Copper-Catalyzed Cadiot-Chodkiewicz Coupling
Objective: To synthesize an unsymmetrical 1,3-diyne from a terminal alkyne and a 1-bromoalkyne.
-
Materials:
-
Copper(I) bromide (CuBr, 5 mol%)
-
Terminal Alkyne (1.0 equiv)
-
1-Bromoalkyne (1.1 equiv)
-
Base: n-Butylamine (n-BuNH₂) or Piperidine (2.0 equiv)
-
Solvent: Methanol or Ethanol (anhydrous)
-
Additive (optional): Hydroxylamine hydrochloride (10 mol%)
-
-
Procedure:
-
To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add CuBr (5 mol%) and hydroxylamine hydrochloride (10 mol%, if used).
-
Seal the flask and purge with nitrogen or argon for 10-15 minutes.
-
Via syringe, add anhydrous methanol, followed by the amine base. Stir for 5 minutes.
-
Add the terminal alkyne (1.0 equiv) and stir for another 5 minutes.
-
Add the 1-bromoalkyne (1.1 equiv) dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by pouring it into a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Palladium/Copper-Catalyzed Sonogashira Coupling
Objective: To synthesize an aryl alkyne from a terminal alkyne and an aryl bromide.[10]
-
Materials:
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ (2.5 mol%)
-
Copper Co-catalyst: Copper(I) iodide (CuI, 5 mol%)
-
Aryl Bromide (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0-3.0 equiv)
-
Solvent: Tetrahydrofuran (THF) or DMF (anhydrous)
-
-
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), Pd(PPh₃)₂Cl₂ (2.5 mol%), and CuI (5 mol%).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Via syringe, add the anhydrous solvent (THF or DMF), followed by the amine base.
-
Add the terminal alkyne (1.2 equiv) dropwise while stirring.
-
Stir the reaction at room temperature or heat gently (40-60 °C) if the aryl bromide is unreactive. Monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with additional ether.
-
Wash the filtrate with saturated aqueous NH₄Cl and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude oil or solid by flash column chromatography.
-
Conclusion and Future Outlook
The choice between copper and palladium catalysis for reactions involving bromoalkynes is a strategic one, guided by the desired final product.
-
Copper catalysis , via the Cadiot-Chodkiewicz coupling, offers a direct, economical, and efficient pathway for the synthesis of unsymmetrical 1,3-diynes, a valuable motif in natural products and materials.[1][16] Its main challenge lies in mitigating the unwanted homocoupling side reaction.
-
Palladium catalysis , exemplified by the Sonogashira reaction, provides unparalleled versatility for coupling terminal alkynes with aryl and vinyl halides.[12] While not a direct competitor for bromoalkyne-alkyne coupling, its dual-metal mechanism showcases a more complex, yet highly effective, strategy for C-C bond formation under mild conditions.
The future of this field is focused on enhancing the sustainability and efficiency of these transformations. Key areas of development include the design of more robust ligands to improve catalyst stability and turnover numbers, the expansion of copper-only Sonogashira-type reactions to reduce reliance on expensive palladium, and the development of protocols that operate effectively in greener solvents or under air-tolerant conditions.[6][9] As our understanding of these catalytic systems deepens, so too will our ability to construct complex molecules with ever-greater precision and efficiency.
References
- Taylor, R. D., et al. (2013). Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes. PubMed Central.
- Borah, A. J., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances.
- Mohanan, K., & Martin, V. V. (2014). Recent developments and applications of the Cadiot–Chodkiewicz reaction. Organic & Biomolecular Chemistry.
- Wikipedia. Sonogashira coupling. Wikipedia.
- Wikipedia. Cadiot–Chodkiewicz coupling. Wikipedia.
- Borah, A. J., et al. (2023). Proposed mechanism of copper catalyzed Sonogashira coupling of alkynes... ResearchGate.
- Marino, J. P., & Nguyen, H. N. (2002). Bulky Trialkylsilyl Acetylenes in the Cadiot-Chodkiewicz Cross-Coupling Reaction. Organic Chemistry Portal.
- Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal.
- Frabitore, C., et al. (2022). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. PubMed Central.
- Chen, Z., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols.
- McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PubMed Central.
- NROChemistry. Sonogashira Coupling. NROChemistry.
- Borah, A. J., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PubMed Central.
- ResearchGate. Proposed mechanism for the Cu(I)-catalyzed cross-coupling of 1-bromoalkynes with alkyl zinc reagents[17]. ResearchGate.
- J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. J&K Scientific.
- Royal Society of Chemistry. Recent developments and applications of the Cadiot–Chodkiewicz reaction. Organic & Biomolecular Chemistry.
- Liu, Z., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
- Košan, J., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications.
- Royal Society of Chemistry. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers.
- NROChemistry. (2020). Sonogashira Coupling. YouTube.
- ChemistryViews. (2023). Cadiot–Chodkiewicz Reactions Made Air-Tolerant. ChemistryViews.
- Chuprakov, S., et al. (2014). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central.
- ACS Publications. (2015). Copper-Catalyzed Hydroalkylation of Terminal Alkynes. ACS Publications.
- National Science Foundation. (2022). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. NSF Public Access Repository.
- ACS Publications. (2025). Palladium-Catalyzed Oxidative Allene–Allene Cross-Coupling. Journal of the American Chemical Society.
- ACS Publications. (2021). Room-Temperature Cu(II) Radical-Triggered Alkyne C–H Activation. JACS Au.
- Trost, B. M., & McClory, A. (2008). Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. National Institutes of Health.
- Semantic Scholar. (2022). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. Semantic Scholar.
- Evano, G., et al. (2010). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. ACS Publications.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PubMed Central.
- Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
- Royal Society of Chemistry. Recent advances in NHC–palladium catalysis for alkyne chemistry: versatile synthesis and applications. RSC Publishing.
- Powers, D. C., & Ritter, T. (2011). High-Valent Organometallic Copper and Palladium in Catalysis. PubMed Central.
- Wang, S., et al. (2011). Copper(I) Iodide Catalyzed Cross-Coupling Reaction of Terminal Alkynes with 1-Bromoalkynes: A Simple Synthesis of Unsymmetrical Buta-1,3-diynes. Organic Chemistry Portal.
- MDPI. (2020). Palladium and Copper: Advantageous Nanocatalysts for Multi-Step Transformations. MDPI.
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
- Khan, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.
- ResearchGate. (2025). The Complementary Competitors: Palladium and Copper in C-N Cross-Coupling Reactions. ResearchGate.
- MedChemProfessor. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bulky Trialkylsilyl Acetylenes in the Cadiot-Chodkiewicz Cross-Coupling Reaction [organic-chemistry.org]
- 6. Cadiot–Chodkiewicz Reactions Made Air-Tolerant - ChemistryViews [chemistryviews.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. jk-sci.com [jk-sci.com]
- 16. Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Mechanistic Landscape of Cycloaddition Reactions with (Bromoethynyl)cyclopropane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, the quest for novel molecular architectures with enhanced efficiency and stereocontrol is perpetual. (Bromoethynyl)cyclopropane emerges as a fascinating, yet underexplored, building block in this endeavor. Its unique combination of a strained cyclopropyl ring and an electron-deficient bromoalkyne moiety presents a rich playground for cycloaddition reactions, offering potential pathways to complex carbocyclic and heterocyclic systems. However, the very features that make this molecule intriguing also introduce mechanistic complexities that warrant a thorough investigation.
This guide provides a comparative analysis of the potential mechanistic pathways in cycloaddition reactions involving (bromoethynyl)cyclopropane. In the absence of extensive direct experimental studies on this specific substrate, we will draw upon established principles of cycloaddition reactions and leverage mechanistic insights from studies on analogous systems, such as ethynylcyclopropane and other haloalkynes. By comparing and contrasting these systems, we aim to provide a predictive framework for understanding the reactivity of (bromoethynyl)cyclopropane and to guide future experimental design.
The Dichotomy of Reactivity: Concerted versus Stepwise Pathways
Cycloaddition reactions are broadly categorized by the number of π-electrons participating from each component, with [4+2] (Diels-Alder) and [3+2] (1,3-dipolar) cycloadditions being the most prevalent. A central question in the mechanistic study of any cycloaddition is whether it proceeds through a concerted, pericyclic transition state or a stepwise pathway involving discrete intermediates.
The presence of the cyclopropyl group adjacent to the alkyne in (bromoethynyl)cyclopropane can significantly influence this mechanistic dichotomy. The cyclopropyl group, with its inherent ring strain of approximately 27.5 kcal/mol, can participate in reactions in a manner that relieves this strain.[1]
Alternative 1: The Concerted [m+n] Cycloaddition Pathway
In a concerted cycloaddition, all bond-forming and bond-breaking events occur in a single transition state.[2] The stereochemistry of the reactants is often retained in the product, a hallmark of many pericyclic reactions.[3] For (bromoethynyl)cyclopropane, a concerted pathway would involve the direct reaction of the bromoalkyne with a diene (in a [4+2] cycloaddition) or a 1,3-dipole.
The feasibility of a concerted mechanism is governed by the principles of orbital symmetry, as famously articulated by Woodward and Hoffmann.[4] Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in evaluating the energetics of the transition state for a proposed concerted pathway.[5]
Alternative 2: Stepwise Mechanisms—The Role of Intermediates
The electronic nature of (bromoethynyl)cyclopropane, with the electron-withdrawing bromine atom polarizing the alkyne, makes stepwise mechanisms involving charged intermediates a distinct possibility.
-
Zwitterionic Intermediates: In reactions with electron-rich dienes or dipoles, a stepwise pathway could be initiated by nucleophilic attack on the alkyne, leading to the formation of a zwitterionic intermediate. The stability of this intermediate would be a crucial factor in determining the viability of this pathway.
-
Diradical Intermediates: Alternatively, a stepwise mechanism could proceed through a diradical intermediate, particularly in thermal reactions. The cyclopropyl group can influence the stability of adjacent radical centers.
The following diagram illustrates the potential mechanistic landscape for the reaction of (bromoethynyl)cyclopropane with a generic 1,3-dipole.
Caption: Potential mechanistic pathways for the [3+2] cycloaddition of (bromoethynyl)cyclopropane.
Comparative Analysis with Analogous Systems
To predict the likely behavior of (bromoethynyl)cyclopropane, we can compare it to systems where mechanistic studies are more established.
| Reactant System | Dominant Mechanistic Features | Supporting Evidence |
| Ethynylcyclopropane | The cyclopropyl group can lower the activation energy for cycloaddition by releasing ring strain in the transition state.[6][7] | Computational studies on related vinylcyclopropanes show a reduction in activation enthalpy.[7] |
| Simple Bromoalkynes | The electron-withdrawing nature of bromine enhances the electrophilicity of the alkyne, making it more susceptible to nucleophilic attack. This can favor stepwise, polar mechanisms. | Experimental and theoretical studies on the cycloaddition of halo-substituted nitropropenes indicate a stepwise nature.[2] |
| Donor-Acceptor Cyclopropanes | These systems are known to undergo formal [3+2] cycloadditions through stepwise mechanisms involving ring-opening of the cyclopropane to form a 1,3-zwitterion.[8] | Extensive experimental evidence supports the intermediacy of zwitterions, which can be trapped or observed spectroscopically. |
Based on this comparison, it is plausible that the cycloaddition reactions of (bromoethynyl)cyclopropane will exhibit a complex mechanistic profile, with the operative pathway being highly dependent on the nature of the reaction partner and the reaction conditions. The bromo substituent likely enhances the electrophilicity of the alkyne, predisposing it towards stepwise, polar mechanisms, while the cyclopropyl group could stabilize intermediates and transition states through strain release.
Experimental Protocols for Mechanistic Elucidation
Disentangling the mechanistic intricacies of these reactions requires a combination of experimental and computational approaches.
Kinetic Studies
Objective: To determine the rate law of the reaction and extract activation parameters (ΔH‡ and ΔS‡), which can provide insights into the nature of the transition state.
Methodology:
-
Reaction Setup: A solution of (bromoethynyl)cyclopropane and the cycloaddition partner (e.g., a diene or a 1,3-dipole) in a suitable solvent is prepared in a thermostated reaction vessel.
-
Monitoring: The reaction progress is monitored over time by periodically taking aliquots and analyzing them using techniques such as ¹H NMR spectroscopy, GC-MS, or HPLC to determine the concentration of reactants and products.
-
Data Analysis: The concentration data is plotted against time to determine the order of the reaction with respect to each reactant. The rate constant (k) is determined at various temperatures to construct an Eyring plot (ln(k/T) vs. 1/T), from which the activation parameters are calculated.
Causality: A highly negative entropy of activation (ΔS‡) is often indicative of a highly ordered, concerted transition state, whereas a near-zero or slightly positive ΔS‡ might suggest a less ordered, stepwise process.
Trapping of Intermediates
Objective: To provide direct evidence for the existence of stepwise intermediates.
Methodology:
-
Reaction with a Trapping Agent: The cycloaddition reaction is carried out in the presence of a trapping agent that is known to react rapidly with the suspected intermediate (e.g., a zwitterion or a diradical). For instance, a protic solvent like methanol could trap a zwitterionic intermediate.
-
Product Analysis: The reaction mixture is carefully analyzed for the formation of products derived from the trapping of the intermediate.
Causality: The observation of a trapped product provides strong evidence for a stepwise mechanism. The absence of a trapped product does not definitively rule out a stepwise pathway, as the intermediate may be too short-lived to be trapped.
Computational Modeling
Objective: To theoretically model the potential energy surface of the reaction and identify the lowest energy pathway.
Methodology:
-
Software and Level of Theory: Quantum chemical calculations are performed using software packages like Gaussian or Spartan. Density Functional Theory (DFT) methods, such as B3LYP or M06-2X, with an appropriate basis set (e.g., 6-31G(d) or larger), are commonly employed for these types of studies.[5]
-
Calculations: The geometries of reactants, products, transition states, and intermediates are optimized. Frequency calculations are performed to confirm the nature of the stationary points (minima for reactants, products, and intermediates; first-order saddle points for transition states).
-
Analysis: The relative energies of all species on the potential energy surface are calculated to determine the activation barriers for the concerted and stepwise pathways.
Causality: The pathway with the lowest calculated activation barrier is predicted to be the kinetically favored mechanism. Computational results can also provide insights into the electronic structure of transition states and intermediates.
The following diagram outlines a typical workflow for a computational mechanistic study.
Caption: A generalized workflow for the computational investigation of reaction mechanisms.
Conclusion and Future Directions
While the cycloaddition reactions of (bromoethynyl)cyclopropane remain a nascent field of study, a comparative analysis with related systems provides a strong foundation for predicting its mechanistic behavior. The interplay between the electron-withdrawing bromo group and the strained cyclopropyl ring likely leads to a rich and tunable reactivity profile. Future experimental and computational studies are essential to fully unravel the mechanistic details and unlock the synthetic potential of this promising building block. A thorough investigation of its reactivity with a diverse range of dienes and 1,3-dipoles, coupled with rigorous kinetic and computational analysis, will undoubtedly pave the way for novel and efficient synthetic methodologies.
References
- Unveiling the non-polar [3+2] cycloaddition reactions of cyclic nitrones with strained alkylidene cyclopropanes within a molecular electron density theory study. PubMed Central. [Link]
- Vinylcyclopropane [3+2] Cycloaddition with Acetylenic Sulfones Based on Visible Light Photoc
- Theoretical studies on cycloaddition reactions. PubMed Central. [Link]
- 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]
- Computational study of cyclopropanation reactions with halodiazoacet
- Functionalized Cyclopentenes via the Formal [4+1] Cycloaddition of Photogenerated Siloxycarbenes from Acyl Silanes.
- The [3+2]Cycloaddition Reaction. Unknown Source. [Link]
- Recent Developments in Cyclopropane Cycloaddition Reactions. OUCI. [Link]
- Unveiling the non-polar [3+2] cycloaddition reactions of cyclic nitrones with strained alkylidene cyclopropanes within a molecular electron density theory study. RSC Publishing. [Link]
- Broad-Scope (3 + 2) Cycloaddition of Cyclopropanes and Alkynes Enabled by Boronyl Radical Catalysis.
- Cycloadditions of Donor–Acceptor Cyclopropanes and ‐butanes using S=N‐Containing Reagents: Access to Cyclic Sulfinamides, Sulfonamides, and Sulfinamidines. PubMed Central. [Link]
- Vinylcyclopropane [3+2] Cycloaddition with Acetylenic Sulfones Based on Visible Light Photoc
- A Computational Study on the Mechanism of Catalytic Cyclopropanation Reaction with Cobalt N-Confused Porphyrin: The Effects of I. Semantic Scholar. [Link]
- The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. PubMed Central. [Link]
- 1,3-dipolar cycloadditions to cyclopropenes: convenient way for the synthesys of heterocyclic systems. Unknown Source. [Link]
- Computational Investigation of Mechanism and Selectivity in (3+2)
- Cycloaddition of 1,3-Butadiynes: Efficient Synthesis of Carbo- and Heterocycles. MDPI. [Link]
- Cycloaddition Reactions at the Beginning of the Third Millennium. MDPI Books. [Link]
- Pericyclic Reactions in Organic Chemistry: Mechanistic Studies and Applications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Theoretical studies on cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unveiling the non-polar [3+2] cycloaddition reactions of cyclic nitrones with strained alkylidene cyclopropanes within a molecular electron density theory study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unveiling the non-polar [3+2] cycloaddition reactions of cyclic nitrones with strained alkylidene cyclopropanes within a molecular electron density theory study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Cycloadditions of Donor–Acceptor Cyclopropanes and ‐butanes using S=N‐Containing Reagents: Access to Cyclic Sulfinamides, Sulfonamides, and Sulfinamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-2-cyclopropylethyne
As researchers and scientists dedicated to advancing drug development, our work inherently involves handling highly reactive and specialized chemical intermediates. 1-Bromo-2-cyclopropylethyne is one such building block, prized for the unique reactivity its strained cyclopropyl group and bromoalkyne functionality impart in complex molecular synthesis.[1][2] However, these same properties necessitate a rigorous and informed approach to its handling and, critically, its disposal.
This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound and its associated waste streams. The procedures outlined here are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect our environment.
Hazard Assessment: Understanding the "Why"
Proper disposal begins with a thorough understanding of the compound's inherent risks. This compound is not a benign substance; its hazard profile dictates the stringent controls required for its disposal.
Chemical & Physical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₅Br | [3][] |
| Molecular Weight | 145.00 g/mol | [1][3] |
| Appearance | Flammable liquid and vapor | [3] |
| Key Functional Groups | Terminal Alkyne, Alkyl Halide, Cyclopropane | N/A |
Reactivity and Hazard Profile
This compound is classified as a hazardous substance with multiple risk factors.[3]
-
Flammability (H226): As a flammable liquid, it must be kept away from heat, sparks, open flames, and other ignition sources.[5][6] Disposal procedures must mitigate the risk of fire, for instance, by using non-sparking tools and preventing static discharge.[7][5][6]
-
Reactivity: The acetylenic bond makes the compound highly reactive.[1] Acetylenic compounds can be unstable and, under certain conditions of pressure or temperature, can decompose explosively.[8] Furthermore, as a halogenated alkyne, it is a valuable electrophilic partner in coupling reactions, indicating its high reactivity.[2] This reactivity is the primary reason why bulk, unquenched material should never be disposed of as routine waste.
-
Irritant Properties (H315, H319, H335): The compound is a known irritant, causing serious eye irritation, skin irritation, and potential respiratory irritation.[3] This necessitates the use of appropriate Personal Protective Equipment (PPE) at all times.
-
Environmental Hazards: Halogenated organic compounds can pose long-term risks to aquatic life and should not be released into the environment.[9][10] Disposal must be in accordance with all local and national environmental regulations.
Core Principles of Disposal
Before proceeding to specific protocols, three core principles must guide every action:
-
Segregation is Mandatory: this compound waste is classified as halogenated organic waste . It must never be mixed with non-halogenated solvents or other waste streams. Improper mixing complicates the disposal process, increases costs, and can lead to dangerous reactions within the waste container.
-
Deactivation Precedes Disposal: Reaction mixtures containing this compound must be fully quenched and neutralized as part of the experimental procedure before being collected for waste disposal.[11] This ensures that no active, highly reactive material is placed in a waste container.
-
When in Doubt, Do Not Proceed: Unwanted, expired, or neat quantities of the reagent should not be quenched by laboratory personnel.[11] These materials should be disposed of in their original containers through your institution's Environmental Health & Safety (EHS) office.[11][12] If the integrity of a container is compromised or you suspect instability, do not move it.[12] Contact EHS immediately.
Disposal Decision Workflow
The following diagram outlines the decision-making process for handling waste containing this compound.
Caption: Decision workflow for proper segregation and disposal of different this compound waste streams.
Step-by-Step Disposal Protocols
Adherence to the correct procedural steps is critical for safety and compliance.
A. Personal Protective Equipment (PPE)
Before handling any waste, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any tears or holes before use.
-
Body Protection: A flame-resistant lab coat must be worn and fully fastened.
-
Work Area: All handling and transfers of waste should be conducted inside a certified chemical fume hood to mitigate inhalation risks.[7][6]
B. Protocol for Unused/Expired Reagent
This protocol applies to the original reagent container that is no longer needed.
-
Do Not Open or Quench: Under no circumstances should you attempt to neutralize or "quench" the neat reagent.[11]
-
Inspect Container: Ensure the manufacturer's container is in good condition, with no leaks, and the cap is tightly sealed.[11][13]
-
Labeling: Affix a hazardous waste tag to the container as required by your institution. Clearly write "Waste this compound".
-
Arrange Pickup: Move the container to your lab's designated Satellite Accumulation Area and contact your EHS office for a hazardous waste pickup.[11][13]
C. Protocol for Quenched Reaction Mixtures
This is the most common waste stream, generated after an experiment is complete. The critical step—quenching—is part of the reaction procedure itself, not the disposal procedure.
-
Confirmation of Quench: Before designating the mixture as "waste," you must be certain that all reactive this compound has been consumed or safely deactivated. If you are unsure how to safely quench your reaction, consult with senior lab members or your institution's EHS office.[11]
-
Container Selection: Use a designated hazardous waste container made of a compatible material (e.g., glass or polyethylene) labeled "Halogenated Organic Liquid Waste".[10][14] The container must have a tightly fitting screw cap.[14]
-
Waste Transfer: Working in a chemical fume hood, carefully pour the quenched reaction mixture into the waste container. Do not fill the container beyond 90% capacity to allow for expansion.[15]
-
Log Contents: Meticulously log all constituents of the mixture on the container's waste tag. This is critical for the final disposal facility to handle the waste safely.[11]
-
Storage: Securely cap the container and place it in secondary containment within your Satellite Accumulation Area.
D. Protocol for Contaminated Solid Waste
This includes items like used silica gel, contaminated gloves, weigh boats, or paper towels.
-
Segregation: Collect all solid waste contaminated with this compound separately from any other solid waste.
-
Containerization: Place the contaminated solids into a designated, clearly labeled "Halogenated Solid Waste" container or a heavy-duty, sealable bag.
-
Storage: Once full, seal the container or bag and move it to the Satellite Accumulation Area for EHS pickup.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is vital.
-
Evacuate and Alert: Alert all personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Isolate: If safe to do so, remove all ignition sources from the area.[7]
-
Contain: For a small spill inside a fume hood, use a chemical spill kit with an absorbent material (e.g., vermiculite or sand) to contain the liquid. Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.
-
Contact EHS: For any spill, immediately contact your institution's EHS office for guidance and cleanup support. Do not attempt to clean up a large spill or any spill outside of a fume hood yourself.
-
Disposal of Cleanup Debris: All materials used to clean the spill must be disposed of as halogenated solid waste.
By treating this compound with the respect its reactivity demands—from initial handling to final disposal—we uphold our commitment to a safe and responsible research environment.
References
- Disposal of Highly Reactive Reagents. UPenn EHRS - University of Pennsylvania. [Link]
- This compound | C5H5Br | CID 70026705.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- This compound. MySkinRecipes. [Link]
- HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University - Campus Safety Division. [Link]
- Chemical Waste Disposal Guidelines. Emory University. [Link]
- 1910.102 - Acetylene.
- RegSense Introduction to Acetylene. J. J. Keller® Compliance Network. [Link]
- Proper disposal of chemicals. Sciencemadness Wiki. [Link]
- 1910.253 - Oxygen-fuel gas welding and cutting.
- Acetylene - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
- 1-Bromo-2-cyclopropylbenzene | C9H9Br | CID 12221356.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
- Acetylene. Wikipedia. [Link]
- This compound (C5H5Br). PubChemLite. [Link]
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
- Hazardous Waste Segreg
Sources
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C5H5Br | CID 70026705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. fishersci.com [fishersci.com]
- 8. Acetylene - Wikipedia [en.wikipedia.org]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 12. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. ethz.ch [ethz.ch]
A Senior Application Scientist's Guide to Handling 1-Bromo-2-cyclopropylethyne: Essential Safety and Operational Protocols
For professionals in research and drug development, the ability to safely handle reactive chemical intermediates is paramount. 1-Bromo-2-cyclopropylethyne is a valuable building block, but its unique structure—featuring a strained cyclopropyl ring and a reactive bromoalkyne moiety—necessitates a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist to provide a deep, experience-driven framework for its safe manipulation, ensuring both personal safety and experimental integrity.
Hazard Analysis: Understanding the Intrinsic Risks
Before any handling, a thorough understanding of the compound's hazard profile is critical. This compound is classified with several key hazards that dictate our safety strategy.[1]
-
Flammability: The compound is a flammable liquid and vapor.[1][2] This means that vapors can travel to an ignition source and flash back. All work must be conducted away from open flames, sparks, and hot surfaces.[3][4][5][6]
-
Irritation: It is a known irritant, causing serious eye irritation and skin irritation.[1][3][4] Direct contact must be meticulously avoided.
-
Respiratory Effects: Inhalation may cause respiratory irritation.[1][4] Exposure to vapors must be minimized through proper engineering controls.
The combination of these hazards requires a multi-layered approach to personal protection, where each piece of equipment serves a specific, vital function.
Core Principles of Protection: A Proactive Stance
Our approach is not merely about wearing equipment; it's about creating a self-validating system of safety. The causality is simple: the high reactivity and flammability of halogenated alkynes demand that we assume the potential for splashes, energetic reactions, and vapor release. Therefore, our primary lines of defense are:
-
Engineered Controls: Your first and most crucial layer of protection. All handling of this compound must occur within a certified chemical fume hood to control flammable and irritating vapors.[7] The fume hood's airflow is essential to prevent the accumulation of vapors and to protect you from inhalation exposure.
-
Personal Protective Equipment (PPE): This is your last line of defense, designed to protect you from exposures that bypass engineered controls. The selection of each PPE component is deliberate, based on the specific hazards of the material.
-
Procedural Diligence: Following a step-by-step protocol minimizes the chance of error that can lead to exposure or incidents.
Required Personal Protective Equipment (PPE)
The following table outlines the minimum required PPE for handling this compound. The selection is based on a comprehensive risk assessment for reactive, flammable, and irritating chemicals.[7][8][9]
| PPE Category | Protection Level | Key Selection Criteria & Rationale |
| Eye & Face Protection | Required | Chemical Splash Goggles & Full-Face Shield: Goggles must be splash-proof and compliant with ANSI Z87.1 standards.[7][10] A full-face shield is mandatory and must be worn over the goggles.[7][10] Causality: The alkyne functionality can be energetic. The face shield provides a critical barrier against potential splashes from unexpected vigorous reactions. |
| Skin & Body Protection | Required | Flame-Resistant (FR) Lab Coat: A Nomex® or similar flame-resistant lab coat provides essential protection against flash fires.[10] Chemical-Resistant Apron: Worn over the lab coat for added protection against splashes. Long Pants & Closed-Toe Shoes: Made of non-synthetic material (e.g., cotton). Polyester and other synthetics can melt and adhere to skin in a fire.[10] |
| Hand Protection | Required | Double-Gloving: This is a non-negotiable requirement. Use two different types of chemical-resistant gloves.[7] A common and effective combination is a nitrile inner glove with a neoprene or butyl rubber outer glove.[7][11] Causality: No single glove material offers perfect protection against all chemicals. Double-gloving with dissimilar materials increases the breakthrough time, giving you more time to react in case of a direct splash. Always inspect gloves for any signs of degradation or punctures before use.[10] |
| Respiratory Protection | As Needed | NIOSH-Approved Respirator: While a fume hood is the primary control, a respirator may be required if engineering controls are insufficient or during a large spill cleanup.[10] The specific cartridge should be selected for organic vapors.[12] Use of a respirator requires prior medical evaluation and fit testing.[10] |
Step-by-Step Handling Protocol
This protocol provides a systematic workflow to ensure safety at every stage of handling.
Preparation
-
Verify Fume Hood Operation: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate working height.
-
Assemble All Materials: Before handling the compound, gather all necessary equipment, reagents, and waste containers. This minimizes movement and the chance of accidents.
-
Don PPE: Put on all required PPE as detailed in the table above, starting with your lab coat and finishing with your outer gloves.
-
Prepare for Spills: Have a spill kit rated for flammable solvents readily accessible. This should include absorbent materials and bags for contaminated waste.[12]
Aliquoting and Reaction Setup
-
Grounding: When transferring the liquid from a larger container, ensure both the source and receiving containers are grounded and bonded to prevent static electricity discharge, which could ignite flammable vapors.[2][5][13]
-
Use Non-Sparking Tools: Employ tools made of non-sparking materials (e.g., brass or bronze) for opening and closing containers.[5][13]
-
Controlled Dispensing: Use a syringe or cannula for liquid transfers to minimize exposure to air and reduce vapor release.
-
Keep Containers Closed: Keep the container of this compound tightly sealed when not in use.[6][8]
The following diagram illustrates the essential workflow for safely handling this compound.
Caption: Safe Handling Workflow for this compound.
Emergency Procedures: Immediate and Decisive Action
In the event of an exposure or spill, a rapid and correct response is crucial.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek immediate medical attention.[14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][5] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[8][14] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[8] Seek immediate medical attention.
-
Small Spill (in fume hood): Absorb the spill with an inert, non-combustible material (e.g., vermiculite or sand). Place the contaminated material into a sealed container for disposal.[12]
-
Large Spill: Evacuate the laboratory immediately and alert emergency personnel.[12]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical part of the chemical lifecycle, preventing environmental contamination and ensuring safety.
-
Waste Segregation: All waste contaminated with this compound must be treated as halogenated organic waste .[15][16] Do not mix it with non-halogenated waste streams.[17]
-
Labeling: Use a designated, properly labeled waste container.[17] The label should clearly state "Halogenated Waste" and list the chemical contents.
-
Container Management: Keep the waste container tightly closed except when adding waste.[17][18] Store the container in a well-ventilated area, away from ignition sources.
-
Final Disposal: Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office. Halogenated organic waste is typically disposed of via high-temperature incineration at a licensed facility.[16]
By adhering to this comprehensive guide, researchers can confidently and safely utilize this compound, ensuring both the integrity of their work and the protection of themselves and their colleagues.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services.
- University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment.
- Sciencemadness Wiki. (2025). Proper disposal of chemicals.
- Spectrum Chemical. (2008). Material Safety Data Sheet.
- Westlake. (2017). HEALTH AND SAFETY PROCEDURE 300 – Personal Protective Equipment.
- Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
- Harper College. (2015). Safety Data Sheet: 1-bromo-2,2-dimethylpropane.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation.
- University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
Sources
- 1. This compound | C5H5Br | CID 70026705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. fishersci.com [fishersci.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 12. 1-BROMO-2-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 16. bucknell.edu [bucknell.edu]
- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 18. ethz.ch [ethz.ch]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
